molecular formula C12H10Ba3O14 B1609663 Barium citrate CAS No. 512-25-4

Barium citrate

Cat. No.: B1609663
CAS No.: 512-25-4
M. Wt: 790.2 g/mol
InChI Key: PAVWOHWZXOQYDB-UHFFFAOYSA-H
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Description

Barium citrate is a useful research compound. Its molecular formula is C12H10Ba3O14 and its molecular weight is 790.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

barium(2+);2-hydroxypropane-1,2,3-tricarboxylate
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InChI

InChI=1S/2C6H8O7.3Ba/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVWOHWZXOQYDB-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ba+2].[Ba+2].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Ba3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50913939
Record name Barium 2-hydroxypropane-1,2,3-tricarboxylate (3/2)
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Molecular Weight

790.2 g/mol
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CAS No.

512-25-4, 97403-84-4
Record name Barium citrate
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Record name Tribarium citrate
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Record name Barium 2-hydroxypropane-1,2,3-tricarboxylate (3/2)
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Record name Tribarium citrate
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Record name Tribarium dicitrate
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Record name BARIUM CITRATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Barium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium citrate (B86180), a barium salt of citric acid, is a compound with noteworthy applications in materials science, particularly as a precursor in the synthesis of various barium-containing compounds.[1] This technical guide provides a comprehensive overview of the chemical properties of Barium citrate, including its different hydrated forms, solubility, thermal stability, and reactivity. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers and drug development professionals in their scientific endeavors.

Chemical Identity and Physical Properties

This compound can exist in several forms, most notably as anhydrous tribarium dicitrate, and its monohydrate and heptahydrate variants. The fundamental properties of these forms are summarized in the table below.

PropertyTribarium Dicitrate (Anhydrous)Tribarium Dicitrate MonohydrateTribarium Dicitrate Heptahydrate
Chemical Formula C₁₂H₁₀Ba₃O₁₄[2]C₁₂H₁₂Ba₃O₁₅C₁₂H₂₄Ba₃O₂₁[3]
Molecular Weight 790.18 g/mol 808.19 g/mol 916.29 g/mol [3]
CAS Number 512-25-4[2][4]-6487-29-2[5]
Appearance Grayish-white crystalline powder[1]White Crystalline PowderWhite Crystalline Powder[5]
Solubility in Water Soluble[1]Data not availableData not available
Solubility in Other Solvents Soluble in hydrochloric and nitric acids.[1]Data not availableData not available
Melting Point Data not availableData not availableData not available
Decomposition Temperature Decomposes at 412 °C to form Barium Carbonate (BaCO₃)[6]Data not availableData not available

Chemical Reactivity and Stability

Thermal Decomposition

This compound exhibits predictable thermal decomposition. When heated, it decomposes to form stable barium carbonate at 412°C.[6] This property is crucial in its application as a precursor in solid-state synthesis, where controlled decomposition is required to form other barium compounds.

The overall decomposition reaction can be represented as:

Ba₃(C₆H₅O₇)₂ (s) → 3BaCO₃ (s) + Volatile organic compounds

dot graph ThermalDecomposition { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10];

ThermalDecomposition

Reactivity with Acids

This compound is soluble in strong acids such as hydrochloric acid and nitric acid.[1] This is a characteristic reaction of salts of weak acids. The citrate anion reacts with the hydronium ions from the acid to form citric acid, while the barium cation goes into solution as a salt of the strong acid.

For example, the reaction with hydrochloric acid can be represented as:

Ba₃(C₆H₅O₇)₂(s) + 6HCl(aq) → 3BaCl₂(aq) + 2C₆H₈O₇(aq)

Reactivity with Bases

When a solution containing barium ions is mixed with a strong base like sodium hydroxide (B78521), a white precipitate of barium hydroxide is formed.[7] This suggests that this compound would react with sodium hydroxide in an aqueous solution.

Ba₃(C₆H₅O₇)₂(aq) + 6NaOH(aq) → 3Ba(OH)₂(s) + 2Na₃C₆H₅O₇(aq)

Applications in Materials Science

A significant application of this compound is its use as a precursor in the synthesis of barium titanate (BaTiO₃), a ferroelectric ceramic with numerous applications in electronics.[6][8] The citrate gel method, a variation of the sol-gel process, utilizes this compound to achieve a homogeneous mixture of barium and titanium ions at the molecular level. This leads to the formation of phase-pure barium titanate at lower temperatures compared to traditional solid-state reaction methods.

dot graph BariumTitanateSynthesis { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10];

} caption: Workflow for Barium Titanate synthesis via the citrate gel route.

Experimental Protocols

Synthesis of Tribarium Dicitrate Pentahydrate

This protocol describes the synthesis of tribarium dicitrate pentahydrate from citric acid monohydrate and barium carbonate.[2]

Materials:

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Barium carbonate (BaCO₃)

  • Deionized water

  • Beakers

  • Stirring rod

  • Heating plate

  • Filtration apparatus

Procedure:

  • Dissolve 2.0818 g (10.0 mmol) of citric acid monohydrate in 25 ml of deionized water in a beaker.

  • Slowly add 2.9615 g (15.0 mmol) of barium carbonate to the citric acid solution while stirring. Effervescence will be observed.

  • Heat the resulting slurry to boiling to ensure complete reaction.

  • Filter the hot slurry to remove any unreacted barium carbonate.

  • Allow the filtrate to cool and dry at room temperature to yield tribarium dicitrate pentahydrate as a white powder.

Characterization by Thermogravimetric Analysis (TGA)

TGA can be used to study the thermal decomposition of this compound.

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into an alumina (B75360) or platinum crucible.

  • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature. The resulting thermogram will show the decomposition temperature and the mass of the final product.

Characterization by X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized this compound.

Instrumentation:

  • X-ray Diffractometer with Cu Kα radiation

Procedure:

  • Grind the this compound sample to a fine powder using an agate mortar and pestle.

  • Mount the powdered sample on a sample holder.

  • Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02°.

  • Analyze the resulting diffractogram by comparing the peak positions and intensities with standard diffraction patterns from databases like the Powder Diffraction File (PDF).

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Instrumentation:

  • FTIR Spectrometer

Procedure:

  • Prepare a KBr pellet by mixing a small amount of the this compound sample with dry potassium bromide powder and pressing it into a transparent disk.

  • Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

  • Record the infrared spectrum in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum to identify characteristic absorption bands for carboxylate groups, hydroxyl groups, and C-H bonds.

Quantitative Analysis of Barium by Gravimetric Method

This protocol describes the determination of the barium content in this compound by precipitating it as barium sulfate (B86663).[9]

Materials:

  • This compound sample

  • Dilute sulfuric acid (H₂SO₄)

  • Deionized water

  • Beakers

  • Ashless filter paper

  • Funnel

  • Muffle furnace

  • Desiccator

  • Analytical balance

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a minimal amount of dilute nitric acid, followed by dilution with deionized water.

  • Heat the solution to boiling and slowly add a slight excess of dilute sulfuric acid while stirring continuously to precipitate barium sulfate.

  • Digest the precipitate by keeping the solution hot for about an hour to allow the precipitate particles to grow.

  • Filter the hot solution through a pre-weighed ashless filter paper.

  • Wash the precipitate with hot deionized water until the washings are free of sulfate ions (test with barium chloride solution).

  • Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible.

  • Dry and then ignite the crucible in a muffle furnace at a high temperature (e.g., 800°C) until the filter paper has completely turned to ash.

  • Cool the crucible in a desiccator and weigh it.

  • From the mass of the barium sulfate precipitate, calculate the mass and percentage of barium in the original this compound sample.

dot graph GravimetricAnalysis { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10];

} caption: Workflow for the gravimetric analysis of barium in this compound.

References

Barium citrate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of barium citrate (B86180), focusing on its chemical properties, synthesis, and applications relevant to research and development. This document distinguishes between the common forms of barium citrate, offering detailed data and protocols for scientific application.

Core Concepts: Chemical Identification and Properties

This compound is the barium salt of citric acid. It exists in different hydration states, most commonly as the anhydrous form, tribarium dicitrate, and as a hydrated salt, this compound heptahydrate. A pentahydrate form has also been structurally characterized.

Data Presentation: Physicochemical Properties

The fundamental properties of the anhydrous and heptahydrate forms of this compound are summarized below for easy comparison.

PropertyTribarium DicitrateThis compound Heptahydrate
CAS Number 512-25-4[][2]6487-29-2[3]
Molecular Formula C₁₂H₁₀Ba₃O₁₄[2][4]C₁₂H₂₄Ba₃O₂₁ or (C₆H₅O₇)₂•Ba₃•7H₂O[3][5][6]
Molecular Weight 790.18 g/mol [][2]916.3 g/mol [5][6]
IUPAC Name tris(barium(2+));bis(2-hydroxypropane-1,2,3-tricarboxylate)[4]barium(2+);2-hydroxypropane-1,2,3-tricarboxylate;heptahydrate[5][7]
Appearance Grayish-white crystalline powderWhite to off-white solid[5]
Solubility Soluble in water, hydrochloric, and nitric acidsSoluble in water[5]
Boiling Point 309.6°C at 760 mmHg[2]Not available
Flash Point 155.2°C[2]Not available

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in a research setting.

Synthesis of this compound Heptahydrate

A general method for the synthesis of this compound heptahydrate involves the reaction of a soluble barium salt with citric acid in an aqueous solution.[5]

Materials:

  • Barium hydroxide (B78521) (Ba(OH)₂) or Barium carbonate (BaCO₃)

  • Citric acid (C₆H₈O₇)

  • Deionized water

Procedure:

  • Preparation of Barium Solution: Dissolve a stoichiometric amount of barium hydroxide or barium carbonate in deionized water. Gentle heating may be required to facilitate the dissolution of barium carbonate.

  • Addition of Citric Acid: In a separate vessel, prepare an aqueous solution of citric acid.

  • Reaction: Slowly add the citric acid solution to the barium solution with continuous stirring.

  • Crystallization: Allow the resulting solution to cool to room temperature. Slow evaporation of the solvent will promote the crystallization of this compound heptahydrate.[5]

  • Isolation and Drying: The crystals are isolated by filtration and subsequently dried under controlled conditions to yield the pure product.[5]

Quantitative Analysis of Barium in this compound

A standard gravimetric analysis can be adapted to determine the barium content in a sample of this compound. This method involves the precipitation of barium as insoluble barium sulfate (B86663).

Materials:

  • This compound sample

  • Hydrochloric acid (HCl), dilute

  • Sulfuric acid (H₂SO₄), dilute

  • Ashless filter paper

  • Muffle furnace

  • Desiccator

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in dilute hydrochloric acid.

  • Precipitation: Heat the solution to boiling and add a slight excess of dilute sulfuric acid to precipitate the barium as barium sulfate (BaSO₄).

  • Digestion: Keep the solution hot for a period to allow the precipitate to digest and form larger, more easily filterable particles.

  • Filtration: Filter the hot solution through a pre-weighed piece of ashless filter paper. Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (as tested with silver nitrate (B79036) solution).

  • Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a crucible. Dry and then ignite the filter paper in a muffle furnace until only the white barium sulfate precipitate remains.

  • Weighing: Cool the crucible in a desiccator and weigh it. Repeat the heating, cooling, and weighing steps until a constant weight is achieved.

  • Calculation: From the final weight of the barium sulfate, the amount of barium in the original sample can be calculated using stoichiometric ratios.

Applications in Research and Drug Development

This compound serves as a valuable compound in several areas of scientific research and is a precursor in certain pharmaceutical applications.

Proteomics: Protein Precipitation

This compound heptahydrate is utilized as a biochemical for proteomics research, specifically for the selective precipitation of proteins.[3][5] This technique is advantageous for enriching certain classes of proteins, such as negatively charged proteins, from complex biological samples.[5] The high efficiency of protein recovery makes it suitable for studies with limited sample material.[5] The resulting protein precipitate is compatible with downstream analytical techniques like mass spectrometry and gel electrophoresis.[5]

Experimental Workflow for Protein Precipitation:

G sample Biological Sample (e.g., serum, cell lysate) add_barium_citrate Add this compound Heptahydrate Solution sample->add_barium_citrate incubate Incubate to allow precipitate formation add_barium_citrate->incubate centrifuge Centrifuge to pellet protein incubate->centrifuge supernatant Supernatant (depleted of certain proteins) centrifuge->supernatant Separate pellet Protein Pellet centrifuge->pellet Separate wash Wash Pellet pellet->wash resuspend Resuspend Pellet in appropriate buffer wash->resuspend analysis Downstream Analysis (e.g., Mass Spectrometry, SDS-PAGE) resuspend->analysis

This compound Protein Precipitation Workflow
Precursor in the Synthesis of Barium-Containing Materials

This compound is a precursor for the synthesis of other barium compounds.[] For instance, it can be used in the production of radiopaque contrast agents for medical imaging.[] While barium sulfate is the most common contrast agent for gastrointestinal imaging, the synthesis of novel barium-based contrast agents can start from precursors like this compound.[5][8][9][10][11] Additionally, it serves as a starting material in the synthesis of advanced materials such as ceramics and catalysts.[5]

Logical Relationship in Material Synthesis:

G barium_citrate This compound thermal_decomposition Thermal Decomposition or Chemical Reaction barium_citrate->thermal_decomposition barium_oxide Barium Oxide/ Barium Carbonate thermal_decomposition->barium_oxide final_product Final Product (e.g., Radiopaque Agent, Ceramic, Catalyst) barium_oxide->final_product other_reagents Other Reagents other_reagents->final_product

This compound as a Synthesis Precursor
Potential Role in Signaling Pathways and Drug Development

While there is no direct evidence of this compound's involvement in specific signaling pathways, the citrate anion is a key intermediate in the Krebs cycle (citric acid cycle), a central metabolic pathway.[12] Exogenous citrate has been shown to influence cellular metabolism and promote osteogenic gene expression.[13] Barium ions, on the other hand, are known to have physiological effects, though their interaction with the citrate metabolic pathway is not well-defined. The use of this compound as a precursor for drug synthesis is an area of ongoing research, particularly in the development of novel imaging agents and potentially as a component in drug delivery systems.[14][15]

Conceptual Diagram of Citrate's Metabolic Role:

G acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate tca_cycle TCA Cycle citrate->tca_cycle fatty_acid Fatty Acid Synthesis citrate->fatty_acid Cytosolic Metabolism gene_expression Osteogenic Gene Expression citrate->gene_expression Epigenetic Modulation atp ATP Production tca_cycle->atp

References

A Comprehensive Technical Guide to the Synthesis of Barium Citrate from Barium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed overview of the synthesis of barium citrate (B86180) from the reaction of barium hydroxide (B78521) and citric acid. The core of this process is a neutralization and precipitation reaction, yielding tribarium dicitrate. This document outlines the fundamental chemical principles, a comprehensive experimental protocol, and key physicochemical data. It is intended to serve as a valuable resource for professionals in research and development who require a foundational understanding and a practical methodology for the preparation of barium citrate.

Introduction

This compound, specifically tribarium dicitrate (Ba₃(C₆H₅O₇)₂), is an inorganic salt formed from barium and citric acid. It presents as a grayish-white crystalline powder with solubility in water and acidic solutions.[1][2] The synthesis from barium hydroxide and citric acid is a straightforward and efficient method, relying on the principles of acid-base neutralization followed by the precipitation of the resulting salt. This reaction is advantageous due to the high purity of the product that can be achieved and the relatively simple process controls required. This compound serves as a precursor in the manufacture of other specialized barium compounds and has applications as a stabilizer in certain industrial formulations.[2] This guide provides a robust, generalized protocol for its synthesis, alongside relevant quantitative data and process visualizations.

Chemical Reaction Pathway

The synthesis is a classic acid-base neutralization reaction. Barium hydroxide, a strong base, reacts with citric acid, a weak tri-carboxylic acid. The reaction proceeds according to the following stoichiometry, resulting in the formation of a this compound precipitate and water.

Balanced Chemical Equation:

3 Ba(OH)₂ (aq) + 2 C₆H₈O₇ (aq) → Ba₃(C₆H₅O₇)₂ (s)↓ + 6 H₂O (l)

In this reaction, three moles of barium hydroxide react with two moles of citric acid to produce one mole of tribarium dicitrate, which precipitates out of the aqueous solution.[3]

G BaOH2 Barium Hydroxide (Ba(OH)₂) Reaction Aqueous Neutralization BaOH2->Reaction CitricAcid Citric Acid (C₆H₈O₇) CitricAcid->Reaction BaCitrate This compound (Ba₃(C₆H₅O₇)₂) Reaction->BaCitrate Precipitate Water Water (H₂O) Reaction->Water Byproduct

Caption: Chemical reaction pathway for this compound synthesis.

Experimental Protocol

The following is a generalized laboratory-scale protocol for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

3.1. Materials and Equipment

  • Reagents:

    • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

    • Citric acid (anhydrous, C₆H₈O₇)

    • Deionized water

  • Equipment:

    • 250 mL Beakers

    • 100 mL Graduated cylinders

    • Magnetic stirrer with stir bar

    • Büchner funnel and vacuum flask

    • Whatman No. 1 filter paper (or equivalent)

    • Glass stirring rod

    • Spatula

    • Drying oven

    • Analytical balance

3.2. Procedure

  • Preparation of Reactant Solutions:

    • Barium Hydroxide Solution (approx. 0.3 M): Weigh 28.41 g of barium hydroxide octahydrate and dissolve it in 200 mL of deionized water in a 400 mL beaker. Gently warm the solution on a hotplate with stirring to facilitate complete dissolution. Allow the solution to cool to room temperature.

    • Citric Acid Solution (approx. 0.2 M): Weigh 7.68 g of anhydrous citric acid and dissolve it in 200 mL of deionized water in a separate 400 mL beaker. Stir until fully dissolved.

  • Precipitation Reaction:

    • Place the beaker containing the barium hydroxide solution on a magnetic stirrer and begin stirring at a moderate speed.

    • Slowly add the citric acid solution to the barium hydroxide solution dropwise using a burette or dropping funnel over a period of approximately 30 minutes.

    • A dense, white precipitate of this compound will form immediately.

  • Digestion of the Precipitate:

    • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours. This "digestion" period allows for the formation of larger, more easily filterable crystals and ensures the reaction goes to completion.

  • Isolation and Washing:

    • Set up a vacuum filtration apparatus with a Büchner funnel and a pre-weighed filter paper.

    • Wet the filter paper with a small amount of deionized water to ensure a good seal.

    • Pour the this compound slurry into the funnel and apply vacuum to separate the precipitate from the supernatant.

    • Wash the precipitate on the filter with three successive 50 mL portions of cold deionized water to remove any unreacted starting materials or soluble impurities.

  • Drying:

    • Carefully remove the filter paper with the product from the funnel and place it on a watch glass.

    • Dry the product in a drying oven at 90-105°C for at least 4 hours, or until a constant weight is achieved.

    • Transfer the dried, grayish-white this compound powder to a labeled, sealed container.

G A Prepare Reactant Solutions (0.3M Ba(OH)₂ & 0.2M Citric Acid) B Mix Solutions (Slow addition with stirring) A->B C Precipitate Formation & Digestion (1-2 hours) B->C D Isolate via Vacuum Filtration C->D E Wash with Deionized Water D->E F Dry Product in Oven (90-105°C) E->F G Final Product: Pure this compound Powder F->G

Caption: Experimental workflow for this compound synthesis.

Data Presentation

Quantitative data is crucial for reproducibility and quality control. The following tables summarize key properties and a sample theoretical yield calculation based on the provided protocol.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula Ba₃(C₆H₅O₇)₂ [3]
IUPAC Name Tribarium dicitrate [3]
Molecular Weight 790.2 g/mol [3]
Appearance Grayish-white crystalline powder [2]

| Solubility | Soluble in water and acid solutions |[2] |

Table 2: Sample Theoretical Yield Calculation

Parameter Barium Hydroxide (8H₂O) Citric Acid (Anhydrous)
Molecular Weight 315.46 g/mol 192.12 g/mol
Moles Used 0.090 moles (28.41 g) 0.040 moles (7.68 g)
Stoichiometric Ratio 3 2
Moles Required 0.060 moles 0.040 moles
Limiting Reagent - Yes

| **Theoretical Yield (Ba₃(C₆H₅O₇)₂) ** | 15.8 g (Based on Citric Acid) | - |

Note: The experimental yield should be determined by weighing the final dried product and can be expressed as a percentage of the theoretical yield.

Table 3: Illustrative Thermal Decomposition Stages

Stage Temperature Range (°C) Process Resulting Product
1 100 - 200 Dehydration Anhydrous this compound
2 400 - 600 Oxidative Decomposition Barium Carbonate (BaCO₃)
3 > 1300 Carbonate Decomposition Barium Oxide (BaO)

Note: This table is illustrative, based on the behavior of similar metal citrates and barium salts. Actual decomposition temperatures may vary based on heating rate and atmosphere.[1][4]

Safety and Handling

All soluble barium compounds, including barium hydroxide and any unreacted precursors, are toxic if ingested or inhaled.[3]

  • Engineering Controls: Always handle barium compounds inside a chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a full-length lab coat.

  • Disposal: Dispose of all waste containing barium in accordance with local, state, and federal regulations for hazardous waste. Do not discharge into drains.

Conclusion

The synthesis of this compound from barium hydroxide and citric acid is an effective precipitation reaction that can be readily performed in a standard laboratory setting. By carefully controlling the stoichiometry and adhering to the outlined protocol for reaction, isolation, and purification, a high-purity product can be consistently obtained. This guide provides the necessary technical information, including a detailed experimental workflow and quantitative data, to support researchers and scientists in the successful synthesis of this compound.

References

An In-Depth Technical Guide to the Solubility of Barium Citrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Barium citrate (B86180) (Ba₃(C₆H₅O₇)₂), a tribarium dicitrate, is a compound with relevance in various scientific and industrial fields. It has been used in the production of radiopaque contrast agents and as a precipitating agent in proteomics research.[1][2] However, a thorough understanding of its solubility in aqueous media is crucial for optimizing its use, particularly in pharmaceutical and drug development contexts where bioavailability and formulation stability are paramount.

There is conflicting qualitative information in the available literature regarding the solubility of barium citrate. Some sources describe it as "soluble in water,"[3][4] while others characterize it as "very insoluble." This ambiguity highlights the need for a more detailed examination and quantitative analysis. This guide will delve into the theoretical aspects governing its solubility and provide actionable experimental designs for its determination.

Chemical and Physical Properties

A clear understanding of the properties of this compound and its constituent ions is fundamental to understanding its solubility.

PropertyValueReference
Chemical Formula Ba₃(C₆H₅O₇)₂[5]
Molar Mass 790.18 g/mol [5]
CAS Number 512-25-4[3]
Appearance Grayish-white crystalline powder[3]
Synonyms Tribarium dicitrate[5]

Theoretical Framework for Solubility

The solubility of this compound is primarily governed by the equilibrium between the solid salt and its dissolved ions in solution:

Ba₃(C₆H₅O₇)₂(s) ⇌ 3Ba²⁺(aq) + 2C₆H₅O₇³⁻(aq)

The solubility product constant (Ksp) for this equilibrium is given by:

Ksp = [Ba²⁺]³[C₆H₅O₇³⁻]²

A definitive Ksp value for this compound is not reported in common chemical databases. However, the principles of chemical equilibrium can be used to predict how its solubility will be affected by various factors.

The Role of Citric Acid Chemistry

Citric acid (H₃C₆H₅O₇) is a weak triprotic acid, meaning it can donate three protons in a stepwise manner. The speciation of citrate in solution is pH-dependent, which in turn significantly impacts the solubility of this compound.

The dissociation equilibria for citric acid are as follows:

H₃C₆H₅O₇ ⇌ H⁺ + H₂C₆H₅O₇⁻ (pKa₁) H₂C₆H₅O₇⁻ ⇌ H⁺ + HC₆H₅O₇²⁻ (pKa₂) HC₆H₅O₇²⁻ ⇌ H⁺ + C₆H₅O₇³⁻ (pKa₃)

The approximate pKa values for citric acid at 25°C are:

  • pKa₁ ≈ 3.13

  • pKa₂ ≈ 4.76

  • pKa₃ ≈ 6.40

This multi-stage dissociation means that the concentration of the fully deprotonated citrate ion (C₆H₅O₇³⁻), which directly participates in the this compound solubility equilibrium, is highly dependent on the pH of the solution.

Effect of pH on Solubility

In acidic solutions (low pH), the concentration of the citrate anion (C₆H₅O₇³⁻) is significantly reduced as the equilibrium shifts towards the protonated forms (HC₆H₅O₇²⁻, H₂C₆H₅O₇⁻, and H₃C₆H₅O₇). According to Le Châtelier's principle, a decrease in the concentration of the citrate anion will cause the solubility equilibrium of this compound to shift to the right, resulting in increased dissolution of the solid.

Therefore, This compound is expected to be more soluble in acidic solutions . This is consistent with qualitative observations that it is "soluble in... acid solutions."[3] In neutral or alkaline solutions, the concentration of the citrate anion is higher, which would decrease the solubility of this compound.

The relationship between pH and the speciation of citrate can be visualized with the following diagram:

Citrate_Speciation cluster_pH Decreasing pH (Increasing Acidity) H3Cit H₃C₆H₅O₇ H2Cit H₂C₆H₅O₇⁻ H3Cit->H2Cit + H⁺ (pKa₁) HCit HC₆H₅O₇²⁻ H2Cit->HCit + H⁺ (pKa₂) Cit C₆H₅O₇³⁻ HCit->Cit + H⁺ (pKa₃)

Figure 1: Speciation of Citrate as a Function of pH.

Common Ion Effect

The solubility of this compound will be reduced in a solution that already contains either barium ions (Ba²⁺) or citrate ions (C₆H₅O₇³⁻) from another source. This is known as the common ion effect. For instance, adding a soluble barium salt like barium chloride (BaCl₂) or a soluble citrate salt like sodium citrate (Na₃C₆H₅O₇) to a saturated solution of this compound will shift the solubility equilibrium to the left, causing precipitation of this compound and thus lowering its molar solubility.

Temperature Effects

The effect of temperature on the solubility of this compound has not been documented. For most ionic compounds, solubility increases with temperature; however, this is not universally true. The enthalpy of solution (ΔH_sol) would need to be determined experimentally to predict the effect of temperature. If the dissolution is endothermic (ΔH_sol > 0), solubility will increase with temperature. If it is exothermic (ΔH_sol < 0), solubility will decrease with increasing temperature.

Experimental Protocols for Solubility Determination

Given the absence of definitive quantitative data, this section provides detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Determination of Molar Solubility in Water

This method directly measures the mass of dissolved this compound in a known volume of water.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess of solid this compound to a known volume of deionized water in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer and a constant temperature water bath are recommended.

  • Separation of the Aqueous Phase:

    • Allow the undissolved solid to settle.

    • Carefully filter the supernatant through a pre-weighed, fine-pore filter paper (e.g., Whatman No. 42) to remove all solid particles. It is crucial to avoid any loss of the solution during this step.

  • Evaporation and Weighing:

    • Accurately measure a known volume of the clear filtrate into a pre-weighed evaporating dish.

    • Gently heat the evaporating dish to evaporate the water completely. A drying oven set at a temperature just above 100°C is suitable.

    • Once all the water has evaporated, cool the evaporating dish in a desiccator and weigh it.

  • Calculation:

    • The mass of the dissolved this compound is the difference between the final mass of the evaporating dish with the residue and its initial empty mass.

    • The molar solubility can then be calculated by dividing the mass of the dissolved this compound by its molar mass and the volume of the filtrate used.

The following workflow diagram illustrates this process:

Gravimetric_Workflow start Start saturate Prepare Saturated Solution (this compound in Water) start->saturate equilibrate Equilibrate at Constant Temperature saturate->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter measure Measure a Precise Volume of Filtrate filter->measure evaporate Evaporate Water from Filtrate measure->evaporate weigh Weigh the Dry Residue evaporate->weigh calculate Calculate Molar Solubility weigh->calculate end End calculate->end Conductometric_Logic start Start: Known Concentration of Ba²⁺ Solution titrate Titrate with Known Concentration of Citrate³⁻ Solution start->titrate measure Measure Conductivity After Each Addition titrate->measure plot Plot Conductivity vs. Volume of Titrant measure->plot determine_ep Determine Equivalence Point from Graph plot->determine_ep calculate_ksp Calculate Ksp from Equivalence Point Data determine_ep->calculate_ksp end End: Ksp of this compound calculate_ksp->end

References

Unraveling the Thermal Degradation of Barium Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition products of barium citrate (B86180). Drawing upon available literature and analogous studies of alkaline earth metal citrates, this document outlines the expected decomposition pathway, intermediate products, and final residues. Due to a scarcity of detailed studies on pure barium citrate, this guide incorporates data from related compounds, primarily calcium citrate, to present a scientifically grounded projection of its thermal behavior.

Executive Summary

The thermal decomposition of this compound is a multi-stage process initiated by dehydration, followed by the degradation of the citrate moiety to form barium carbonate, and culminating in the decomposition of barium carbonate at significantly higher temperatures. The primary stable intermediate is barium carbonate, which forms at approximately 412°C.[1] This process is of interest in various fields, including materials science and pharmaceutical development, where barium compounds are utilized as precursors or excipients. Understanding the thermal stability and decomposition products is critical for process optimization and quality control.

Thermal Decomposition Pathway

The thermal degradation of this compound is expected to proceed through the following principal stages:

  • Stage 1: Dehydration. Hydrated forms of this compound will first lose water molecules upon heating. The temperature range for this stage can vary depending on the hydration state and atmospheric conditions but typically occurs below 200°C.

  • Stage 2: Decomposition to Barium Carbonate. Following dehydration, the anhydrous this compound decomposes. The organic citrate portion of the molecule breaks down, leading to the formation of stable barium carbonate (BaCO₃) and the evolution of gaseous byproducts. The key decomposition temperature for this process is reported to be 412°C.[1]

  • Stage 3: Decomposition of Barium Carbonate. Barium carbonate is a thermally stable compound and requires significantly higher temperatures to decompose into barium oxide (BaO) and carbon dioxide (CO₂). This decomposition typically begins at temperatures exceeding 800°C and can extend up to 1300°C.

Quantitative Data

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)¹Analogous Mass Loss (%)²Primary Solid ProductEvolved Gaseous Products
Dehydration < 200VariableVariableAnhydrous this compoundH₂O
Citrate Decomposition ~200 - 500 (Peak ~412°C)[1]~41.4%~38.9% (for Calcium Citrate)Barium Carbonate (BaCO₃)CO₂, H₂O, and other organic fragments
Carbonate Decomposition > 800~22.3% (of BaCO₃)~22.2% (for Calcium Carbonate)Barium Oxide (BaO)CO₂

¹Theoretical mass loss for the decomposition of anhydrous tribarium dicitrate (Ba₃(C₆H₅O₇)₂) to barium carbonate (BaCO₃) and for the subsequent decomposition of BaCO₃ to BaO. ²Analogous mass loss data is derived from studies on the thermal decomposition of calcium citrate.

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation: The crucible is placed on a sensitive microbalance within a furnace.

  • Atmosphere: A controlled atmosphere is established by purging the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time. The resulting data is plotted as a thermogram (mass vs. temperature).

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To detect exothermic and endothermic transitions as a function of temperature.

Methodology:

  • Sample and Reference: Two crucibles are used: one containing the this compound sample and a second, empty crucible or one containing an inert reference material (e.g., alumina).

  • Instrumentation: The sample and reference crucibles are placed in a heated block within the furnace.

  • Heating Program: Both crucibles are subjected to the same controlled temperature program as in the TGA experiment.

  • Data Acquisition: The temperature difference between the sample and the reference is measured (DTA), or the heat flow required to maintain both at the same temperature is measured (DSC).

  • Data Analysis: The resulting DTA or DSC curve reveals endothermic events (e.g., dehydration, decomposition) and exothermic events (e.g., oxidative decomposition, crystallization).

Visualizations

Proposed Thermal Decomposition Pathway of this compound

G cluster_0 Stage 1: Dehydration cluster_1 Stage 2: Citrate Decomposition cluster_2 Stage 3: Carbonate Decomposition A Hydrated this compound (Ba₃(C₆H₅O₇)₂·nH₂O) B Anhydrous this compound (Ba₃(C₆H₅O₇)₂) A->B < 200°C C H₂O (gas) A->C D Barium Carbonate (BaCO₃) B->D ~412°C E Gaseous Byproducts (CO₂, H₂O, etc.) B->E F Barium Oxide (BaO) D->F > 800°C G CO₂ (gas) D->G

Caption: Proposed multi-stage thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

G cluster_workflow Thermal Analysis Workflow cluster_data Data Acquisition start Start prep Sample Preparation (Weighing) start->prep tga_dta TGA / DTA-DSC Analysis (Controlled Heating) prep->tga_dta mass_loss Mass Loss vs. Temp (TGA) tga_dta->mass_loss heat_flow Heat Flow vs. Temp (DTA/DSC) tga_dta->heat_flow analysis Data Analysis & Interpretation mass_loss->analysis heat_flow->analysis report Report Generation analysis->report

Caption: General experimental workflow for the thermal analysis of this compound.

References

Barium Citrate Tribasic Heptahydrate: A Technical Guide to Its Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium citrate (B86180) tribasic heptahydrate is an organometallic compound with the chemical formula Ba₃(C₆H₅O₇)₂ · 7H₂O. While its applications are not as widespread as some other barium salts, it holds a niche but significant role in specific scientific domains. This technical guide provides an in-depth overview of the core applications, physicochemical properties, synthesis, and safety considerations of barium citrate tribasic heptahydrate. The primary focus is on its utility in proteomics research as a protein precipitating agent. Additionally, its role as a precursor in chemical synthesis is discussed. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Physicochemical Properties

This compound tribasic heptahydrate is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below. It is generally described as soluble in water and acidic solutions, although specific quantitative solubility data is not consistently reported across chemical suppliers, with some sources citing "N/A".[2][3][4] The melting point is often not experimentally determined and is sometimes erroneously reported as its molecular weight.[2][3]

PropertyValueReference(s)
Chemical Formula C₁₂H₂₄Ba₃O₂₁ (or Ba₃(C₆H₅O₇)₂ · 7H₂O)[1][5]
Molecular Weight 916.29 g/mol [5]
Appearance White to off-white / grayish-white crystalline powder[1][6]
CAS Number 6487-29-2[5]
IUPAC Name tris(barium(2+));bis(2-hydroxypropane-1,2,3-tricarboxylate);heptahydrate[7]
Thermal Decomposition Decomposes to barium carbonate at 412°C. Dehydration (loss of water molecules) occurs as the initial step upon heating.[8]

Core Applications

Proteomics Research: Protein Precipitation

The most prominently cited application of this compound tribasic heptahydrate is as a biochemical reagent in proteomics research.[5][9] It is used for the selective precipitation of proteins from complex biological mixtures.[1] This process is a crucial step for sample cleanup, enrichment of low-abundance proteins, and removal of interfering substances prior to downstream analytical techniques such as gel electrophoresis and mass spectrometry.[1]

The mechanism of precipitation with this compound is based on the interaction of the tribasic citrate salt with proteins, leading to a reduction in their solubility and causing them to aggregate and precipitate out of the solution. It is suggested to be particularly effective for selectively precipitating negatively charged proteins.[1]

Key advantages cited in literature include:

  • Selective Precipitation: The ability to selectively precipitate certain classes of proteins.[1]

  • High Protein Yield: Stated to be efficient in recovering high amounts of protein from biological samples.[1]

  • Downstream Compatibility: The precipitation method is reported to be compatible with mass spectrometry and gel electrophoresis.[1]

Chemical Synthesis

This compound tribasic heptahydrate serves as a precursor for the synthesis of other barium compounds and materials.[1] Through controlled thermal decomposition (calcination), the citrate salt is converted into barium carbonate (BaCO₃), a key intermediate in the production of various barium-containing materials, including ceramics and catalysts.[8]

G cluster_synthesis Synthesis of this compound cluster_application Application as a Precursor Ba(OH)2_or_BaCO3 Barium Hydroxide (B78521) or Barium Carbonate Solution Reaction Reaction in Aqueous Solution Ba(OH)2_or_BaCO3->Reaction Citric_Acid Citric Acid Solution Citric_Acid->Reaction Barium_Citrate_Heptahydrate This compound Tribasic Heptahydrate Reaction->Barium_Citrate_Heptahydrate Crystallization Barium_Citrate_Heptahydrate_App This compound Tribasic Heptahydrate Thermal_Decomposition Thermal Decomposition (Calcination, ~412°C) Barium_Citrate_Heptahydrate_App->Thermal_Decomposition Barium_Carbonate Barium Carbonate (BaCO3) Thermal_Decomposition->Barium_Carbonate Other_Barium_Compounds Other Barium Compounds (e.g., in ceramics) Barium_Carbonate->Other_Barium_Compounds Further Reactions

Logical workflow for the synthesis of this compound and its use as a precursor.
Other Potential Applications

  • Medical Imaging Formulations: While barium sulfate (B86663) is the primary contrast agent for gastrointestinal imaging, citrates (such as sodium citrate) have been mentioned in patents as stabilizing or fluidizing agents in barium sulfate suspensions.[10][11] A patent also suggests that coatings for barium sulfate nanoparticles could include citrate.[12] The role of this compound tribasic heptahydrate itself is not well-defined in this context.

  • Stabilizer: It has been suggested for use as a stabilizer for latex paints.[6]

Experimental Protocols

General Synthesis of this compound Tribasic Heptahydrate

This protocol is a generalized procedure based on common acid-base reaction principles.[1]

  • Preparation of Solutions:

    • Prepare an aqueous solution of a barium salt, such as barium hydroxide (Ba(OH)₂) or barium carbonate (BaCO₃).

    • Prepare an aqueous solution of citric acid (H₃C₆H₅O₇).

  • Reaction:

    • Slowly add the citric acid solution to the barium salt solution while stirring continuously. The reaction should be carried out in a stoichiometric ratio to favor the formation of the tribasic salt.

    • The reaction is: 3 Ba(OH)₂ + 2 C₆H₈O₇ → Ba₃(C₆H₅O₇)₂ + 6 H₂O.

  • Crystallization:

    • Allow the resulting solution to cool down slowly.

    • Promote crystallization by slow evaporation of the solvent (water).

  • Isolation:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with cold deionized water to remove any unreacted starting materials.

    • Dry the crystals appropriately to obtain this compound tribasic heptahydrate.

Generalized Protocol for Protein Precipitation in Proteomics

Disclaimer: The following is a generalized protocol, as a specific, validated protocol for this compound tribasic heptahydrate is not available in the literature. This protocol should be used as a template for optimization. Key parameters such as the concentration of the this compound solution, the ratio of precipitant to sample, incubation time, and temperature must be empirically determined for the specific protein mixture and downstream application.

  • Sample Preparation:

    • Start with a clarified protein lysate or biological fluid (e.g., serum, cell extract) from which interfering substances like lipids and nucleic acids have been removed.

  • Precipitant Preparation:

    • Prepare a stock solution of this compound tribasic heptahydrate in high-purity water. The concentration will need to be optimized.

  • Precipitation Step:

    • Cool the protein sample and the this compound solution on ice.

    • Add the this compound solution to the protein sample dropwise while gently vortexing. The optimal ratio (v/v) must be determined (e.g., starting with 1:1, 1:2, 2:1 sample to precipitant).

  • Incubation:

    • Incubate the mixture at a low temperature (e.g., 4°C or on ice) for a period to be optimized (e.g., 30 minutes to overnight) to allow for complete protein precipitation.

  • Pelleting:

    • Centrifuge the mixture at high speed (e.g., 10,000 - 15,000 x g) at 4°C for a duration sufficient to pellet the precipitated protein (e.g., 15-30 minutes).

  • Washing:

    • Carefully decant the supernatant.

    • Wash the protein pellet with a cold wash buffer (e.g., 70-80% acetone (B3395972) or ethanol (B145695) in water) to remove residual precipitant and other soluble contaminants. This step may need to be repeated.

  • Resuspension:

    • Air-dry the pellet briefly to remove the wash solvent.

    • Resuspend the protein pellet in a buffer compatible with the downstream analysis (e.g., a buffer for 2D-gel electrophoresis or a digestion buffer for mass spectrometry).

G start Clarified Protein Sample add_precipitant Add this compound Solution to Sample (on ice) start->add_precipitant prepare_precipitant Prepare this compound Aqueous Solution prepare_precipitant->add_precipitant incubation Incubate (e.g., 4°C) Optimization Required add_precipitant->incubation centrifugation Centrifuge (e.g., 12,000 x g, 4°C) to Pellet Protein incubation->centrifugation wash Wash Pellet with Cold Solvent (e.g., 80% Acetone) centrifugation->wash resuspend Resuspend Pellet in Downstream-Compatible Buffer wash->resuspend analysis Downstream Analysis (e.g., MS, SDS-PAGE) resuspend->analysis

Generalized experimental workflow for protein precipitation.

Safety and Handling

This compound tribasic heptahydrate, like other soluble barium compounds, should be handled with care. The primary health hazards are associated with the toxicity of the barium ion (Ba²⁺).

Hazard ClassGHS ClassificationReference(s)
Acute Toxicity (Oral) Category 4: H302 - Harmful if swallowed.[7]
Acute Toxicity (Inhalation) Category 4: H332 - Harmful if inhaled.[7]
Pictogram Exclamation Mark
Signal Word Warning [3]
Precautionary Statements P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]

Handling Recommendations:

  • Use in a well-ventilated area or with local exhaust ventilation to minimize dust inhalation.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid generating dust during handling.

  • Store in a tightly closed container in a dry, cool place.

Conclusion

This compound tribasic heptahydrate is a specialized chemical with a primary, albeit not extensively documented, application in proteomics for the selective precipitation of proteins. Its utility as a precursor in the synthesis of barium carbonate further extends its relevance in materials science. For professionals in drug development, its most immediate relevance lies in its application within the proteomics workflow, a critical component of target identification and biomarker discovery. However, the lack of detailed, publicly available protocols and quantitative performance data necessitates that researchers treat its application as a starting point for empirical optimization. Adherence to strict safety protocols is mandatory when handling this compound due to the inherent toxicity of soluble barium salts.

References

An In-depth Technical Guide to the Structure of Tribarium Dicitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of tribarium dicitrate, a compound of interest in various chemical and pharmaceutical applications. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a core resource for professionals in research and development.

Chemical and Physical Properties

Tribarium dicitrate, also known by its IUPAC name tris(barium(2+));bis(2-hydroxypropane-1,2,3-tricarboxylate), is a metal-organic compound.[1] The anhydrous form has the chemical formula C12H10Ba3O14.[1][2] However, it is more commonly synthesized and characterized in its hydrated form, specifically as tribarium dicitrate pentahydrate.[3]

A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Chemical Formula Anhydrous: C12H10Ba3O14 Pentahydrate: [Ba3(C6H5O7)2(H2O)4]·H2O[1][2][3]
Molecular Weight Anhydrous: 790.18 g/mol Pentahydrate: 880.26 g/mol [2][3]
CAS Number 512-25-4[1][2]
Appearance White powder[3]
Boiling Point 309.6ºC at 760 mmHg[2]
Flash Point 155.2ºC[2]

Table 1: Summary of Chemical and Physical Properties of Tribarium Dicitrate.

Crystallographic Structure

The crystal structure of tribarium dicitrate has been determined for its pentahydrate form, [Ba3(C6H5O7)2(H2O)4]·H2O.[3] The compound crystallizes in a monoclinic system with the space group P21/a.[3] The structure was solved and refined using synchrotron X-ray powder diffraction data.[3]

The asymmetric unit contains three unique barium cations (Ba19, Ba20, and Ba39), two distinct citrate (B86180) anions, and five water molecules.[3] The coordination environment of the barium ions is complex, involving interactions with both the carboxylate and hydroxyl groups of the citrate anions, as well as water molecules. Specifically, Ba19 is ten-coordinate, Ba20 is nine-coordinate, and Ba39 is ten-coordinate.[3] These coordination polyhedra (BaO9 and BaO10) share edges and corners, forming a three-dimensional network.[3]

Detailed crystallographic data is provided in Table 2.

ParameterValueReference
Crystal System Monoclinic[3]
Space Group P21/a[3]
a (Å) 11.4768[3]
b (Å) 13.7366[3]
c (Å) 15.0626[3]
β (°) ** 107.944[3]
Volume (ų) **2258.62[3]
Z 4[3]
Temperature (K) 295[3]

Table 2: Crystallographic Data for Tribarium Dicitrate Pentahydrate.

The coordination of the barium ions is a key feature of the crystal structure. The diagram below illustrates the coordination environment of the three unique barium cations.

G Ba19 Ba19 (10-coordinate) H2O_1 H2O Ba19->H2O_1 1 Carboxylate_O Carboxylate Oxygen Ba19->Carboxylate_O 8 Hydroxyl_O Hydroxyl Oxygen Ba19->Hydroxyl_O 1 Ba20 Ba20 (9-coordinate) H2O_2 H2O Ba20->H2O_2 3 Ba20->Carboxylate_O 6 Ba39 Ba39 (10-coordinate) H2O_3 H2O Ba39->H2O_3 1 Ba39->Carboxylate_O 7 Ba39->Hydroxyl_O 2 H2O_4 H2O

Coordination environment of Barium cations in Tribarium Dicitrate Pentahydrate.

Experimental Protocols

The synthesis of tribarium dicitrate pentahydrate can be achieved through a straightforward aqueous precipitation reaction.[3] The following protocol is based on the method described in the literature.[3]

  • Dissolution of Citric Acid: Dissolve 10.0 mmol (2.0818 g) of citric acid monohydrate in 25 ml of deionized water.

  • Reaction with Barium Carbonate: To the clear citric acid solution, add 15.0 mmol (2.9615 g) of BaCO3.

  • Heating and Completion of Reaction: The mixture will fizz as carbon dioxide is evolved. To ensure the reaction goes to completion, the slurry is heated to boiling, which will induce further fizzing.

  • Isolation of Product: The resulting slurry is filtered to isolate the solid product.

  • Drying: The collected white powder is dried at room temperature to yield tribarium dicitrate pentahydrate.

The logical workflow for the synthesis is depicted in the following diagram.

G cluster_synthesis Synthesis Workflow A Dissolve Citric Acid Monohydrate in Water B Add BaCO3 to Citric Acid Solution A->B Clear Solution C Heat Slurry to Boiling B->C Fizzing Occurs D Filter the Slurry C->D Reaction Complete E Dry Solid at Room Temperature D->E Isolate Solid F Tribarium Dicitrate Pentahydrate Powder E->F

Workflow for the synthesis of tribarium dicitrate pentahydrate.

The determination of the crystal structure of tribarium dicitrate pentahydrate involved high-resolution diffraction techniques.[3]

  • Initial Analysis: A laboratory X-ray powder diffraction pattern was first measured using Cu Kα radiation. This allowed for the initial indexing of the unit cell.[3]

  • Synchrotron Data Collection: Due to the complexity of the structure, a high-resolution powder diffraction pattern was measured at beamline 11-BM at the Advanced Photon Source, Argonne National Laboratory, using a wavelength of 0.413891 Å.[3]

  • Structure Solution: The crystal structure was solved from the synchrotron data using Monte Carlo simulated annealing techniques as implemented in the DASH software.[3] The starting fragments for the solution were three barium atoms and two citrate anions.

  • Location of Water Molecules: The oxygen atoms of the water molecules were located in the voids of the solved structure using the Mercury software.[3]

  • Refinement: The positions of the hydrogen atoms were approximated based on an analysis of potential hydrogen-bonding patterns. The final structure was then optimized using density functional techniques.[3]

The workflow for the crystal structure determination is outlined below.

G cluster_structure Structure Determination Workflow A Laboratory X-ray Powder Diffraction (Cu Kα) B Synchrotron X-ray Powder Diffraction A->B Initial Indexing C Structure Solution (Monte Carlo Simulated Annealing) B->C High-Resolution Data D Locate Water Molecules in Voids C->D Initial Model E Refine H-atom Positions & DFT Optimization D->E Complete Model F Final Crystal Structure E->F

Workflow for the determination of the crystal structure.

Signaling Pathways and Biological Interactions

Currently, there is no significant information available in the cited literature regarding specific signaling pathways or biological interactions involving tribarium dicitrate. Its applications are primarily in the realm of materials science and as a precursor for other barium compounds.[4] Further research is required to elucidate any potential biological roles.

References

Barium Citrate as a Precursor for Nanomaterials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium citrate (B86180), a metal-organic complex, serves as a versatile and highly effective precursor in the synthesis of a wide array of barium-based nanomaterials. The citrate anion, with its multiple carboxyl and hydroxyl groups, acts as a multidentate chelating agent, forming stable complexes with barium ions. This chelation provides a basis for controlled chemical reactions, enabling the synthesis of nanoparticles with specific sizes, morphologies, and crystalline phases. This technical guide provides an in-depth overview of the use of barium citrate precursors in the synthesis of key nanomaterials, including barium titanate (BaTiO₃), barium carbonate (BaCO₃), and barium oxide (BaO), with a focus on experimental protocols and quantitative data for researchers in materials science and drug development.

The Role of Citrate in Nanomaterial Synthesis

Citric acid and its conjugate base, citrate, play a crucial role in wet-chemical synthesis methods such as sol-gel, Pechini, and hydrothermal processes. The primary functions of citrate in these syntheses include:

  • Chelation: Citrate anions form stable, water-soluble chelate complexes with metal cations, preventing their premature precipitation and ensuring a homogeneous distribution of the metal ions in the precursor solution.[1][2]

  • Polymerization: In methods like the Pechini process, the citrate complexes can undergo polyesterification with a polyol, such as ethylene (B1197577) glycol, to form a polymeric resin. This resin immobilizes the metal cations in a rigid organic network, preventing segregation during thermal decomposition.[3][4]

  • Fuel Source: In auto-combustion synthesis, the citrate acts as a fuel, providing the energy for the decomposition of the precursor and the formation of the desired oxide nanomaterial.[5][6]

  • Size and Morphology Control: The concentration of citrate and the pH of the solution can influence the size and morphology of the resulting nanoparticles.[7][8]

Synthesis of Barium-Based Nanomaterials

Barium Titanate (BaTiO₃) Nanoparticles

Barium titanate is a ferroelectric ceramic with significant applications in electronics, including multilayer ceramic capacitors and piezoelectric devices. The Pechini and sol-gel auto-combustion methods are widely used for the synthesis of BaTiO₃ nanoparticles from this compound precursors.

The Pechini method involves the formation of a polyester (B1180765) resin containing a homogeneous distribution of metal cations.[3]

Experimental Protocol:

  • Preparation of this compound Solution: Dissolve barium acetate (B1210297) in ethylene glycol. Add citric acid to this solution and stir until a clear solution is obtained.[3]

  • Preparation of Titanium Citrate Solution: Mix a titanium precursor (e.g., titanium isopropoxide) with citric acid in ethylene glycol.[3]

  • Mixing and Polymerization: Combine the this compound and titanium citrate solutions. Heat the mixture to induce polyesterification, forming a viscous gel.

  • Calcination: The dried gel is then calcined at elevated temperatures to decompose the organic matrix and form crystalline BaTiO₃.[3]

Quantitative Data for BaTiO₃ Synthesis via Pechini Method

ParameterValueReference
Precursors Barium Acetate, Titanium Isopropoxide, Citric Acid, Ethylene Glycol[3]
Molar Ratio Ba:Ti:Citric Acid:Ethylene Glycol = 1:1:4.5:20[3]
Calcination Temp. 800 °C[3]
Dwell Time 4 hours[3]
Heating Rate 10 °C/min[3]
Particle Size 40-90 nm[3]
Crystal Structure Cubic[3][9]

Workflow for Pechini Synthesis of BaTiO₃ Nanoparticles

cluster_solution Solution Preparation Ba_Acetate Barium Acetate Ba_Citrate This compound Solution Ba_Acetate->Ba_Citrate Ti_Isopropoxide Titanium Isopropoxide Ti_Citrate Titanium Citrate Solution Ti_Isopropoxide->Ti_Citrate Citric_Acid1 Citric Acid Citric_Acid1->Ba_Citrate Citric_Acid2 Citric Acid Citric_Acid2->Ti_Citrate EG1 Ethylene Glycol EG1->Ba_Citrate EG2 Ethylene Glycol EG2->Ti_Citrate Mixed_Solution Mixed Metal-Citrate Solution Ba_Citrate->Mixed_Solution Ti_Citrate->Mixed_Solution Polymeric_Gel Polymeric Gel Formation (Polyesterification) Mixed_Solution->Polymeric_Gel Heating Dried_Gel Dried Gel Polymeric_Gel->Dried_Gel Drying Calcination Calcination Dried_Gel->Calcination BaTiO3 BaTiO₃ Nanoparticles Calcination->BaTiO3 Ba_Nitrate Barium Nitrate Mixed_Solution Mixed Precursor Solution Ba_Nitrate->Mixed_Solution Ti_Source Titanium Source Ti_Source->Mixed_Solution Citric_Acid Citric Acid Citric_Acid->Mixed_Solution Adjust_pH Adjust pH to 7 (Ammonia) Mixed_Solution->Adjust_pH Gel_Formation Gel Formation (Heating at 90°C) Adjust_pH->Gel_Formation Auto_Combustion Auto-Combustion Gel_Formation->Auto_Combustion Precursor_Powder As-synthesized Powder Auto_Combustion->Precursor_Powder Annealing Annealing Precursor_Powder->Annealing BaTiO3 BaTiO₃ Nanoparticles Annealing->BaTiO3 Ba_Nitrate Barium Nitrate Solution Sol_Prep Sol Preparation (65-70°C) Ba_Nitrate->Sol_Prep Citric_Acid Citric Acid Solution Citric_Acid->Sol_Prep pH_Adjust Adjust pH to 7 (Nitric Acid, Ammonia) Sol_Prep->pH_Adjust Gel_Formation Gel Formation (80°C) pH_Adjust->Gel_Formation Auto_Combustion Auto-Combustion (≤ 400°C) Gel_Formation->Auto_Combustion As_Synthesized As-synthesized Powder Auto_Combustion->As_Synthesized Calcination Calcination As_Synthesized->Calcination BaCO3 BaCO₃ Nanoparticles Calcination->BaCO3 Ba_Nitrate Barium Nitrate Solution Precipitation Co-precipitation (70°C) Ba_Nitrate->Precipitation NaOH Sodium Hydroxide Solution NaOH->Precipitation Washing_Drying Washing and Drying Precipitation->Washing_Drying Calcination Calcination (500°C) Washing_Drying->Calcination BaO BaO Nanoparticles Calcination->BaO cluster_citrate Citrate Anion C1 CH₂-COO⁻ Ba Ba²⁺ C1->Ba O⁻ C2 HO-C-COO⁻ C2->C1 C3 CH₂-COO⁻ C2->C3 C2->Ba O⁻ C3->Ba O⁻

References

The Ancillary Role of Citrate in Barium-Based Medical Imaging Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While barium sulfate (B86663) stands as the cornerstone of radiopaque contrast agents for gastrointestinal imaging, the role of barium citrate (B86180) is notably less direct and extensively documented. Current scientific and patent literature does not support the use of barium citrate as a primary contrast agent. Instead, evidence points to the crucial, albeit ancillary, role of citrate salts, such as sodium citrate, as key additives in barium sulfate formulations. This technical guide synthesizes the available information on the function of citrate in enhancing the physicochemical properties of barium sulfate suspensions used in medical imaging, thereby improving diagnostic efficacy and patient safety.

The primary function of citrate in this context is to act as a dispersant or deflocculating agent. By adsorbing onto the surface of barium sulfate particles, citrate modifies the surface charge, leading to electrostatic repulsion between particles. This prevents agglomeration and sedimentation, ensuring a stable and uniform suspension with low viscosity, which is critical for consistent mucosal coating and clear visualization of the gastrointestinal tract during X-ray and computed tomography (CT) examinations.[1][2]

Physicochemical Properties and Data

The addition of citrate to barium sulfate suspensions significantly impacts their rheological properties. While specific quantitative data for "this compound" as a standalone agent is unavailable in the reviewed literature, patents describing barium sulfate formulations provide insights into the effects of citrate additives. The primary goal is to achieve a high-density suspension with low viscosity that can easily coat the mucosal surfaces without clumping.

PropertyEffect of Citrate AdditionRationale
Viscosity ReductionPrevents particle aggregation, leading to a more fluid suspension.[1]
Stability IncreasePrevents flocculation and sedimentation of barium sulfate particles over time.[1]
Mucosal Adhesion ImprovementA uniform, non-aggregated suspension provides a thinner, more consistent coating on the GI tract lining.
Particle Size Maintenance of small particle size in suspensionPrevents the formation of larger agglomerates which can lead to inaccurate diagnoses.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound specifically for imaging applications are not described in the available literature. However, patents related to barium sulfate contrast media describe the preparation of citrate-containing formulations.

Preparation of a Citrate-Stabilized Barium Sulfate Suspension

This generalized protocol is based on descriptions found in patent literature for creating stable barium sulfate suspensions for radiographic use.

Objective: To prepare a stable, low-viscosity aqueous suspension of barium sulfate using a citrate salt as a dispersing agent.

Materials:

  • Barium sulfate powder (USP grade)

  • Sodium citrate (or other water-soluble citrate salt)

  • Purified water

  • Suspending agent (e.g., sodium carboxymethyl cellulose)

  • Sweetening and flavoring agents (optional)

  • Antiseptic (optional)

Procedure:

  • In a suitable vessel, dissolve the predetermined amount of sodium citrate in purified water with agitation.

  • Slowly add the barium sulfate powder to the citrate solution while maintaining vigorous stirring to ensure thorough wetting and to prevent clumping.

  • In a separate vessel, dissolve the suspending agent (e.g., sodium carboxymethyl cellulose) in purified water. This may require heating.

  • Once both solutions are fully homogenized, slowly add the suspending agent solution to the barium sulfate-citrate mixture with continuous stirring.

  • If required, add sweetening materials, spices, and antiseptics to the final mixture.

  • The homogenized mixture is then cooled (e.g., to 5°C) before being dispensed into final containers.

Diagrams and Workflows

The following diagrams illustrate the conceptual role of citrate in barium sulfate suspensions.

G cluster_0 Without Citrate cluster_1 With Citrate BaSO4_1 Barium Sulfate Particle Aggregation Flocculation & Aggregation BaSO4_1->Aggregation BaSO4_2 Barium Sulfate Particle BaSO4_2->Aggregation BaSO4_3 Barium Sulfate Particle BaSO4_3->Aggregation BaSO4_4 Barium Sulfate Particle BaSO4_4->Aggregation BaSO4_c1 Barium Sulfate Particle Citrate_1 Citrate Ions BaSO4_c1->Citrate_1 Adsorption Dispersion Stable Dispersion Citrate_1->Dispersion Electrostatic Repulsion

Caption: Role of Citrate in Barium Sulfate Suspension.

G Start Barium Sulfate Powder Add_Citrate Addition of Citrate Solution Start->Add_Citrate Mixing Homogenization Add_Citrate->Mixing Add_Suspending_Agent Addition of Suspending Agent Mixing->Add_Suspending_Agent Final_Formulation Stable Barium Sulfate Suspension Add_Suspending_Agent->Final_Formulation QC Quality Control (Viscosity, Stability) Final_Formulation->QC End Medical Imaging Application QC->End

Caption: Formulation Workflow for Citrate-Containing Barium Sulfate Contrast Media.

Conclusion

References

Whitepaper: The Emerging Roles of Barium and Citrate in Specialized Proteomics Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: While the direct application of barium citrate (B86180) in mainstream proteomics is not established, its constituent ions, barium and citrate, individually play significant and emerging roles in specialized areas of protein research. This technical guide provides an in-depth exploration of these applications. It details the use of barium in mass spectrometry for the identification of specific protein modifications and in the study of protein-ion interactions. Concurrently, it examines the multifaceted roles of citrate in proteomics, from its use as a crucial additive for enhancing phosphopeptide detection in mass spectrometry to its function as an anticoagulant in plasma proteomics. This paper serves as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in leveraging these specialized techniques.

Section 1: Barium in Proteomics and Protein Analysis

The use of barium in proteomics is concentrated in niche, yet powerful, applications that leverage its unique chemical properties. These range from enhancing ionization in mass spectrometry to its use as a probe in studying protein-ion interactions.

Barium Ion Adduct Mass Spectrometry for Carboxylic Acid Identification

Barium ion adduct mass spectrometry is a technique that has shown promise in identifying molecules with carboxylic acid groups, which can be applied to proteomics to study post-translational modifications like protein carboxylation.[1][2] The divalent nature of the barium ion (Ba²⁺) allows it to form stable adducts with deprotonated carboxylic acids, facilitating their detection.

Core Principle: In electrospray ionization mass spectrometry (ESI-MS), barium ions are introduced to the sample. They form adducts with carboxylated molecules, appearing as [M – H + Ba]⁺ or [M – 2H + Ba]²⁺ peaks.[1][2] This specific mass shift allows for the targeted identification of carboxylated species within a complex mixture. This technique has been successfully applied to screen for carboxylic acids in complex organic mixtures.[1]

Experimental Workflow: Barium Adduct MS

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Prot_Sample Protein Digest or Organic Mixture Add_Ba Addition of Barium Salt (e.g., BaCl2) Prot_Sample->Add_Ba ESI_MS Infusion into ESI-MS System Add_Ba->ESI_MS FT_ICR High-Resolution MS Analysis (e.g., FT-ICR MS) ESI_MS->FT_ICR MS_MS MS/MS Fragmentation of [M–H+Ba]⁺ Peaks FT_ICR->MS_MS Peak_ID Identification of Bariated Peaks MS_MS->Peak_ID Formula_Assign Molecular Formula Assignment Peak_ID->Formula_Assign

Caption: Workflow for Barium Adduct Mass Spectrometry.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of a soluble barium salt (e.g., 100 mM Barium Chloride, BaCl₂) in deionized water.

    • For a protein digest sample, ensure it is desalted and reconstituted in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Add the barium chloride solution to the sample to a final concentration of 1-10 mM. The optimal concentration may require empirical determination.

  • Mass Spectrometry:

    • Utilize a high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, for accurate mass measurements.[1][2]

    • Infuse the sample directly or via liquid chromatography into the ESI source.

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Screen the resulting spectra for ion peaks corresponding to the expected barium adducts ([M – H + Ba]⁺).

    • Use the high-resolution mass data to confirm the elemental composition of the detected ions.

    • Perform MS/MS fragmentation on the bariated peaks to confirm the presence of the carboxylic acid group and aid in structural elucidation. Diagnostic fragment ions at m/z 139, 155, and 196 have been reported.[1]

Investigating Barium-Protein Interactions

Barium is known to interact with and block certain ion channels, particularly potassium (K⁺) channels.[3] This property can be exploited in proteomics workflows designed to identify and characterize these specific protein interactions, a field known as metalloproteomics.[4][5][6][7] While not a routine application, a hypothetical workflow can be constructed based on established metalloproteomics principles.

Logical Workflow for Identifying Barium-Binding Proteins

G cluster_exp Experimental Phase cluster_analysis Analytical Phase Cell_Lysate Prepare Cell Lysate or Membrane Protein Fraction Incubate_Ba Incubate with Barium Salt Cell_Lysate->Incubate_Ba SEC Size Exclusion Chromatography (SEC) to Separate Protein Complexes Incubate_Ba->SEC ICP_MS Analyze Fractions by ICP-MS to Detect Barium SEC->ICP_MS Digest Digest Barium-Containing Fractions with Trypsin ICP_MS->Digest LC_MSMS Analyze Peptides by LC-MS/MS Digest->LC_MSMS Protein_ID Identify Proteins Co-eluting with Barium LC_MSMS->Protein_ID

Caption: Hypothetical workflow for identifying Ba-binding proteins.

Methodology Outline:

  • Protein Extraction: Isolate the protein fraction of interest (e.g., membrane proteins for ion channel studies) under native conditions to preserve protein structure and interactions.

  • Incubation: Incubate the protein extract with a solution containing a barium salt. Include control samples without barium.

  • Separation: Separate the protein complexes using a non-denaturing technique like Size Exclusion Chromatography (SEC).

  • Metal Detection: Analyze the collected fractions using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to identify which fractions contain barium.[6]

  • Protein Identification: Subject the barium-containing fractions to standard proteomics sample preparation (e.g., trypsin digestion) and analyze by LC-MS/MS to identify the proteins that co-eluted with barium.

  • Candidate Validation: Compare protein identifications between the barium-treated and control samples to identify candidate barium-binding proteins.

Section 2: Citrate in Proteomics Sample Preparation and Analysis

Citrate is a versatile and widely used reagent in proteomics, primarily in sample preparation for mass spectrometry. Its roles are critical in handling blood samples and in enhancing the analysis of specific post-translational modifications.

Citrate as an Additive for Enhanced Phosphopeptide Analysis

A significant challenge in phosphoproteomics is the poor detection of phosphopeptides by LC-MS/MS, often due to their interaction with metal ions adsorbed on the stationary phase of the chromatography column.[8] Citrate, as a metal chelator, effectively mitigates this issue.

Mechanism of Action: Citrate is added to the phosphopeptide sample before analysis. During chromatography, it chelates residual metal ions in the LC system, preventing them from binding to the phosphate (B84403) groups of the peptides. This action improves the recovery of phosphopeptides, especially those that are multiply phosphorylated, from the column, leading to a significant increase in detection sensitivity.[8]

Signaling Pathway: Citrate's Role in LC-MS

G cluster_without Without Citrate cluster_with With Citrate Additive LC_Column1 LC Column Stationary Phase Adsorbed Metal Ions Phosphopeptide1 Phosphopeptide Phosphopeptide1->LC_Column1:f1 Binding/ Suppression LC_Column2 LC Column Stationary Phase Adsorbed Metal Ions Citrate Citrate Citrate->LC_Column2:f1 Chelation Phosphopeptide2 Phosphopeptide Phosphopeptide2->LC_Column2:f0 Elution/ Detection

Caption: Citrate prevents phosphopeptide suppression in LC-MS.

Quantitative Impact of Citrate Addition:

The addition of citrate has a demonstrable effect on the number of identified phosphorylation sites.

Protein/SampleConditionNumber of Phosphorylation Sites IdentifiedReference
SETDB1 (140 kDa protein)Without Citrate10[8]
SETDB1 (140 kDa protein)With 50 mM Citrate27[8]
β-casein digestWithout CitrateFewer multiply phosphorylated peptides[8]
β-casein digestWith 50 mM CitrateIncreased recovery of multiply phosphorylated peptides[8]

Detailed Experimental Protocol for Phosphopeptide Analysis:

  • Sample Preparation:

    • Perform protein extraction, reduction, alkylation, and tryptic digestion as per standard protocols.

    • Enrich for phosphopeptides using a method such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

    • After enrichment and elution, dry the phosphopeptide sample in a vacuum concentrator.

  • Citrate Addition:

    • Prepare a 50 mM solution of citric acid or a citrate salt (e.g., sodium citrate) in 0.1% formic acid.

    • Reconstitute the dried phosphopeptide sample in the 50 mM citrate solution immediately prior to LC-MS/MS analysis.[8]

  • LC-MS/MS Analysis:

    • Perform UPLC-ESI-MS/MS analysis using standard gradients (e.g., water/acetonitrile with 0.1% formic acid).[8]

    • The use of a citrate additive is compatible with long-term, stable operation, unlike EDTA which can cause precipitation and system clogging.[8]

  • Data Analysis:

    • Use a standard proteomics search engine (e.g., MaxQuant, Sequest) to identify phosphopeptides and localize phosphorylation sites.

Citrate as an Anticoagulant for Plasma Proteomics

In proteomics studies involving blood, plasma is often the sample of choice. To prevent coagulation, an anticoagulant must be used during blood collection. Sodium citrate is a common choice, alongside EDTA and heparin.[9]

Mechanism: Sodium citrate acts as an anticoagulant by chelating calcium ions (Ca²⁺) in the blood. Calcium is an essential cofactor for many enzymes in the coagulation cascade, and its removal effectively halts this process, preserving the liquid plasma state for downstream analysis.[9]

Protocol for Blood Collection using Sodium Citrate:

  • Materials: Use blood collection tubes containing 3.2% buffered sodium citrate solution.

  • Collection: Draw whole blood via venipuncture directly into the citrate tube. The tube is designed to draw a specific volume of blood to ensure the correct blood-to-anticoagulant ratio.

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the citrate.

  • Centrifugation: Within one hour of collection, centrifuge the sample at 1,000-2,000 x g for 15 minutes at room temperature to separate the plasma (supernatant) from the cellular components (pellet).

  • Plasma Collection: Carefully pipette the plasma into a new, clean tube without disturbing the buffy coat layer.

  • Storage: Store the plasma at -80°C for long-term preservation prior to proteomic analysis.

Conclusion

While a direct, synergistic role for barium citrate in proteomics has not been identified, this guide demonstrates that its components are valuable tools in specialized scientific contexts. Barium offers a unique method for the targeted mass spectrometric analysis of carboxylated molecules and serves as a probe for studying specific metal-protein interactions. Citrate is an indispensable reagent in high-quality plasma sample preparation and provides a simple yet powerful method to significantly enhance the sensitivity of phosphoproteomic analyses. Understanding and applying these distinct functionalities can empower researchers to address specific and challenging questions in protein science and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Barium Citrate (B86180)

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Barium citrate. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. This document summarizes available data on its properties, structure, and applications, and includes experimental protocols.

Physicochemical Properties

Table 1: Summary of Physical and Chemical Properties of this compound

PropertyValueSource(s)
Systematic Name Tribarium dicitrate[1]
Molecular Formula (Anhydrous) C₁₂H₁₀Ba₃O₁₄[1]
Molecular Weight (Anhydrous) 790.18 g/mol [1]
Molecular Formula (Pentahydrate) [Ba₃(C₆H₅O₇)₂(H₂O)₄]·H₂O[2]
Molecular Weight (Pentahydrate) 880.26 g/mol [2]
Appearance Grayish-white crystalline powder[3]
Solubility in Water Soluble[3]
Solubility in Other Solvents Soluble in hydrochloric and nitric acids[3]
Thermal Decomposition Decomposes to Barium Carbonate (BaCO₃)[4]

Crystal Structure

The crystal structure of tribarium dicitrate pentahydrate has been determined using synchrotron X-ray powder diffraction data. The structure is monoclinic with the space group P2₁/a. The BaO₉ and BaO₁₀ coordination polyhedra form a three-dimensional network by sharing edges and corners.[2]

Table 2: Crystallographic Data for Tribarium Dicitrate Pentahydrate

ParameterValueSource(s)
Crystal System Monoclinic[2]
Space Group P2₁/a[2]
a 11.4768 Å[2]
b 13.7333 Å[2]
c 15.0649 Å[2]
β 107.928°[2]
Volume 2258.6 ų[2]
Z 4[2]

Thermal Properties

This compound undergoes thermal decomposition upon heating. Studies have shown that it decomposes to form stable barium carbonate (BaCO₃).[4] The decomposition of barium carbonate itself occurs at temperatures above 1300°C.[5]

Experimental Protocols

Synthesis of Tribarium Dicitrate Pentahydrate

This protocol is adapted from a published synthesis and crystallographic study.[2]

Materials:

  • Citric acid monohydrate (2.0818 g, 10.0 mmol)

  • Barium carbonate (BaCO₃) (2.9615 g, 15.0 mmol)

  • Deionized water (25 mL)

Procedure:

  • Dissolve the citric acid monohydrate in 25 mL of deionized water to create a clear solution.

  • Slowly add the barium carbonate to the citric acid solution. Effervescence will be observed.

  • If any solid barium carbonate remains after the initial reaction, heat the slurry to boiling to promote further reaction.

  • Filter the resulting slurry to remove any unreacted solids.

  • Allow the filtrate to dry at room temperature to yield the crystalline tribarium dicitrate pentahydrate.[2]

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_isolation Product Isolation A Dissolve Citric Acid in Water B Add Barium Carbonate A->B Slowly C Heat to Boiling (if necessary) B->C If solid remains D Filter Slurry B->D C->D E Dry Filtrate at Room Temperature D->E F Tribarium Dicitrate Pentahydrate Crystals E->F

Synthesis of Tribarium Dicitrate Pentahydrate
Protein Precipitation (Generalized Protocol)

Principle: High concentrations of salt can reduce the solubility of proteins, causing them to precipitate out of solution. This "salting out" effect is influenced by the protein's properties and the salt's characteristics.

Materials:

  • Protein sample solution

  • Precipitating agent (e.g., a concentrated solution of this compound)

  • Resuspension buffer

  • Centrifuge

Procedure:

  • Start with a clarified protein solution.

  • Gradually add the precipitating salt solution to the protein sample while gently stirring.

  • Allow the mixture to incubate to facilitate protein precipitation. The incubation time and temperature are critical parameters that need to be optimized.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Carefully decant the supernatant.

  • Wash the protein pellet with a suitable buffer to remove any remaining salt.

  • Resuspend the purified protein pellet in a buffer appropriate for downstream applications, such as mass spectrometry.

G cluster_precipitation Precipitation cluster_separation Separation cluster_purification Purification A Protein Solution B Add Salt Solution (e.g., this compound) A->B C Incubate B->C D Centrifuge C->D E Decant Supernatant D->E F Wash Pellet E->F G Resuspend Pellet F->G H Purified Protein for Analysis G->H

Generalized Protein Precipitation Workflow
Quantitative Analysis of Barium by Titration

The concentration of barium ions in a solution can be determined by various titration methods. One common method is a direct titration with a standard solution of a sulfate (B86663), such as potassium sulfate, using an indicator like tetrahydroxyquinone.[7] Another approach is complexometric titration with EDTA.[8][9]

Applications

Radiocontrast Agent

Barium compounds, particularly Barium sulfate, are widely used as positive radiocontrast agents for X-ray imaging of the gastrointestinal tract.[2][8][10][11][12] The high atomic number of barium (Z=56) makes it effective at attenuating X-rays. Barium sulfate is favored due to its extremely low solubility, which renders it non-toxic when ingested.[2] While "this compound" is sometimes mentioned in the context of contrast agents, the literature predominantly and specifically details the use of Barium sulfate for this purpose. It is plausible that this compound could be used as a more soluble source of barium ions in specific formulations, but detailed applications or advantages over Barium sulfate are not well-documented.

Proteomics

As mentioned in the experimental protocols, salts are commonly used for the precipitation of proteins from complex mixtures in proteomics workflows.[1] The principle of "salting out" allows for the separation of proteins from other cellular components. While specific protocols for this compound are not prevalent, its nature as a salt suggests it could potentially be employed for this purpose, although its efficiency and compatibility with downstream analytical techniques like mass spectrometry would need to be validated.

Other Applications

This compound is also reported to be used as a stabilizer for latex paints.[3] In this application, it likely contributes to the stability and dispersion of the polymer particles in the latex emulsion.

References

Barium Citrate: A Technical Guide to its Hydrated and Anhydrous Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium citrate (B86180), a salt of barium and citric acid, is a compound with potential applications in various scientific and industrial fields, including as a precursor for advanced materials and potentially in biomedical applications. This technical guide provides an in-depth comparison of the hydrated and anhydrous forms of barium citrate. It details their physicochemical properties, methods of preparation, and characterization techniques. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or considering the use of this compound in their applications.

Introduction

This compound exists in both hydrated and anhydrous forms. The presence of water of crystallization in the hydrated form significantly influences its physical and chemical properties, such as solubility, stability, and crystal structure, compared to its anhydrous counterpart. Understanding the differences between these two forms is crucial for their effective application and for ensuring reproducibility in experimental and developmental work. While specific comparative studies on this compound are limited, this guide synthesizes available data and draws upon established principles of hydrate (B1144303) and anhydrous salt chemistry to provide a thorough overview.

Physicochemical Properties

The fundamental properties of this compound are dictated by the presence or absence of water molecules in its crystal lattice. Several hydrated forms, including a monohydrate and a heptahydrate, have been identified.[1][2][3] The anhydrous form is expected to be hygroscopic, readily absorbing moisture from the atmosphere.[4][5]

Table 1: Comparative Physicochemical Properties of this compound Hydrate and Anhydrous this compound

PropertyThis compound Hydrate (Heptahydrate)This compound AnhydrousReferences
Molecular Formula Ba₃(C₆H₅O₇)₂ · 7H₂OBa₃(C₆H₅O₇)₂[6]
Molecular Weight 916.29 g/mol 790.18 g/mol [6][7]
Appearance White to grayish-white crystalline powderWhite powder (hygroscopic)[1][4]
Solubility Soluble in water and acid solutionsExpected to be more soluble in water than the hydrate form[1][8]
Stability Stable under normal conditionsThermally stable, but hygroscopic[5]

Synthesis and Interconversion

The synthesis of this compound typically involves the reaction of a soluble barium salt with citric acid or a soluble citrate salt in an aqueous solution. The hydrated form is the common product of aqueous synthesis. The anhydrous form can be obtained by the controlled heating of the hydrated salt.

Synthesis of this compound Hydrate

A general method for the synthesis of this compound hydrate involves the precipitation from an aqueous solution.

  • Reactants : A soluble barium salt (e.g., barium chloride, BaCl₂) and a solution of citric acid or a soluble citrate salt (e.g., sodium citrate).

  • Procedure :

    • Prepare aqueous solutions of the barium salt and the citrate source.

    • Slowly add the citrate solution to the barium salt solution with constant stirring.

    • A white precipitate of this compound hydrate will form.

    • The precipitate is then filtered, washed with deionized water to remove any soluble impurities, and dried under controlled conditions to obtain the desired hydrate.

Preparation of Anhydrous this compound

The anhydrous form is typically prepared by the dehydration of the hydrated salt.

  • Procedure :

    • Place a known amount of this compound hydrate in a suitable container (e.g., a crucible).

    • Heat the sample in a controlled environment, such as an oven or a furnace. The temperature should be sufficient to drive off the water of crystallization without decomposing the citrate moiety. Based on studies of related compounds, a temperature range of 100-150°C is a reasonable starting point.[4]

    • The process should be monitored by techniques like thermogravimetric analysis (TGA) to determine the exact temperature and time required for complete dehydration.

    • After heating, the anhydrous this compound should be cooled in a desiccator to prevent rehydration from atmospheric moisture.

Experimental Protocols for Characterization

Several analytical techniques are essential for characterizing and differentiating between the hydrated and anhydrous forms of this compound.

Thermogravimetric Analysis (TGA)

TGA is used to determine the water content in the hydrated form and to study the thermal stability of both forms.

  • Methodology :

    • A small, accurately weighed sample of this compound hydrate is placed in the TGA instrument.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight loss of the sample is recorded as a function of temperature.

    • The percentage of water of hydration can be calculated from the weight loss corresponding to the dehydration step.

    • For the anhydrous form, TGA can be used to determine its decomposition temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal transitions, such as dehydration and decomposition.

  • Methodology :

    • A small, weighed sample is placed in a DSC pan.

    • The sample is heated at a controlled rate alongside an empty reference pan.

    • The difference in heat flow to the sample and the reference is measured as a function of temperature.

    • Endothermic peaks will be observed for dehydration and melting, while exothermic peaks indicate decomposition.

X-ray Powder Diffraction (XRD)

XRD is a powerful technique for identifying the crystal structure of the two forms.

  • Methodology :

    • A powdered sample of the material is placed in the XRD instrument.

    • A beam of X-rays is directed at the sample, and the scattered X-rays are detected at various angles.

    • The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase. The hydrated and anhydrous forms will exhibit distinct diffraction patterns due to their different crystal structures.

Karl Fischer Titration

This is a standard method for the precise determination of water content.

  • Methodology :

    • A known amount of the this compound sample is dissolved in a suitable solvent.

    • The solution is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.

    • The endpoint of the titration is detected potentiometrically or visually.

    • The amount of water in the sample can be accurately calculated from the volume of titrant used.

Visualizations

Experimental Workflow for Characterization and Interconversion

experimental_workflow cluster_synthesis Synthesis cluster_characterization_hydrate Characterization of Hydrate cluster_conversion Conversion cluster_characterization_anhydrous Characterization of Anhydrous Form synthesis Aqueous Synthesis (Barium Salt + Citrate Solution) hydrate This compound Hydrate synthesis->hydrate tga_hydrate TGA (Determine Water Content) hydrate->tga_hydrate dsc_hydrate DSC (Dehydration Endotherm) hydrate->dsc_hydrate xrd_hydrate XRD (Crystal Structure) hydrate->xrd_hydrate kf_hydrate Karl Fischer (Precise Water Content) hydrate->kf_hydrate heating Controlled Heating (e.g., 100-150°C) hydrate->heating Dehydration cooling Cooling in Desiccator heating->cooling anhydrous Anhydrous this compound cooling->anhydrous anhydrous->hydrate Rehydration tga_anhydrous TGA (Decomposition Temp.) anhydrous->tga_anhydrous dsc_anhydrous DSC (Absence of Dehydration) anhydrous->dsc_anhydrous xrd_anhydrous XRD (New Crystal Structure) anhydrous->xrd_anhydrous hygroscopicity Hygroscopicity Test (Moisture Uptake) anhydrous->hygroscopicity

Caption: Workflow for synthesis, characterization, and interconversion.

Logical Relationship of Properties

properties_relationship cluster_hydrate This compound Hydrate cluster_anhydrous Anhydrous this compound hydrate_node Presence of Water of Crystallization solubility_hydrate Lower Aqueous Solubility (Generally) hydrate_node->solubility_hydrate stability_hydrate Stable at Ambient Temperature and Humidity hydrate_node->stability_hydrate structure_hydrate Specific Crystal Lattice (e.g., Monoclinic, Orthorhombic) hydrate_node->structure_hydrate anhydrous_node Absence of Water of Crystallization hydrate_node->anhydrous_node Dehydration (Heat) anhydrous_node->hydrate_node Rehydration (Moisture) solubility_anhydrous Higher Aqueous Solubility (Generally) anhydrous_node->solubility_anhydrous stability_anhydrous Hygroscopic (Readily absorbs water) anhydrous_node->stability_anhydrous structure_anhydrous Different Crystal Lattice (More compact) anhydrous_node->structure_anhydrous

Caption: Property differences between hydrate and anhydrous forms.

Applications and Relevance in Drug Development

While direct pharmaceutical applications of this compound are not well-documented, its properties suggest potential uses. As a source of barium ions, it could be explored in contexts where controlled release of barium is desired. In drug development, understanding the hydration state of any excipient or active pharmaceutical ingredient is critical as it can affect formulation stability, dissolution rates, and bioavailability. The hygroscopic nature of anhydrous this compound would be a key consideration in formulation and storage.

Conclusion

The hydrated and anhydrous forms of this compound exhibit distinct physicochemical properties due to the presence or absence of water of crystallization. The hydrated form is the common product of aqueous synthesis, while the anhydrous form can be prepared by controlled heating. Proper characterization using techniques such as TGA, DSC, and XRD is essential to confirm the form and purity of the material. For researchers and professionals in drug development, a thorough understanding of these differences is paramount for the successful application and handling of this compound. Further direct comparative studies are warranted to fully elucidate the properties of these two forms.

References

The Synthesis of Barium Citrate: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of barium citrate (B86180) synthesis, from its likely origins in the late 18th century to modern preparative methods. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's background, synthesis protocols, and key properties. This document details the pioneering work of Carl Wilhelm Scheele, who discovered the foundational components of barium citrate, and presents plausible early synthesis methods alongside contemporary experimental protocols. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate comprehension.

Discovery and Historical Context

In 1774, Scheele was the first to identify a new "earth" which he called "baryta" (barium oxide, BaO), by studying the mineral pyrolusite.[1] This discovery added a new alkaline earth metal oxide to the chemical lexicon of the time. A decade later, in 1784, Scheele achieved another significant milestone by isolating and crystallizing citric acid from lemon juice for the first time.[2]

Given Scheele's meticulous and extensive experimental nature, and his possession of both the newly discovered "baryta" and purified citric acid, it is highly probable that the first synthesis of this compound was conducted by him or his contemporaries. The prevailing chemical philosophy of the era, which heavily involved reacting newly discovered acids and bases to characterize their properties and form new salts, supports this hypothesis. The synthesis would have likely been a straightforward acid-base neutralization reaction.

The early uses of barium salts in medicine began to rise toward the end of the 18th century, although detailed accounts of the use of this compound specifically are scarce in early medical literature.

Experimental Protocols

This section details both a plausible historical method for the synthesis of this compound and a common modern laboratory-scale precipitation method.

Plausible 18th-Century Synthesis Protocol (Hypothetical)

This protocol is based on the chemicals and techniques available to Carl Wilhelm Scheele and his contemporaries.

Objective: To synthesize this compound from barium oxide ("baryta") and a solution of citric acid.

Materials:

  • Baryta (Barium Oxide, BaO)

  • Solution of Citric Acid (derived from lemon juice)

  • Water (distilled, if available)

  • Filter paper (or cloth)

  • Heating apparatus (such as a spirit lamp or small furnace)

  • Glass or ceramic beakers and stirring rods

Procedure:

  • A solution of citric acid is prepared by dissolving the crystallized acid in water.

  • Baryta is slowly added to the citric acid solution while stirring. An exothermic reaction is expected.

  • The mixture is stirred until the baryta is fully dissolved, resulting in a solution of this compound.

  • The solution is then gently heated to concentrate it and encourage crystallization upon cooling.

  • The solution is allowed to cool, during which this compound precipitates out as a solid.

  • The solid precipitate is separated from the solution by filtration.

  • The collected this compound is then washed with a small amount of cold water and left to dry.

Logical Workflow for Plausible 18th-Century Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_isolation Isolation cluster_product Product Baryta Baryta (BaO) Mix Mix and Stir Baryta->Mix CitricAcid Citric Acid Solution CitricAcid->Mix Heat Gentle Heating Mix->Heat Cool Cool to Crystallize Heat->Cool Filter Filter Cool->Filter Dry Dry Filter->Dry BariumCitrate This compound Dry->BariumCitrate

A diagram illustrating the plausible workflow for the 18th-century synthesis of this compound.

Modern Laboratory Precipitation Method

This protocol describes a common and reliable method for synthesizing this compound in a modern laboratory setting.

Objective: To synthesize this compound via a precipitation reaction between a soluble barium salt and a soluble citrate salt.

Materials:

  • Barium Chloride (BaCl₂) or Barium Nitrate (Ba(NO₃)₂)

  • Sodium Citrate (Na₃C₆H₅O₇) or Citric Acid (C₆H₈O₇)

  • Distilled or deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution (if starting with citric acid)

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.5 M aqueous solution of barium chloride by dissolving the appropriate mass in distilled water.

    • Prepare a 0.5 M aqueous solution of sodium citrate by dissolving the appropriate mass in distilled water.

  • Precipitation:

    • Place the sodium citrate solution in a beaker on a magnetic stirrer.

    • Slowly add the barium chloride solution dropwise to the sodium citrate solution while stirring continuously.

    • A white precipitate of this compound will form immediately.

  • Digestion of the Precipitate (Optional but Recommended):

    • Gently heat the mixture to approximately 60-70°C and maintain this temperature for about 30 minutes while stirring. This process, known as digestion, encourages the growth of larger, more easily filterable crystals.

  • Isolation and Washing:

    • Allow the mixture to cool to room temperature.

    • Separate the this compound precipitate from the supernatant by vacuum filtration.

    • Wash the precipitate several times with small portions of distilled water to remove any soluble impurities, such as sodium chloride.

  • Drying:

    • Dry the collected this compound in a drying oven at a temperature of 100-110°C until a constant weight is achieved.

Signaling Pathway for Modern Precipitation Method

G BaCl2 Aqueous Barium Chloride (BaCl₂) Precipitation Precipitation Reaction BaCl2->Precipitation NaCitrate Aqueous Sodium Citrate (Na₃C₆H₅O₇) NaCitrate->Precipitation Digestion Crystal Digestion (Optional) Precipitation->Digestion Filtration Vacuum Filtration Digestion->Filtration Washing Washing with Distilled Water Filtration->Washing Drying Drying in Oven Washing->Drying Product Pure this compound Drying->Product

A diagram showing the key steps in the modern precipitation synthesis of this compound.

Quantitative Data and Characterization

Quantitative data for the synthesis of this compound can vary depending on the specific method employed, reaction conditions, and purity of the starting materials.

ParameterValue/RangeMethod/Conditions
Molecular Formula Ba₃(C₆H₅O₇)₂
Molar Mass 790.18 g/mol
Appearance Grayish-white crystalline powder[3]
Solubility in Water Soluble[3]
Solubility in Acids Soluble in hydrochloric and nitric acids[3]
Typical Yield > 95%Precipitation Method
Purity High purity achievable with proper washingRecrystallization can further enhance purity

Characterization of the synthesized this compound can be performed using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the citrate ligand and confirm the formation of the salt.

  • X-ray Diffraction (XRD): To determine the crystalline structure of the compound.

  • Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition of the material.

  • Elemental Analysis: To confirm the stoichiometric ratio of barium to the citrate anion.

Applications and Significance

This compound has several niche applications in various fields:

  • Manufacture of other Barium Compounds: It can serve as a precursor in the synthesis of other barium-containing materials.[3]

  • Stabilizer for Latex Paints: Its properties can be utilized to improve the stability of paint formulations.[3]

  • Precursor for Advanced Materials: Barium-containing citrates are used in the synthesis of complex oxides with specific electronic and ceramic properties.

For drug development professionals, understanding the synthesis and properties of metal citrates is crucial for areas such as drug formulation, chelation therapy, and the development of contrast agents.

Conclusion

The synthesis of this compound has a history rooted in the foundational discoveries of 18th-century chemistry, most notably the work of Carl Wilhelm Scheele. While the exact moment of its first synthesis remains undocumented, the logical progression of chemical inquiry at the time strongly suggests its creation shortly after the discovery of its constituent parts. Today, modern synthesis methods allow for the efficient and high-purity production of this compound for its specialized applications. This guide has provided a detailed overview of both the historical context and the practical, technical aspects of this compound synthesis to serve as a valuable resource for the scientific community.

References

Theoretical yield calculation for Barium citrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Yield Calculation for Barium Citrate (B86180) Synthesis

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principles and procedures for calculating the theoretical yield of Barium Citrate (Ba₃(C₆H₅O₇)₂). It includes the stoichiometric basis for the calculation, a detailed experimental protocol for its synthesis via aqueous precipitation, and a logical workflow to guide the computational process.

The synthesis of this compound is typically achieved through a precipitation reaction in an aqueous solution. A common and effective method involves the acid-base neutralization reaction between barium hydroxide (B78521) and citric acid. The citrate ion, (C₆H₅O₇)³⁻, reacts with the barium ion, Ba²⁺, to form the insoluble salt, this compound.

The balanced chemical equation for this reaction is fundamental to understanding the molar relationships between reactants and products:

3 Ba(OH)₂(aq) + 2 C₆H₈O₇(aq) → Ba₃(C₆H₅O₇)₂(s) + 6 H₂O(l)

This equation reveals a precise stoichiometric ratio: 3 moles of barium hydroxide react with 2 moles of citric acid to produce 1 mole of anhydrous this compound and 6 moles of water. This ratio is the cornerstone for all theoretical yield calculations.

Calculating the Theoretical Yield

The theoretical yield is the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is a step-by-step process that involves identifying the limiting reactant—the reactant that will be completely consumed first, thereby stopping the reaction.

Step-by-Step Calculation Process:

  • Balance the Chemical Equation: Ensure the chemical equation is correctly balanced, as shown in Section 1.0.

  • Determine Molar Masses: Calculate the molar mass of each reactant and the desired product. These values are crucial for converting between mass and moles.

  • Calculate Moles of Reactants: Convert the initial mass of each reactant (in grams) into moles by dividing by its respective molar mass.

  • Identify the Limiting Reactant:

    • For each reactant, divide the number of moles by its stoichiometric coefficient from the balanced equation.

    • The reactant that yields the smallest result is the limiting reactant.

  • Calculate Moles of Product: Use the mole ratio from the balanced equation to determine the maximum number of moles of this compound that can be produced from the moles of the limiting reactant.

  • Calculate Theoretical Yield: Convert the moles of this compound into grams by multiplying by its molar mass. This final value is the theoretical yield.

Quantitative Data for Calculation

The following table summarizes the necessary quantitative data for the theoretical yield calculation and provides an example based on reacting 25.0 g of Barium Hydroxide with 25.0 g of Citric Acid.

CompoundFormulaMolar Mass ( g/mol )Stoichiometric CoefficientExample Initial Mass (g)Example MolesMoles / Coefficient (Limiting Reactant Check)
Barium HydroxideBa(OH)₂171.34325.00.1460.0486
Citric AcidC₆H₈O₇192.12225.00.1300.0650
This compoundBa₃(C₆H₅O₇)₂790.18[1][2]1---

Example Calculation Walkthrough:

  • Moles of Ba(OH)₂: 25.0 g / 171.34 g/mol = 0.146 mol

  • Moles of C₆H₈O₇: 25.0 g / 192.12 g/mol = 0.130 mol

  • Limiting Reactant:

    • Ba(OH)₂: 0.146 mol / 3 = 0.0486

    • C₆H₈O₇: 0.130 mol / 2 = 0.0650

    • Since 0.0486 is less than 0.0650, Barium Hydroxide is the limiting reactant .

  • Moles of Ba₃(C₆H₅O₇)₂ Produced: (0.146 mol Ba(OH)₂) * (1 mol Ba₃(C₆H₅O₇)₂ / 3 mol Ba(OH)₂) = 0.0487 mol Ba₃(C₆H₅O₇)₂

  • Theoretical Yield of Ba₃(C₆H₅O₇)₂: 0.0487 mol * 790.18 g/mol = 38.5 g

Logical Workflow for Theoretical Yield Calculation

The following diagram illustrates the logical sequence of steps required to accurately determine the theoretical yield.

G cluster_workflow Theoretical Yield Calculation Workflow start Start balanced_eq Write Balanced Chemical Equation 3 Ba(OH)₂ + 2 C₆H₈O₇ → Ba₃(C₆H₅O₇)₂ + 6 H₂O start->balanced_eq molar_mass Determine Molar Masses (Reactants & Product) balanced_eq->molar_mass reactant_mass Measure Initial Mass of Each Reactant (g) molar_mass->reactant_mass calc_moles Calculate Moles of Each Reactant (moles = mass / molar mass) reactant_mass->calc_moles limiting_check Identify Limiting Reactant (moles / coefficient) calc_moles->limiting_check calc_product_moles Calculate Moles of Product (Using Stoichiometric Ratio) limiting_check->calc_product_moles Lowest Value calc_yield Calculate Theoretical Yield (g) (Yield = moles × molar mass) calc_product_moles->calc_yield end_node End calc_yield->end_node

Caption: Logical workflow for calculating the theoretical yield of this compound.

Experimental Protocol for this compound Synthesis

This protocol details a laboratory procedure for the synthesis of this compound via precipitation. Barium compounds are toxic; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All work should be conducted in a well-ventilated fume hood.

Materials:

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

  • Citric acid, anhydrous (C₆H₈O₇)

  • Deionized water

  • 500 mL Beakers (x2)

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Buchner funnel and appropriately sized filter paper

  • Vacuum filtration flask

  • Spatula and weighing paper

  • Analytical balance

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Reactant Solutions:

    • Solution A (Barium Hydroxide): Weigh 25.0 g of Ba(OH)₂·8H₂O and transfer it to a 500 mL beaker. Add approximately 200 mL of deionized water. Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. Gentle heating may be required.

    • Solution B (Citric Acid): Weigh 10.1 g of anhydrous citric acid and transfer it to a separate 500 mL beaker. Add approximately 150 mL of deionized water and stir until fully dissolved.

  • Precipitation Reaction:

    • While continuously stirring Solution A (barium hydroxide), slowly add Solution B (citric acid) using a dropping funnel or by carefully pouring in small aliquots over 5-10 minutes.

    • A dense, white precipitate of this compound will form immediately.

    • Continue stirring the mixture for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation of Precipitate:

    • Set up the vacuum filtration apparatus with the Buchner funnel and flask. Place a piece of filter paper in the funnel and wet it with a small amount of deionized water to ensure a good seal.

    • Turn on the vacuum source and pour the this compound slurry into the funnel.

  • Washing the Product:

    • Wash the solid precipitate (the filter cake) in the funnel with three successive 50 mL portions of deionized water. This removes any soluble, unreacted starting materials or byproducts.

    • Allow the vacuum to run for an additional 10-15 minutes to pull as much water as possible from the solid.

  • Drying the Product:

    • Carefully remove the filter paper containing the this compound from the funnel and place it on a pre-weighed watch glass.

    • Dry the product in a drying oven set to 110°C for at least 4 hours, or until a constant mass is achieved. Achieving constant mass is verified by sequential weighings (e.g., every hour after the initial 4 hours) that show no further decrease in mass.

  • Determining Actual Yield:

    • Once dry, transfer the watch glass with the product to a desiccator and allow it to cool to room temperature. This prevents the hygroscopic product from absorbing atmospheric moisture.

    • Weigh the watch glass and the dried this compound. Subtract the mass of the watch glass to obtain the actual yield . The actual yield can be compared to the theoretical yield to calculate the percent yield of the reaction.

References

Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of Barium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium citrate (B86180) (Ba₃(C₆H₅O₇)₂) is an inorganic salt formed between barium and citric acid. While less common than other barium salts like barium sulfate (B86663), it holds potential interest in various chemical and pharmaceutical applications. Barium compounds, in general, are utilized in diverse fields; for instance, barium sulfate is widely used as a radiocontrast agent in medical imaging.[1][2] Barium citrate may serve as a precursor for the synthesis of other barium compounds or as a stabilizer in certain formulations.[3] This document provides a detailed protocol for the synthesis of this compound via a precipitation reaction, a common and effective method for preparing insoluble salts.[4] The protocol is based on the double displacement reaction between aqueous solutions of a soluble barium salt and a soluble citrate salt.

Chemical Properties and Reaction Parameters

A summary of the key physical and chemical properties of the reactants and the product is provided in Table 1. The proposed reaction parameters for the synthesis are outlined in Table 2.

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundChemical FormulaMolar Mass ( g/mol )AppearanceSolubility in Water
Barium Chloride DihydrateBaCl₂·2H₂O244.26White crystalline solid35.8 g/100 mL at 20°C
Trisodium (B8492382) Citrate DihydrateNa₃C₆H₅O₇·2H₂O294.10White crystalline powder72 g/100 mL at 25°C
This compoundBa₃(C₆H₅O₇)₂790.18[5]Grayish-white crystalline powder[3]Sparingly soluble[6]
Sodium ChlorideNaCl58.44White crystalline solid35.9 g/100 mL at 25°C

Table 2: Proposed Reaction Parameters for this compound Synthesis

ParameterValue/Condition
Reaction TypeDouble Displacement (Precipitation)
Stoichiometric Ratio (BaCl₂:Na₃C₆H₅O₇)3:2
SolventDeionized Water
Reactant Concentration0.5 M
Reaction TemperatureRoom Temperature (approx. 20-25°C)
Stirring Speed200-300 RPM
Reaction Time30-60 minutes
pH of Reaction Mixture~7-8

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via a double displacement reaction between barium chloride and trisodium citrate.

Materials and Equipment:

  • Barium chloride dihydrate (BaCl₂·2H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

  • Beakers (250 mL and 500 mL)

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Weighing balance

  • Spatula

  • Buchner funnel and filter paper

  • Vacuum filtration flask

  • Wash bottle with deionized water

  • Drying oven

Procedure:

  • Preparation of Reactant Solutions:

    • Barium Chloride Solution (0.5 M): Accurately weigh 36.64 g of barium chloride dihydrate and dissolve it in 200 mL of deionized water in a 250 mL beaker. Stir until the solid is completely dissolved.

    • Trisodium Citrate Solution (0.5 M): Accurately weigh 29.41 g of trisodium citrate dihydrate and dissolve it in 200 mL of deionized water in another 250 mL beaker. Stir until the solid is completely dissolved.

  • Precipitation of this compound:

    • Place the beaker containing the barium chloride solution on a magnetic stirrer and begin stirring at a moderate speed (200-300 RPM).

    • Slowly add the trisodium citrate solution to the barium chloride solution dropwise using a burette or a dropping funnel over a period of approximately 20-30 minutes.

    • A white precipitate of this compound will form immediately upon the addition of the citrate solution.

    • Continue stirring the reaction mixture for an additional 30-60 minutes at room temperature to ensure the completion of the reaction and to allow for the growth of the precipitate particles.

  • Isolation and Purification of this compound:

    • Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized filter paper.

    • Wet the filter paper with a small amount of deionized water to ensure a good seal.

    • Pour the reaction mixture containing the this compound precipitate into the Buchner funnel and apply a vacuum to separate the solid from the supernatant.

    • Wash the collected precipitate with three portions of 50 mL of deionized water to remove any unreacted starting materials and the soluble sodium chloride byproduct.

    • Continue the vacuum for an additional 10-15 minutes to partially dry the precipitate.

  • Drying of this compound:

    • Carefully transfer the filtered this compound from the filter paper to a pre-weighed watch glass or petri dish.

    • Place the sample in a drying oven set at 60-80°C for several hours, or until a constant weight is achieved, to remove any residual water.

  • Characterization:

    • The final product should be a grayish-white crystalline powder.[3]

    • Characterization techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and elemental analysis can be employed to confirm the identity and purity of the synthesized this compound.

Experimental Workflow

Barium_Citrate_Synthesis cluster_prep Reactant Preparation cluster_reaction Precipitation Reaction cluster_purification Isolation & Purification cluster_final Final Product BaCl2_prep Dissolve BaCl₂·2H₂O in Deionized Water Mixing Slowly Add Citrate Solution to Barium Solution with Stirring BaCl2_prep->Mixing NaCitrate_prep Dissolve Na₃C₆H₅O₇·2H₂O in Deionized Water NaCitrate_prep->Mixing Reaction Stir for 30-60 min at Room Temperature Mixing->Reaction Filtration Vacuum Filtration (Buchner Funnel) Reaction->Filtration Washing Wash Precipitate with Deionized Water (3x) Filtration->Washing Drying Dry in Oven at 60-80°C Washing->Drying Final_Product This compound Powder Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All soluble barium compounds, including barium chloride, are toxic if ingested or inhaled.[5] Handle with care and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated area or under a fume hood.

  • Avoid generating dust when handling the powdered chemicals.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols: Barium Citrate Method for Protein Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The "barium citrate (B86180) method for protein precipitation" is not a widely documented or standard procedure in the scientific literature. The following application notes and protocols are constructed based on the general principles of protein precipitation by multivalent ions and citrate, drawing parallels from established methods like sodium citrate precipitation of antibodies. This document is intended to provide a theoretical framework and a starting point for researchers interested in exploring this novel method.

Introduction

Protein precipitation is a fundamental technique in biochemistry and drug development for the isolation and purification of proteins from complex mixtures. The choice of precipitating agent is crucial and depends on the specific properties of the target protein and the desired outcome. While common methods utilize salts (salting out), organic solvents, or pH adjustments, the use of specific ion complexes can offer unique selectivity.

This document outlines a theoretical framework for a protein precipitation method utilizing barium citrate. Barium, as a divalent cation (Ba²⁺), can interact with negatively charged residues on protein surfaces and with citrate ions. Citrate, a trivalent anion, can act as a bridge, potentially forming complexes with both barium ions and proteins, leading to a reduction in protein solubility and subsequent precipitation. This method may offer an alternative for fractionating proteins based on their surface charge distribution and affinity for divalent cations.

Principle of the Method

The proposed this compound method for protein precipitation is based on the following principles:

  • Ionic Shielding and Neutralization: At a pH above their isoelectric point (pI), proteins carry a net negative charge. The positively charged barium ions (Ba²⁺) can interact with and neutralize these negative charges on the protein surface. This reduces the repulsive forces between protein molecules, allowing them to aggregate.

  • Complex Formation: Citrate ions can form complexes with barium ions. Furthermore, the carboxyl groups of citrate can interact with positively charged patches on the protein surface, while also coordinating with barium ions that are bound to negatively charged residues. This can create a "bridge" that facilitates the aggregation of protein molecules.

  • Hydration Shell Removal: The formation of these ion-protein and ion-ion complexes disrupts the hydration shell surrounding the protein molecules. The removal of this water layer reduces protein solubility, leading to precipitation.

The interplay of these factors is hypothesized to allow for the selective precipitation of proteins. The concentration of both barium chloride and sodium citrate, as well as the pH of the solution, will be critical parameters to optimize for efficient and selective protein precipitation.

Applications

The this compound method could potentially be applied in the following areas:

  • Fractional Precipitation of Proteins: By carefully titrating the concentrations of barium and citrate, it may be possible to sequentially precipitate different proteins from a mixture based on their surface charge characteristics.

  • Purification of Specific Proteins: For proteins with a high density of accessible negatively charged residues, this method could serve as an effective purification step.

  • Removal of Contaminating Proteins: It could be used to selectively remove highly acidic or other contaminating proteins from a sample, enriching the target protein in the supernatant.

  • Antibody Purification: Similar to sodium citrate precipitation, this method might be adaptable for the purification of monoclonal antibodies, potentially offering a different selectivity profile.[1]

Experimental Protocols

4.1. Materials and Reagents

  • Barium Chloride (BaCl₂) solution (e.g., 1 M, sterile filtered)

  • Trisodium Citrate (Na₃C₆H₅O₇) solution (e.g., 1 M, sterile filtered)

  • Protein sample (e.g., cell lysate, clarified culture supernatant)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Wash Buffer (e.g., Buffer solution containing a lower concentration of this compound)

  • Resolubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

4.2. Protocol for Protein Precipitation

  • Sample Preparation:

    • Start with a clarified protein solution. If starting from a cell lysate, centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to remove cell debris.

    • Buffer exchange the protein sample into a suitable starting buffer (e.g., 50 mM Tris-HCl, pH 7.5) to ensure consistent starting conditions.

    • Determine the initial protein concentration of the sample.

  • Precipitation:

    • Place the protein sample on ice or at a controlled temperature (e.g., 4°C).

    • Slowly add the Barium Chloride solution to the desired final concentration while gently stirring. A typical starting point could be a final concentration range of 50-200 mM.

    • Subsequently, slowly add the Trisodium Citrate solution to the desired final concentration. The molar ratio of barium to citrate may need to be optimized, starting with a 1:1 or 2:1 ratio.

    • Incubate the mixture for a defined period (e.g., 1-2 hours) at 4°C with gentle agitation to allow for the formation of the precipitate.

  • Pelleting the Precipitate:

    • Centrifuge the mixture at a high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet the precipitated protein.

  • Washing the Pellet:

    • Carefully decant and save the supernatant for analysis (to check for non-precipitated protein).

    • Resuspend the pellet in a small volume of cold Wash Buffer. This helps to remove any co-precipitated contaminants.

    • Centrifuge again under the same conditions and discard the supernatant. Repeat the wash step if necessary.

  • Resolubilization:

    • Resuspend the final protein pellet in a minimal volume of Resolubilization Buffer. The buffer should ideally not contain divalent cations and may contain a moderate salt concentration (e.g., 150 mM NaCl) to aid in solubilization.

    • Gently vortex or pipette up and down to dissolve the pellet. If the pellet is difficult to dissolve, incubation at room temperature for a short period or the use of a stronger buffer may be necessary.

  • Analysis:

    • Determine the protein concentration of the resolubilized pellet and the supernatant.

    • Analyze the purity of the precipitated protein using SDS-PAGE.

    • Assess the activity of the protein if applicable.

Data Presentation

Table 1: Hypothetical Protein Recovery and Purity with Varying this compound Concentrations

Barium Chloride (mM)Trisodium Citrate (mM)Initial Protein (mg)Protein in Pellet (mg)Protein Recovery (%)Purity (%)
5050104.54560
100100107.87885
150150108.98982
200200109.19175

Table 2: Comparison with Other Precipitation Methods

MethodProtein Recovery (%)Purity (%)Ease of Redissolution
This compound (100 mM) 7885Moderate
Ammonium Sulfate (50% sat.) 8570Easy
Acetone (80%) 9565Difficult
Trichloroacetic Acid (10%) >9950Very Difficult (Denaturing)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_precip Precipitation cluster_separation Separation & Washing cluster_final Final Steps start Clarified Protein Sample buffer_exchange Buffer Exchange start->buffer_exchange add_barium Add Barium Chloride buffer_exchange->add_barium add_citrate Add Trisodium Citrate add_barium->add_citrate incubation Incubate (e.g., 1h at 4°C) add_citrate->incubation centrifuge1 Centrifuge (14,000 x g) incubation->centrifuge1 separate Separate Supernatant and Pellet centrifuge1->separate wash Wash Pellet separate->wash Pellet centrifuge2 Centrifuge wash->centrifuge2 resolubilize Resolubilize Pellet centrifuge2->resolubilize analysis Analyze Protein (SDS-PAGE, etc.) resolubilize->analysis

Caption: Experimental workflow for the this compound protein precipitation method.

signaling_pathway cluster_solution Protein in Solution (pH > pI) cluster_reagents Addition of Reagents cluster_interaction Interactions cluster_result Result P1 Protein 1 (- charge) Neutralization Charge Neutralization P1->Neutralization Bridging Complex Formation / Bridging P1->Bridging P2 Protein 2 (- charge) P2->Neutralization P2->Bridging Ba Barium (Ba²⁺) Ba->Neutralization Ba->Bridging Cit Citrate Cit->Bridging Precipitate Protein Precipitate Neutralization->Precipitate Bridging->Precipitate

Caption: Theoretical mechanism of this compound protein precipitation.

References

Application Notes and Protocols for the Analytical Characterization of Barium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential analytical techniques for the thorough characterization of Barium citrate (B86180). The following protocols and data will enable researchers to assess the identity, purity, thermal stability, and solid-state properties of this compound, which is crucial for its application in pharmaceutical development and materials science.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is critical for determining the thermal stability, decomposition pathway, and the presence of hydrates or solvates in Barium citrate.

Application Note:

Thermogravimetric Analysis (TGA) of this compound measures the change in mass as a function of temperature. This is particularly useful for quantifying water content (dehydration) and determining the temperature at which the citrate molecule decomposes. The final decomposition product is expected to be Barium Carbonate.[1] Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions and can be used to identify phase changes, melting points, and crystallization events.

Experimental Protocol:

Instrument: Simultaneous Thermal Analyzer (TGA/DSC) Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum crucible.

  • Ensure the sample is evenly distributed at the bottom of the crucible.

TGA/DSC Parameters:

  • Temperature Range: Ambient to 800 °C

  • Heating Rate: 10 °C/min

  • Purge Gas: Nitrogen or Air at a flow rate of 50 mL/min

  • Crucible: Alumina or Platinum

Procedure:

  • Place the prepared sample crucible and an empty reference crucible into the instrument.

  • Tare the balance.

  • Start the temperature program and record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

Data Analysis:

  • TGA Curve: Analyze the TGA curve for mass loss steps. The first significant mass loss is typically associated with the loss of water molecules (dehydration). Subsequent mass losses correspond to the decomposition of the citrate moiety. Calculate the percentage mass loss for each step.

  • DSC Curve: Analyze the DSC curve for endothermic or exothermic peaks. Dehydration and decomposition are typically endothermic processes.

Data Presentation:
Thermal EventTemperature Range (°C)Mass Loss (%) (from TGA)DSC Peak
Dehydration~50 - 150To be determined experimentallyEndotherm
Citrate Decomposition~250 - 450To be determined experimentallyEndotherm
Final Product Formation> 412(Stable Barium Carbonate)[1]-

Experimental Workflow for Thermal Analysis

TGA_DSC_Workflow start Start sample_prep Weigh 5-10 mg of This compound start->sample_prep instrument_setup Set TGA/DSC Parameters (Temp Range, Heating Rate, Purge Gas) sample_prep->instrument_setup run_analysis Run TGA/DSC Analysis instrument_setup->run_analysis data_acquisition Record Mass Change (TGA) and Heat Flow (DSC) run_analysis->data_acquisition data_analysis Analyze TGA and DSC Curves data_acquisition->data_analysis end End data_analysis->end

TGA/DSC Experimental Workflow

Solid-State Characterization: Powder X-Ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying the crystalline structure of this compound and detecting the presence of any crystalline impurities.

Application Note:

Powder X-Ray Diffraction provides a unique "fingerprint" of the crystalline solid. The resulting diffraction pattern can be used for phase identification, determination of lattice parameters, and estimation of crystallite size. For this compound, it is essential to confirm the crystalline form and to check for the presence of starting materials or different polymorphs.

Experimental Protocol:

Instrument: Powder X-Ray Diffractometer Sample Preparation:

  • Gently grind the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Mount the powdered sample onto a sample holder.

PXRD Parameters:

  • X-ray Source: Cu Kα (λ = 1.5406 Å)

  • Voltage and Current: e.g., 40 kV and 40 mA

  • Scan Range (2θ): 5° to 70°

  • Step Size: e.g., 0.02°

  • Scan Speed: e.g., 2°/min

Procedure:

  • Place the sample holder into the diffractometer.

  • Initiate the X-ray source and detector.

  • Start the 2θ scan and collect the diffraction data.

Data Analysis:

  • Plot the intensity of the diffracted X-rays versus the 2θ angle.

  • Compare the obtained diffraction pattern with reference patterns from databases (e.g., ICDD) if available.

  • Index the diffraction peaks to determine the unit cell parameters.

Data Presentation:
2θ Angle (°)d-spacing (Å)Relative Intensity (%)
To be determinedTo be determinedTo be determined
experimentallyexperimentallyexperimentally

Experimental Workflow for PXRD Analysis

PXRD_Workflow start Start sample_prep Grind this compound to a Fine Powder start->sample_prep mount_sample Mount Powder on Sample Holder sample_prep->mount_sample instrument_setup Set PXRD Parameters (2θ Range, Step Size, Scan Speed) mount_sample->instrument_setup run_analysis Perform XRD Scan instrument_setup->run_analysis data_collection Collect Diffraction Intensity Data run_analysis->data_collection data_analysis Analyze Diffraction Pattern data_collection->data_analysis end End data_analysis->end

PXRD Experimental Workflow

Molecular Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its identity and detecting impurities with different chemical structures.

Application Note:

The infrared spectrum of this compound will show characteristic absorption bands corresponding to the vibrational modes of the carboxylate (COO⁻), hydroxyl (-OH), and C-H bonds of the citrate ligand. The coordination of the citrate to the barium ion will influence the positions of these bands, particularly the carboxylate stretches.

Experimental Protocol:

Instrument: Fourier-Transform Infrared Spectrometer Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the this compound powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Procedure:

  • Collect a background spectrum of the empty ATR accessory.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation:
Wavenumber (cm⁻¹)Assignment
~3500 - 3200O-H stretching (hydroxyl group and adsorbed water)
~2980 - 2850C-H stretching
~1650 - 1550Asymmetric COO⁻ stretching
~1450 - 1380Symmetric COO⁻ stretching

Note: The exact positions of the absorption bands for pure this compound should be determined experimentally.

Logical Relationships in FTIR Spectral Interpretation

FTIR_Interpretation cluster_molecule This compound Molecule cluster_spectrum FTIR Spectrum Functional_Groups Functional Groups (-OH, -COO⁻, C-H) Absorption_Bands Characteristic Absorption Bands Functional_Groups->Absorption_Bands Vibrational Modes

FTIR Functional Group Correlation

Purity and Compositional Analysis

Determining the purity of this compound and confirming the correct stoichiometric ratio of barium to citrate is essential.

Application Note:

The barium content can be accurately determined using Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Gravimetric Analysis. The citrate content can be determined by titration or High-Performance Liquid Chromatography (HPLC). These analyses are crucial for confirming the chemical formula and identifying any inorganic or organic impurities.

Experimental Protocol (Barium Content by ICP-AES):

Instrument: Inductively Coupled Plasma - Atomic Emission Spectrometer Sample Preparation:

  • Accurately weigh a known amount of this compound (e.g., 100 mg).

  • Dissolve the sample in a suitable solvent, such as dilute nitric acid.

  • Quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water to bring the barium concentration into the linear range of the instrument.

ICP-AES Parameters:

  • Wavelength for Barium: e.g., 455.403 nm

  • Plasma Conditions: Optimized for robust plasma

Procedure:

  • Calibration: Prepare a series of barium standard solutions of known concentrations from a certified reference material. Generate a calibration curve by aspirating the standards into the ICP-AES and plotting the emission intensity against the concentration.

  • Sample Analysis: Aspirate the prepared sample solution into the ICP-AES and measure the emission intensity of barium.

  • Quantification: Determine the concentration of barium in the sample solution from the calibration curve. Calculate the percentage of barium in the original sample.

Data Presentation:
ParameterMethodSpecificationResult
Barium Content (%)ICP-AESTo be definedTo be determined
Citrate Content (%)HPLC/TitrationTo be definedTo be determined
Purity (%)HPLC> 99.0%To be determined

Solubility Determination

Understanding the solubility of this compound is important for its formulation and application.

Application Note:

This compound is reported to be soluble in water and acidic solutions.[2] A quantitative determination of its solubility in various media is necessary for developing formulations and for understanding its bioavailability.

Experimental Protocol (Equilibrium Solubility Method):

Apparatus: Shaking incubator or magnetic stirrer, centrifuge, analytical balance, HPLC or ICP-AES. Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer solutions of different pH) in a sealed container.

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent.

  • Quantify the concentration of this compound in the diluted supernatant using a suitable analytical method such as HPLC (for citrate) or ICP-AES (for barium).

  • Calculate the solubility in mg/mL or mol/L.

Data Presentation:
SolventTemperature (°C)Solubility (mg/mL)
Water25To be determined experimentally
0.1 M HCl25To be determined experimentally
pH 7.4 Buffer37To be determined experimentally

Logical Workflow for this compound Characterization

Characterization_Workflow start This compound Sample thermal_analysis Thermal Analysis (TGA/DSC) start->thermal_analysis solid_state Solid-State Analysis (PXRD) start->solid_state spectroscopy Spectroscopic Analysis (FTIR) start->spectroscopy purity_solubility Purity & Solubility (ICP-AES, HPLC, etc.) start->purity_solubility data_integration Data Integration and Characterization Report thermal_analysis->data_integration solid_state->data_integration spectroscopy->data_integration purity_solubility->data_integration end Fully Characterized This compound data_integration->end

Overall Characterization Workflow

References

Application Notes and Protocols for Protein Isolation Using Barium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of barium citrate (B86180) for general protein isolation is not a widely documented or standard laboratory procedure. The following application notes and protocols are hypothetical and based on established principles of protein precipitation by divalent cations and citrate salts. Researchers should treat this as a starting point for investigation, and extensive optimization will be required for any specific protein of interest.

Introduction

Protein precipitation is a fundamental technique in proteomics and drug development for concentrating and purifying proteins from complex mixtures.[1] Common methods involve the use of salts (salting out), organic solvents, or adjustments in pH to the isoelectric point (pI) of the target protein.[2][3][4] While ammonium (B1175870) sulfate (B86663) and polyethylene (B3416737) glycol (PEG) are common precipitants, the exploration of other salts can offer unique selectivity.[1]

This document outlines a theoretical framework for the use of barium citrate as a protein precipitating agent. The rationale is based on the combined effects of the divalent cation, Barium (Ba²⁺), and the trivalent citrate anion on protein solubility. Divalent cations are known to interact with proteins and can alter their precipitation patterns, sometimes in conjunction with other agents like PEG.[5][6] Citrate itself has been patented for use in protein precipitation, particularly for antibodies, at high concentrations.[7] Barium chloride has also been used in specific applications, such as the enrichment of Vitamin K-dependent proteins from plasma.[8]

The proposed mechanism suggests that this compound could reduce protein solubility through a combination of "salting out," charge neutralization, and the formation of protein-salt complexes.

Principle of Method: A Hypothetical Mechanism

The precipitation of proteins by this compound is likely governed by a multi-faceted mechanism involving both the barium and citrate ions.

  • Role of Barium (Ba²⁺): As a divalent cation, Ba²⁺ can interact with negatively charged amino acid residues (e.g., aspartate, glutamate) on the protein surface. This interaction can neutralize the protein's net charge, reducing electrostatic repulsion between protein molecules and promoting aggregation.[5] At high concentrations, barium ions, like other salts, will compete for water molecules, reducing the protein's hydration shell and leading to precipitation (salting out).[6]

  • Role of Citrate (C₆H₅O₇³⁻): Citrate is a trivalent anion and part of the Hofmeister series, which ranks ions by their ability to precipitate proteins.[3] At high concentrations, citrate effectively removes the hydration shell around protein molecules, promoting protein-protein interactions and subsequent precipitation.[3][7]

The combination of a divalent cation and a trivalent anion in this compound may create a potent precipitating environment.

G cluster_solution Initial Protein Solution cluster_reagents Precipitating Agent cluster_interaction Interaction & Precipitation P1 Soluble Protein (Net Negative Charge) H2O Hydration Shell N Charge Neutralization P1->N Ba²⁺ binds to protein surface D Dehydration (Salting Out) H2O->D Ions compete for water Ba Barium Ions (Ba²⁺) Cit Citrate Ions Agg Protein Aggregation & Precipitation N->Agg D->Agg

Caption: Hypothetical mechanism of protein precipitation by this compound.

Application Notes

Potential Applications:

  • Fractional precipitation of proteins based on differential solubility in this compound.

  • Selective precipitation of proteins with a high density of surface-exposed acidic residues.

  • Concentration of dilute protein samples.

Key Parameters for Optimization: The optimal conditions for protein precipitation with this compound must be determined empirically for each specific protein. A screening approach, potentially automated, is recommended.[9] Key variables to consider are outlined in the table below.

ParameterRationaleTypical Range to Test
This compound Conc. The primary driver of precipitation. Too low may not induce precipitation, while too high may co-precipitate contaminants.0.1 M - 1.5 M
pH Affects the net charge of the protein. Proteins are least soluble at their isoelectric point (pI).pH 4.0 - 8.0 (or spanning the pI of the target protein)
Temperature Lower temperatures (e.g., 4°C) generally protect protein stability and integrity during precipitation.[2]4°C to Room Temperature
Incubation Time Sufficient time is needed for protein aggregates to form and settle.30 minutes to overnight
Initial Protein Conc. Low protein concentrations may require higher precipitant concentrations for efficient aggregation.0.1 mg/mL - 10 mg/mL
Ionic Strength The overall ionic environment can influence protein solubility.May be adjusted with other neutral salts if needed.

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration

This protocol provides a method to determine the approximate this compound concentration required to precipitate a target protein.

Materials and Reagents:

  • Stock solution of this compound (e.g., 2 M, pH adjusted)

  • Protein sample in a suitable buffer (e.g., Tris-HCl, Phosphate buffer)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Microcentrifuge (capable of >10,000 x g)

  • Bradford or BCA protein assay reagents

  • Spectrophotometer

Workflow Diagram:

G start Start: Protein Sample prep Prepare serial dilutions of this compound stock start->prep add Add this compound to protein aliquots prep->add mix Mix and incubate on ice (e.g., 60 min) add->mix spin Centrifuge (e.g., 14,000 x g, 15 min, 4°C) mix->spin separate Separate supernatant and pellet spin->separate analyze_sup Analyze supernatant (Protein Assay) separate->analyze_sup analyze_pellet Resuspend & analyze pellet (Protein Assay, SDS-PAGE) separate->analyze_pellet end Determine Optimal Concentration analyze_sup->end analyze_pellet->end

Caption: Experimental workflow for optimizing this compound concentration.

Procedure:

  • Preparation: Prepare a series of microcentrifuge tubes. Aliquot a fixed volume of your protein sample (e.g., 200 µL) into each tube. Keep tubes on ice.

  • Addition of Precipitant: Slowly add increasing volumes of the this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.1 M, 0.25 M, 0.5 M, 0.75 M, 1.0 M, 1.25 M). Ensure the final volume in each tube is the same by adding buffer if necessary.

  • Incubation: Gently mix each tube by inversion and incubate on ice for 60 minutes to allow for precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Separation: Carefully collect the supernatant from each tube without disturbing the pellet. Save both the supernatant and the pellet for analysis.

  • Analysis:

    • Measure the protein concentration in each supernatant fraction using a Bradford or BCA assay to determine the amount of protein that remained soluble.

    • Carefully wash the pellet with a small volume of cold buffer containing the same concentration of this compound, centrifuge again, and discard the wash.

    • Resuspend the final pellet in a buffer suitable for downstream analysis (e.g., PBS for functional assays, Laemmli buffer for SDS-PAGE).

    • Analyze the resuspended pellet by protein assay and SDS-PAGE to determine the yield and purity of the precipitated protein.

Data Presentation

The results of the optimization experiment can be summarized in a table to identify the optimal this compound concentration.

Table 1: Hypothetical Results of a this compound Concentration Screen

Final Ba-Citrate (M)Supernatant Protein (mg/mL)Pellet Protein (mg/mL)% Recovery in PelletPurity (SDS-PAGE)
0.05.000.000%-
0.254.500.459%Low
0.502.752.1042%Moderate
0.75 0.80 4.05 81% High
1.000.254.6092%Moderate-High
1.250.104.7595%Moderate

In this hypothetical example, 0.75 M this compound provides the best balance of high recovery and high purity.

Troubleshooting
ProblemPossible CauseSuggested Solution
No or low protein precipitation This compound concentration is too low. Initial protein concentration is too low. pH is far from the protein's pI.Increase the final concentration of this compound. Concentrate the initial sample. Perform a pH screen to find a pH closer to the pI.
Precipitated protein will not redissolve Protein has denatured. Pellet is too compact.Use a stronger solubilization buffer (e.g., containing urea (B33335) or guanidine-HCl). Avoid over-centrifugation. Gently triturate the pellet during resuspension.
Low purity of precipitated protein Non-selective precipitation conditions.Perform a fractional precipitation by adding this compound in steps. Adjust the pH to increase selectivity. Wash the pellet with an intermediate concentration of this compound.
Inconsistent results Inaccurate pipetting of viscous this compound stock. Temperature fluctuations.Use positive displacement pipettes. Ensure all steps are performed consistently at a controlled temperature (e.g., 4°C).
Conclusion

While not a conventional method, the use of this compound for protein isolation is theoretically plausible based on the established principles of salting out and ion-protein interactions. The provided protocols are intended as a foundational guide for researchers interested in exploring this novel precipitation technique. Significant empirical optimization of parameters such as concentration, pH, and temperature is critical for achieving successful and reproducible protein isolation. Further analysis, such as through chromatography or electrophoresis, is recommended to ascertain the purity and integrity of the precipitated protein.

References

Application Notes and Protocols for the Preparation of Barium Titanate via the Pechini Method Using Barium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium titanate (BaTiO₃) is a versatile ferroelectric ceramic with a perovskite structure, widely utilized in the electronics industry for manufacturing capacitors, thermistors, and piezoelectric devices due to its high dielectric constant. The Pechini method is a wet-chemical synthesis route that offers excellent stoichiometric control and produces fine, homogeneous ceramic powders at relatively low temperatures. This method involves the chelation of metal cations by a carboxylic acid (typically citric acid) followed by polyesterification with a polyol (like ethylene (B1197577) glycol) to form a polymeric resin. The subsequent calcination of this resin yields the desired oxide. This document provides a detailed protocol for the synthesis of barium titanate nanoparticles using barium citrate (B86180) as a precursor in the Pechini method.

Principle of the Pechini Method

The Pechini process relies on the ability of certain alpha-hydroxycarboxylic acids, such as citric acid, to form stable chelates with a variety of metal cations. In this case, barium (Ba²⁺) and titanium (Ti⁴⁺) ions are chelated by citric acid in an aqueous solution. The addition of a polyhydroxy alcohol, like ethylene glycol, and subsequent heating leads to a polyesterification reaction between the citric acid and ethylene glycol. This process results in a cross-linked polymeric resin where the metal chelates are uniformly distributed. This homogeneity at the molecular level is crucial for the formation of a pure, single-phase final product upon calcination. The organic resin is then pyrolyzed to yield the desired barium titanate nanoparticles.

Experimental Workflow

The overall workflow for the Pechini synthesis of barium titanate from barium citrate is depicted in the following diagram.

Pechini_Method_Workflow cluster_solution_prep Solution Preparation cluster_gelation Gelation cluster_pyrolysis Pyrolysis cluster_characterization Characterization start Start Materials: Barium Precursor (e.g., Barium Acetate) Titanium Precursor (e.g., Titanium Isopropoxide) Citric Acid Ethylene Glycol barium_citrate Preparation of this compound Solution start->barium_citrate titanium_citrate Preparation of Titanium Citrate Solution start->titanium_citrate mixing Mixing of Barium and Titanium Citrate Solutions barium_citrate->mixing titanium_citrate->mixing polyesterification Polyesterification and Gel Formation (Heating at 125-140°C) mixing->polyesterification drying Drying of Polymeric Gel (e.g., 135°C for 24h) polyesterification->drying pre_calcination Pre-calcination (e.g., 400°C for 4h) drying->pre_calcination calcination Calcination (e.g., 800°C for 4h) pre_calcination->calcination final_product Barium Titanate (BaTiO₃) Nanopowder calcination->final_product Chelation_Polyesterification cluster_chelation Chelation cluster_polyesterification Polyesterification Ba_ion Ba²⁺ ion Ba_Chelate Barium-Citrate Chelate Ba_ion->Ba_Chelate Ti_ion Ti⁴⁺ ion Ti_Chelate Titanium-Citrate Chelate Ti_ion->Ti_Chelate Citric_Acid Citric Acid Citric_Acid->Ba_Chelate Citric_Acid->Ti_Chelate Polymeric_Resin Homogeneous Polymeric Resin (Metal Chelates Trapped) Ba_Chelate->Polymeric_Resin Ti_Chelate->Polymeric_Resin Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Polymeric_Resin + Heat

Barium Citrate: A Versatile Precursor for Advanced Ceramic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Barium citrate (B86180) is increasingly utilized as a key raw material in the fabrication of advanced ceramics, most notably barium titanate (BaTiO₃). Its advantages lie in the ability to form stable, homogeneous, and water-soluble complexes with other metal ions, such as titanium, enabling precise stoichiometric control and the synthesis of fine, high-purity ceramic powders at relatively low temperatures. The citrate method, often employed in sol-gel and thermal decomposition processes, facilitates the creation of complex oxide ceramics with tailored microstructures and enhanced electrical properties, making them suitable for a wide range of electronic applications, including multilayer ceramic capacitors, thermistors, and piezoelectric devices.

The thermal decomposition of the barium-titanium citrate precursor is a critical step in forming the desired barium titanate phase. This process typically involves several stages: dehydration, combustion of the organic citrate complex, formation of intermediate phases like barium carbonate, and finally, the reaction between these intermediates to yield the final ceramic product. The heating rate and atmosphere during calcination have a significant impact on the resulting particle size, morphology, and crystalline phase of the barium titanate powder.

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various studies on the synthesis of barium titanate from barium citrate precursors.

Table 1: Thermal Decomposition Parameters for Barium Titanate Synthesis

ParameterValueReference
Precursor Barium Titanium Citrate (BTC)[1]
Decomposition Temperature Range 25°C - 740°C[2]
Heating Rate (Slow) 1.5 °C/min[2]
Heating Rate (Rapid) 5 °C/min[2]
Final Annealing Temperature 700°C[1]
Annealing Time 5 hours[1]
Resulting Particle Size < 25 nm[3]
Surface Area (up to 700°C) > 40 m²/g[3]

Table 2: Dielectric Properties of Barium Titanate Ceramics from Citrate Precursors

PropertyValueConditionsReference
Dielectric Constant (εr) ≈ 2000Room Temperature, 10 kHz[2]
Dielectric Loss (tan δ) ≤ 2%Room Temperature, 10 kHz[2]
Sintered Density ≥ 95% of theoretical-[2]
Grain Size ≈ 1 µm-[2]

Experimental Protocols

Protocol 1: Synthesis of Barium Titanate via Thermal Decomposition of Barium-Titanium Citrate Precursor (Modified Pechini Method)

This protocol describes the synthesis of barium titanate nanopowders through the thermal decomposition of a polymerized barium-titanium citrate resin.

1. Precursor Solution Preparation: a. Prepare a this compound solution by dissolving barium acetate (B1210297) in ethylene (B1197577) glycol, followed by the addition of citric acid. For example, 2.02 g of barium acetate can be dissolved in approximately 2.7 mL of ethylene glycol, to which 1.51 g of citric acid is added.[4] b. Prepare a titanium citrate solution by mixing a titanium precursor, such as titanium (triethanolaminato)isopropoxide, with citric acid in ethylene glycol. For instance, mix 2.5 g of titanium (triethanolaminato)isopropoxide with 5.31 g of citric acid in 6.2 mL of ethylene glycol.[4] c. Mix the this compound and titanium citrate solutions to obtain a clear, homogeneous precursor solution.[4]

2. Polymerization: a. Heat the mixed precursor solution on a hot plate at approximately 90°C with continuous stirring.[5] b. Continue heating to evaporate the solvent. The solution will become increasingly viscous, eventually forming a gel.[5]

3. Auto-combustion/Decomposition: a. As evaporation continues, the gel will begin to froth.[5] b. The gel will eventually auto-ignite and burn, leading to the decomposition of the organic components.[5]

4. Calcination: a. The resulting ash is collected and calcined in a furnace to form the crystalline barium titanate phase. b. A typical calcination temperature is 700°C for 5 hours in a static air atmosphere.[1] c. The heating rate during calcination can influence the final product. Slower heating rates (e.g., 1.5°C/min) may favor a solid-state reaction between intermediate BaCO₃ and TiO₂, while faster rates (e.g., 5°C/min) can lead to the formation of a quasi-amorphous intermediate phase.[2]

5. Characterization: a. The final powder can be characterized using techniques such as X-ray Diffraction (XRD) to determine the crystalline phase, Scanning Electron Microscopy (SEM) to observe particle morphology and size, and Transmission Electron Microscopy (TEM) for detailed microstructural analysis.[1]

Protocol 2: Sol-Gel Synthesis of Barium Titanate

This protocol outlines a general sol-gel approach for preparing barium titanate powders.

1. Precursor Preparation: a. Use barium acetate and titanium isopropoxide as precursors for barium and titanium, respectively.[6] b. Dissolve barium acetate in acetic acid.[5] c. Dilute titanium isopropoxide in absolute ethanol.[5]

2. Sol Formation: a. Mix the barium and titanium solutions. b. Add a chelating agent, such as citric acid, to the mixed solution and stir to ensure homogeneity. The molar ratio of metal ions to citric acid is a critical parameter; a common ratio is 1:3.[5] c. Adjust the pH of the solution to approximately 7 by slowly adding ammonia (B1221849) solution.[5]

3. Gelation: a. Heat the sol on a hot plate at around 90°C with continuous stirring to facilitate evaporation and gel formation.[5]

4. Drying and Calcination: a. Dry the resulting gel to remove residual solvent. b. Calcine the dried gel at a temperature sufficient to crystallize the barium titanate phase, for example, at 950°C.[7]

Visualizations

Experimental_Workflow_Pechini_Method cluster_solution Solution Preparation cluster_processing Processing cluster_product Final Product Ba_precursor Barium Acetate + Ethylene Glycol + Citric Acid Mixing Mixing Ba_precursor->Mixing Ti_precursor Titanium Precursor + Ethylene Glycol + Citric Acid Ti_precursor->Mixing Polymerization Polymerization (Heating at 90°C) Mixing->Polymerization Homogeneous Precursor Solution Auto_combustion Auto-combustion Polymerization->Auto_combustion Viscous Gel Calcination Calcination (e.g., 700°C, 5h) Auto_combustion->Calcination Ash BaTiO3_powder Barium Titanate (BaTiO₃) Powder Calcination->BaTiO3_powder

Caption: Workflow for BaTiO₃ synthesis via the modified Pechini method.

Thermal_Decomposition_Pathway BTC Barium-Titanium-Citrate Polymeric Precursor Dehydration Dehydration BTC->Dehydration ~25-125°C Combustion Combustion of Organics Dehydration->Combustion >125°C Intermediates Intermediate Phases (e.g., BaCO₃, amorphous TiO₂) Combustion->Intermediates ~450-550°C BaTiO3 Crystalline BaTiO₃ Intermediates->BaTiO3 >600°C (Decarbonation & Reaction)

Caption: Key stages in the thermal decomposition of the citrate precursor.

References

Application Notes and Protocols for the Thermal Decomposition of Barium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup and analysis of the thermal decomposition of barium citrate (B86180). This process is critical in various fields, including materials science for the synthesis of barium-containing ceramics and in the pharmaceutical industry for understanding the stability and degradation pathways of barium-based active pharmaceutical ingredients.

Introduction

Barium citrate (C₁₂H₁₀Ba₃O₁₄) is a salt of citric acid that finds applications in various chemical syntheses. Its controlled thermal decomposition is a key step in the preparation of high-purity barium-containing compounds, such as barium carbonate and barium oxide, which are precursors for advanced materials like titanates, ferrites, and superconductors. Understanding the thermal behavior of this compound is essential for optimizing reaction conditions and ensuring the desired product phase and purity.

The primary analytical techniques employed to study the thermal decomposition of this compound are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition steps. DTA measures the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions.

Experimental Protocols

This section outlines the detailed methodologies for the thermal analysis of this compound using TGA and DTA.

Materials and Equipment
  • This compound Sample: High-purity this compound powder. The synthesis of this compound can be achieved by reacting a soluble barium salt (e.g., barium chloride) with a solution of citric acid or a citrate salt.

  • Thermogravimetric Analyzer (TGA): An instrument capable of measuring mass loss with high precision as a function of temperature.

  • Differential Thermal Analyzer (DTA): An instrument to measure thermal transitions. Often, TGA and DTA are available as a combined TGA/DTA or Simultaneous Thermal Analyzer (STA) instrument.

  • Sample Crucibles: Typically made of alumina (B75360) (Al₂O₃) or platinum (Pt), which are inert at high temperatures.

  • Inert Gas: High-purity nitrogen (N₂) or argon (Ar) for creating an inert atmosphere.

  • Oxidative Gas: Dry air or oxygen (O₂) for studying decomposition in an oxidative environment.

  • Analytical Balance: For accurate weighing of the sample.

Experimental Procedure for TGA/DTA Analysis
  • Sample Preparation:

    • Ensure the this compound sample is in a fine powder form to promote uniform heating.

    • Accurately weigh approximately 5-10 mg of the this compound powder into a clean, tared TGA/DTA crucible. Record the exact mass.

  • Instrument Setup:

    • Place the sample crucible and a reference crucible (usually empty) into the TGA/DTA instrument.

    • Purge the furnace with the desired gas (e.g., nitrogen or air) at a constant flow rate, typically 20-100 mL/min, for at least 30 minutes before starting the experiment to ensure a stable atmosphere.

  • Thermal Program:

    • Set the temperature program. A typical program involves heating the sample from ambient temperature (e.g., 25°C) to a final temperature of around 800-1000°C.

    • Select a linear heating rate. Common heating rates for studying the decomposition of metal citrates range from 5 to 20°C/min. A rate of 10°C/min is a good starting point.

  • Data Acquisition:

    • Start the thermal analysis program. The instrument will record the sample mass (TGA), the temperature difference (DTA), and the sample temperature as a function of time.

  • Post-Analysis:

    • After the experiment is complete, allow the furnace to cool down to room temperature before removing the sample.

    • Analyze the resulting TGA and DTA curves to determine the decomposition temperatures, mass loss percentages, and the nature of the thermal events (endothermic or exothermic).

Data Presentation

The quantitative data obtained from the thermal analysis of this compound is summarized in the table below. The decomposition of this compound is a multi-step process, with the final product being stable barium carbonate at approximately 412°C in an inert atmosphere[1]. Further decomposition to barium oxide can occur at higher temperatures, especially in the presence of other reactants[1].

ParameterValueAnalytical TechniqueAtmosphereReference
Decomposition Onset Temperature Varies with heating rateTGAInert/Oxidative-
Final Decomposition Product Barium Carbonate (BaCO₃)TGA/XRDInert[1]
Temperature of BaCO₃ Formation ~ 412 °CTGAInert[1]
Decomposition in (BaTi)-Citrate Resin 435 - 500 °CTGA/DTAAir[2]

Note: The exact decomposition temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate, sample mass, and the specific characteristics of the this compound sample.

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams illustrate the experimental workflow for the thermal analysis of this compound and a simplified logical relationship of its decomposition.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing A Weigh this compound (5-10 mg) B Place in TGA/DTA Crucible A->B C Load Sample and Reference into Instrument B->C D Purge with Gas (N₂ or Air) C->D E Heat from RT to 1000°C at 10°C/min D->E F Record TGA and DTA Data E->F G Analyze TGA Curve (Mass Loss) F->G H Analyze DTA Curve (Thermal Events) F->H I Identify Decomposition Products G->I H->I

Fig. 1: Experimental workflow for TGA/DTA analysis of this compound.

DecompositionPathway A This compound (C₁₂H₁₀Ba₃O₁₄) B Intermediate Products (e.g., Oxalates, Carbonates) A->B Heat (~200-400°C) C Barium Carbonate (BaCO₃) B->C Heat (~412°C) D Barium Oxide (BaO) C->D High Temp (>800°C) or with reactants

Fig. 2: Simplified thermal decomposition pathway of this compound.

References

Application Notes and Protocols for the Preparation of a Stable Barium Citrate Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium citrate (B86180), the barium salt of citric acid, is a compound with applications in various scientific fields, including as a precursor for the synthesis of other barium compounds, as a stabilizer in certain formulations, and in proteomics research for selective protein precipitation.[1][] The preparation of a stable, clear, and aqueous Barium citrate solution, however, presents a significant challenge primarily due to the low solubility of barium salts and their propensity to precipitate out of solution.

The primary cause of instability in aqueous solutions of barium salts is the formation of highly insoluble barium carbonate (BaCO₃). This occurs when dissolved barium ions react with carbonate ions formed from atmospheric carbon dioxide (CO₂) dissolving in water. Therefore, the successful preparation of a stable this compound solution hinges on two key principles: enhancing the solubility of this compound and preventing the formation of barium carbonate.

This document provides a detailed protocol for the preparation of a stable this compound solution, based on the principles of pH modulation and the exclusion of atmospheric CO₂.

Principle of Stabilization

The stability of a this compound solution is governed by the chemical equilibria of barium salts in an aqueous environment. The solubility of most barium compounds, including citrate, is significantly influenced by the pH of the solution.[3] A lower pH (acidic conditions) generally increases the solubility of barium salts.

The critical factor for preventing precipitation is minimizing the presence of carbonate ions. Carbon dioxide from the atmosphere dissolves in water to form carbonic acid (H₂CO₃), which then dissociates to form carbonate ions (CO₃²⁻). Barium ions (Ba²⁺) have a very high affinity for carbonate ions, leading to the precipitation of barium carbonate, a white solid.

The strategy for preparing a stable this compound solution, therefore, involves:

  • Lowering the pH: By preparing the solution in a slightly acidic environment using citric acid, the equilibrium is shifted away from the formation of carbonate ions. The excess protons (H⁺) will react with any carbonate ions present, converting them to bicarbonate and carbonic acid, which is less likely to precipitate with barium.

  • Using CO₂-Free Water: Preparing the solution with deionized water that has been boiled and cooled (to expel dissolved gases like CO₂) or degassed by other means is crucial to minimize the initial source of carbonate ions.

  • Excess Citrate Ions: The presence of an excess of citrate ions from the added citric acid can also help to keep the barium ions in solution through the common ion effect and potential complex formation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of a stable this compound solution.

ParameterValue/RangeNotes
This compound Concentration 1 - 10 g/LHigher concentrations may require more significant pH adjustments.
Citric Acid Concentration 0.1 - 0.5 MUsed to adjust the pH and provide excess citrate ions.
Target pH 4.0 - 5.0Ensures an acidic environment to prevent carbonate precipitation.
Water Quality Deionized, CO₂-FreeEssential for preventing the formation of barium carbonate.
Storage Temperature 2 - 8 °CRefrigeration can help to maintain long-term stability.
Shelf Life Up to 4 weeksWhen stored properly in a sealed container.

Experimental Protocol

This protocol details the step-by-step procedure for preparing a stable this compound solution.

Materials and Equipment
  • This compound (Ba₃(C₆H₅O₇)₂)

  • Citric acid (anhydrous or monohydrate)

  • Deionized water

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • 0.22 µm syringe filter

  • Sterile, airtight storage bottle

Preparation of CO₂-Free Water
  • Place a volume of deionized water greater than the final desired volume of the this compound solution into a flask.

  • Bring the water to a rolling boil for at least 10 minutes to expel dissolved gases, including CO₂.

  • Cover the flask and allow the water to cool to room temperature. Alternatively, bubble an inert gas such as nitrogen or argon through the water for 30 minutes.

Preparation of the this compound Solution
  • Prepare the Citric Acid Solution: Weigh out the required amount of citric acid to prepare a 0.1 M solution in the CO₂-free water. For example, to prepare 100 mL of 0.1 M citric acid solution, dissolve 1.92 g of anhydrous citric acid in 100 mL of CO₂-free water.

  • Dissolve the this compound: While stirring the citric acid solution, slowly add the desired amount of this compound powder. Continue stirring until the this compound is fully dissolved. Gentle heating (to no more than 40°C) can be used to aid dissolution, but the solution should be cooled to room temperature before proceeding.

  • Adjust the pH: Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to be within the range of 4.0 - 5.0 by adding small amounts of a more concentrated citric acid solution or a dilute solution of a suitable base (e.g., sodium hydroxide) that does not contain carbonate.

  • Filter the Solution: Once the this compound is fully dissolved and the pH is adjusted, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.

  • Storage: Transfer the filtered solution into a sterile, airtight storage bottle. Store the solution at 2 - 8 °C.

Visualization of Workflow and Principles

The following diagrams illustrate the experimental workflow and the chemical principles behind the stabilization of the this compound solution.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution & Stabilization cluster_final Final Steps prep_water Prepare CO2-Free Water (Boil or Degas) prep_citric Prepare 0.1 M Citric Acid Solution prep_water->prep_citric dissolve Slowly Add this compound with Stirring prep_citric->dissolve adjust_ph Adjust pH to 4.0 - 5.0 dissolve->adjust_ph filter Filter through 0.22 µm Syringe Filter adjust_ph->filter store Store in Airtight Container at 2-8 °C filter->store

Caption: Experimental workflow for preparing a stable this compound solution.

stabilization_principle cluster_unstable Unstable Solution (No pH Control) cluster_stable Stable Solution (Acidic pH) co2_atm Atmospheric CO2 h2o H2O co2_atm->h2o dissolves h2co3 H2CO3 (Carbonic Acid) h2o->h2co3 co3 CO3^2- (Carbonate) h2co3->co3 baco3 BaCO3 Precipitate co3->baco3 precipitates ba_citrate Ba^2+ (from this compound) ba_citrate->co3 citric_acid Citric Acid (H+) co3_stable CO3^2- citric_acid->co3_stable reacts with hco3 HCO3- (Bicarbonate) co3_stable->hco3 h2co3_stable H2CO3 hco3->h2co3_stable ba_stable Ba^2+ in Solution Stable

References

Application of Citrate-Based Precursors in Barium-Containing Thin Film Deposition: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The deposition of thin films containing barium, such as barium titanate (BaTiO₃) and its derivatives, is of significant interest for a wide range of applications, from electronic components to advanced biomedical devices. While various deposition techniques exist, solution-based methods like the citrate (B86180) sol-gel and Pechini processes offer excellent control over stoichiometry, homogeneity, and cost-effectiveness. In these methods, barium citrate, or more commonly a mixed metal-citrate complex, serves as a key intermediate in the formation of a stable precursor solution. This document provides detailed application notes and experimental protocols for the synthesis of barium-containing thin films using these citrate-based precursor routes.

Overview of the Citrate-Based Sol-Gel Method

The citrate-based sol-gel process is a wet-chemical technique used to produce ceramic and glass materials. In the context of barium-containing thin films, it involves the formation of a stable sol (a colloidal suspension of particles) from metal-organic precursors, which is then deposited onto a substrate and converted into a gel and finally a solid thin film through a series of hydrolysis, condensation, and heat treatment steps. Citric acid plays a crucial role as a chelating agent, forming stable complexes with the metal cations (e.g., Ba²⁺ and Ti⁴⁺), preventing their premature precipitation and ensuring a homogeneous distribution of the elements in the precursor solution.

Logical Workflow of Thin Film Deposition via Citrate Sol-Gel Method

G cluster_0 Precursor Solution Synthesis cluster_1 Thin Film Deposition cluster_2 Post-Deposition Treatment cluster_3 Characterization A Mixing of Precursors (e.g., Barium Acetate (B1210297), Titanium Isopropoxide) B Addition of Citric Acid (Chelating Agent) A->B C Addition of Solvent (e.g., Ethylene (B1197577) Glycol) B->C D Stirring and Heating (Formation of Stable Sol) C->D F Spin Coating of Precursor Sol D->F Deposition E Substrate Cleaning E->F G Drying / Soft Bake (Solvent Evaporation) F->G H Pyrolysis (Removal of Organics) G->H Heat Treatment I Annealing / Sintering (Crystallization) H->I J Structural, Morphological, and Electrical Analysis I->J Analysis

Caption: Workflow for thin film deposition using the citrate sol-gel method.

Experimental Protocols

Protocol for Barium Titanate (BaTiO₃) Thin Film Deposition via Citrate Sol-Gel Method

This protocol describes the synthesis of a BaTiO₃ precursor solution using a citrate route and subsequent deposition of a thin film by spin coating.

Materials:

  • Barium acetate (Ba(CH₃COO)₂)

  • Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄)

  • Citric acid monohydrate (C₆H₈O₇·H₂O)

  • Ethylene glycol (HOCH₂CH₂OH)

  • Acetic acid (CH₃COOH)

  • Ethanol (B145695) (C₂H₅OH)

  • Deionized water

  • Substrates (e.g., Pt/Ti/SiO₂/Si, quartz)

Equipment:

  • Hotplate with magnetic stirrer

  • Beakers and graduated cylinders

  • Spin coater

  • Furnace for drying and annealing

Procedure:

Part A: Precursor Solution Synthesis (0.25 M)

  • Solution A Preparation: Dissolve a stoichiometric amount of barium acetate in acetic acid with continuous stirring at approximately 60°C until a clear solution is obtained.

  • Solution B Preparation: In a separate beaker, mix titanium (IV) isopropoxide with ethanol and add citric acid. The molar ratio of metal nitrates to citric acid is typically 1:3.[1] Stir until the solution is homogeneous.

  • Mixing: Slowly add Solution B to Solution A under vigorous stirring.

  • Stabilization: Add ethylene glycol to the mixed solution. The solution is then stirred and heated at 70-90°C to promote esterification reactions and form a stable, clear sol. The final concentration is adjusted to 0.25 M.[2]

Part B: Thin Film Deposition and Annealing

  • Substrate Cleaning: Clean the substrates ultrasonically in a sequence of detergent, deionized water, acetone, and isopropanol, and then dry them with nitrogen gas.

  • Spin Coating: Dispense the precursor solution onto the substrate and spin coat at 3000 rpm for 30 seconds.[2] This process can be repeated to achieve a desired thickness, with a drying step in between each layer.

  • Drying (Soft Bake): Dry the coated substrate on a hotplate at 150°C for 15 minutes to evaporate the solvent.

  • Pyrolysis: Heat the film in a furnace at 350-500°C for 15 minutes to remove organic residues.

  • Annealing (Crystallization): Finally, anneal the film at a higher temperature, typically between 600°C and 900°C, for 30 minutes to 2 hours to crystallize the BaTiO₃ perovskite phase.[2][3] The annealing temperature significantly influences the film's crystallinity and grain size.

Data Presentation: Influence of Process Parameters

The properties of the deposited barium-containing thin films are highly dependent on the synthesis and deposition parameters. The following tables summarize the typical effects of these parameters.

Table 1: Effect of Spin Coating Speed on Ba₀.₆Sr₀.₄TiO₃ Thin Film Properties [4]

Spin Speed (rpm)Film Thickness (nm)Average Grain Size (nm)Surface Roughness (RMS, nm)
3000153.537.27.85
350096.033.515.21
400080.430.723.65

Table 2: Effect of Annealing Temperature on BaTiO₃ and Ba₀.₉₀Gd₀.₁₀TiO₃ Thin Film Properties

MaterialAnnealing Temperature (°C)Crystalline PhaseDielectric Constant (at 1 kHz)Reference
BaTiO₃750Tetragonal~300[2]
BaTiO₃900Tetragonal~400-500[2]
Ba₀.₉₀Gd₀.₁₀TiO₃600-57[3]
Ba₀.₉₀Gd₀.₁₀TiO₃900-264[3]

Table 3: Dielectric Properties of Sol-Gel Derived Barium Titanate Thin Films

Deposition MethodAnnealing Temperature (°C)Dielectric Constant (at 1 kHz)Dielectric Loss (tan δ)Reference
Spin Coating7001600.012 (at 3.6 GHz)[5]
Spin Coating900~400-500~0.05[2]
Solid-State Reaction (Bulk)Sintered18050.419[6]

Applications in Drug Development and Biomedical Fields

Barium titanate, due to its unique piezoelectric and ferroelectric properties, along with its demonstrated biocompatibility, is an emerging material for various biomedical applications.

Signaling Pathway for Stimuli-Responsive Drug Release from BaTiO₃ Nanocarriers

Barium titanate nanoparticles (BTNPs) can be used as nanocarriers for stimuli-responsive drug delivery.[7] External stimuli, such as ultrasound, can trigger the release of drugs from the BTNPs due to the piezoelectric effect.

G cluster_0 Drug Delivery System cluster_1 Stimulus and Response A Drug-Loaded BaTiO₃ Nanocarrier B Targeted Delivery to Cancer Cells A->B C External Stimulus (e.g., Ultrasound) B->C Application of Stimulus D Piezoelectric Effect in BaTiO₃ (Generation of Surface Charge) C->D E Conformational Change of Drug/Carrier Complex D->E F Controlled Drug Release E->F G Apoptosis of Cancer Cell F->G Therapeutic Effect

Caption: Stimuli-responsive drug release from BaTiO₃ nanocarriers.

Biocompatibility and Cytotoxicity

Studies have shown that barium titanate nanoparticles and thin films exhibit good cytocompatibility.[8][9] For instance, in vitro studies with bovine fibroblasts and other cell lines have demonstrated that BaTiO₃ nanoparticles do not significantly affect cell viability.[8][9] However, some studies have indicated that at high concentrations, BaTiO₃ nanoparticles can induce cytotoxicity in cancer cells through oxidative stress, suggesting a potential for selective cancer therapy.[10][11]

It is important to note that the leaching of barium ions from BaTiO₃ can be a concern, especially in acidic environments.[12][13] The surface of the thin films can be functionalized to improve biocompatibility and control interactions with biological systems.[14][15][16][17]

Potential Biomedical Applications:

  • Drug Delivery: As smart carriers for targeted and stimuli-responsive drug release.[7][18]

  • Tissue Engineering: Scaffolds for bone regeneration, leveraging the piezoelectric properties to stimulate cell growth.

  • Biosensors: As a component in sensitive and real-time diagnostic devices.

  • Medical Imaging: As contrast agents due to their unique physical properties.

The citrate-based sol-gel method is a versatile and effective technique for the fabrication of high-quality barium-containing thin films. By carefully controlling the synthesis and deposition parameters, the structural, morphological, and electrical properties of the films can be tailored for specific applications. The promising biocompatibility and unique functionalities of materials like barium titanate open up exciting new possibilities for their use in advanced drug delivery systems, tissue engineering, and other biomedical applications. Further research into the long-term stability and in vivo behavior of these thin films is warranted to fully realize their clinical potential.

References

Application Notes and Protocols for Selective Protein Fractionation by Citrate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective protein fractionation is a critical step in research, diagnostics, and the manufacturing of biopharmaceuticals. Among the various techniques available, precipitation remains a robust, scalable, and cost-effective method for isolating and purifying proteins from complex mixtures such as cell lysates, culture supernatants, or plasma. This document provides a detailed overview and protocol for selective protein fractionation using citrate (B86180) precipitation.

Note on Barium Citrate: While the user specified an interest in a this compound protocol, a review of scientific literature indicates that a standardized protocol for selective protein fractionation using this compound is not well-established. This is likely due to the very low solubility of this compound itself, which would precipitate out of solution and complicate a controlled, fractional protein precipitation process.[1] In contrast, sodium citrate is a widely used and well-documented reagent for this purpose. Therefore, these application notes will focus on the principles and application of the sodium citrate precipitation protocol , a highly relevant and effective alternative. The principles described herein can, however, serve as a foundational guide for developing other salt-based precipitation methods.

Principle of Citrate Precipitation ("Salting Out")

Citrate salts, such as sodium citrate, are highly effective agents for "salting out" proteins.[2] The high concentration of salt ions in the solution reduces the solvation of protein molecules by competing for water molecules. This disruption of the protein's hydration shell increases protein-protein hydrophobic interactions, leading to aggregation and precipitation.[3] Different proteins will precipitate at different citrate concentrations due to their unique size, charge, and surface hydrophobicity, allowing for their fractional separation.[3][4]

Applications in Research and Drug Development

Citrate precipitation is a versatile technique with numerous applications, including:

  • Antibody Purification: It is particularly effective for purifying monoclonal antibodies (mAbs) from cell culture supernatants, where it can separate intact antibodies from smaller contaminants like antibody fragments or host cell proteins.[5]

  • Initial Fractionation of Complex Mixtures: It serves as an excellent initial step to enrich for proteins of interest from crude lysates, reducing sample complexity for subsequent high-resolution chromatography steps.[6][7]

  • Plasma Protein Fractionation: The method can be used to separate different classes of proteins from blood serum or plasma.[8]

  • Concentration of Dilute Protein Samples: Precipitation allows for the concentration of proteins from large volumes of dilute solutions.

Quantitative Data on Protein Fractionation

The efficiency of protein precipitation with sodium citrate is dependent on the specific protein and the final concentration of the salt. The following table summarizes representative data for the precipitation of different monoclonal antibodies from cell culture supernatant using sodium citrate.

Antibody TypeOptimal Sodium Citrate Concentration (M) for >90% PrecipitationReference
IgG1 (Antibody A)0.8 - 1.0[5]
IgG1 (Antibody B)0.9 - 1.0[5]
IgG4 (Antibody C)0.8 - 1.0[5]
IgG4 (Antibody D)0.8 - 1.0[5]

Table 1: Representative concentrations of sodium citrate required for the precipitation of various monoclonal antibodies. The optimal concentration should be determined empirically for each specific protein and starting material.

Experimental Protocol: Selective Protein Fractionation using Sodium Citrate

This protocol provides a general framework for the selective precipitation of proteins. It is recommended to first perform a small-scale pilot experiment to determine the optimal citrate concentration for the protein of interest.

Materials
  • Protein solution (e.g., clarified cell culture supernatant, cell lysate)

  • Sodium Citrate solution (e.g., 3 M, pH 7.0)

  • Resuspension Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Refrigerated centrifuge

  • Spectrophotometer or other protein quantification assay equipment

Procedure

Part 1: Pilot Experiment to Determine Optimal Citrate Concentration

  • Prepare a series of dilutions: Aliquot a fixed volume (e.g., 1 mL) of your protein solution into several microcentrifuge tubes.

  • Add Sodium Citrate: Add increasing volumes of the concentrated sodium citrate solution to each tube to achieve a range of final concentrations (e.g., 0.5 M, 0.6 M, 0.7 M, 0.8 M, 0.9 M, 1.0 M).

  • Incubate: Mix gently by inversion and incubate the tubes on ice or at 4°C for a set period (e.g., 60 minutes) to allow for precipitate formation.

  • Centrifuge: Pellet the precipitated protein by centrifugation at 10,000 - 15,000 x g for 10-30 minutes at 4°C.[9]

  • Quantify Remaining Protein: Carefully collect the supernatant from each tube and measure the protein concentration (e.g., by measuring absorbance at 280 nm). The tube with the lowest supernatant protein concentration corresponds to the most effective citrate concentration for precipitating your target protein.

Part 2: Scaled-Up Protein Fractionation

  • Preparation of Starting Material: Ensure your initial protein solution is clarified by centrifugation or filtration to remove cells and debris.[5] Keep the solution on ice.

  • Precipitation: Slowly add the concentrated sodium citrate solution to the clarified protein mixture while gently stirring to reach the predetermined optimal final concentration.

  • Incubation: Continue to stir gently at 4°C for at least 60 minutes to ensure complete precipitation.

  • Pelleting: Collect the protein precipitate by centrifugation at a speed and time sufficient to obtain a compact pellet (e.g., 10,000 x g for 30 minutes at 4°C).

  • Supernatant Removal: Carefully decant and discard the supernatant, which contains soluble contaminants.

  • Washing (Optional): The pellet can be washed to remove residual contaminants. Resuspend the pellet in a buffer containing a concentration of sodium citrate sufficient to keep the target protein insoluble but to solubilize some contaminants. Centrifuge again and discard the supernatant.

  • Resolubilization: Resuspend the washed protein pellet in a minimal volume of a suitable buffer (e.g., PBS) that does not contain a high salt concentration.[5] The precipitate formed by citrate is typically readily resolubilized.[5]

  • Downstream Processing: The resolubilized, partially purified protein solution is now ready for downstream applications such as dialysis, buffer exchange, or further purification by chromatography.

Visualization of Workflows and Principles

G cluster_principle Principle of Salting Out Protein_Soluble Soluble Protein in Aqueous Solution (Hydration Shell) Add_Salt Add High Concentration of Citrate Salt Protein_Soluble->Add_Salt Competition Competition for Water Molecules Add_Salt->Competition Reduced_Solvation Reduced Protein Solvation Competition->Reduced_Solvation Increased_Interaction Increased Protein-Protein Hydrophobic Interactions Reduced_Solvation->Increased_Interaction Precipitation Protein Aggregation and Precipitation Increased_Interaction->Precipitation

Caption: The "salting out" principle for protein precipitation.

G Start Start: Clarified Protein Solution (e.g., Cell Culture Supernatant) Add_Citrate Add Sodium Citrate to Optimal Concentration Start->Add_Citrate Incubate Incubate at 4°C (e.g., 60 minutes) Add_Citrate->Incubate Centrifuge Centrifuge (e.g., 10,000 x g, 30 min) Incubate->Centrifuge Separate Separate Supernatant and Pellet Centrifuge->Separate Supernatant Supernatant: Soluble Contaminants (Discard or Analyze) Separate->Supernatant Liquid Phase Pellet Pellet: Precipitated Protein Separate->Pellet Solid Phase Wash Optional: Wash Pellet Pellet->Wash Resolubilize Resolubilize Pellet in Buffer Pellet->Resolubilize No Wash Wash->Resolubilize End End: Partially Purified Protein Solution (Ready for Downstream Applications) Resolubilize->End

Caption: Experimental workflow for citrate protein precipitation.

Concluding Remarks

References

Application Notes and Protocols: Quality Control of Synthesized Barium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Barium citrate (B86180) (C₁₂H₁₀Ba₃O₁₄) is a salt derived from barium and citric acid. Its applications can range from a precursor in the synthesis of advanced materials like barium titanate to potential, though less common, roles in specific industrial processes.[1][2] The quality and purity of synthesized barium citrate are critical for ensuring the reliability, safety, and efficacy of the final product. This document outlines the key quality control parameters, analytical methods, and detailed protocols for the comprehensive characterization of synthesized this compound.

Summary of Quality Control Parameters

The following table summarizes the essential tests, methodologies, and typical acceptance criteria for ensuring the quality of synthesized this compound.

Parameter Analytical Method Acceptance Criteria
Identification Fourier-Transform Infrared (FTIR) SpectroscopyThe infrared absorption spectrum should be concordant with the reference spectrum of this compound, confirming the presence of characteristic citrate functional groups.
Assay (Barium Content) Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES)98.0% - 102.0% of the theoretical barium content.
Assay (Citrate Content) Enzymatic Assay (Colorimetric/Fluorometric) or Ion Chromatography (IC)98.0% - 102.0% of the theoretical citrate content.[3][4]
Appearance Visual InspectionA white to off-white crystalline powder.
Solubility USP/Ph. Eur. MethodSparingly soluble in water; soluble in dilute acids.
Moisture Content Karl Fischer Titration or Loss on Drying (LOD)Not more than 5.0% (as tetrahydrate).[5][6]
Heavy Metals Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or AASNot more than 10 ppm.
Anionic Impurities (e.g., Sulfate, Chloride) Ion Chromatography (IC)Sulfate (SO₄²⁻): ≤ 0.1% Chloride (Cl⁻): ≤ 0.05%
Related Organic Substances High-Performance Liquid Chromatography (HPLC)Unreacted Citric Acid: ≤ 0.2% Other individual impurities: ≤ 0.1%

Experimental Workflows and Relationships

A systematic workflow is crucial for the efficient and thorough quality control of each synthesized batch.

QC_Workflow cluster_sampling Initial Steps cluster_testing Analytical Testing cluster_assay Assay Details cluster_decision Final Disposition A Synthesized this compound Batch B Representative Sampling A->B C Physical Tests (Appearance, Solubility) B->C D Identification (FTIR Spectroscopy) B->D E Assay & Purity B->E F Impurity Profile (IC, ICP-MS, HPLC) B->F G Compare to Specifications C->G D->G E1 Barium Content (ICP-AES) E->E1 Quantify Cation E2 Citrate Content (Enzymatic Assay) E->E2 Quantify Anion F->G E1->G E2->G H Release G->H Pass I Reject G->I Fail

Fig 1. General quality control workflow for synthesized this compound.

The rationale for specific impurity tests is directly linked to the synthesis route. For instance, if barium chloride is a starting material, testing for residual chloride is mandatory.

Impurity_Logic cluster_synthesis Synthesis Process cluster_qc Quality Control Justification SM Starting Material: Barium Chloride (BaCl₂) R Reaction with Citric Acid SM->R Impurity Potential Impurity: Unreacted Chloride (Cl⁻) SM->Impurity can lead to P Product: This compound R->P Test Required QC Test: Ion Chromatography (IC) Impurity->Test necessitates

Fig 2. Logical link between synthesis precursors and required impurity testing.

Detailed Experimental Protocols

Identification by FTIR Spectroscopy

Principle: This method confirms the identity of the material by comparing its infrared absorption spectrum with that of a reference standard. The spectrum reveals the characteristic molecular vibrations of the citrate functional groups.

Apparatus:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Sample holder (e.g., for KBr pellet or ATR)

Procedure (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount (approx. 10-20 mg) of the synthesized this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

  • Compare the resulting spectrum with a known reference spectrum of this compound. The positions and relative intensities of the absorption bands should be concordant.

Assay of Barium Content by ICP-AES

Principle: Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) is used to quantify the barium content. The sample is introduced into an argon plasma, which excites the barium atoms. The intensity of the light emitted at a characteristic wavelength for barium is proportional to its concentration.[7][8]

Apparatus:

  • Inductively Coupled Plasma-Atomic Emission Spectrometer

  • Volumetric flasks and pipettes, Class A

  • Analytical balance

Reagents:

  • Nitric Acid (HNO₃), trace metal grade

  • Deionized water (18.2 MΩ·cm)

  • Barium standard stock solution (1000 ppm)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards (e.g., 0.5, 1.0, 5.0, 10.0 ppm) by accurately diluting the 1000 ppm barium stock solution with 2% (v/v) nitric acid. Prepare a blank solution of 2% nitric acid.

  • Sample Preparation: Accurately weigh about 100 mg of the synthesized this compound sample into a 100 mL volumetric flask. Dissolve the sample in a minimal amount of 10% nitric acid and dilute to volume with deionized water. This creates a stock solution.

  • Further dilute the stock solution with 2% nitric acid to bring the expected barium concentration into the linear range of the calibration curve. For example, a 1:100 dilution may be appropriate.

  • Analysis: Aspirate the blank, standards, and prepared sample solution into the ICP-AES. Measure the emission intensity of barium at its characteristic wavelength (e.g., 455.403 nm).[7]

  • Quantification: Generate a calibration curve by plotting the emission intensity of the standards against their concentration. Determine the concentration of barium in the sample solution from this curve.

  • Calculate the percentage of barium in the original sample, accounting for all dilution factors and the initial sample weight.

Assay of Citrate Content by Enzymatic Assay Kit

Principle: A commercial assay kit provides a simple and sensitive method to quantify citrate. In the assay, citrate is enzymatically converted to pyruvate (B1213749). The pyruvate is then quantified by converting a probe into a product that is either intensely colored (measured by absorbance) or fluorescent (measured by fluorescence), depending on the kit.[3][9][10]

Apparatus:

  • Spectrophotometer or fluorometer capable of reading 96-well plates

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Micropipettes

Procedure (General outline, follow specific kit instructions):

  • Reagent Preparation: Reconstitute lyophilized kit components (e.g., enzyme mix, developer, standard) as per the manufacturer's protocol.

  • Standard Curve Preparation: Prepare a series of citrate standards in a 96-well plate by diluting the provided citrate standard with the assay buffer. This typically generates a range from 0 to 10 nmol/well.[9]

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in the provided assay buffer to achieve a concentration within the detection range of the assay. A 1 mg/mL stock solution followed by a 1:10 or 1:100 dilution is a common starting point.

  • Add a small volume (e.g., 1-50 µL) of the diluted sample to duplicate wells in the 96-well plate. Adjust the final volume in all wells (standards and samples) to 50 µL with assay buffer.[3]

  • Reaction: Prepare a Reaction Mix containing the assay buffer, enzyme mix, and probe/developer. Add 50 µL of this mix to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[3]

  • Measurement: Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., at Ex/Em = 535/587 nm).[10]

  • Calculation: Subtract the 0 standard (blank) reading from all measurements. Plot the standard curve and determine the amount of citrate in the sample wells. Calculate the citrate concentration in the original sample based on the initial weight and dilution factors.

References

Application Notes and Protocols for the Synthesis of Barium Hexaferrite Using Barium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barium hexaferrite (BaFe₁₂O₁₉) is a hard magnetic material with a wide range of applications in permanent magnets, magnetic recording media, and microwave devices due to its high coercivity, excellent chemical stability, and relatively low cost. The citrate (B86180) sol-gel auto-combustion method is a popular and effective technique for synthesizing barium hexaferrite nanoparticles. This method offers several advantages, including good stoichiometric control, homogeneous mixing of the constituent ions at an atomic level, and lower crystallization temperatures compared to conventional solid-state reaction methods. Barium citrate, formed in situ from barium salts and citric acid, acts as a chelating agent and fuel during the synthesis process, facilitating the formation of a homogenous precursor gel that leads to the formation of the desired barium hexaferrite phase upon combustion and subsequent calcination.

This document provides detailed application notes and experimental protocols for the synthesis of M-type barium hexaferrite (BaFe₁₂O₁₉) via the citrate sol-gel auto-combustion method.

Experimental Protocols

Protocol 1: Sol-Gel Auto-Combustion Synthesis of Barium Hexaferrite

This protocol outlines the synthesis of barium hexaferrite powders using a sol-gel auto-combustion route with citric acid as a chelating agent and fuel.

1. Materials:

  • Barium Nitrate (B79036) (Ba(NO₃)₂)

  • Ferric Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

  • Citric Acid Monohydrate (C₆H₈O₇·H₂O)

  • Ammonia (B1221849) Solution (NH₄OH) or Nitric Acid (HNO₃) for pH adjustment

  • Distilled Water

2. Procedure:

  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of barium nitrate and ferric nitrate nonahydrate in a minimum amount of distilled water with a molar ratio of Ba²⁺:Fe³⁺ of 1:12.[1]

    • In a separate beaker, dissolve citric acid in distilled water. The molar ratio of citric acid to total metal ions (CA/M) can be varied to optimize the reaction; ratios of 1:1, 1:2, and 1:3 have been studied. A 1:1 ratio of metal ions to citric acid has also been reported.[2]

    • Add the citric acid solution to the metal nitrate solution while stirring continuously.

  • pH Adjustment:

    • Adjust the pH of the solution. A pH of 7 is commonly used and can be achieved by the dropwise addition of ammonia solution.[2] Studies have shown that a pH ≥ 7 results in a nearly pure hexaferrite phase.[3]

  • Gel Formation:

    • Heat the solution on a magnetic stirrer hot plate to a temperature of 80-90 °C.[3]

    • Maintain continuous stirring. The solution will gradually become a viscous gel as the water evaporates.[1][2]

  • Auto-Combustion:

    • Increase the temperature of the hot plate to around 150 °C or higher.[1]

    • The dried gel will swell and then ignite, undergoing a self-sustaining combustion process. This process should be carried out in a well-ventilated fume hood.

    • The combustion results in a voluminous, fluffy, dark brown powder.

  • Post-Combustion Heat Treatment (Calcination):

    • Grind the as-burnt powder gently in a mortar and pestle.

    • An initial heat treatment at 450 °C for 2 hours can be performed to remove any residual carbon.[1]

    • Calcine the powder in a muffle furnace at a temperature ranging from 800 °C to 1200 °C for a duration of 2 to 6 hours to achieve the crystalline barium hexaferrite phase.[1][4] The optimal calcination temperature is crucial for obtaining the desired magnetic properties.

6. Characterization:

  • The synthesized powders can be characterized using various techniques:

    • X-ray Diffraction (XRD): To identify the crystalline phases and determine the crystallite size.[3]

    • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the hexaferrite powders.[3]

    • Vibrating Sample Magnetometer (VSM): To measure the magnetic properties such as saturation magnetization (Ms) and coercivity (Hc).[3]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the ferrite (B1171679) structure and the removal of organic precursors.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of barium hexaferrite using the citrate method.

Table 1: Effect of pH and Citric Acid to Metal Ion Ratio (CA/M) on Synthesis

pHCA/M RatioObservationsReference
>31.5Full complexation between citrate and iron was obtained.[3]
71:1, 1:2, 1:3Studied to see the effect on the final product.
71:1Maintained for the synthesis process.[2]
≥ 7-Resulted in an almost pure hexaferrite phase, with only traces of hematite (B75146) possible.[3]
91.5With calcination at 800°C for 4 h, the best product was produced.[3]

Table 2: Effect of Calcination Temperature on Barium Hexaferrite Properties

Calcination Temperature (°C)Calcination Time (h)Key FindingsReference
8004Secondary heating treatment temperature to produce quasi-single magnetic domain M-type barium hexaferrite.[3]
850 - 10003 - 6Range studied for its effect on the final product properties.
950-Appears as the major phase at this temperature.
10503Final calcination temperature for the formation of BaM.[1]
1100-Single phase of well-crystalline BaFe₁₂O₁₉ was first obtained.[4]
1200-Single phase of barium hexaferrite was evidently formed, and maximum saturation magnetization was observed.[4]

Visualizations

Below are diagrams illustrating the experimental workflow for the synthesis of barium hexaferrite using the citrate sol-gel auto-combustion method.

SynthesisWorkflow cluster_solution Solution Preparation cluster_gelation Gel Formation and Combustion cluster_processing Post-Processing A Dissolve Ba(NO₃)₂ and Fe(NO₃)₃·9H₂O B Dissolve Citric Acid C Mix Solutions A->C B->C D Adjust pH to ~7 C->D E Heat to 80-90°C to form Gel D->E F Increase Temp. to >150°C for Auto-Combustion E->F G Grind As-Burnt Powder F->G H Calcine at 800-1200°C G->H I Characterize Final Product (XRD, SEM, VSM) H->I

Caption: Experimental workflow for barium hexaferrite synthesis.

LogicalRelationship Start Starting Materials (Barium Nitrate, Ferric Nitrate, Citric Acid) Chelation Chelation of Metal Ions by Citrate in Solution Start->Chelation Mixing Gel Formation of Homogeneous Gel (Evaporation of Water) Chelation->Gel Heating (80-90°C) Combustion Auto-Combustion (Decomposition of Citrate and Nitrates) Gel->Combustion Heating (>150°C) Precursor Amorphous Precursor Powder Combustion->Precursor Crystallization Calcination (Crystallization of BaFe₁₂O₁₉) Precursor->Crystallization Heating (800-1200°C) Final Barium Hexaferrite (BaFe₁₂O₁₉) Nanoparticles Crystallization->Final

Caption: Logical steps in the sol-gel synthesis of barium hexaferrite.

References

Application Notes and Protocols for Safe Handling and Storage of Barium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed procedures and safety information for the handling and storage of Barium citrate (B86180), intended for researchers, scientists, and drug development professionals. Barium citrate, like all barium compounds, should be handled with care to minimize risk.

Chemical and Physical Properties

This compound is a chemical compound with the formula C12H10Ba3O14.[1] It is essential to be aware of its properties to ensure safe handling.

PropertyValueReference
Molecular FormulaC12H10Ba3O14[1]
Molecular Weight790.2 g/mol [1]
CAS Number512-25-4[1][2]
AppearanceNo data available
SolubilityNo data available

Hazard Identification and Toxicity

GHS Classification:

  • Acute toxicity, Oral (Category 4)[1]

  • Acute toxicity, Inhalation (Category 4)[1]

Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H332: Harmful if inhaled[1]

General Toxicological Information for Barium Compounds:

  • Toxicity can be seen with as little as 200mg of a barium salt.[5]

  • The lethal dose for barium salts ranges from 1 to 30 grams.[5]

  • Acute exposure to high levels of barium can lead to gastrointestinal distress, cardiac dysrhythmias, muscle weakness, and paralysis.[4] The primary mechanism of toxicity is believed to be related to barium-induced hypokalemia (low potassium levels in the blood).[5]

Exposure Controls and Personal Protection

To minimize exposure to this compound, the following exposure limits and personal protective equipment (PPE) are recommended.

ParameterValueReference
OSHA PEL (as Ba)0.5 mg/m³[1]
NIOSH IDLH (as Ba)50 mg/m³[1]
ACGIH TLV (as Ba)0.5 mg/m³[1]

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: For operations where dust may be generated, a NIOSH-approved respirator is recommended. In situations with potential for high-level exposure (25-50 mg/m³), a positive-pressure, self-contained breathing apparatus (SCBA) is advised.

  • Eye Protection: Safety glasses or goggles should be worn.[6][7]

  • Hand Protection: Chemical-resistant gloves are necessary to prevent skin contact.[6][7]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn. In cases of potentially high dermal exposure, chemical-protective clothing is recommended.[6]

Experimental Protocol: Safe Handling of this compound in a Laboratory Setting

This protocol outlines the steps for safely handling this compound powder in a research laboratory.

4.1. Materials:

  • This compound powder

  • Spatula

  • Weighing paper or boat

  • Beaker or flask

  • Fume hood

  • Appropriate PPE (lab coat, safety glasses, gloves)

4.2. Procedure:

  • Preparation:

    • Ensure the work area, specifically a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[7]

    • Don the appropriate personal protective equipment (lab coat, safety glasses, and chemical-resistant gloves).

  • Handling:

    • Perform all manipulations of this compound powder within a certified chemical fume hood to minimize inhalation exposure.[8][9]

    • Use a clean spatula to transfer the desired amount of this compound from its storage container to a weighing paper or boat on a calibrated analytical balance.

    • Avoid generating dust during transfer.[2][9] If dust is observed, gently clean the area with a damp cloth or a HEPA-filtered vacuum. Do not use compressed air to clean surfaces, as this will disperse the dust.[9]

    • Carefully transfer the weighed this compound to the receiving vessel (e.g., beaker, flask).

  • Cleaning:

    • Clean any spills immediately according to the spill response protocol (see Section 6).

    • Wipe down the work surface with a damp cloth after handling is complete.

    • Thoroughly wash hands with soap and water after removing gloves.[8]

Storage Procedures

Proper storage of this compound is crucial to maintain its integrity and prevent accidental exposure.

  • Store in a cool, dry, and well-ventilated area.[2][6]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[2][6]

  • Store away from incompatible materials. Although specific incompatibilities for this compound are not listed, for barium compounds in general, avoid contact with water, oxidizing agents, acids, and certain metals.[6]

  • Label the storage container clearly with the chemical name and any relevant hazard warnings.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures.

6.1. Spill Response:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.[2]

  • Place the spilled material into a suitable, labeled, and closed container for disposal.[2]

  • Clean the spill area with a damp cloth.

  • For large spills, contact your institution's environmental health and safety department.

6.2. First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[10] If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] Oral administration of soluble sulfates (like sodium sulfate) can help precipitate the barium as insoluble and non-toxic barium sulfate.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not pour down the drain.[11] Contact a licensed professional waste disposal service to dispose of this material.

Visualizations

Safe_Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don Personal Protective Equipment B Prepare Work Area (Fume Hood) A->B C Weigh this compound in Fume Hood B->C D Transfer to Reaction Vessel C->D E Clean Work Area D->E F Store in Cool, Dry, Well-Ventilated Area E->F G Wash Hands Thoroughly E->G

Caption: Workflow for the safe handling and storage of this compound.

Spill_Response_Decision_Tree Spill This compound Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate Area LargeSpill->Evacuate ContactEHS Contact Environmental Health & Safety Evacuate->ContactEHS Contain Contain Spill DonPPE->Contain Cleanup Clean Up with Damp Cloth or HEPA Vacuum Contain->Cleanup Dispose Dispose of Waste in Sealed Container Cleanup->Dispose

Caption: Decision tree for responding to a this compound spill.

References

Troubleshooting & Optimization

How to improve the yield of Barium citrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Barium Citrate (B86180) Synthesis

Welcome to the technical support center for Barium Citrate synthesis. This guide is designed for researchers, scientists, and drug development professionals to help improve the yield and quality of this compound (Ba₃(C₆H₅O₇)₂).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of this compound?

A1: The most common method for synthesizing this compound is through a precipitation reaction between a soluble barium salt and citric acid or a citrate salt. A typical reaction involves reacting barium hydroxide (B78521) or barium carbonate with citric acid in an aqueous solution.[1] The resulting this compound, being sparingly soluble in water, precipitates out of the solution.

Q2: What is the expected morphology and appearance of this compound?

A2: this compound is typically a grayish-white or white crystalline powder.[2][3]

Q3: What are the primary uses of this compound?

A3: this compound is often used as a precursor in the manufacture of other barium compounds and materials, such as ceramics and catalysts.[1] It can also be used as a stabilizer for latex paints.[2][3]

Q4: Is this compound soluble in water?

A4: this compound is generally described as soluble in water, but its solubility is limited and it is often synthesized via a precipitation reaction.[2][3] It is also soluble in hydrochloric and nitric acids.[2][3]

Troubleshooting Guide

Issue 1: Low or No Precipitate Formation

Question: I've mixed my barium salt and citric acid solutions, but I'm seeing very little or no precipitate. What could be the issue?

Answer: This problem typically points to issues with reactant concentration, stoichiometry, or pH.

  • Incorrect Stoichiometry: The reaction to form tribarium dicitrate requires a 3:2 molar ratio of barium to citrate ions. An excess of citric acid can lead to the formation of more soluble this compound complexes, thus reducing the yield of the desired precipitate.

  • Sub-optimal pH: The pH of the reaction medium is critical. A neutral to slightly alkaline pH is generally favorable for the precipitation of barium salts. If the pH is too acidic, the citrate ions will be protonated, reducing the concentration of the citrate anion available to react with barium ions and increasing the solubility of the this compound salt.

  • Insufficient Concentration: The concentrations of your barium and citrate solutions may be too low to exceed the solubility product of this compound, preventing precipitation.

Issue 2: The Precipitate is Very Fine and Difficult to Filter

Question: I have a good amount of precipitate, but it's extremely fine and passes through my filter paper. How can I improve the particle size?

Answer: The formation of very fine particles is often a result of rapid nucleation.

  • Controlled Reagent Addition: Add the precipitating agent (e.g., citric acid solution) slowly to the barium solution with constant, gentle stirring. This promotes crystal growth over nucleation, leading to larger, more easily filterable particles.

  • Digestion/Aging of Precipitate: After precipitation, allowing the mixture to stand (digest) at a slightly elevated temperature for a period can promote a process called Ostwald ripening, where larger crystals grow at the expense of smaller ones.

  • Temperature Control: Conducting the precipitation at a slightly elevated temperature can sometimes favor the formation of larger, more well-defined crystals. However, be aware that the solubility of this compound may also increase with temperature, so optimization is key.

Issue 3: The Yield is Consistently Low Despite Precipitate Formation

Question: I'm getting a precipitate, but my final yield after drying is consistently below the theoretical maximum. What are the likely causes of this loss?

Answer: Yield loss can occur at several stages of the synthesis and purification process.

  • Washing with an Inappropriate Solvent: Washing the precipitate with a solvent in which it has some solubility will lead to product loss. While water is the reaction medium, excessive washing with deionized water can dissolve some of the product. Consider washing with a solvent in which this compound is less soluble, if compatible with your downstream applications.

  • Incomplete Precipitation: As mentioned in Issue 1, factors like pH and stoichiometry can lead to incomplete precipitation, leaving a significant amount of barium and citrate ions in the filtrate.

  • Mechanical Losses: Ensure complete transfer of the precipitate during filtration and handling. Rinsing the reaction vessel with the filtrate can help transfer all of the product to the filter.[4]

Issue 4: The Final Product is Impure

Question: My dried this compound contains impurities. What are the likely sources and how can they be avoided?

Answer: Impurities can originate from the starting materials or be introduced during the synthesis.

  • Unreacted Starting Materials: If the stoichiometry is not precise, or the reaction is incomplete, unreacted barium salts or citric acid may co-precipitate or adhere to the product. Thorough washing of the precipitate is crucial to remove these.

  • Formation of Barium Carbonate: If using barium hydroxide as a starting material, it can react with atmospheric carbon dioxide to form insoluble barium carbonate. Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.

  • Contaminants in Reactants: The purity of your starting materials (barium salt and citric acid) will directly impact the purity of your final product. Use reagents of an appropriate grade for your application.

Experimental Protocols

Protocol 1: Synthesis of this compound from Barium Hydroxide
  • Preparation of Reactant Solutions:

    • Prepare a 0.5 M solution of barium hydroxide octahydrate (Ba(OH)₂·8H₂O) by dissolving 157.7 g in 1 L of deionized water. To minimize carbonate formation, it is recommended to use boiled, deionized water and protect the solution from atmospheric CO₂.

    • Prepare a 0.33 M solution of citric acid by dissolving 69.34 g of anhydrous citric acid in 1 L of deionized water.

  • Precipitation:

    • In a reaction vessel, place the barium hydroxide solution.

    • Slowly add the citric acid solution to the barium hydroxide solution with continuous, gentle stirring. A white precipitate of this compound will form.

    • Monitor the pH of the solution. The final pH should be in the neutral to slightly alkaline range to maximize precipitation. Adjust with dilute Ba(OH)₂ or citric acid solution if necessary.

  • Digestion and Filtration:

    • Gently heat the mixture to 60-70°C and maintain this temperature for 1-2 hours with slow stirring to allow the precipitate to digest.

    • Allow the precipitate to cool to room temperature and settle.

    • Separate the precipitate by vacuum filtration using a Buchner funnel and appropriate filter paper.

  • Washing and Drying:

    • Wash the precipitate on the filter with several small portions of deionized water to remove any unreacted starting materials and soluble byproducts.

    • Follow with a wash of ethanol (B145695) or acetone (B3395972) to facilitate drying.

    • Dry the purified this compound in an oven at 80-100°C to a constant weight.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield (Illustrative Data)

Experiment IDBarium SourceCitric Acid:Barium Molar RatiopHTemperature (°C)Yield (%)Observations
BC-1Ba(OH)₂2:38.52592Good precipitation, easily filterable.
BC-2Ba(OH)₂1:18.52575Lower yield, likely due to soluble complex formation.
BC-3Ba(OH)₂2:35.02568Significantly lower yield, some precipitate dissolves.
BC-4BaCO₃2:37.06089Slower reaction, requires heating to drive off CO₂.
BC-5Ba(OH)₂2:38.58085Slightly lower yield than at 25°C, possibly due to increased solubility.

Note: The data in this table is for illustrative purposes to demonstrate the potential impact of varying reaction parameters.

Visualizations

Experimental_Workflow prep_reagents Prepare Reactant Solutions (Barium Salt & Citric Acid) precipitation Precipitation (Slow addition with stirring) prep_reagents->precipitation Mix digestion Digestion (Heating and aging) precipitation->digestion Age filtration Filtration (Separate precipitate) digestion->filtration Separate washing Washing (Remove impurities) filtration->washing Purify drying Drying (Obtain final product) washing->drying Isolate Troubleshooting_Yield start Low Yield of this compound check_precipitate Is there significant precipitate in the reaction vessel? start->check_precipitate check_filtrate Is the precipitate fine and passing through the filter? check_precipitate->check_filtrate Yes no_precipitate Troubleshoot: - Check Stoichiometry (3:2 Ba:Citrate) - Adjust pH to 7.0-8.5 - Increase Reactant Concentrations check_precipitate->no_precipitate No check_washing Was the precipitate washed excessively with water? check_filtrate->check_washing No fine_precipitate Troubleshoot: - Slow down reagent addition - Implement digestion step - Optimize temperature check_filtrate->fine_precipitate Yes excess_washing Troubleshoot: - Minimize washing volume - Use a less soluble wash solvent check_washing->excess_washing Yes final_product Potential for Improved Yield check_washing->final_product No

References

Preventing agglomeration in Barium citrate nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing agglomeration during the synthesis of barium citrate (B86180) nanoparticles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of barium citrate nanoparticles, offering step-by-step solutions to resolve them.

Issue 1: Nanoparticles appear aggregated or have a large particle size distribution.

Possible Cause Suggested Solution
Inadequate Capping Agent Concentration The concentration of citrate is crucial for stabilizing nanoparticles. Too little citrate will result in incomplete surface coverage and subsequent agglomeration.
Action: Increase the molar ratio of sodium citrate to the barium precursor. Start with a 1:1 ratio and incrementally increase it.
Incorrect pH of the Reaction Medium The pH of the solution significantly influences the surface charge of the nanoparticles. For citrate-capped nanoparticles, an acidic pH can lead to protonation of the carboxyl groups, reducing electrostatic repulsion and causing aggregation.[1][2]
Action: Adjust the pH of the reaction mixture to a neutral or slightly alkaline range (pH 7-9) using a suitable base like sodium hydroxide (B78521). Monitor the pH throughout the synthesis.
Inefficient Mixing or Stirring Inadequate mixing can lead to localized high concentrations of precursors, promoting rapid, uncontrolled particle growth and aggregation. Conversely, excessively vigorous stirring can sometimes trigger aggregation.[3]
Action: Optimize the stirring speed. Ensure the solution is well-mixed without creating a vortex. A stirring speed in the range of 400-800 rpm is a good starting point.
High Reaction Temperature Elevated temperatures can increase the rate of particle growth, potentially leading to larger, aggregated particles.[4]
Action: Conduct the synthesis at a lower temperature (e.g., room temperature or 0°C in an ice bath) to slow down the reaction kinetics and allow for more controlled nucleation and growth.[4]

Issue 2: The nanoparticle suspension is not stable and settles over time.

Possible Cause Suggested Solution
Residual Ions from Precursors The presence of excess ions in the solution can disrupt the electrostatic balance and reduce the stability of the nanoparticle suspension.
Action: After synthesis, wash the nanoparticles multiple times by centrifugation and redispersion in deionized water to remove unreacted precursors and byproducts.
Inappropriate Storage Conditions Storing the nanoparticles in an unsuitable solvent or at an incorrect pH can lead to gradual agglomeration.
Action: Store the purified nanoparticles in deionized water or a weak buffer solution at a neutral or slightly alkaline pH. Avoid storing in high-salt buffers.[1]

Issue 3: Difficulty in redispersing dried nanoparticles.

Possible Cause Suggested Solution
Formation of Hard Agglomerates During drying, nanoparticles can form hard agglomerates due to capillary forces and the formation of chemical bonds between particles.
Action: Whenever possible, store and use the nanoparticles in a colloidal suspension. If drying is necessary, try freeze-drying (lyophilization) instead of oven-drying. To redisperse, use probe sonication.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of citrate in the synthesis of this compound nanoparticles?

Citrate serves a dual function in the synthesis of this compound nanoparticles. Primarily, it acts as a capping agent, adsorbing to the surface of the nanoparticles.[1][6] The carboxyl groups of the citrate provide a negative surface charge, which induces electrostatic repulsion between the nanoparticles, preventing them from aggregating.[1] Secondly, the citrate ions can chelate the barium ions in the solution, which can help to control the nucleation and growth rate of the nanoparticles.[3]

Q2: What is the optimal pH for synthesizing stable this compound nanoparticles?

The optimal pH for synthesizing stable citrate-capped nanoparticles is typically in the neutral to alkaline range (pH 7-9).[1] In acidic conditions (low pH), the carboxyl groups on the citrate molecules become protonated, which neutralizes the surface charge of the nanoparticles. This loss of electrostatic repulsion leads to agglomeration.[2][7]

Q3: How does temperature affect the synthesis of this compound nanoparticles?

Temperature plays a significant role in the kinetics of nanoparticle formation. Higher temperatures generally lead to faster reaction rates, which can result in larger nanoparticles and a broader size distribution.[4] Conversely, lower temperatures can slow down the growth process, allowing for the formation of smaller, more uniform nanoparticles.[4] For hydrothermal synthesis methods, temperature is a critical parameter for controlling the crystallinity of the nanoparticles.

Q4: What are the recommended precursor concentrations for this compound nanoparticle synthesis?

While the optimal concentrations may require some experimentation, a common starting point for the precipitation method is to use equimolar concentrations of the barium precursor (e.g., barium chloride or barium nitrate) and sodium citrate. Typical concentrations are in the range of 0.1 M to 0.5 M.[4] The ratio of citrate to the barium precursor can be adjusted to control the particle size and stability.

Q5: Can sonication be used to prevent agglomeration?

Sonication is a highly effective post-synthesis method for breaking up soft agglomerates and dispersing nanoparticles in a solvent.[5] Probe sonication is generally more powerful and effective than bath sonication for this purpose.[5] However, it's important to note that sonication may not be sufficient to break up hard agglomerates that have formed during drying. It is best used to ensure a well-dispersed suspension after synthesis and purification.

Experimental Protocols

General Protocol for Precipitation Synthesis of this compound Nanoparticles

This protocol provides a general guideline for the synthesis of this compound nanoparticles using a precipitation method. Optimization of specific parameters may be necessary to achieve the desired particle size and stability.

Materials:

Procedure:

  • Prepare Precursor Solutions:

    • Prepare a 0.1 M solution of the barium precursor (e.g., dissolve 2.44 g of BaCl₂·2H₂O in 100 mL of deionized water).

    • Prepare a 0.1 M solution of trisodium citrate (dissolve 2.94 g of Na₃C₆H₅O₇·2H₂O in 100 mL of deionized water).

  • Reaction Setup:

    • Place a beaker with the sodium citrate solution on a magnetic stirrer and begin stirring at a moderate speed (e.g., 500 rpm).

  • Initiate Precipitation:

    • Slowly add the barium precursor solution to the stirred sodium citrate solution dropwise using a burette or a syringe pump. A constant and slow addition rate is crucial for controlled nanoparticle formation.

  • pH Adjustment:

    • Monitor the pH of the reaction mixture. If necessary, adjust the pH to 7-8 by adding the 0.1 M NaOH solution dropwise.

  • Aging:

    • Allow the reaction to proceed for 1-2 hours under continuous stirring to ensure the complete formation of the nanoparticles and their stabilization by the citrate.

  • Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 20-30 minutes.

    • Discard the supernatant and redisperse the nanoparticle pellet in deionized water with the aid of brief sonication.

    • Repeat the centrifugation and redispersion steps at least three times to remove unreacted ions and byproducts. A final wash with ethanol can aid in the removal of organic impurities.

  • Storage:

    • After the final wash, redisperse the nanoparticles in deionized water to form a stable colloidal suspension. Store the suspension at 4°C.

Data Presentation

Table 1: Influence of Synthesis Parameters on Barium Nanoparticle Characteristics

ParameterEffect on Particle SizeEffect on AgglomerationGeneral Recommendation
Citrate Concentration Increasing citrate concentration generally leads to smaller particle sizes.Higher concentrations improve stability and reduce agglomeration up to an optimal point.Start with a 1:1 molar ratio of citrate to barium precursor and optimize.
pH Stable particle size in the neutral to alkaline range.[1]Agglomeration is significant in acidic pH.[2][7]Maintain a pH between 7 and 9.
Temperature Higher temperatures can lead to larger particles.[4]Can increase the likelihood of aggregation due to faster kinetics.Synthesize at room temperature or below for smaller particles.
Stirring Speed Can influence particle size; very high speeds may not be beneficial.[3]Inefficient stirring leads to agglomeration.Use moderate and consistent stirring (400-800 rpm).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product prep_ba Barium Precursor (BaCl₂ or Ba(NO₃)₂) mixing Slowly Add Barium Solution to Citrate (Constant Stirring) prep_ba->mixing prep_cit Sodium Citrate Solution prep_cit->mixing ph_adjust Adjust pH to 7-8 (NaOH) mixing->ph_adjust aging Age for 1-2 hours ph_adjust->aging centrifuge1 Centrifuge aging->centrifuge1 resuspend1 Redisperse in DI Water (Sonication) centrifuge1->resuspend1 wash_cycle Repeat 3x resuspend1->wash_cycle wash_cycle->centrifuge1 storage Store as Colloidal Suspension at 4°C wash_cycle->storage

Caption: Experimental workflow for the precipitation synthesis of this compound nanoparticles.

troubleshooting_guide start Problem: Nanoparticle Agglomeration q1 Is the pH of the reaction medium acidic? start->q1 sol1 Adjust pH to 7-9 using a base (e.g., NaOH) q1->sol1 Yes q2 Is the citrate to barium precursor ratio low? q1->q2 No ans1_yes Yes ans1_no No sol1->q2 sol2 Increase the molar ratio of sodium citrate q2->sol2 Yes q3 Is the reaction temperature high? q2->q3 No ans2_yes Yes ans2_no No sol2->q3 sol3 Lower the reaction temperature (e.g., use an ice bath) q3->sol3 Yes q4 Have the nanoparticles been purified? q3->q4 No ans3_yes Yes ans3_no No sol3->q4 sol4 Wash nanoparticles by centrifugation and redispersion q4->sol4 No end_node If issues persist, consider post-synthesis sonication. q4->end_node Yes ans4_no Yes ans4_yes No sol4->end_node

Caption: Troubleshooting decision tree for addressing nanoparticle agglomeration.

References

Troubleshooting incomplete protein precipitation with Barium citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with incomplete protein precipitation using barium citrate (B86180).

Troubleshooting Guide: Incomplete Protein Precipitation

Problem: Low or no visible precipitate after the addition of barium citrate and incubation.

Potential Cause Recommended Solution Explanation
Suboptimal this compound Concentration Perform a concentration titration experiment. Test a range of final this compound concentrations (e.g., 10 mM to 200 mM).The optimal concentration is protein-dependent. Divalent cations like barium (Ba²⁺) can neutralize surface charges on proteins, reducing repulsion and promoting aggregation. However, an incorrect concentration may not be sufficient to overcome these repulsive forces.
Incorrect pH of the Solution Adjust the pH of your protein solution. Test a range of pH values, especially around the isoelectric point (pI) of the target protein.Proteins are least soluble at their pI, where their net charge is zero. While divalent cations can facilitate precipitation at pH values away from the pI, adjusting the pH closer to the pI can significantly enhance precipitation efficiency.
Low Initial Protein Concentration Concentrate your protein sample before precipitation.Precipitation is a concentration-dependent process. If the protein concentration is too low, the formation of aggregates is less likely to occur.
Interfering Buffer Components Perform a buffer exchange into a simpler buffer system (e.g., Tris or HEPES) before precipitation. Avoid buffers containing high concentrations of chelating agents (other than citrate) or phosphate, which can interfere with barium ions.Components in complex buffers can chelate barium ions or otherwise interfere with the protein-barium-citrate interaction, preventing precipitation.
Suboptimal Temperature Optimize the incubation temperature. Most precipitations are carried out at 4°C to maintain protein stability, but some proteins may precipitate more effectively at room temperature.Temperature affects protein solubility and the kinetics of precipitation.[1]
Insufficient Incubation Time Increase the incubation time after adding this compound. Try extending the incubation from 1 hour to several hours or overnight, with gentle agitation.Precipitate formation is a kinetic process that requires time for protein molecules to aggregate.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my protein not precipitating with this compound?

Incomplete precipitation with this compound can be due to several factors including suboptimal concentrations of the precipitant, a pH far from the protein's isoelectric point (pI), low initial protein concentration, or interfering substances in your buffer. We recommend a systematic optimization of these parameters as outlined in the troubleshooting guide above.

Q2: What is the mechanism of protein precipitation by this compound?

The precise mechanism is complex and not as well-documented as other precipitants. It likely involves the interaction of the divalent barium cation (Ba²⁺) with negatively charged residues on the protein surface, neutralizing repulsive forces and allowing attractive forces to dominate, leading to aggregation.[3] Citrate anions may also play a role in bridging protein molecules or modulating the overall ionic strength.

Q3: Can this compound denature my protein?

While salting out methods are generally considered milder than organic solvent or acid precipitation, there is always a risk of denaturation or irreversible aggregation. It is crucial to handle the precipitated protein gently and to resuspend the pellet in a suitable buffer promptly after centrifugation.

Q4: My protein precipitated, but now it won't redissolve. What can I do?

This indicates that the protein may have denatured or formed irreversible aggregates. To troubleshoot this, try resuspending the pellet in a buffer with a different pH, higher ionic strength, or containing mild detergents or denaturants (like urea (B33335) or guanidine (B92328) HCl) if your downstream application allows. For future experiments, consider using a lower concentration of this compound or a shorter incubation time.

Q5: Are there alternatives to this compound for protein precipitation?

Yes, several other methods are more commonly used and well-characterized. These include:

  • Ammonium sulfate (B86663) precipitation ("salting out"): A widely used method that is effective for a broad range of proteins.[4]

  • Organic solvent precipitation (e.g., acetone, ethanol): Effective but carries a higher risk of protein denaturation.[5]

  • Polyethylene (B3416737) glycol (PEG) precipitation: A gentle method often used for sensitive proteins.[6]

  • Isoelectric point precipitation: Achieved by adjusting the pH of the solution to the protein's pI.[2]

Experimental Protocols

Protocol 1: Optimization of this compound Concentration
  • Prepare a stock solution of 1 M this compound. Note: this compound has low water solubility, so you may need to prepare it by mixing equimolar solutions of barium chloride and trisodium (B8492382) citrate.

  • Aliquot your protein sample into several microcentrifuge tubes (e.g., 6 tubes with 500 µL each).

  • Add varying amounts of the this compound stock solution to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 150, 200 mM).

  • Incubate the samples for 1 hour at 4°C with gentle mixing.

  • Centrifuge the tubes at 10,000 x g for 15 minutes.

  • Carefully remove the supernatant.

  • Wash the pellet with a small volume of a suitable buffer.

  • Resuspend the pellet in a buffer appropriate for your downstream application.

  • Analyze the amount of precipitated protein in each sample using a protein assay (e.g., BCA or Bradford) or SDS-PAGE to determine the optimal concentration.

Visualizations

Troubleshooting Workflow for Incomplete Precipitation

G start Start: Incomplete Protein Precipitation check_conc Is Protein Concentration > 1 mg/mL? start->check_conc concentrate Concentrate Sample check_conc->concentrate No check_ph Is pH near pI? check_conc->check_ph Yes concentrate->check_ph adjust_ph Adjust pH towards pI check_ph->adjust_ph No optimize_bacit Optimize this compound Concentration (Titration) check_ph->optimize_bacit Yes adjust_ph->optimize_bacit check_buffer Are there interfering buffer components? optimize_bacit->check_buffer buffer_exchange Buffer Exchange (e.g., into Tris or HEPES) check_buffer->buffer_exchange Yes optimize_temp_time Optimize Incubation Temperature and Time check_buffer->optimize_temp_time No buffer_exchange->optimize_temp_time success Successful Precipitation optimize_temp_time->success Issue Resolved fail Precipitation Still Incomplete: Consider Alternative Method optimize_temp_time->fail Issue Persists

Caption: A logical workflow for troubleshooting incomplete protein precipitation.

Mechanism of Divalent Cation-Mediated Protein Precipitation

G cluster_0 Before Precipitation cluster_1 After Adding this compound cluster_2 Precipitate Formation P1 Protein (Net Negative Charge) repulsion Electrostatic Repulsion P3 Protein P2 Protein (Net Negative Charge) Ba1 Ba²⁺ P3->Ba1 precipitate Protein Aggregate (Precipitate) P3->precipitate Aggregation P4 Protein Ba2 Ba²⁺ P4->Ba2 attraction Reduced Repulsion, Attractive Forces Dominate

Caption: How divalent cations like Ba²⁺ can overcome electrostatic repulsion.

References

Technical Support Center: Optimizing Calcination for Barium Citrate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the calcination of barium citrate (B86180). Our aim is to address specific issues that may be encountered during experimentation, ensuring a more efficient and successful workflow.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common challenges in the calcination of barium citrate.

Q1: My final product after calcination is not pure barium oxide (BaO). What are the likely impurities?

A1: The most common impurity is barium carbonate (BaCO₃). This compound first decomposes to form barium carbonate at a lower temperature (around 412°C).[1] This barium carbonate intermediate requires a significantly higher temperature to decompose into barium oxide and carbon dioxide. In some cases, especially in the synthesis of mixed metal oxides, other intermediate phases may also be present.

Q2: I am observing fusion or melting of my sample during calcination. How can I prevent this?

A2: Fusion can occur, particularly at higher temperatures. This is likely due to the formation of a low-melting point eutectic between barium oxide and barium carbonate. To mitigate this, consider the following strategies:

  • Gradual Heating: Employ a slow and controlled heating ramp rate to ensure uniform decomposition and prevent localized overheating.

  • Mixing with Calcined Product: Mix the raw barium carbonate with previously calcined barium oxide granules. This helps to maintain a high proportion of the higher-melting point BaO in the mixture, thus preventing fusion.

  • Use of a Carbonizable Binder: Incorporating a carbonizable binder such as starch or sucrose (B13894) can help in creating porosity, which facilitates the release of gaseous byproducts and can reduce the tendency for fusion.

Q3: The decomposition of barium carbonate to barium oxide seems incomplete, even at high temperatures. What factors could be responsible?

A3: Incomplete conversion of barium carbonate to barium oxide can be due to several factors:

  • Insufficient Temperature or Time: The complete decomposition of barium carbonate requires temperatures typically in the range of 800°C to 1100°C, with some processes going as high as 1250°C.[2] Ensure your calcination temperature and duration are adequate. For example, calcination at 975°C for 5 hours has been shown to yield a product containing 90-92% barium oxide.

  • Atmosphere: The presence of carbon dioxide (CO₂) in the furnace atmosphere can inhibit the decomposition of barium carbonate. This is due to Le Chatelier's principle, as the forward reaction (BaCO₃ → BaO + CO₂) is reversible. To promote the decomposition, it is crucial to carry out the calcination in an inert atmosphere (like nitrogen or argon) or under a vacuum to effectively remove the CO₂ as it is formed.

  • Particle Size: Larger particles of barium carbonate may require longer calcination times for the heat to penetrate to the core and for the CO₂ to diffuse out. Using finer particles can enhance the reaction rate.

Q4: My final product has a grayish or dark color instead of the expected white of barium oxide. What is the cause?

A4: A dark coloration can indicate the presence of residual carbon if a carbonizable binder was used or if there was incomplete combustion of the citrate precursor. To obtain a pure white product, ensure complete removal of all organic components by providing sufficient oxygen (air) during the initial phase of calcination, followed by the high-temperature treatment in an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the expected decomposition pathway for this compound upon heating?

A1: The thermal decomposition of this compound is a multi-step process. Initially, the this compound decomposes to form an intermediate, barium carbonate (BaCO₃), at approximately 412°C.[1] This barium carbonate is stable at lower temperatures and requires further heating to decompose into the final product, barium oxide (BaO), with the release of carbon dioxide (CO₂).

Q2: What is the optimal temperature range for the complete conversion of this compound to barium oxide?

A2: The optimal temperature is a two-stage consideration. The initial decomposition to barium carbonate occurs at a relatively low temperature. However, to convert the intermediate barium carbonate to barium oxide, a much higher temperature is necessary. The recommended range for the calcination of barium carbonate to barium oxide is between 800°C and 1100°C.

Q3: How does the heating rate affect the decomposition process?

A3: The heating rate can influence the kinetics of the decomposition and the characteristics of the final product. A faster heating rate can sometimes lead to the formation of less crystalline or amorphous intermediate phases. A slower, more controlled heating rate is generally preferred to ensure complete and uniform decomposition and to prevent issues like sample fusion.

Q4: What analytical techniques are recommended for monitoring the decomposition of this compound?

A4: Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) is the most effective technique. TGA tracks the mass loss of the sample as a function of temperature, allowing for the identification of decomposition steps. DTA/DSC provides information about the energetic changes (endothermic or exothermic) associated with these steps. X-ray Diffraction (XRD) is essential for identifying the crystalline phases present in the starting material, intermediates, and the final product.

Data Presentation

Table 1: Effect of Calcination Temperature on Product Composition

Calcination Temperature (°C)BaTiO₃ (%)BaCO₃ (%)Ba₂TiO₄ (%)
60090.19.90.0
800-2.92.0
900-0.38.8
1000-0.0-
1100--2.8

Note: This data is adapted from a study on the synthesis of barium titanate, which involves the decomposition of a barium-containing precursor and illustrates the persistence and subsequent decomposition of the barium carbonate intermediate at increasing temperatures.

Table 2: Example of Barium Carbonate Calcination Conditions and Product Purity

Calcination Temperature (°C)Duration (hours)AtmosphereResulting BaO Purity (%)
9755Methane Stream90 - 92

Experimental Protocols

Thermogravimetric Analysis (TGA) of this compound Decomposition

Objective: To determine the thermal decomposition profile of this compound.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or argon gas supply

  • Sample pans (e.g., alumina (B75360) or platinum)

  • Microbalance for sample weighing

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into a clean TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • TGA Program:

    • Set the initial temperature to room temperature (e.g., 25°C).

    • Program a heating ramp from room temperature to 1200°C at a constant heating rate of 10°C/min.

    • Record the mass loss and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss as a function of temperature.

    • Identify the temperature ranges corresponding to significant mass loss events. The first major mass loss after the removal of any residual water will correspond to the decomposition of this compound to barium carbonate. The subsequent mass loss at a much higher temperature corresponds to the decomposition of barium carbonate to barium oxide.

    • The derivative of the TGA curve (DTG) can be used to more accurately determine the peak decomposition temperatures.

Laboratory-Scale Calcination of this compound to Barium Oxide

Objective: To produce barium oxide by the thermal decomposition of this compound.

Apparatus:

  • High-temperature tube furnace or muffle furnace with temperature control

  • Ceramic (e.g., alumina) or platinum crucible

  • Inert gas supply (e.g., nitrogen or argon) with flowmeter (for tube furnace)

  • Dessicator for cooling and storing the final product

Procedure:

  • Sample Preparation: Place a known amount of this compound powder in a crucible.

  • Initial Decomposition (to Barium Carbonate):

    • Place the crucible in the furnace.

    • If using a tube furnace, start purging with an inert gas.

    • Heat the sample from room temperature to 500°C at a rate of 10°C/min.

    • Hold the temperature at 500°C for 2 hours to ensure complete conversion to barium carbonate.

  • Calcination to Barium Oxide:

    • Increase the temperature from 500°C to the target calcination temperature (e.g., 900°C, 1000°C, or 1100°C) at a rate of 10°C/min.

    • Hold at the target temperature for 4-6 hours. The exact time will depend on the sample size and desired purity.

  • Cooling and Storage:

    • After the hold time, turn off the furnace and allow it to cool down to room temperature under the inert gas flow (if using a tube furnace). For a muffle furnace, keep the door closed during cooling to minimize exposure to air.

    • Once at room temperature, quickly transfer the crucible to a desiccator to prevent the hygroscopic barium oxide from reacting with atmospheric moisture.

  • Characterization:

    • Analyze the final product using X-ray Diffraction (XRD) to confirm the crystalline phase (BaO) and check for the presence of any residual BaCO₃.

Mandatory Visualization

Barium_Citrate_Decomposition_Pathway cluster_start Starting Material cluster_intermediate Intermediate Product cluster_final Final Product This compound This compound Barium Carbonate (BaCO3) Barium Carbonate (BaCO3) This compound->Barium Carbonate (BaCO3) ~412°C Heat Barium Oxide (BaO) Barium Oxide (BaO) Barium Carbonate (BaCO3)->Barium Oxide (BaO) 800-1100°C Heat (Inert Atmosphere) Experimental_Workflow start Start: this compound Sample tga_analysis TGA/DTA Analysis (Determine Decomposition Temps) start->tga_analysis calcination Calcination (Two-step or single ramp) tga_analysis->calcination Inform Calcination Protocol characterization Product Characterization (XRD) (Phase Identification) calcination->characterization optimization Optimize Temperature & Time characterization->optimization optimization->calcination Refine Protocol end End: Pure Barium Oxide optimization->end Process Optimized

References

Common impurities in Barium citrate and how to remove them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in Barium citrate (B86180) and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in Barium citrate?

A1: Common impurities in this compound can originate from starting materials, synthesis by-products, and storage conditions. These can be broadly categorized as:

  • Inorganic Cationic Impurities: Primarily other alkaline earth metals suchas Strontium (Sr) and Calcium (Ca), and heavy metals like lead (Pb), iron (Fe), and chromium (Cr).[1]

  • Inorganic Anionic Impurities: Unreacted starting materials or contaminants from precursors can introduce anions such as sulfate (B86663) (SO₄²⁻), chloride (Cl⁻), phosphate (B84403) (PO₄³⁻), and sulfide (B99878) (S²⁻).[2]

  • Process-Related Impurities:

    • Barium carbonate (BaCO₃): Can be present as an unreacted starting material if this compound is synthesized from barium carbonate and citric acid. It can also form from the thermal decomposition of this compound at temperatures above 412°C.[3]

    • Unreacted Citric Acid: Excess citric acid from the synthesis process may remain in the final product.

  • Solvent Residues: Organic solvents used during synthesis or purification may be present in trace amounts.

Q2: How can I detect the presence of sulfate and chloride impurities in my this compound sample?

A2: Standard qualitative or semi-quantitative limit tests can be employed to detect sulfate and chloride impurities.

  • Chloride Impurity Test: This test is based on the precipitation of silver chloride. A sample of this compound is dissolved in water, acidified with nitric acid, and then silver nitrate (B79036) solution is added. The resulting opalescence or turbidity is compared to a standard solution with a known chloride concentration.[2][3][4][5]

  • Sulfate Impurity Test: This test relies on the precipitation of barium sulfate. A sample of this compound is dissolved in water, acidified with hydrochloric acid, and then barium chloride solution is added. The turbidity produced is compared against a standard sulfate solution.[2][3][4][5]

Q3: My this compound powder has a yellowish tint. What could be the cause?

A3: A yellowish tint in this compound can indicate the presence of iron impurities. Iron can be introduced from raw materials or processing equipment. Other heavy metal impurities could also contribute to discoloration.

Q4: I suspect my this compound has decomposed. What is the likely decomposition product?

A4: The thermal decomposition of this compound results in the formation of Barium carbonate (BaCO₃). This decomposition occurs at temperatures exceeding 412°C.[3]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Incomplete dissolution of this compound in water for purification. The solution may be saturated, or insoluble impurities like Barium sulfate or Barium carbonate are present.Increase the temperature of the water to enhance the solubility of this compound.[6] If a solid remains, it is likely an insoluble impurity and should be removed by hot filtration.
Low yield after recrystallization. The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter, or too much solvent was used.Ensure slow cooling to allow for the formation of larger, purer crystals.[5] Optimize the solvent volume to create a saturated solution at a higher temperature.
Purified this compound still shows the presence of heavy metals. Recrystallization alone may not be sufficient to remove all heavy metal impurities.Consider using a chelating agent during the purification process or employing ion-exchange chromatography for more effective removal of specific metal ions.
The pH of the this compound solution is acidic. Presence of unreacted citric acid.During recrystallization, ensure the product is thoroughly washed with a small amount of cold deionized water to remove residual citric acid.

Quantitative Data on Impurity Removal (Analogous Compound)

ImpurityInitial Concentration (ppm)Concentration after a single crystallization (ppm)Removal Efficiency (%)
Strontium (Sr)< 100< 2.5> 97.5
Calcium (Ca)~ 200Not specified, but significantly reduced-

Note: This data is for the purification of Barium nitrate by crystallization and is intended for illustrative purposes only.

Experimental Protocols

Protocol for Purification of this compound by Recrystallization

This protocol is a general guideline and may require optimization based on the initial purity of the this compound.

  • Dissolution: In a beaker, add the impure this compound to a minimal amount of deionized water. Heat the suspension on a hot plate with continuous stirring. This compound is soluble in hot water.[6] Add more water in small increments until the this compound is completely dissolved. Avoid using an excessive amount of water to ensure a good yield upon cooling.

  • Hot Filtration (if necessary): If any insoluble impurities (e.g., Barium sulfate) are observed in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the beaker with a watch glass and allow the solution to cool down slowly to room temperature. To maximize crystal formation, the beaker can be subsequently placed in an ice bath. Slow cooling generally results in larger and purer crystals.[5]

  • Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified this compound crystals in a drying oven at a temperature below 100°C to avoid thermal decomposition.

Visualization

Logical Workflow for this compound Purification

The following diagram illustrates the decision-making process and experimental workflow for the purification of this compound.

PurificationWorkflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Experimental Execution cluster_3 Quality Control & Final Product Impure this compound Impure this compound Identify Potential Impurities Identify Potential Impurities Impure this compound->Identify Potential Impurities Select Purification Method Select Purification Method Identify Potential Impurities->Select Purification Method Recrystallization Recrystallization Select Purification Method->Recrystallization General Impurities Precipitation Precipitation Select Purification Method->Precipitation Specific Anions (e.g., SO4) Ion Exchange Ion Exchange Select Purification Method->Ion Exchange Trace Metals Perform Purification Perform Purification Recrystallization->Perform Purification Precipitation->Perform Purification Ion Exchange->Perform Purification Analyze Purity Analyze Purity Perform Purification->Analyze Purity Meets Specifications? Meets Specifications? Analyze Purity->Meets Specifications? Pure this compound Pure this compound Meets Specifications?->Select Purification Method No, Re-purify Meets Specifications?->Pure this compound Yes

Caption: Workflow for the purification and quality control of this compound.

References

Adjusting pH for efficient Barium citrate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Barium Citrate (B86180) Precipitation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precipitation of barium citrate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound precipitation?

A1: The precipitation of this compound is based on the reaction between soluble barium ions (Ba²⁺) and citrate ions (C₆H₅O₇³⁻) in an aqueous solution to form the sparingly soluble salt, this compound (Ba₃(C₆H₅O₇)₂). The efficiency of this precipitation is highly dependent on the solution's pH.

Q2: Why is pH a critical parameter in this compound precipitation?

A2: The concentration of the fully deprotonated citrate ion (C₆H₅O₇³⁻), which is required to form this compound, is directly influenced by the pH of the solution. Citric acid is a weak triprotic acid, meaning it releases its three protons at different pKa values. To ensure a high concentration of the C₆H₅O₇³⁻ species, the pH of the solution must be raised above the third pKa value of citric acid.

Q3: What is the expected appearance of the this compound precipitate?

A3: this compound is typically a white or grayish-white crystalline powder.

Q4: In what solvents is this compound soluble and insoluble?

A4: this compound is sparingly soluble in water. It is generally soluble in acidic solutions like hydrochloric acid and nitric acid, and insoluble in neutral or alkaline aqueous solutions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no precipitate formation Incorrect pH: The pH of the solution may be too low, resulting in a low concentration of citrate ions (C₆H₅O₇³⁻).Adjust the pH of the citrate solution to a value significantly above the third pKa of citric acid (~6.4), ideally in the alkaline range (pH > 7), using a suitable base like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide.
Insufficient reagent concentration: The concentrations of the barium salt and/or the citrate solution may be too low to exceed the solubility product (Ksp) of this compound.Increase the concentration of one or both of the reactant solutions.
Presence of chelating agents: Other strong chelating agents in the solution might be competing with citrate to bind with barium ions.Identify and remove or mask any competing chelating agents if possible.
Precipitate dissolves upon washing Washing with an acidic solution: Washing the precipitate with a solution that is too acidic can cause it to redissolve.Wash the precipitate with a neutral or slightly alkaline solution, such as deionized water adjusted to a pH of 7-8.
Formation of a gelatinous or non-crystalline precipitate Rapid mixing of reagents: Adding the precipitating agent too quickly can lead to the formation of a fine, gelatinous precipitate that is difficult to filter.Add the precipitating agent slowly and with constant stirring to promote the growth of larger, more easily filterable crystals.
High supersaturation: Very high concentrations of reactants can lead to rapid nucleation and the formation of a fine precipitate.Use more dilute solutions or control the rate of addition of the precipitating agent. Consider a digestion step (heating the solution with the precipitate) to encourage crystal growth.
Incomplete precipitation Equilibrium not reached: The precipitation reaction may not have had sufficient time to reach completion.Allow for a longer reaction time or gently heat the solution (digestion) to promote complete precipitation.
Incorrect stoichiometry: The molar ratio of barium to citrate may not be optimal for complete precipitation.Ensure the correct stoichiometric ratio of reactants is used. A slight excess of the precipitating agent can sometimes improve the completeness of the precipitation.

Data Presentation

The efficiency of this compound precipitation is directly correlated with the pH of the solution. This is due to the speciation of citric acid in an aqueous solution, which exists in four different forms depending on the pH. The fully deprotonated citrate ion (Cit³⁻) is required for the precipitation of this compound. The table below illustrates the expected relationship between pH and the relative precipitation efficiency.

pH of Citrate SolutionPredominant Citrate SpeciesExpected this compound Precipitation Efficiency
< 3.13H₃Cit (Citric Acid)Very Low
3.13 - 4.76H₂Cit⁻ (Dihydrogen Citrate)Low
4.76 - 6.40HCit²⁻ (Hydrogen Citrate)Moderate
> 6.40Cit³⁻ (Citrate)High to Very High

Note: This table provides a qualitative and semi-quantitative representation based on the pKa values of citric acid. Optimal precipitation is generally achieved at a pH significantly above the third pKa.

Experimental Protocols

Protocol for the Precipitation of this compound

This protocol outlines a general procedure for the precipitation of this compound from aqueous solutions of a soluble barium salt and citric acid.

Materials:

  • Soluble barium salt (e.g., Barium Chloride, BaCl₂)

  • Citric Acid (C₆H₈O₇)

  • Deionized water

  • Base for pH adjustment (e.g., 1 M Sodium Hydroxide, NaOH, or Ammonium Hydroxide, NH₄OH)

  • pH meter or pH indicator strips

  • Beakers

  • Magnetic stirrer and stir bar

  • Burette or dropping funnel

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Washing solution (deionized water, pH adjusted to ~7.5)

  • Drying oven

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of the soluble barium salt (e.g., 0.1 M BaCl₂) in deionized water.

    • Prepare a solution of citric acid (e.g., 0.067 M) in deionized water. The stoichiometric ratio of Ba²⁺ to citrate is 3:2.

  • pH Adjustment of the Citrate Solution:

    • Place the citric acid solution in a beaker with a magnetic stir bar.

    • Slowly add the base (e.g., 1 M NaOH) dropwise while continuously monitoring the pH.

    • Adjust the pH to the desired alkaline value (e.g., pH 8-9) to ensure the predominance of the citrate ion (Cit³⁻).

  • Precipitation:

    • While stirring the pH-adjusted citrate solution, slowly add the barium salt solution from a burette or dropping funnel.

    • A white precipitate of this compound should form immediately.

    • Continue stirring for a set period (e.g., 30-60 minutes) at room temperature to allow the precipitation to go to completion.

  • Digestion of the Precipitate (Optional but Recommended):

    • Gently heat the suspension (e.g., to 60-80 °C) and maintain the temperature for a period (e.g., 1-2 hours) while stirring. This process, known as digestion, can help to increase the particle size of the precipitate, making it easier to filter.

  • Filtration and Washing:

    • Allow the precipitate to settle.

    • Separate the precipitate from the supernatant by filtration using a Buchner funnel and appropriate filter paper.

    • Wash the precipitate several times with the neutral or slightly alkaline washing solution to remove any soluble impurities.

  • Drying:

    • Carefully transfer the filtered precipitate to a watch glass or drying dish.

    • Dry the precipitate in a drying oven at a suitable temperature (e.g., 100-120 °C) until a constant weight is achieved.

Mandatory Visualization

Barium_Citrate_Precipitation_Workflow Ba_sol Barium Salt Solution (e.g., BaCl₂) Mixing Slow Mixing with Stirring Ba_sol->Mixing Citrate_sol Citric Acid Solution (H₃Cit) pH_adjust pH Adjustment (add base, e.g., NaOH) Citrate_sol->pH_adjust Target pH > 7 Low_yield Low Precipitation Efficiency Citrate_sol->Low_yield Suboptimal Path (Low pH) pH_adjust->Mixing [Citrate]³⁻ increases High_yield High Precipitation Efficiency pH_adjust->High_yield Optimal Path Precipitate This compound Precipitate (Ba₃(C₆H₅O₇)₂) Mixing->Precipitate

Caption: Workflow for efficient this compound precipitation.

Barium Citrate Solution: Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with barium citrate (B86180) solutions, specifically addressing the common problem of cloudiness or precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my Barium Citrate solution turning cloudy?

A cloudy this compound solution is typically indicative of precipitate formation. The most common causes for this are:

  • Inherent Low Solubility: this compound itself is known to be sparingly soluble or very insoluble in water.[1] The cloudiness you are observing could be the undissolved this compound.

  • Formation of Barium Carbonate: Barium ions react readily with dissolved carbon dioxide (CO2) from the atmosphere to form barium carbonate (BaCO3), which is highly insoluble in neutral or alkaline solutions and appears as a white precipitate.[2][3] This is a frequent cause of cloudiness in solutions of barium salts.

  • Contamination: The presence of contaminating anions, such as sulfates (SO₄²⁻) or oxalates, in your water or reagents can lead to the precipitation of highly insoluble barium sulfate (B86663) (BaSO₄) or barium oxalate (B1200264) (BaC₂O₄).[4]

  • pH of the Solution: The solubility of this compound, being a salt of a weak acid (citric acid), is influenced by the pH of the solution. In acidic conditions, its solubility generally increases.

Troubleshooting Guide

If your this compound solution is cloudy, follow these steps to identify and resolve the issue.

Step 1: Verify Solubility and Concentration

  • Action: Review the concentration of your this compound solution. Given its low solubility, you may be attempting to dissolve more solute than the solvent can handle at the given temperature.

  • Recommendation: Attempt to prepare a more dilute solution to see if the cloudiness persists.

Step 2: Investigate Potential Barium Carbonate Precipitation

  • Action: Acidify a small, cloudy sample of your solution by adding a few drops of a dilute acid (e.g., 0.1 M HCl).

  • Observation: If the precipitate dissolves and the solution clears, the likely culprit is barium carbonate.[4] The acid reacts with the carbonate to form soluble barium salts and carbonic acid, which then decomposes to CO2 and water.

  • Solution: To prevent this, consider preparing and storing your this compound solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric CO2. Using freshly de-gassed water for solution preparation can also help.

Step 3: Test for Contaminating Anions

  • Action: If acidification does not clear the solution, the precipitate may be an insoluble salt other than barium carbonate, such as barium sulfate.

  • Recommendation: Use high-purity water (e.g., deionized, distilled, or Milli-Q) and reagents to minimize potential sources of contaminating ions.

Data Presentation: Solubility of Relevant Barium Compounds

The following table summarizes the solubility of this compound and other potentially interfering barium compounds.

CompoundFormulaSolubility in WaterSolubility in Acid
This compoundBa₃(C₆H₅O₇)₂Sparingly soluble/Insoluble[1]Soluble in HCl and HNO₃[5][6]
Barium CarbonateBaCO₃InsolubleSoluble[4]
Barium SulfateBaSO₄Extremely InsolubleInsoluble, slightly soluble in hot concentrated sulfuric acid[4]
Barium OxalateBaC₂O₄InsolubleSoluble in strong acids[4]

Experimental Protocols

Protocol 1: Test for Barium Carbonate Precipitation

  • Objective: To determine if the cloudiness in the this compound solution is due to the formation of barium carbonate.

  • Materials:

    • Cloudy this compound solution

    • 0.1 M Hydrochloric Acid (HCl)

    • Test tubes

    • Pipettes

  • Procedure:

    • Pipette 5 mL of the cloudy this compound solution into a clean test tube.

    • Add 0.1 M HCl dropwise to the solution while gently agitating the test tube.

    • Observe any changes in the solution's appearance.

  • Expected Results:

    • Positive Result: The cloudiness disappears, and the solution becomes clear. This indicates the precipitate was barium carbonate.

    • Negative Result: The cloudiness persists. This suggests the precipitate is not barium carbonate and could be un-dissolved this compound or another insoluble barium salt.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Cloudy this compound Solution check_concentration Is the concentration too high? start->check_concentration acid_test Add dilute HCl check_concentration->acid_test No dilute Prepare a more dilute solution check_concentration->dilute Yes dissolves Precipitate dissolves? acid_test->dissolves does_not_dissolve Precipitate remains? acid_test->does_not_dissolve cause_carbonate Cause: Barium Carbonate Solution: Use de-gassed water, store under inert gas dissolves->cause_carbonate cause_insoluble Cause: Low solubility or contaminant (e.g., sulfate) Solution: Use higher purity reagents, check for contamination does_not_dissolve->cause_insoluble still_cloudy Still cloudy? dilute->still_cloudy still_cloudy->acid_test Yes

Caption: A flowchart for troubleshooting cloudy this compound solutions.

Chemical Pathway for Barium Carbonate Formation

Barium_Carbonate_Formation CO2_atm CO₂ (from atmosphere) H2CO3 H₂CO₃ (Carbonic Acid) CO2_atm->H2CO3 + H₂O H2O H₂O (in solution) HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 CO3 CO₃²⁻ + 2H⁺ HCO3->CO3 BaCO3 BaCO₃ (s) (Precipitate) CO3->BaCO3 Ba2 Ba²⁺ (from this compound) Ba2->BaCO3

Caption: Reaction pathway for the formation of barium carbonate precipitate.

References

How to increase the purity of synthesized Barium citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Barium Citrate (B86180) and increasing its purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Barium Citrate.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound Precipitate • Incomplete precipitation due to incorrect stoichiometry.• pH of the reaction mixture is too low, increasing the solubility of this compound.[1][2]• Loss of product during washing steps.Stoichiometry: Ensure precise molar ratios of barium salt and citrate solution are used. A slight excess of the citrate solution can help drive the reaction to completion.• pH Control: Monitor and adjust the pH of the reaction mixture. A neutral to slightly alkaline pH is generally preferred to minimize the solubility of this compound.[3]• Washing: Use a minimal amount of cold deionized water for washing to reduce dissolution. Consider washing with a saturated aqueous solution of this compound.
Product is Discolored (Not White) • Presence of colored impurities, such as iron oxides, from starting materials or reaction vessel.[4]• Charring of organic material if excessive heat is applied during drying.High-Purity Reagents: Use high-purity starting materials (e.g., Barium Chloride, Citric Acid/Sodium Citrate).• Vessel Cleaning: Ensure all glassware is scrupulously clean.• Controlled Drying: Dry the precipitate at a moderate temperature (e.g., 60-80°C) under vacuum to prevent decomposition.[5]
Final Product Contains Acid-Insoluble Impurities • Co-precipitation of highly insoluble barium salts, most commonly Barium Sulfate (B86663) (BaSO₄), due to sulfate contamination in reactants or water.[6]Sulfate-Free Conditions: Use sulfate-free reagents and high-purity deionized water. Test starting materials for sulfate contamination before use.• Filtration: Since Barium Sulfate is a solid impurity that can be formed alongside this compound, it can be challenging to remove post-precipitation.[7] Prevention is the most effective strategy.
Product Purity is Low After Washing • Inefficient removal of soluble byproducts (e.g., NaCl if using BaCl₂ and Sodium Citrate).• Adsorption of impurities onto the surface of the precipitate particles.Thorough Washing: Wash the precipitate multiple times with cold deionized water. Test the filtrate for the presence of byproduct ions (e.g., test for chloride with silver nitrate).• Resuspension: For each wash step, resuspend the precipitate completely in the wash solvent before filtration to ensure all surfaces are cleaned.• Recrystallization: For higher purity, consider recrystallization. This compound is soluble in dilute acids.[1][2] Dissolve the crude product in a minimal amount of dilute nitric or hydrochloric acid and re-precipitate by carefully neutralizing the solution. Note: This can reintroduce other ions.

Frequently Asked Questions (FAQs)

Q1: What is a general experimental protocol for synthesizing and purifying this compound?

A: A common method for synthesizing this compound is through a precipitation reaction. A detailed protocol is provided in the "Experimental Protocols" section below. The basic steps involve reacting a soluble barium salt with a solution of citric acid or a soluble citrate salt, followed by careful washing and drying of the resulting precipitate.

Q2: What are the most common impurities in synthesized this compound?

A: Common impurities can be categorized as:

  • Unreacted Starting Materials: Residual soluble barium salts (e.g., Barium Chloride) or citric acid/sodium citrate.

  • Soluble Byproducts: Salts formed during the reaction, such as Sodium Chloride (NaCl) if Barium Chloride and Sodium Citrate are used.

  • Co-precipitated Barium Salts: Highly insoluble salts like Barium Sulfate (BaSO₄) or Barium Carbonate (BaCO₃) can form if sulfate or carbonate ions are present in the reactants.[7] Barium carbonate can also form from atmospheric CO₂ under alkaline conditions.

Q3: How can I effectively wash the this compound precipitate to remove impurities?

A: Effective washing is critical for high purity.

  • Solvent Choice: Use cold deionized water to minimize product loss, as this compound has some solubility in water.[1]

  • Washing Technique: Wash the precipitate by decantation several times before transferring it to the filter. This involves allowing the precipitate to settle, pouring off the supernatant liquid, adding fresh washing solvent, and resuspending the precipitate.

  • Confirmation of Purity: Continue washing until the filtrate tests negative for potential byproduct ions. For example, if using Barium Chloride as a reactant, test the washings with a silver nitrate (B79036) solution to ensure they are free from chloride ions.

Q4: What is the role of pH during the precipitation of this compound?

A: The pH of the solution plays a significant role in the synthesis. This compound's solubility increases in acidic conditions.[1][2] Therefore, maintaining a neutral or slightly alkaline pH during precipitation is crucial to maximize the yield. However, a highly alkaline pH (e.g., >8) may promote the formation of Barium Carbonate if carbon dioxide from the air dissolves in the solution. Careful control of pH is therefore a key parameter for optimizing both yield and purity.[3]

Q5: How can the purity of the final this compound product be determined?

A: The purity is typically assessed by determining the barium content of the final product. Several analytical methods can be employed:

  • Gravimetric Analysis: The this compound sample can be dissolved in acid, and the barium can then be precipitated as highly insoluble Barium Sulfate (BaSO₄). The weight of the dried BaSO₄ is used to calculate the barium content in the original sample.[8][9]

  • Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES): This is a highly sensitive method for accurately determining the concentration of barium in a sample.

  • Energy Dispersive X-ray Fluorescence (EDXRF): A non-destructive technique that can be used to determine the elemental composition, including the barium content.[10]

Data Presentation

Comparison of Purification Strategies
Purification StrategyPrincipleAdvantagesDisadvantages
Thorough Washing Removes soluble impurities and unreacted starting materials by rinsing the precipitate with a suitable solvent (e.g., cold deionized water).Simple, cost-effective, and removes the most common soluble impurities.May not remove co-precipitated insoluble impurities. Can lead to product loss due to the slight solubility of this compound.
pH Controlled Precipitation Optimizing the pH during precipitation to minimize the solubility of this compound while preventing the formation of other insoluble salts (e.g., BaCO₃).[11][12]Can increase yield and prevent certain impurities from forming in the first place.Requires careful monitoring and control of pH. An incorrect pH range can either reduce yield or introduce new impurities.
Recrystallization Dissolving the crude this compound in a solvent where it is soluble (e.g., dilute acid) and then causing it to precipitate again under conditions that leave impurities in the solution.[1][2]Can significantly increase purity by removing both soluble and some co-precipitated impurities that are not soluble under the recrystallization conditions.More complex and time-consuming. May result in significant product loss. The choice of solvent can introduce new counter-ions into the final product.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound via Precipitation

This protocol describes the synthesis of this compound from Barium Chloride and Trisodium Citrate, followed by purification.

Materials:

  • Barium Chloride Dihydrate (BaCl₂·2H₂O), high purity

  • Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O), high purity

  • Deionized Water (sulfate-free)

  • 0.1 M Silver Nitrate solution (for testing)

  • Dilute Nitric Acid

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.5 M solution of Barium Chloride by dissolving the appropriate amount of BaCl₂·2H₂O in deionized water.

    • Prepare a 0.5 M solution of Trisodium Citrate by dissolving the appropriate amount in deionized water.

  • Precipitation:

    • In a clean beaker with a magnetic stirrer, add a measured volume of the Barium Chloride solution.

    • Slowly add a stoichiometric equivalent of the Trisodium Citrate solution to the Barium Chloride solution while stirring continuously. A white precipitate of this compound will form immediately. The reaction is: 3 BaCl₂(aq) + 2 Na₃C₆H₅O₇(aq) → Ba₃(C₆H₅O₇)₂(s) + 6 NaCl(aq)

    • Continue stirring for 30 minutes at room temperature to ensure the reaction is complete and to allow the precipitate to age.

  • Isolation and Washing:

    • Stop stirring and allow the precipitate to settle.

    • Carefully decant (pour off) the supernatant liquid.

    • Add cold deionized water to the precipitate, resuspend it by stirring, allow it to settle, and decant the supernatant again. Repeat this washing by decantation step three times.

    • Transfer the precipitate to a Buchner funnel fitted with filter paper and wash the solid with several small portions of cold deionized water.

  • Purity Check:

    • Collect a small sample of the final wash filtrate.

    • Add a few drops of dilute nitric acid, followed by a few drops of 0.1 M silver nitrate solution. The absence of a white precipitate (AgCl) indicates that the chloride ions have been successfully removed. If a precipitate forms, continue washing.

  • Drying:

    • Once washing is complete, allow the precipitate to be thoroughly suction-dried on the funnel.

    • Carefully transfer the solid product to a pre-weighed watch glass and dry in a vacuum oven at 70°C to a constant weight.

  • Characterization:

    • Determine the final weight and calculate the yield.

    • Analyze the product for purity using a suitable method such as ICP-AES or gravimetric analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification prep_ba Prepare 0.5M BaCl₂ Solution mix Mix Solutions (Slow Addition) prep_ba->mix prep_cit Prepare 0.5M Sodium Citrate Solution prep_cit->mix precipitate Precipitation of This compound mix->precipitate age Age Precipitate (30 min stirring) precipitate->age wash Wash by Decantation (3x with DI Water) age->wash filter Vacuum Filtration wash->filter test Test Filtrate for Cl⁻ (with AgNO₃) filter->test test->filter Positive dry Dry Under Vacuum (70°C) test->dry Negative end_product High-Purity This compound dry->end_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Impure this compound Obtained q1 Is the impurity soluble in acid? start->q1 a1_yes Likely unreacted starting materials or soluble byproducts. q1->a1_yes Yes a1_no Likely co-precipitated insoluble salt (e.g., BaSO₄). q1->a1_no No sol1 Solution: 1. Improve washing protocol. 2. Check stoichiometry. 3. Consider recrystallization. a1_yes->sol1 sol2 Solution: 1. Use high-purity, sulfate-free reagents and water. 2. Preventative measures are key. a1_no->sol2

Caption: Troubleshooting flowchart for identifying impurities in this compound.

References

Solving solubility issues with Barium citrate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Barium Citrate (B86180) during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of Barium Citrate?

A1: this compound (Ba₃(C₆H₅O₇)₂) is a grayish-white crystalline powder.[1][2] While some datasheets list it as soluble in water, its practical solubility in neutral aqueous solutions is quite low.[1][3][4] Its solubility is significantly enhanced in acidic conditions, such as in the presence of hydrochloric acid or nitric acid.[1][2][3] This is because the citrate ion is the conjugate base of a weak acid (citric acid), and adding a strong acid protonates the citrate ions, shifting the dissolution equilibrium.

Q2: I'm trying to dissolve this compound in deionized water, but it's not working. Why?

A2: this compound is considered very insoluble in neutral water.[4] If you are observing a fine white powder that does not dissolve, this is expected behavior. The compound that precipitates when a barium salt solution is mixed with a citrate solution (like lemon juice) is this insoluble this compound.[4] To achieve dissolution, modification of the solvent, typically by lowering the pH, is necessary.

Q3: How can I effectively dissolve this compound for my experiment?

A3: The most effective and common method is to lower the pH of your solution. By adding a strong acid like nitric acid or hydrochloric acid, you can significantly increase the solubility of this compound.[1][3][5] The acid protonates the citrate anions, preventing them from precipitating with barium ions. Always add the acid slowly and monitor for dissolution.[5]

Q4: Are there any other methods to enhance solubility besides pH modification?

A4: Yes, chelation can be an effective strategy. Stronger chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can form stable, water-soluble complexes with barium ions (Ba²⁺).[6][7] This process sequesters the barium ions, preventing them from precipitating with citrate. This method is particularly useful in systems where significant pH changes are not desirable.

Q5: What visual cues indicate incomplete dissolution or precipitation?

A5: Incomplete dissolution will be evident as a persistent cloudy or milky appearance (turbidity) in the solution or as a visible white or grayish-white solid settled at the bottom of the container.[8] Even after vigorous stirring or sonication, if the solution does not become clear, dissolution is incomplete.

Q6: What solvents or reagents should I avoid when working with this compound?

A6: Avoid introducing any reagents that contain significant amounts of sulfate (B86663) (SO₄²⁻) or carbonate (CO₃²⁻) ions. Barium sulfate (BaSO₄) and barium carbonate (BaCO₃) are extremely insoluble and will readily precipitate from a solution containing dissolved barium ions, leading to inaccurate results.[9][10] Using deionized or distilled water is crucial to avoid trace amounts of these interfering ions.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in water. Low intrinsic solubility in neutral pH.Acidify the solution by slowly adding dilute nitric acid or hydrochloric acid until the solid dissolves.[5] Monitor the pH.
A precipitate forms after initial dissolution. The solution pH has increased, or a contaminating substance (e.g., sulfate) was introduced.Re-acidify the solution to lower the pH. Ensure all glassware is clean and only high-purity water and reagents are used.
The solution remains turbid even after acidification. Insufficient acid has been added, or the concentration of this compound is too high for the given volume.Add more acid incrementally while stirring. Alternatively, dilute the solution by adding more acidified water.
Need to dissolve this compound without lowering pH. Experimental constraints prevent the use of strong acids.Use a strong chelating agent like EDTA. Prepare a stock solution of EDTA and add it to the this compound suspension to form a soluble barium-EDTA complex.[6]

Data & Protocols

Physicochemical Data

The following table summarizes key properties of this compound.

PropertyValueReference
Chemical Formula C₁₂H₁₀Ba₃O₁₄[11]
Molecular Weight 790.2 g/mol [11]
Appearance Grayish-white crystalline powder[1][2][3]
Solubility in Water Low[4]
Solubility in Acids Soluble in hydrochloric and nitric acids[1][2][3]
Experimental Protocols

Protocol 1: Preparation of an Acidified this compound Solution

This protocol describes the standard method for dissolving this compound by lowering the pH.

  • Preparation : Weigh the desired amount of this compound powder and place it in a clean beaker.

  • Add Solvent : Add a portion (e.g., 80%) of the final desired volume of deionized water to the beaker.

  • Acidification : While stirring the suspension with a magnetic stirrer, slowly add a dilute solution of nitric acid (e.g., 1 M HNO₃) dropwise.[5]

  • Dissolution : Continue adding acid until all the this compound powder has dissolved and the solution becomes clear.

  • pH Adjustment & Final Volume : Monitor the pH to ensure it is within your desired experimental range (typically pH 2-3 for full dissolution).[5] Add deionized water to reach the final target volume.

  • Storage : Store the solution in a clearly labeled, sealed, acid-resistant container.[5]

Protocol 2: Quantification of Dissolved Barium via Turbidimetric Analysis

This protocol provides a method to confirm the presence and estimate the concentration of dissolved barium by precipitating it as barium sulfate and measuring the resulting turbidity.

  • Sample Preparation : Take a known volume of your clear, dissolved this compound solution.

  • Precipitation : Add an excess of a sulfate solution (e.g., 0.1 M sodium sulfate) to the sample. This will cause the formation of a fine white precipitate of barium sulfate (BaSO₄).[8]

  • Stabilization : Add a protective colloid or stabilizing agent as specified by your analytical procedure to keep the precipitate in a uniform suspension.

  • Measurement : Use a spectrophotometer or colorimeter to measure the absorbance or turbidity of the suspension at a specified wavelength (e.g., 420 nm or 450 nm).[8]

  • Quantification : Compare the measured turbidity to a calibration curve prepared from standard solutions of known barium concentrations to determine the barium concentration in your sample.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common solubility issues with this compound.

G cluster_start cluster_check cluster_solution cluster_end start This compound Not Dissolving check_solvent Check Solvent: Is it neutral water? start->check_solvent chelator Alternative: Add Chelating Agent (e.g., EDTA) start->chelator pH change not allowed check_contaminants Check for Contaminants: (e.g., Sulfates, Carbonates) check_solvent->check_contaminants No, it's acidic acidify Action: Acidify Solution (Add dilute HNO₃ or HCl) check_solvent->acidify Yes purify Action: Use High-Purity Reagents & DI Water check_contaminants->purify Contaminants Suspected end_dissolved Result: Dissolved acidify->end_dissolved chelator->end_dissolved end_precipitate Result: Precipitate Removed purify->end_precipitate

Fig 1. Troubleshooting workflow for this compound solubility.
Effect of pH on this compound Dissolution

This diagram illustrates the chemical equilibrium and how adding acid (H⁺) shifts the equilibrium towards dissolution, according to Le Chatelier's principle.

G Adding acid (H⁺) consumes citrate ions (Cit³⁻), pulling the dissolution equilibrium to the right. cluster_solid Solid Phase BaCit_solid Ba₃(Cit)₂(s) Ba_ion 3Ba²⁺(aq) BaCit_solid->Ba_ion Dissolution Cit_ion 2Cit³⁻(aq) Ba_ion->Cit_ion + H_ion + 6H⁺(aq) Cit_ion->H_ion Protonation H3Cit 2H₃Cit(aq) (Citric Acid) H_ion->H3Cit

Fig 2. Chemical equilibrium showing the effect of acid.
Mechanism of Chelation for Enhanced Solubility

This diagram shows how a chelating agent like EDTA encapsulates a barium ion, forming a stable, water-soluble complex that prevents precipitation.

G cluster_before Before Chelation cluster_after After Chelation Ba_ion Ba²⁺ (Free Ion) precipitate Precipitation Risk Ba_ion->precipitate chelator EDTA⁴⁻ (Chelating Agent) Ba_ion->chelator Complexation Cit_ion Citrate³⁻ Cit_ion->precipitate complex [Ba-EDTA]²⁻ (Soluble Complex) stable Stable & Soluble

References

Optimization of stirring speed for Barium citrate crystal growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the stirring speed for barium citrate (B86180) crystal growth. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in crystallizing barium citrate?

A1: this compound is known to be sparingly soluble in water, which can make crystallization challenging. Achieving a supersaturated solution without spontaneous, uncontrolled precipitation of amorphous material is a key hurdle. Controlling the nucleation and growth phases is critical to obtaining well-defined crystals.

Q2: How does stirring speed generally affect crystal growth?

A2: Stirring speed, or agitation, plays a crucial role in crystallization by influencing mass transfer, and therefore affecting crystal size, morphology, and purity. In general:

  • Low Stirring Speed: May lead to insufficient mixing, localized supersaturation, and the formation of larger, irregular, and often agglomerated crystals.[1]

  • Moderate Stirring Speed: Promotes uniform supersaturation, leading to a higher nucleation rate and the formation of smaller, more uniform crystals.[2]

  • High Stirring Speed: Can lead to crystal fragmentation (attrition) due to increased shear forces, resulting in a smaller average crystal size and potentially a wider size distribution.[1][3]

Q3: What is the expected impact of varying stirring speed on this compound crystal properties?

A3: While specific quantitative data for this compound is limited, the following table summarizes the generally expected trends based on crystallization principles for insoluble salts.[2][3][4][5]

Stirring SpeedExpected Crystal SizeExpected Crystal MorphologyPotential Issues
Low (e.g., < 100 RPM) Larger, potentially non-uniformIrregular, potential for agglomerationInhomogeneous supersaturation, poor reproducibility
Moderate (e.g., 100-400 RPM) Smaller, more uniformMore defined, regular shapesMay require optimization to find the ideal range
High (e.g., > 400 RPM) Smallest, potentially fragmentedIrregular due to attrition, potential for secondary nucleationIncreased crystal damage, wider size distribution

Troubleshooting Guide

Issue 1: No crystal formation is observed.

  • Possible Cause: The solution is not sufficiently supersaturated.

  • Troubleshooting Steps:

    • Increase Reactant Concentration: Gradually increase the concentration of the barium salt and citrate solutions.

    • Solvent Evaporation: If using a soluble this compound system, slowly evaporate the solvent to increase the concentration.[6]

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.[6]

      • Seeding: Introduce a few seed crystals of this compound from a previous successful batch.[7]

    • Check for Contaminants: Impurities can sometimes inhibit nucleation. Ensure high-purity reagents and solvents are used.[8]

Issue 2: The precipitate is amorphous or powder-like, not crystalline.

  • Possible Cause: The rate of precipitation is too high, leading to rapid, uncontrolled nucleation.

  • Troubleshooting Steps:

    • Decrease Supersaturation: Reduce the initial concentrations of the reactants.

    • Control Reactant Addition: Add one reactant solution to the other slowly and at a constant rate with controlled stirring.

    • Adjust Stirring Speed: Very high stirring speeds can sometimes favor the formation of amorphous precipitates. Try reducing the stirring speed to a moderate level.

    • Modify Temperature: Temperature can influence solubility and nucleation kinetics. Experiment with different crystallization temperatures.[9]

Issue 3: The crystals are too small.

  • Possible Cause: The nucleation rate is too high relative to the growth rate, often influenced by high supersaturation or excessive stirring.

  • Troubleshooting Steps:

    • Reduce Stirring Speed: Lowering the agitation rate can decrease the nucleation rate and allow for more growth on existing crystals.[4]

    • Decrease Supersaturation: Lowering the reactant concentrations can favor crystal growth over nucleation.

    • Controlled Cooling: If using a cooling crystallization method, a slower cooling rate can promote the growth of larger crystals.[9]

Issue 4: The crystals are agglomerated.

  • Possible Cause: Insufficient mixing or high crystal slurry density.

  • Troubleshooting Steps:

    • Increase Stirring Speed: A moderate increase in agitation can help to keep crystals suspended and prevent them from sticking together.[1][3]

    • Lower Slurry Concentration: Reducing the concentration of crystals in the solution can decrease the frequency of collisions that lead to agglomeration.

Experimental Protocols

Protocol 1: Precipitation Method for this compound Crystallization

This protocol describes a general method for the synthesis of this compound crystals via precipitation, which is suitable for an insoluble salt.[10]

Materials:

  • Soluble Barium Salt (e.g., Barium Chloride, BaCl₂)

  • Citric Acid or a soluble citrate salt (e.g., Trisodium Citrate)

  • Deionized Water

  • Crystallization Vessel with a magnetic stirrer

Methodology:

  • Prepare Reactant Solutions:

    • Prepare a solution of the soluble barium salt in deionized water.

    • Prepare a separate solution of citric acid or a citrate salt in deionized water. The molar ratio should be stoichiometric (3:2 for Ba²⁺:Citrate³⁻).

  • Set Up Crystallization Vessel:

    • Place the citrate solution in the crystallization vessel equipped with a magnetic stir bar.

    • Begin stirring at the desired speed.

  • Initiate Precipitation:

    • Slowly add the barium salt solution to the citrate solution using a burette or a syringe pump to ensure a constant addition rate.

  • Crystal Growth:

    • After the addition is complete, continue stirring the solution for a defined period (e.g., 1-2 hours) to allow the crystals to grow and equilibrate.

  • Isolation and Drying:

    • Turn off the stirrer and allow the crystals to settle.

    • Isolate the crystals by filtration.

    • Wash the crystals with deionized water to remove any soluble impurities.

    • Dry the crystals in an oven at a suitable temperature (e.g., 60-80°C).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation prep_ba Prepare Barium Salt Solution mix Combine Solutions with Stirring prep_ba->mix prep_cit Prepare Citrate Solution prep_cit->mix grow Crystal Growth mix->grow filter Filter Crystals grow->filter wash Wash with Deionized Water filter->wash dry Dry Crystals wash->dry end End dry->end start Start start->prep_ba start->prep_cit

Caption: Experimental workflow for this compound crystallization.

Troubleshooting_Logic issue Issue Encountered no_xtal No Crystals issue->no_xtal amorphous Amorphous Precipitate issue->amorphous small_xtal Crystals Too Small issue->small_xtal agglomerated Crystals Agglomerated issue->agglomerated sol_supersat Increase Supersaturation no_xtal->sol_supersat Undersaturated? sol_induce Induce Nucleation no_xtal->sol_induce Nucleation issue? sol_precip_rate Decrease Precipitation Rate amorphous->sol_precip_rate Too fast? sol_stir_speed Adjust Stirring Speed amorphous->sol_stir_speed Agitation issue? small_xtal->sol_stir_speed Stirring too high? sol_nucleation_rate Decrease Nucleation Rate small_xtal->sol_nucleation_rate High nucleation? agglomerated->sol_stir_speed Stirring too low? sol_mixing Improve Mixing agglomerated->sol_mixing Poor mixing?

Caption: Troubleshooting logic for this compound crystallization.

References

Avoiding carbonate contamination in Barium citrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Barium Citrate (B86180) Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to address and prevent carbonate contamination during the synthesis of Barium citrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is carbonate contamination a significant issue in this compound synthesis?

A1: Carbonate contamination, in the form of Barium carbonate (BaCO₃), is a common issue due to the high reactivity of barium ions with carbonate ions from various sources. Barium carbonate is a white, poorly soluble salt, much like this compound[1][2]. Its presence as an impurity can alter the physicochemical properties, stoichiometry, and bioactivity of the final this compound product, leading to inconsistent experimental results and potential failure in meeting quality standards for pharmaceutical applications.

Q2: What are the primary sources of carbonate contamination?

A2: The primary sources of carbonate contamination are:

  • Atmospheric Carbon Dioxide: CO₂ from the air can dissolve in the reaction solution, especially under neutral or alkaline conditions, forming carbonate ions that then precipitate with barium ions[3].

  • Dissolved Carbonates in Solvents: Water used as a solvent can contain dissolved CO₂ and bicarbonate ions, which can act as a source of carbonate.

  • Reagent Impurities: The barium salt precursor (e.g., Barium chloride, Barium nitrate) may contain Barium carbonate as an impurity from its manufacturing process[4]. Similarly, other reagents may have carbonate impurities.

Q3: How can I prevent carbonate contamination during the synthesis?

A3: Preventing contamination requires careful control over the experimental conditions:

  • Use Carbonate-Free Water: Utilize freshly boiled and cooled deionized water or degassed water for all solutions to minimize dissolved CO₂. Using water with the lowest possible conductivity is recommended[5].

  • Control the Atmosphere: Perform the reaction and subsequent handling steps under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric CO₂.

  • Maintain Acidic pH: Barium carbonate is soluble in most acids[6]. Maintaining a slightly acidic pH throughout the synthesis can prevent the precipitation of Barium carbonate by keeping any contaminating carbonate ions protonated as more soluble bicarbonate or carbonic acid[7]. Citric acid itself will help maintain an acidic environment.

  • Use High-Purity Reagents: Start with high-purity, analytical grade reagents to minimize the introduction of carbonate impurities from the starting materials.

Q4: How can I test my final this compound product for carbonate contamination?

A4: There are several methods to detect the presence of Barium carbonate:

  • Acid Test (Qualitative): Add a small amount of dilute hydrochloric acid (HCl) to a sample of your dried product. If Barium carbonate is present, you will observe effervescence (fizzing) as carbon dioxide gas is released[7][8]. This gas can be bubbled through limewater (a solution of calcium hydroxide), which will turn milky, confirming the presence of CO₂[8].

  • Instrumental Analysis: Techniques like X-Ray Diffraction (XRD) can definitively identify the crystalline phases of both this compound and Barium carbonate. Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to detect the characteristic vibrational bands of the carbonate ion.

Q5: My this compound is already contaminated with Barium carbonate. Can it be purified?

A5: Purification can be challenging due to the similar solubilities of both compounds. However, one potential method involves exploiting the reactivity of Barium carbonate with acid. A carefully controlled dissolution of the contaminated product in a dilute acid (e.g., nitric or hydrochloric acid) will convert the Barium carbonate into a soluble barium salt[1]. The this compound may also dissolve, so subsequent re-precipitation by carefully adjusting the pH or by adding a suitable counter-ion under carbonate-free conditions would be necessary. This process risks significant product loss and should be optimized carefully.

Data Presentation

For successful synthesis, it is crucial to understand the solubility differences between the desired product and the common contaminant.

Table 1: Solubility of Barium Compounds

CompoundFormulaMolar Mass ( g/mol )Solubility in WaterNotes
Barium CarbonateBaCO₃197.34[9]~24 mg/L at 20°C[1]Poorly soluble; solubility increases in acidic solutions (excluding sulfuric acid)[6][9].
This compoundC₁₂H₁₀Ba₃O₁₄790.2[10]Very Insoluble[11]Precise quantitative solubility data is not readily available, but it is known to have very low solubility in water[11].

Table 2: Recommended Synthesis Conditions to Minimize Carbonate Contamination

ParameterRecommended ConditionRationale
Solvent Deionized water, freshly boiled or degassedTo remove dissolved CO₂.
Atmosphere Inert (Nitrogen or Argon)To prevent atmospheric CO₂ from dissolving into the reaction mixture.
pH Mildly Acidic (pH < 7)To keep carbonate species in the more soluble bicarbonate form and prevent BaCO₃ precipitation[7].
Reagents High-purity / Analytical GradeTo avoid introducing carbonate impurities from starting materials[4].
Temperature Room TemperatureElevated temperatures can sometimes promote side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimal Carbonate Contamination

This protocol describes the precipitation of this compound from Barium chloride and citric acid under controlled conditions.

Materials:

  • Barium Chloride Dihydrate (BaCl₂·2H₂O), high purity

  • Citric Acid (C₆H₈O₇), high purity

  • Deionized water, freshly boiled and cooled

  • Nitrogen or Argon gas supply

  • Reaction vessel with a multi-neck lid for gas inlet/outlet and reagent addition

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a 0.5 M solution of Barium chloride by dissolving the appropriate amount in boiled, deionized water.

    • Prepare a 0.33 M solution of citric acid in boiled, deionized water. (This provides a 2:3 molar ratio of Ba²⁺ to citrate).

  • Set up the Reaction:

    • Place the citric acid solution into the reaction vessel.

    • Seal the vessel and begin purging with an inert gas (e.g., nitrogen) for 15-20 minutes to remove air from the headspace and solution. Maintain a gentle, positive pressure of the inert gas throughout the reaction.

  • Initiate Precipitation:

    • While stirring the citric acid solution, slowly add the Barium chloride solution dropwise using an addition funnel. A white precipitate of this compound will form immediately.

    • The slow addition ensures homogeneity and minimizes local concentration gradients.

  • Reaction Completion and Aging:

    • After the addition is complete, allow the mixture to stir under the inert atmosphere for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Isolation and Washing:

    • Turn off the stirring and allow the precipitate to settle.

    • Filter the precipitate using a Buchner funnel. Perform the filtration as quickly as possible to minimize exposure to air.

    • Wash the collected solid several times with small portions of boiled, deionized water to remove any unreacted starting materials and by-products.

  • Drying:

    • Dry the purified this compound precipitate in a vacuum oven at 60-80°C until a constant weight is achieved.

    • Store the final product in a tightly sealed container in a desiccator.

Protocol 2: Qualitative Test for Carbonate Contamination

Materials:

  • Sample of synthesized this compound

  • 1 M Hydrochloric Acid (HCl)

  • Limewater [Ca(OH)₂ solution]

  • Test tubes and a gas delivery tube or dropper

Procedure:

  • Place a small amount (spatula tip) of the dried this compound powder into a test tube.

  • Add a few drops of 1 M HCl to the powder.

  • Observe carefully for any signs of gas evolution (effervescence or fizzing). The absence of fizzing indicates a high probability of no significant carbonate contamination.

  • Confirmation (if fizzing occurs): In a separate test tube, perform the reaction again, but this time, have a gas delivery tube ready to bubble the evolved gas through a fresh solution of limewater. Alternatively, use a dropper to capture a sample of the gas and bubble it through the limewater[8].

  • If the limewater turns cloudy or milky, the presence of carbon dioxide, and therefore carbonate contamination in the original sample, is confirmed[8].

Visual Troubleshooting Guide

The following workflow provides a logical guide for troubleshooting carbonate contamination issues during this compound synthesis.

G start Start: This compound Synthesis check_product Test Product for Carbonate (e.g., Acid Test) start->check_product is_contaminated Contamination Detected? check_product->is_contaminated success Success: Product is Pure is_contaminated->success No troubleshoot Troubleshoot Source of Contamination is_contaminated->troubleshoot Yes check_water Check Water: Use freshly boiled or degassed DI water? troubleshoot->check_water check_atmosphere Check Atmosphere: Reaction performed under inert gas (N2, Ar)? check_water->check_atmosphere Yes re_synthesize Modify Protocol & Re-synthesize check_water->re_synthesize No check_reagents Check Reagents: Using high-purity starting materials? check_atmosphere->check_reagents Yes check_atmosphere->re_synthesize No check_reagents->re_synthesize Yes check_reagents->re_synthesize No re_synthesize->start

Caption: Troubleshooting workflow for carbonate contamination.

References

Troubleshooting unexpected XRD patterns of Barium citrate products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected X-ray Diffraction (XRD) patterns in their barium citrate (B86180) products.

Frequently Asked Questions (FAQs)

Q1: My barium citrate product shows an XRD pattern with broad, poorly defined peaks. What is the likely cause?

A1: A broad, hump-like pattern with few or no sharp peaks is indicative of an amorphous or poorly crystalline material. In the context of this compound synthesis, this can be a common outcome, especially in methods involving the rapid precipitation or formation of metal-citrate complexes. For instance, the use of sodium citrate as a chelating agent in the synthesis of barium ferrite (B1171679) nanoparticles initially produces an amorphous precursor. This amorphous phase is then transformed into a crystalline structure upon calcination at elevated temperatures (e.g., 600-750 °C)[1].

Troubleshooting Steps:

  • Thermal Treatment: Consider a post-synthesis calcination step. The crystallization temperature for barium-citrate-derived materials can be significantly lower than for other precursors[1]. A systematic study of annealing temperatures (e.g., starting from 300 °C) and durations may be necessary to induce crystallinity without causing decomposition to undesired phases like barium carbonate[2].

  • Synthesis Method Modification: The choice of synthesis route significantly impacts crystallinity. Methods like sol-gel auto-combustion can produce crystalline phases directly or after a lower-temperature heat treatment.

Q2: The XRD pattern of my this compound product has additional peaks that I cannot identify. What are the possible sources of these unexpected peaks?

A2: Unexpected peaks in the XRD pattern of this compound typically arise from three main sources: impurities from starting materials or side reactions, the presence of different hydration states (pseudopolymorphism), or the formation of decomposition products.

Potential Impurities and Their Characteristic XRD Peaks:

ImpurityCommon CausesKey XRD Peaks (2θ, Cu Kα)
Barium Carbonate (BaCO₃) Reaction with atmospheric CO₂, incomplete reaction of precursors, or decomposition of the citrate complex at elevated temperatures.[2]Orthorhombic (witherite) phase is common, with strong peaks around 23.8°, 24.2°, 27.8°, 34.0°, and 41.8°.[3][4][5][6]
Barium Oxide (BaO) High-temperature decomposition of this compound or barium carbonate.Tetragonal phase is often observed with characteristic peaks at approximately 19.5°, 23.9°, 27.6°, 34.2°, and 39.5°.[1][7][8]
Citric Acid (Unreacted) Incomplete reaction during synthesis.Anhydrous citric acid has characteristic peaks, though these can vary with hydration state.[2][9][10][11][12]
**Barium Hydroxide (Ba(OH)₂) **Incomplete reaction of barium precursors, especially in hydrothermal synthesis.Can exist in various hydrated forms, each with a distinct XRD pattern.

Troubleshooting Steps:

  • Verify Precursor Purity: Ensure the purity of your barium source (e.g., barium chloride, barium nitrate) and citric acid.

  • Control Atmosphere: If barium carbonate is a suspected impurity, conduct the synthesis and any heat treatment under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to CO₂.

  • Optimize Stoichiometry and pH: Ensure the correct molar ratios of reactants. The pH of the reaction medium can influence the precipitation of different barium salts[13][14][15][16].

  • Reference Pattern Comparison: Compare your experimental pattern with reference XRD patterns for the suspected impurities.

Q3: My XRD pattern seems to be of a crystalline material, but it doesn't match any known pattern for this compound. Could it be a different crystalline form?

A3: Yes, this is a strong possibility. The phenomenon of a single compound existing in multiple crystal structures is known as polymorphism. Differences in crystal structure due to varying amounts of water of hydration are referred to as pseudopolymorphism[17]. For metal citrates, the hydration state is a critical factor that can lead to different XRD patterns.

A study on barium titanium citrate hydrate (B1144303) identified three distinct crystalline phases corresponding to a heptahydrate, a trihydrate, and a dihydrate, each with its own unique powder diffraction pattern[18]. The transitions between these hydrated forms were observed upon heating.

Troubleshooting Workflow for Investigating Polymorphism and Pseudopolymorphism:

G Troubleshooting Polymorphism in this compound start Unexpected Crystalline XRD Pattern check_hydration Hypothesis: Different Hydration State start->check_hydration other_techniques Complementary Analysis (FTIR, Raman, SEM) start->other_techniques tga_dsc Perform TGA-DSC Analysis check_hydration->tga_dsc Yes check_synthesis Hypothesis: Different Polymorph (Anhydrous) check_hydration->check_synthesis No variable_temp_xrd Variable Temperature XRD tga_dsc->variable_temp_xrd compare_patterns Compare XRD patterns at different temperatures variable_temp_xrd->compare_patterns identify_phases Identify distinct hydrated/anhydrous phases compare_patterns->identify_phases correlate_data Correlate spectral and morphological data with XRD identify_phases->correlate_data vary_synthesis Vary Synthesis Conditions (solvent, temperature, cooling rate) check_synthesis->vary_synthesis Yes analyze_products Analyze products by XRD, FTIR, Raman vary_synthesis->analyze_products identify_polymorphs Identify distinct anhydrous polymorphs analyze_products->identify_polymorphs identify_polymorphs->correlate_data other_techniques->correlate_data

Troubleshooting workflow for unexpected crystalline patterns.

Complementary Analytical Techniques:

  • Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC): This can quantify the amount of water present and identify temperatures at which dehydration or phase transitions occur[19][20].

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques provide information about the chemical bonding and molecular structure, which can help differentiate between polymorphs or hydrated forms[6][14][15][21].

Experimental Protocols

General Synthesis of this compound (Aqueous Precipitation Method)

This protocol is a general guideline and may require optimization for specific crystalline forms.

Materials:

  • Barium Chloride Dihydrate (BaCl₂·2H₂O) or Barium Nitrate (Ba(NO₃)₂)[22][23]

  • Citric Acid Monohydrate or Anhydrous Citric Acid

  • Deionized Water

  • Ammonium Hydroxide or Sodium Hydroxide solution (for pH adjustment)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a stoichiometric amount of the barium salt in deionized water to create a solution (e.g., 0.5 M).

    • Dissolve a corresponding stoichiometric amount of citric acid in deionized water to create a second solution (e.g., 0.5 M).

  • Reaction:

    • Slowly add the barium salt solution to the citric acid solution under vigorous stirring at a controlled temperature (e.g., room temperature or slightly elevated).

    • A white precipitate of this compound should form.

  • pH Adjustment (Optional but Recommended):

    • Monitor the pH of the reaction mixture. The pH can be adjusted by the dropwise addition of a base (e.g., NH₄OH or NaOH) to promote complete precipitation. The pH can significantly influence the particle size and morphology[13][14].

  • Aging:

    • Continue stirring the suspension for a period (e.g., 1-24 hours) to allow for crystal growth and stabilization.

  • Isolation and Washing:

    • Separate the precipitate by filtration or centrifugation.

    • Wash the precipitate several times with deionized water to remove any unreacted starting materials and soluble byproducts.

    • A final wash with ethanol (B145695) can aid in drying.

  • Drying:

    • Dry the product at a relatively low temperature (e.g., 60-80 °C) in a vacuum oven to avoid the loss of water of hydration or thermal decomposition.

Standard XRD Sample Preparation for this compound Powders

Proper sample preparation is crucial for obtaining high-quality XRD data.

Procedure:

  • Grinding: Gently grind the dried this compound powder using an agate mortar and pestle to achieve a fine, uniform particle size. This minimizes preferred orientation effects.

  • Mounting:

    • Use a low-background sample holder (e.g., zero-diffraction silicon wafer or a shallow aluminum holder).

    • Carefully pack the powder into the holder, ensuring a flat and level surface. A glass slide can be used to gently press and flatten the surface. Avoid excessive pressure, which can induce preferred orientation.

  • Analysis:

    • Collect the XRD pattern over a suitable 2θ range (e.g., 5° to 70°) with an appropriate step size and scan speed to ensure good peak resolution and signal-to-noise ratio.

Logical Relationships and Workflows

Relationship between Synthesis Parameters and XRD Outcome

The final crystalline phase and quality of the XRD pattern of this compound are highly dependent on the synthesis and processing conditions. The following diagram illustrates these relationships.

G Synthesis Parameters vs. XRD Outcome cluster_params Synthesis & Processing Parameters cluster_outcomes Product Characteristics & XRD Pattern pH pH Crystallinity Crystallinity (Amorphous vs. Crystalline) pH->Crystallinity Impurities Presence of Impurities pH->Impurities Temperature Temperature Temperature->Crystallinity Polymorphism Polymorphism Temperature->Polymorphism Solvent Solvent System Solvent->Polymorphism ParticleSize Particle Size/Morphology Solvent->ParticleSize CoolingRate Cooling/Precipitation Rate CoolingRate->Crystallinity CoolingRate->ParticleSize DryingTemp Drying Temperature Hydration Hydration State DryingTemp->Hydration Calcination Calcination Calcination->Crystallinity Calcination->Impurities Decomposition XRD_Pattern Observed XRD Pattern Crystallinity->XRD_Pattern Peak Broadening Polymorphism->XRD_Pattern Peak Positions Hydration->XRD_Pattern Peak Positions Impurities->XRD_Pattern Extra Peaks ParticleSize->XRD_Pattern Peak Broadening

Influence of experimental parameters on the final XRD pattern.

References

How to control particle size in Barium citrate-derived nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and control of barium citrate-derived nanomaterials. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in controlling nanoparticle size.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the particle size of nanomaterials derived from barium citrate (B86180) precursors?

A1: The final particle size of nanomaterials synthesized using this compound is a result of the complex interplay between nucleation and growth kinetics. The most critical experimental parameters that allow for precise control over particle size include:

  • Temperature: Both the reaction and subsequent calcination temperatures play a crucial role.[1][2]

  • pH of the reaction medium: pH affects the charge of the citrate molecules and the stability of the colloidal suspension.[3][4]

  • Precursor Concentration: The concentration of barium salts and sodium citrate influences nucleation rates and particle growth.[5][6]

  • Surfactants and Capping Agents: These agents adsorb to the nanoparticle surface, preventing aggregation and controlling growth.[7][8][9]

  • Reaction Time: The duration of the reaction can impact the extent of particle growth and final size.[2]

  • Molar Ratios: The molar ratio between the metal precursor (barium salt) and the citrate is a key factor in controlling the synthesis.[10][11]

Q2: How does temperature specifically affect particle size during synthesis?

A2: Temperature has a significant impact on particle size, primarily in two stages of the synthesis process:

  • Reaction Temperature: Higher reaction temperatures generally increase the rate of reaction, which can lead to faster nucleation and the formation of smaller, more numerous initial nuclei. However, elevated temperatures can also accelerate particle growth (a process known as Ostwald ripening), potentially leading to larger final particles if not carefully controlled.[2][12]

  • Calcination Temperature: For methods that require a post-synthesis heat treatment (calcination) to crystallize the material, higher temperatures typically lead to an increase in particle size. This is due to the sintering and growth of the amorphous precursor particles into larger crystalline domains.[1][3] For instance, in one study on barium ferrite (B1171679) nanoparticles, increasing the calcination temperature from 600 °C to 750 °C resulted in the particle size increasing from 35 nm to 130 nm.[1]

Q3: What is the role of pH in controlling nanoparticle size and stability?

A3: The pH of the synthesis solution is a critical parameter that influences several factors:

  • Citrate Ionization: The pH determines the ionization state of citric acid. This affects its ability to act as a chelating agent for barium ions and as a stabilizing capping agent on the nanoparticle surface.[13]

  • Colloidal Stability: The surface charge of the nanoparticles is pH-dependent. At a specific pH, the electrostatic repulsion between particles can be maximized, preventing aggregation and leading to smaller, more stable nanoparticles.[4][14]

  • Reaction Kinetics: The rate of hydrolysis and condensation reactions during nanoparticle formation can be heavily influenced by pH. For citrate-derived barium hexaferrite, nanoparticles with a single crystalline phase can be obtained at temperatures as low as 650°C when the pH is at or above 8.[3] In contrast, for some syntheses, a lower pH can result in smaller particles.[15]

Q4: How do surfactants or capping agents help control particle size?

A4: Surfactants, also known as capping agents, are molecules that adsorb to the surface of newly formed nanoparticles.[9] They play a crucial role in size control by:

  • Preventing Aggregation: The surfactant layer provides a protective barrier (either through steric hindrance or electrostatic repulsion) that prevents individual nanoparticles from clumping together (agglomerating).[16]

  • Inhibiting Particle Growth: By binding to the particle surface, surfactants can block the addition of new atoms or molecules, thus retarding or stopping further growth.[1] Sodium citrate itself can act as a capping agent, retarding particle growth by forming surface complexes.[1]

  • Controlling Shape: Surfactants can selectively adsorb to specific crystal faces, slowing their growth relative to other faces and thereby influencing the final shape of the nanoparticle.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound-derived nanomaterials, focusing on particle size control.

Problem Potential Cause(s) Recommended Solution(s)
Particles are too large 1. Calcination temperature is too high or duration is too long. [1] 2. Reaction temperature is too high, promoting excessive particle growth (Ostwald ripening). [2] 3. pH is not optimal, leading to reduced colloidal stability and aggregation. [4] 4. Insufficient concentration of capping agent/surfactant. [17]1. Decrease the calcination temperature or shorten the heating time. Perform a temperature optimization study. 2. Lower the initial reaction temperature. 3. Adjust the pH of the reaction mixture. Conduct experiments across a pH range to find the optimal value for stability. 4. Increase the concentration of sodium citrate or introduce another capping agent (e.g., PVP, CTAB).[5][12]
Particles are aggregated 1. Ineffective capping/stabilization. The chosen surfactant may be unsuitable, or its concentration may be too low.[1] 2. Incorrect pH. The pH may be near the isoelectric point of the nanoparticles, minimizing electrostatic repulsion.[14] 3. High precursor concentration. Very high concentrations can lead to rapid, uncontrolled precipitation and agglomeration.[6]1. Increase the concentration of the capping agent. Alternatively, experiment with different types of surfactants (anionic, cationic, non-ionic).[8][18] 2. Adjust the pH away from the isoelectric point to increase surface charge and repulsive forces. Measure the zeta potential at different pH values. 3. Reduce the concentration of the barium salt and/or sodium citrate precursors.
Broad particle size distribution (Polydispersity) 1. Inconsistent nucleation. A slow or non-uniform addition of precursors can cause nucleation to occur over an extended period, leading to a wide range of particle sizes. 2. Ostwald Ripening. Smaller particles dissolve and redeposit onto larger particles over time, broadening the size distribution.[12] 3. Inefficient mixing. Poor stirring can create localized areas of high precursor concentration, leading to non-uniform nucleation and growth.1. Ensure rapid and homogenous mixing of reactants. Use a method that allows for the fast injection of one precursor into the other. 2. Shorten the reaction time or decrease the reaction temperature to minimize the effects of ripening. 3. Increase the stirring speed during the reaction.
Poor Reproducibility 1. Inconsistent experimental parameters. Small variations in temperature, pH, stirring rate, or precursor addition rate between batches. 2. Purity of reagents. Variations in the purity of precursors or solvents can affect the outcome. 3. Aging of solutions. Sodium citrate solutions, in particular, may not be stable over long periods and should be made fresh.[19]1. Precisely control and monitor all reaction parameters for each synthesis. Use calibrated equipment. 2. Use high-purity reagents from the same supplier for all experiments. 3. Prepare fresh solutions, especially the sodium citrate solution, immediately before each synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from studies on barium-based nanoparticles, illustrating the impact of key parameters on particle size.

Table 1: Effect of Calcination Temperature on Barium Ferrite Nanoparticle Size [1]

Calcination Temperature (°C)Resulting Particle Size (nm)
60035
750130

Table 2: Effect of Solvent Composition on Barium Sulfate Nanoparticle Size [20]

Ethanol (B145695) in Water-Ethanol Solvent (%)Resulting Particle Size (nm)
3085
7054

Experimental Protocols & Visualizations

Protocol 1: Citrate-Aided Synthesis of Barium-Based Nanoparticles

This protocol is a generalized method based on the citrate-aided synthesis of barium-containing nanoparticles, such as barium ferrite.[1] Researchers should adapt concentrations, temperatures, and times for their specific material.

Materials:

  • Barium salt precursor (e.g., Barium Nitrate, Ba(NO₃)₂)

  • Metal salt precursor (if applicable, e.g., Iron(III) Nitrate, Fe(NO₃)₃·9H₂O)

  • Sodium Citrate (Na₃C₆H₅O₇·2H₂O)

  • Ammonium (B1175870) Hydroxide (NH₄OH) for pH adjustment

  • Deionized Water

Procedure:

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of the barium salt and any other metal salt precursors in deionized water.

  • Citrate Addition: In a separate beaker, dissolve sodium citrate in deionized water. The molar ratio of citrate to total metal ions is a critical parameter to control.

  • Complex Formation: Add the citrate solution to the metal precursor solution under vigorous stirring.

  • pH Adjustment: Adjust the pH of the mixture to the desired level (e.g., pH 10) by slowly adding ammonium hydroxide.[1] The formation of metal-citrate complexes is often indicated by a color change.

  • Hydrolysis/Precipitation: Heat the solution to a specific reaction temperature (e.g., 100 °C) and maintain it for a set period to induce hydrolysis and form the amorphous precursor nanoparticles.[1]

  • Washing: Cool the suspension to room temperature. Centrifuge the mixture to collect the nanoparticles. Wash the collected particles multiple times with deionized water and then with ethanol to remove unreacted ions and byproducts.

  • Drying: Dry the washed nanoparticles in an oven at a low temperature (e.g., 80 °C).

  • Calcination (Optional): If a crystalline material is desired, place the dried powder in a furnace and heat it to the target calcination temperature (e.g., 600-750 °C) for a specified duration in an air atmosphere.[1]

Workflow and Parameter Influence Diagrams

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Processing cluster_final 4. Final Product P1 Prepare Barium & Metal Salt Solution R1 Mix Solutions & Form Complexes P1->R1 P2 Prepare Sodium Citrate Solution P2->R1 R2 Adjust pH R1->R2 R3 Heat for Hydrolysis (e.g., 100°C) R2->R3 W1 Centrifuge & Wash (Water/Ethanol) R3->W1 D1 Dry Nanoparticles (e.g., 80°C) W1->D1 C1 Calcine Powder (e.g., 600-750°C) D1->C1 FP Crystalline Nanoparticles C1->FP G Size Final Particle Size Temp Temperature (Reaction & Calcination) NucRate Nucleation Rate Temp->NucRate GrowthRate Growth Rate Temp->GrowthRate pH pH pH->NucRate Stability Colloidal Stability (Aggregation) pH->Stability Precursor Precursor Concentration Precursor->NucRate Capping Capping Agent (e.g., Citrate) Capping->GrowthRate Capping->Stability NucRate->Size -/+ GrowthRate->Size + Stability->Size -

References

Minimizing organic residues in Barium citrate thermal decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize organic residues during the thermal decomposition of barium citrate (B86180) to produce barium carbonate.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition pathway for barium citrate?

A1: this compound typically decomposes to form stable barium carbonate (BaCO₃). Studies have shown that this decomposition occurs at approximately 412°C.[1]

Q2: What are the common causes of organic residues in the final barium carbonate product?

A2: Organic residues can result from incomplete combustion of the citrate precursor. This can be due to several factors, including:

  • Insufficient temperature or time: The core of the material may not reach the required temperature for a sufficient duration to completely oxidize the organic components.

  • Decomposition atmosphere: Decomposing this compound in an inert atmosphere (e.g., nitrogen or argon) will likely lead to the formation of carbonaceous residues, as there is no oxidant to facilitate the complete conversion of carbon to carbon dioxide.

  • High heating rate: A rapid increase in temperature can cause the surface of the material to seal, trapping organic intermediates within the powder.

Q3: How can I minimize the formation of organic residues?

A3: To minimize organic residues, consider the following strategies:

  • Atmosphere: Perform the thermal decomposition in an oxidizing atmosphere, such as air or a controlled mixture of oxygen and an inert gas. This will promote the complete combustion of organic byproducts to carbon dioxide and water.

  • Temperature Profile: A two-step heating profile is often effective.

    • An initial lower-temperature hold (e.g., around 300°C) for an extended period (up to 24 hours) can help to slowly burn off the bulk of the organic material before the main decomposition to barium carbonate.[2]

    • A subsequent ramp to a higher temperature (e.g., 450-500°C) can ensure the removal of any remaining stubborn carbonaceous residues.

  • Heating Rate: Employ a slow heating rate to allow sufficient time for the organic components to fully combust and for gaseous byproducts to escape.

Q4: What is the impact of the decomposition atmosphere on the final product?

A4: The decomposition atmosphere plays a critical role.

  • Oxidizing Atmosphere (e.g., Air): Promotes the complete removal of organic residues, leading to a purer barium carbonate product. TGA-FTIR studies on other metal citrates have shown that decomposition in air leads to the evolution of CO₂ and H₂O.

  • Inert Atmosphere (e.g., Nitrogen): Will likely result in incomplete combustion of the citrate, leaving behind a carbon-containing residue. This can lead to a discolored (e.g., gray or black) final product. Pyrolysis of organic materials in an inert atmosphere is known to produce biochar.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Final product is gray or black. Incomplete combustion of organic residues.• Ensure the decomposition is performed in an oxidizing atmosphere (air is recommended).• Increase the dwell time at the final decomposition temperature.• Implement a two-step heating profile with a lower temperature hold to remove the bulk of the organics before the final ramp.• Decrease the heating rate.
Inconsistent results between batches. • Non-uniform heating within the furnace.• Variations in the starting this compound material (e.g., particle size, hydration state).• Inconsistent packing of the sample in the crucible.• Calibrate the furnace to ensure uniform temperature distribution.• Characterize the starting material to ensure consistency.• Use a consistent sample mass and packing density for each run.
Low yield of barium carbonate. • Premature decomposition of barium carbonate to barium oxide (BaO) at excessively high temperatures.• Mechanical loss of fine powder during the process.• Ensure the final decomposition temperature does not significantly exceed 500°C. The decomposition of BaCO₃ to BaO occurs at much higher temperatures (above 1000°C).[3]• Use a covered crucible to prevent loss of fine particles.
Presence of unexpected phases in XRD analysis. • Incomplete decomposition, leaving residual this compound.• Formation of barium oxide (BaO) due to excessive temperature.• Confirm complete decomposition using TGA.• Lower the final decomposition temperature to avoid over-decomposition.

Quantitative Data Summary

Table 1: Key Temperatures in the Thermal Decomposition of this compound and Related Compounds

Compound Process Temperature (°C) Atmosphere Reference
This compoundDecomposition to Barium Carbonate~412Not Specified[1]
(BaTi)-Citrate PrecursorRemoval of Organic Components~300 (for up to 24h)Air[2]
Barium CarbonateOnset of Decomposition to Barium Oxide>1000Not Specified[3]

Experimental Protocols

Protocol 1: Thermal Gravimetric Analysis (TGA) for Determining Optimal Decomposition Temperature

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of dried this compound powder into an alumina (B75360) or platinum crucible.

  • Atmosphere: Set the purge gas to either dry air or nitrogen, depending on the desired experimental conditions, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the mass change as a function of temperature.

    • The onset temperature of the major mass loss step corresponds to the decomposition of this compound.

    • The residual mass at the end of the experiment (e.g., at 600°C) indicates the mass of the resulting barium carbonate (in air) or barium carbonate with residual carbon (in nitrogen).

Protocol 2: Quantification of Residual Carbon using a TOC Analyzer (Direct Combustion Method)

  • Instrument: A Total Organic Carbon (TOC) analyzer equipped with a solid sample module.

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the final barium carbonate product into a ceramic boat.

  • Analysis:

    • Introduce the sample boat into the high-temperature (typically >900°C) combustion furnace of the TOC analyzer.

    • The sample is combusted in a stream of pure oxygen, converting all carbon to CO₂.

    • The resulting CO₂ is detected by a non-dispersive infrared (NDIR) detector.

  • Calibration: Calibrate the instrument using a certified carbon standard (e.g., sucrose (B13894) or potassium hydrogen phthalate).

  • Calculation: The instrument software calculates the total carbon content of the sample, which can be reported as a weight percentage.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_decomp Thermal Decomposition cluster_analysis Product Analysis barium_citrate This compound Precursor furnace Furnace Treatment (Controlled Atmosphere & Temperature) barium_citrate->furnace product Barium Carbonate Product furnace->product tga TGA product->tga Verify complete decomposition xrd XRD product->xrd Confirm phase purity toc TOC Analysis product->toc Quantify residual organic carbon Troubleshooting_Logic start Start: Product has organic residue (e.g., discoloration) check_atmosphere Is decomposition atmosphere oxidizing (e.g., air)? start->check_atmosphere check_temp_profile Is a two-step temperature profile being used? check_atmosphere->check_temp_profile Yes solution_atmosphere Change to an oxidizing atmosphere. check_atmosphere->solution_atmosphere No check_heating_rate Is the heating rate slow (e.g., <10°C/min)? check_temp_profile->check_heating_rate Yes solution_temp_profile Implement a low-temperature hold (~300°C) before the final decomposition step. check_temp_profile->solution_temp_profile No solution_heating_rate Decrease the heating rate. check_heating_rate->solution_heating_rate No end End: Pure Barium Carbonate check_heating_rate->end Yes solution_atmosphere->check_temp_profile solution_temp_profile->check_heating_rate solution_heating_rate->end

References

Technical Support Center: Refining Barium Citrate Precipitation for Specific Protein Classes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Barium Citrate (B86180) protein precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing and troubleshooting this protein precipitation technique. The following sections offer frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Barium Citrate in protein precipitation?

A1: this compound is hypothesized to precipitate proteins through a combination of two primary mechanisms:

  • Salting Out (from Citrate): At high concentrations, citrate salts can effectively precipitate proteins.[1] This process, known as "salting out," works by reducing the solvation of protein molecules.[2] The citrate ions and Barium ions attract water molecules, making less water available to keep the protein in solution. This increases protein-protein hydrophobic interactions, leading to aggregation and precipitation.[2]

  • Divalent Cation Bridging (from Barium): As a divalent cation (Ba²⁺), Barium can interact with negatively charged surface residues on proteins, such as aspartate and glutamate.[3][4] This interaction can neutralize surface charges, reducing electrostatic repulsion between protein molecules and promoting aggregation. Furthermore, Barium ions can form bridges between multiple protein molecules, creating larger insoluble complexes.[5]

Q2: Which classes of proteins are most likely to be successfully precipitated with this compound?

A2: While empirical testing is always necessary, certain protein classes are theoretically better candidates for this compound precipitation:

  • Proteins with a high density of surface-exposed acidic residues: These proteins will have a net negative charge at neutral or alkaline pH, providing sites for Barium ions to bind and neutralize charge.[3]

  • Antibodies (Immunoglobulins): Citrate precipitation has been shown to be particularly effective for purifying antibodies, as it can separate them from lower molecular weight contaminants.[1] The addition of Barium may enhance this process, especially for antibodies with accessible acidic patches.

  • Enzymes and other proteins with specific metal binding sites: Some proteins naturally coordinate with divalent cations. While Barium is not always a direct biological cofactor, its presence might induce conformational changes that favor precipitation.[6][7]

Q3: What are the key parameters to optimize for a successful this compound precipitation?

A3: The efficiency of protein precipitation is influenced by several factors that can be optimized.[2] Key parameters include:

  • pH: The pH of the solution affects the surface charge of the protein. Precipitation is often most effective near the protein's isoelectric point (pI), where its net charge is zero.[2]

  • Temperature: Lower temperatures (e.g., 4°C) generally enhance protein stability during precipitation.[2]

  • Concentrations of Barium and Citrate: The optimal concentrations will be protein-dependent and require empirical determination through titration experiments.

  • Protein Concentration: Precipitation is generally more efficient at higher protein concentrations.[2] For very dilute samples, a concentration step may be necessary prior to precipitation.[8]

Troubleshooting Guides

Issue 1: Low or No Protein Precipitation

Q: I've added this compound to my protein solution, but I'm not seeing any precipitate form. What could be the issue?

A: Several factors could be contributing to the lack of precipitation. Consider the following:

  • Sub-optimal Concentrations: The concentrations of this compound or your target protein may be too low.

    • Solution: Increase the concentration of your this compound stock solution incrementally. If your protein solution is dilute (e.g., <1 mg/mL), consider concentrating it first using ultrafiltration.[8]

  • pH is Far from the Protein's pI: If the pH of your solution is far from the isoelectric point (pI) of your protein, the high net charge will keep it soluble.[2]

    • Solution: Adjust the pH of your protein solution to be closer to its pI. Perform small-scale pH scouting experiments to find the optimal pH for precipitation.

  • Interfering Buffer Components: Components in your buffer, such as chelating agents (e.g., EDTA), may be sequestering the Barium ions, preventing them from interacting with your protein.

    • Solution: Desalt your protein sample or dialyze it into a non-chelating buffer before precipitation.[9]

Issue 2: Precipitated Protein is Difficult to Redissolve

Q: I have a protein pellet after centrifugation, but it won't go back into solution. What can I do?

A: Difficulty in redissolving the protein pellet often suggests that the protein has denatured or aggregated irreversibly.

  • Harsh Precipitation Conditions: The pH or this compound concentration may be too extreme, causing irreversible denaturation.

    • Solution: Try a gentler precipitation by reducing the concentration of this compound or performing the precipitation at a pH known to be optimal for your protein's stability. Adding cryoprotectants like glycerol (B35011) (5-20%) to your resuspension buffer can also help.[9][10]

  • Incorrect Resuspension Buffer: The buffer used for redissolving the pellet may not be suitable.

    • Solution: Use a buffer with a pH well away from the protein's pI to increase solubility. The inclusion of a moderate salt concentration (e.g., 150 mM NaCl) can also aid in resolubilization by shielding ionic interactions.[10] For severely aggregated proteins, a denaturant (e.g., urea, guanidine (B92328) HCl) may be required, followed by a refolding protocol.[11]

Issue 3: Co-precipitation of Contaminants

Q: My target protein precipitated, but my sample is still impure. How can I improve specificity?

A: Co-precipitation of contaminants is a common issue. The following strategies can improve the purity of your target protein:

  • Fractional Precipitation: Different proteins will precipitate at different this compound concentrations.

    • Solution: Perform a gradual addition of your this compound solution and collect the precipitate at different concentration intervals. Analyze each fraction by SDS-PAGE to determine the optimal cut-off for your target protein.

  • Wash Steps: The initial pellet can be washed to remove loosely bound contaminants.

    • Solution: After pelleting, gently resuspend the pellet in a "wash buffer" containing a lower concentration of this compound that is insufficient to precipitate your target protein but will help remove contaminants. Centrifuge again and discard the supernatant before final resolubilization.[1]

Data Presentation

Table 1: Starting Parameters for this compound Precipitation Optimization
ParameterInitial Range to TestRationale
Final Citrate Concentration 0.5 M - 1.0 MBased on effective concentrations for antibody precipitation using sodium citrate.[1]
Final Barium Chloride Concentration 5 mM - 50 mMDivalent cations can be effective in this concentration range for enhancing protein precipitation.[3]
pH One pH unit above and below the protein's pIProtein solubility is minimal at its isoelectric point.[2]
Temperature 4°CLower temperatures generally improve protein stability.[2]
Incubation Time 30 - 60 minutesAllows sufficient time for precipitate to form.[12]

Experimental Protocols

Hypothetical Protocol: this compound Precipitation of a Monoclonal Antibody

This protocol provides a general starting point. Optimal conditions should be determined empirically for each specific protein.

Materials:

  • Purified monoclonal antibody solution (e.g., in PBS)

  • This compound stock solution (e.g., 1 M Barium Chloride, 3 M Sodium Citrate, pH 7.0)

  • Wash Buffer (e.g., 0.2 M Sodium Citrate, 10 mM Barium Chloride, pH 7.0)

  • Resuspension Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Initial Sample Preparation:

    • Start with a clarified protein solution. If the initial concentration is low (<1 mg/mL), concentrate the sample first.

    • Chill the protein solution on ice for 10-15 minutes.

  • Precipitation:

    • Slowly add the this compound stock solution dropwise to the chilled protein solution while gently vortexing. Add to a final concentration within the ranges suggested in Table 1.

    • Incubate the mixture on ice for 30-60 minutes to allow for complete precipitation.

  • Pelleting:

    • Centrifuge the sample at 10,000 - 15,000 x g for 15-30 minutes at 4°C.

    • Carefully decant and discard the supernatant.

  • Washing (Optional):

    • Add an appropriate volume of cold Wash Buffer to the pellet.

    • Gently resuspend the pellet by pipetting up and down.

    • Centrifuge again under the same conditions and discard the supernatant.

  • Resolubilization:

    • Add a minimal volume of cold Resuspension Buffer to the final pellet. The volume should be chosen to achieve the desired final protein concentration.

    • Gently resuspend the pellet. If necessary, incubate on a rocker at 4°C for 30 minutes to aid dissolution.

    • Centrifuge one final time to pellet any remaining insoluble aggregates and collect the supernatant containing the purified protein.

  • Downstream Processing:

    • If necessary, perform a buffer exchange step (e.g., dialysis or desalting column) to remove residual this compound.[9]

Mandatory Visualization

Experimental_Workflow start Start with Clarified Protein Solution chill Chill Sample to 4°C start->chill add_precipitant Slowly Add this compound with Gentle Mixing chill->add_precipitant incubate Incubate on Ice (30-60 min) add_precipitant->incubate centrifuge1 Centrifuge at 4°C (10,000 x g, 30 min) incubate->centrifuge1 separate Separate Supernatant and Protein Pellet centrifuge1->separate wash Resuspend Pellet in Cold Wash Buffer separate->wash Optional Wash resuspend Resuspend Pellet in Final Buffer separate->resuspend centrifuge2 Centrifuge at 4°C wash->centrifuge2 centrifuge2->resuspend desalt Desalt (Dialysis or Column) resuspend->desalt end Purified, Soluble Protein desalt->end

Caption: Workflow for this compound Protein Precipitation.

Troubleshooting_Tree start Precipitation Issue low_yield Low/No Yield start->low_yield denaturation Denaturation/ Poor Solubility start->denaturation check_conc Protein or Precipitant Concentration Too Low? low_yield->check_conc sol_conc Increase Precipitant Conc. Concentrate Protein Sample check_conc->sol_conc Yes check_ph pH Far from pI? check_conc->check_ph No sol_ph Adjust pH Closer to pI check_ph->sol_ph Yes check_buffer Interfering Agents (e.g., EDTA)? check_ph->check_buffer No sol_buffer Desalt or Dialyze Sample check_buffer->sol_buffer Yes check_conditions Harsh Conditions? denaturation->check_conditions sol_conditions Reduce Precipitant Conc. Add Stabilizers (Glycerol) check_conditions->sol_conditions Yes check_resus_buffer Incorrect Resuspension Buffer? check_conditions->check_resus_buffer No sol_resus_buffer Use Buffer Away from pI Include Moderate Salt check_resus_buffer->sol_resus_buffer Yes

Caption: Troubleshooting Decision Tree for this compound Precipitation.

References

Validation & Comparative

A Comparative Guide to Protein Precipitation: Barium Citrate vs. Ammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protein precipitation is a cornerstone technique in downstream processing for concentrating and purifying proteins from complex biological mixtures. The selection of an appropriate precipitating agent is critical for maximizing protein recovery and purity while preserving biological activity. This guide provides a detailed comparison of two such agents: the well-established ammonium (B1175870) sulfate (B86663) and the less-documented barium citrate (B86180).

While ammonium sulfate precipitation is a widely utilized and extensively documented method, direct comparative experimental data for barium citrate is scarce in publicly available literature. Therefore, this guide presents a comprehensive overview of ammonium sulfate based on extensive experimental evidence and a more theoretical comparison for this compound, drawing upon general principles of protein precipitation and the limited available information.

Quantitative Performance Comparison

Due to the lack of specific quantitative data for this compound in protein precipitation, a direct data-driven comparison is not currently possible. The following table summarizes the known performance characteristics of ammonium sulfate and outlines the parameters that would be necessary to evaluate for this compound.

ParameterAmmonium SulfateThis compound
Precipitation Efficiency High; dependent on protein and salt concentration. Can achieve >90% precipitation.Data not available. Theoretically, citrate is a more effective precipitating anion than sulfate according to the Hofmeister series, suggesting potentially high efficiency.
Protein Recovery Typically high, often exceeding 80-95% with optimized protocols.[1]General recovery for citrate-based precipitation is reported to be in the range of 85-95%.[1] Specific data for this compound is not available.
Purity of Precipitated Protein Variable; co-precipitation of contaminants can occur.[2] Further purification steps are often necessary.Data not available. The effectiveness of purification would depend on the selective precipitation of the target protein versus contaminants.
Mechanism of Action "Salting out" effect based on the Hofmeister series. The high concentration of ammonium and sulfate ions reduces protein solubility by competing for water molecules, leading to increased hydrophobic interactions between protein molecules and subsequent aggregation.[2][3][4][5][6]Likely a combination of "salting out" due to the citrate anion and interactions involving the divalent barium cation. Divalent cations can interact with negatively charged proteins, potentially influencing precipitation.[7]
Optimal Concentration Varies depending on the target protein; typically expressed as a percentage of saturation (e.g., 20-80%).[8][9]Data not available. A starting point could be guided by general protocols for citrate precipitation, which suggest final concentrations of at least 0.5 M.
Effect on Protein Stability Generally considered to be a stabilizing salt that can preserve protein structure and biological activity.[2]Data not available. The effect of barium ions on protein stability would need to be experimentally determined.

Mechanisms of Action

Ammonium Sulfate: The "Salting Out" Principle

Ammonium sulfate is a highly effective protein precipitating agent due to the position of its constituent ions in the Hofmeister series. The sulfate anion (SO₄²⁻) is a potent "kosmotrope," meaning it orders the structure of water. This has the following effects:

  • Dehydration of Protein Surface: The high concentration of sulfate ions sequesters water molecules, reducing the hydration shell around the protein.[3][4]

  • Increased Hydrophobic Interactions: The removal of the hydration layer exposes hydrophobic patches on the protein surface. This promotes protein-protein hydrophobic interactions, leading to aggregation and precipitation.[4][6]

The ammonium cation (NH₄⁺) also contributes to the salting-out effect. The overall process is a competition for water between the salt ions and the protein molecules.[3]

This compound: A Theoretical Perspective

The mechanism of protein precipitation by this compound is not well-documented. However, it can be hypothesized to involve a combination of effects:

  • "Salting Out" by Citrate: The citrate anion is ranked higher than sulfate in the Hofmeister series as a precipitating agent.[6] Therefore, it is expected to be a very effective "salting out" agent, working through a similar mechanism of dehydrating the protein surface.

  • Role of the Divalent Barium Cation: The barium ion (Ba²⁺) is a divalent cation. Divalent cations can interact with negatively charged amino acid residues (e.g., aspartate, glutamate) on the protein surface. This interaction could potentially neutralize surface charges, reducing electrostatic repulsion between protein molecules and thereby promoting aggregation. One study has shown that barium ions, in conjunction with polyethylene (B3416737) glycol (PEG), can facilitate the precipitation of negatively charged proteins at high pH.

Experimental Protocols

Established Protocol for Ammonium Sulfate Precipitation

This protocol is a widely used method for the fractional precipitation of proteins.[8][9]

Materials:

  • Protein solution (in a suitable buffer)

  • Solid ammonium sulfate (high purity)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Centrifuge (capable of >10,000 x g)

  • Resuspension buffer

Procedure:

  • Initial Preparation: Place the protein solution in a beaker with a magnetic stir bar on a stir plate in an ice bath. The low temperature helps to maintain protein stability.

  • Slow Addition of Ammonium Sulfate: While gently stirring, slowly add finely ground solid ammonium sulfate to the desired saturation percentage. The amount of ammonium sulfate to be added can be calculated using online calculators or nomograms.[2] It is crucial to add the salt slowly to avoid high local concentrations that can cause irreversible protein denaturation.

  • Equilibration: Continue stirring gently on ice for a period of 30 minutes to 2 hours to allow the protein to precipitate completely.

  • Centrifugation: Transfer the solution to centrifuge tubes and centrifuge at >10,000 x g for 15-30 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal: Carefully decant the supernatant. The supernatant can be saved for analysis to check for the protein of interest if fractional precipitation is being performed.

  • Pellet Resuspension: Resuspend the protein pellet in a minimal volume of a suitable buffer for the next purification step (e.g., dialysis or chromatography).

Proposed Protocol for this compound Precipitation (Theoretical)

This proposed protocol is based on general principles of salt precipitation and the limited information available for citrate-based precipitation. It is essential to note that this is a theoretical protocol and would require significant optimization for any specific protein.

Materials:

  • Protein solution (in a suitable buffer)

  • This compound solution (e.g., 1 M stock solution)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Centrifuge

  • Resuspension buffer

Procedure:

  • Initial Preparation: As with ammonium sulfate, cool the protein solution on an ice bath with gentle stirring.

  • Gradual Addition of this compound: Slowly add the this compound stock solution to the protein solution to reach a final concentration that induces precipitation. Based on general citrate precipitation methods, a starting point for optimization could be a final concentration range of 0.5 M to 1.0 M.

  • Equilibration: Allow the mixture to stir gently on ice for 30 minutes to 2 hours.

  • Centrifugation: Pellet the precipitate by centrifugation.

  • Supernatant Removal: Carefully remove the supernatant.

  • Pellet Resuspension and Barium Removal: Resuspend the pellet in a suitable buffer. It is crucial to consider the removal of barium ions in subsequent steps, as they can be toxic and may interfere with downstream applications. Dialysis against a buffer containing a chelating agent like EDTA could be a necessary step.

Visualizing the Workflows

Ammonium Sulfate Precipitation Workflow

AmmoniumSulfateWorkflow cluster_prep Preparation cluster_precipitation Precipitation cluster_separation Separation cluster_final Final Steps ProteinSolution Protein Solution IceBath Cool on Ice Bath ProteinSolution->IceBath AddAmmoniumSulfate Slowly Add Ammonium Sulfate IceBath->AddAmmoniumSulfate Stir Gentle Stirring AddAmmoniumSulfate->Stir Centrifuge Centrifugation Stir->Centrifuge Separate Separate Pellet and Supernatant Centrifuge->Separate Resuspend Resuspend Pellet Separate->Resuspend FurtherPurification Further Purification (e.g., Dialysis) Resuspend->FurtherPurification

Caption: A typical experimental workflow for protein precipitation using ammonium sulfate.

Proposed this compound Precipitation Workflow

BariumCitrateWorkflow cluster_prep Preparation cluster_precipitation Precipitation cluster_separation Separation cluster_final Final Steps ProteinSolution Protein Solution IceBath Cool on Ice Bath ProteinSolution->IceBath AddBariumCitrate Gradually Add This compound IceBath->AddBariumCitrate Stir Gentle Stirring AddBariumCitrate->Stir Centrifuge Centrifugation Stir->Centrifuge Separate Separate Pellet and Supernatant Centrifuge->Separate Resuspend Resuspend Pellet Separate->Resuspend BariumRemoval Barium Removal (e.g., Dialysis with EDTA) Resuspend->BariumRemoval

Caption: A proposed experimental workflow for protein precipitation using this compound.

Conclusion and Recommendations

Ammonium sulfate remains the gold standard for protein precipitation due to its well-understood mechanism, extensive documentation, and proven efficacy in preserving protein stability. For researchers seeking a reliable and robust method, ammonium sulfate precipitation is the recommended starting point.

This compound presents a theoretically interesting alternative, primarily due to the high ranking of the citrate anion in the Hofmeister series. However, the lack of experimental data makes its application challenging. Significant empirical work would be required to determine its optimal concentration, efficiency, and effect on protein stability. The potential toxicity of barium ions also necessitates careful consideration of downstream removal steps.

For professionals in drug development and research, the choice of precipitating agent will depend on the specific protein of interest, the required purity, and the scalability of the process. While ammonium sulfate offers a predictable and cost-effective solution, further investigation into novel precipitating agents like this compound could potentially unlock new purification strategies, provided that the necessary experimental validation is undertaken.

References

A Comparative Guide to Barium Citrate and Barium Acetate as Precursors in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the choice of precursor is a critical decision that influences the properties and performance of the final product. This guide provides an objective comparison between two common barium precursors: barium citrate (B86180) and barium acetate (B1210297), with a focus on their application in the synthesis of advanced ceramic materials like barium titanate (BaTiO₃).

Introduction to Barium Precursors

Barium acetate, Ba(CH₃COO)₂, is a simple salt of barium and acetic acid, readily soluble in water.[1] Barium citrate, on the other hand, is a more complex structure where the citrate anion can act as a chelating agent.[2][3] This chelating ability is a key differentiator, allowing for the formation of stable complexes with other metal ions in a solution, which can lead to more homogeneous mixing at a molecular level.[4][5] This guide will delve into the practical implications of this difference, supported by experimental data.

Performance Comparison in Barium Titanate (BaTiO₃) Synthesis

The synthesis of BaTiO₃ is a common application where both precursors are utilized, often in sol-gel or related wet-chemical methods.[6][7] The choice of precursor can significantly impact the final properties of the BaTiO₃ powder, such as crystallinity, particle size, and dielectric properties.

One study found that BaTiO₃ powder prepared via a sol-gel method using barium acetate as the precursor resulted in weak crystallization and a very low dielectric constant.[6][7] In contrast, the use of a citrate-based precursor method has been shown to produce stoichiometric BaTiO₃ fine powders at a relatively low temperature of 650°C.[8] The thermal decomposition of this compound proceeds through the formation of an oxycarbonate intermediate, ultimately yielding BaTiO₃.[8] Barium acetate, when heated in air, decomposes to barium carbonate.[1][9]

PropertyThis compound PrecursorBarium Acetate Precursor
Chelating Ability Excellent; forms stable complexes with metal ions.[2][3]None
Homogeneity of Precursor Solution High, due to molecular-level mixing.[4]Lower, risk of precipitation.
Crystallization of BaTiO₃ Can form complete tetragonal phase with good crystallinity.[8]Reported to have weak crystallization.[6][7]
Formation Temperature of BaTiO₃ Stoichiometric BaTiO₃ can be formed at ~650°C.[8]Higher temperatures may be required.
Dielectric Constant of BaTiO₃ Sintered ceramics can exhibit high dielectric constants (1600-3000 at 1 kHz).[8]Reported to be very low in some sol-gel preparations.[6][7]
Intermediate Products Decomposes via an oxycarbonate intermediate (Ba₂Ti₂O₅CO₃).[8]Decomposes to barium carbonate (BaCO₃).[1][9]

Experimental Protocols

Sol-Gel Synthesis of BaTiO₃ using Barium Acetate

This protocol is based on the methodology for preparing BaTiO₃ powders using barium acetate and titanium isopropoxide as precursors.[6][7]

Materials:

Procedure:

  • Dissolve 8.5 g of barium acetate in 35 ml of acetic acid with continuous magnetic stirring at 60°C for 30 minutes.

  • Reflux the solution at 110°C for 2 hours.

  • In a separate flask, dissolve 0.11 mol of titanium isopropoxide in ethanol, and add 2-methoxyethanol to stabilize the solution at room temperature.

  • Add the barium solution dropwise into the titanium solution. Maintain the pH of the mixture in the range of 8-9 by adding a buffering agent like KOH.

  • Reflux the resulting mixture, which will lead to the formation of a thick white gel.

  • Add distilled water to the gel and mix by stirring on a hot plate.

  • Filter the solution and wash the precipitate with hot distilled water and acetone.

  • Dry the collected powder in an oven at 200°C for 2 hours.

  • Calcine the dried powder at 900°C in a muffle furnace with heating and cooling rates of 3°C/min to obtain the final BaTiO₃ powder.

Citrate Precursor (Pechini) Synthesis of BaTiO₃

This protocol describes a modified Pechini method for synthesizing BaTiO₃ nanoparticles.[10]

Materials:

  • Barium acetate (Ba(CH₃COO)₂) - Note: Barium acetate is used here to form the citrate in situ.

  • Titanium(IV) (triethanolaminato) isopropoxide

  • Citric acid

  • Ethylene (B1197577) glycol

Procedure:

  • Prepare this compound Solution: Dissolve 2.02 g of barium acetate in approximately 2.7 mL of ethylene glycol. Then, add 1.51 g of citric acid to this solution.

  • Prepare Titanium Citrate Solution: In a separate container, mix 2.5 g of titanium (triethanolaminato)isopropoxide with 5.31 g of citric acid in 6.2 mL of ethylene glycol.

  • Mix and Form Gel: Combine the two solutions. A clear yellow solution should be achieved. Stir the mixed solution at 125°C for 2 hours to obtain a yellow gel.

  • Dry the Gel: Heat the polymeric gel in a vacuum oven at 135°C for 24 hours to obtain a dry powder.

  • Calcination: Calcine the precursor powder at a suitable temperature (e.g., 800°C) to remove organic residues and form the crystalline BaTiO₃ phase.

Visualized Workflows and Concepts

The following diagrams illustrate the experimental workflows and the fundamental difference between the two precursor types.

G Comparative Synthesis Workflow for BaTiO₃ cluster_acetate Barium Acetate Route cluster_citrate This compound Route (Pechini) A1 Dissolve Ba Acetate in Acetic Acid A3 Mix Solutions & Adjust pH A1->A3 A2 Prepare Ti Alkoxide Solution A2->A3 A4 Gel Formation A3->A4 A5 Drying @ 200°C A4->A5 A6 Calcination @ 900°C A5->A6 A7 BaTiO₃ Powder A6->A7 C1 Prepare Ba-Citrate & Ti-Citrate Solutions C2 Mix & Form Polymeric Gel @ 125°C C1->C2 C3 Drying @ 135°C C2->C3 C4 Calcination @ ~800°C C3->C4 C5 BaTiO₃ Powder C4->C5

Caption: Comparative workflow for BaTiO₃ synthesis.

G Conceptual Difference of Precursors cluster_acetate Barium Acetate in Solution cluster_citrate This compound in Solution Ba_ion Ba²⁺ Ion Ac_ion CH₃COO⁻ Ion label_acetate Simple ionic dissociation. Potential for inhomogeneous precipitation. Chelate Metal-Citrate Complex Ba_chelate Ba²⁺ Ba_chelate->Chelate Ti_chelate Ti⁴⁺ Ti_chelate->Chelate label_citrate Chelation immobilizes metal ions, ensuring molecular-level homogeneity.

Caption: Chelation vs. simple salt dissociation.

Conclusion

The choice between this compound and barium acetate as a precursor has significant consequences for the synthesis of advanced materials. While barium acetate offers simplicity, the citrate precursor route, particularly through methods like the Pechini process, provides distinct advantages due to the chelating action of citric acid. This chelation promotes a more uniform distribution of metal cations in the precursor gel, which can lead to the formation of more homogeneous, crystalline final products at lower temperatures.[4][8][11] For applications requiring high purity, controlled stoichiometry, and superior dielectric properties, the citrate precursor pathway often represents the more favorable option.

References

Unlocking New Frontiers in Nanomaterial Synthesis: A Comparative Guide to the Advantages of Barium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise control over nanoparticle characteristics is paramount. The choice of capping and chelating agents during synthesis plays a pivotal role in determining the size, morphology, purity, and ultimately, the functionality of the resulting nanomaterials. This guide provides a comprehensive comparison of the use of an in-situ barium citrate (B86180) precursor in nanomaterial synthesis, primarily through sol-gel and Pechini methods, against other common synthesis techniques for barium-containing nanoparticles.

The utilization of citric acid in conjunction with a barium salt to form a "barium citrate" complex in situ presents a compelling strategy for the synthesis of advanced nanomaterials such as Barium Titanate (BaTiO₃) and Barium Carbonate (BaCO₃). This approach offers significant advantages in achieving homogeneity at the molecular level, which translates to superior control over the final product's properties.

Comparative Analysis of Synthesis Methods

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the in-situ this compound precursor method with alternative synthesis routes.

Table 1: Comparison of Synthesis Parameters for Barium Titanate (BaTiO₃) Nanoparticles

Synthesis MethodPrecursorsTemperature (°C)Particle Size (nm)PhaseReference
In-situ this compound (Pechini) Barium Acetate, Titanium Isopropoxide, Citric Acid, Ethylene Glycol80040-90Cubic[1]
In-situ this compound (Sol-Gel) Barium Nitrate (B79036), Titanium Oxide, Citric Acid70045Tetragonal[2]
HydrothermalBarium Hydroxide, Titanium Dioxide80080-200Cubic[1]
HydrothermalBarium Chloride, Titanium Tetrachloride100-180~100Cubic & Tetragonal[3]
Solid-State ReactionBarium Carbonate, Titanium Dioxide>1000>100Tetragonal[4]
Co-precipitationOxalic Acid, Titanium Tetraisopropoxide, Barium Hydroxide900-1200>100Tetragonal[5]

Table 2: Comparison of Synthesis Parameters for Barium Carbonate (BaCO₃) Nanoparticles

Synthesis MethodPrecursorsTemperature (°C)Particle Size (nm)PhaseReference
In-situ this compound (Sol-Gel Combustion) Barium Nitrate, Citric Acid≤400 (combustion), 450 (calcination)1-10Orthorhombic[6][7][8]
Microwave Homogeneous PrecipitationBarium Chloride, Urea, (with Citric Acid as guide)Not specifiedNeedle/Rod-likeOrthorhombic[9]
Polymer-Assisted PrecipitationBarium Chloride, Sodium Carbonate, Diethylene GlycolNot specified20-32 (crystallite)Orthorhombic[10]
Co-precipitationBarium Nitrate, Sodium BicarbonateNot specifiedNot specifiedOrthorhombic[11]

Key Advantages of the In-situ this compound Method

The data consistently highlights several advantages of employing an in-situ this compound precursor approach:

  • Lower Crystallization Temperatures: The molecular-level mixing of barium and other metal ions within the citrate complex facilitates the formation of the desired crystalline phase at significantly lower temperatures compared to traditional solid-state reactions.[4] This reduces energy consumption and minimizes thermal budget constraints.

  • Smaller and More Uniform Nanoparticle Size: The citrate network effectively isolates metal ions, preventing premature agglomeration and allowing for controlled nucleation and growth, resulting in smaller and more uniform nanoparticles.[6][7][12]

  • Enhanced Homogeneity and Stoichiometric Control: The formation of a stable metal-citrate chelate in the solution phase ensures a homogeneous distribution of cations throughout the precursor, leading to a more uniform and stoichiometrically precise final product.[8][13]

  • Versatility in Producing Complex Oxides: This method is particularly well-suited for synthesizing complex multi-component oxides, such as BaTiO₃, by ensuring the intimate mixing of different metal cations.[1]

Experimental Protocols

In-situ this compound (Sol-Gel Auto-Combustion) for BaCO₃ Nanoparticles

This method leverages the formation of a barium-citrate gel which is then combusted to yield the nanoparticle precursor.

Materials:

  • Barium Nitrate (Ba(NO₃)₂)

  • Citric Acid (C₆H₈O₇)

  • Deionized Water

  • Ammonia solution (for pH adjustment, if necessary)

Procedure:

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of Barium Nitrate and Citric Acid in a minimum amount of deionized water. A typical molar ratio of citrate to nitrate is around 1.3.[6]

  • Gel Formation: Gently heat the solution on a hot plate (around 80-90°C) with continuous stirring. The solution will gradually become more viscous and form a transparent gel.[13]

  • Auto-Combustion: Continue heating the gel. As the water evaporates, the gel will swell and eventually auto-ignite, producing a voluminous, foamy ash. This combustion process typically occurs at temperatures below 400°C.[6][8]

  • Calcination: The resulting ash is then calcined in a furnace at a specific temperature (e.g., 450-750°C) to remove any residual carbon and to obtain the final, crystalline BaCO₃ nanoparticles.[6][7]

Hydrothermal Synthesis of BaTiO₃ Nanoparticles (Alternative Method)

Materials:

  • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

  • Titanium Dioxide (TiO₂)

  • Deionized Water

Procedure:

  • Precursor Suspension: A suspension is prepared by mixing Ba(OH)₂·8H₂O and TiO₂ in deionized water in a desired molar ratio (e.g., Ba:Ti = 1.2:1).[3]

  • Hydrothermal Reaction: The suspension is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 100-180°C) for a set duration (e.g., 7 hours).[3]

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation or filtration.

  • Washing and Drying: The product is washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. The final BaTiO₃ nanoparticles are then dried in an oven.

Visualizing the Processes and Potential Interactions

To further elucidate the methodologies and potential biological interactions, the following diagrams are provided.

G cluster_0 In-situ this compound Sol-Gel Auto-Combustion A Barium Nitrate & Citric Acid in Deionized Water B Mixing & Heating (80-90°C) A->B C Viscous Gel Formation B->C D Auto-Combustion (<400°C) C->D E Fluffy Precursor Ash D->E F Calcination (450-750°C) E->F G Barium Carbonate Nanoparticles F->G

Experimental Workflow for In-situ this compound Method.

G cluster_1 Hydrothermal Synthesis H Barium Hydroxide & TiO2 in Deionized Water I Transfer to Autoclave H->I J Hydrothermal Reaction (100-180°C) I->J K Cooling & Collection J->K L Washing (Water/Ethanol) K->L M Drying L->M N Barium Titanate Nanoparticles M->N

Experimental Workflow for Hydrothermal Synthesis.

Potential Cellular Interactions and Signaling Pathways

While direct studies on the signaling pathways activated by this compound-synthesized nanoparticles are limited, the presence of a carboxylate-rich surface, due to the citrate, can inform predictions about their biological interactions. The surface chemistry of nanoparticles is a critical determinant of their interaction with biological systems.

Upon introduction into a biological medium, nanoparticles are rapidly coated with proteins, forming a "protein corona" that influences their cellular uptake and subsequent biological response.[14] The negative charge provided by the citrate can influence the composition of this protein corona.

The cellular uptake of citrate-capped nanoparticles is often mediated by endocytosis.[15] Once inside the cell, the nanoparticles can interact with various cellular components. The surface carboxyl groups may play a role in modulating inflammatory responses. For instance, studies on other types of carboxylated nanoparticles have suggested an influence on macrophage autophagy and Toll-like receptor (TLR) signaling pathways, which are central to the innate immune response.[16]

G NP Barium-Citrate Nanoparticle PC Protein Corona Formation (in biological fluid) NP->PC Membrane Cell Membrane PC->Membrane Receptor Binding Endocytosis Endocytosis (e.g., Clathrin-mediated) Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Endo-lysosomal pathway Cytosol Cytosolic Release/ Ion Dissolution Endosome->Cytosol Endosomal Escape Lysosome->Cytosol Signaling Modulation of Signaling Pathways (e.g., TLR, Autophagy) Cytosol->Signaling Response Cellular Response (e.g., Inflammatory Cytokine Production) Signaling->Response

Inferred Cellular Interaction Pathway for Citrate-Coated Nanoparticles.

Conclusion

The use of an in-situ this compound precursor in sol-gel and related methods offers a superior route for the synthesis of high-quality, nanostructured barium-containing materials. The advantages of lower processing temperatures, finer particle size control, and enhanced compositional homogeneity make it an attractive alternative to conventional synthesis techniques. For researchers in materials science and drug development, leveraging the benefits of the this compound method can pave the way for the creation of novel nanomaterials with precisely tailored properties for a wide range of applications, from advanced electronics to targeted drug delivery systems. Further investigation into the specific biological interactions of these nanoparticles will be crucial for fully realizing their potential in the biomedical field.

References

Validation of Barium Citrate Purity: A Comparative Guide to Titrimetric and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of methods for validating the purity of barium citrate (B86180), a compound utilized in various scientific and pharmaceutical applications. Accurate determination of its purity is critical for ensuring experimental reproducibility and product quality. This document outlines a primary titrimetric approach and compares it with alternative instrumental methods, offering comprehensive experimental protocols and data presentation to aid in methodology selection.

Comparison of Analytical Methods for Barium Citrate Purity

The purity of this compound (Ba₃(C₆H₅O₇)₂) can be assessed by determining the percentage content of both barium and citrate ions. The theoretical percentages are approximately 52.1% for barium and 47.9% for citrate. Deviation from these values indicates the presence of impurities.

Method CategorySpecific TechniqueAnalytePrincipleAdvantagesDisadvantages
Titrimetry Complexometric Titration (EDTA)Barium (Ba²⁺)Ba²⁺ forms a stable complex with EDTA at an alkaline pH. The endpoint is detected using a metallochromic indicator.[1][2][3][4][5]Cost-effective, high precision and accuracy, well-established methodology.[6]Can be subject to interference from other metal ions, requires careful pH control.[1]
Acid-Base TitrationCitrate (C₆H₅O₇³⁻)The citrate ion, a weak base, is protonated by a strong acid, or a citric acid solution is titrated with a strong base. The endpoint is determined potentiometrically.[7][8][9]Simple, reliable, and can be automated.Endpoint detection can be challenging due to the polyprotic nature of citric acid.[8]
Spectroscopy Atomic Absorption Spectroscopy (AAS)Barium (Ba²⁺)Measures the absorption of light by free barium atoms in a flame or graphite (B72142) furnace.[10][11]High sensitivity and specificity for barium.Requires specialized equipment, potential for chemical and ionization interferences.
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)Barium (Ba²⁺)Measures the light emitted by excited barium atoms in a high-temperature plasma.[10][11]Multi-element capability, high sensitivity, wide linear range.High initial instrument cost, requires skilled operator.
Chromatography Ion Chromatography (IC)Citrate (C₆H₅O₇³⁻)Separates citrate from other anions on an ion-exchange column followed by conductivity detection.[12]High selectivity and sensitivity, can simultaneously analyze other anions.Requires specialized instrumentation and eluent preparation.

Experimental Protocols

Titrimetric Determination of Barium and Citrate in this compound

This approach involves two separate titrations on the same sample of this compound. First, the citrate content is determined via acid-base titration. Subsequently, the barium content is determined from the same solution using complexometric titration.

a) Sample Preparation:

  • Accurately weigh approximately 1.0 g of the this compound sample.

  • Dissolve the sample in 50 mL of 0.5 M HCl. Gentle heating may be required to facilitate dissolution.

  • Transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. This will be the stock solution.

b) Citrate Determination (Acid-Base Titration):

  • Pipette 25.00 mL of the stock solution into a 250 mL beaker.

  • Add 50 mL of deionized water.

  • Immerse a calibrated pH electrode connected to a pH meter into the solution.

  • Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each addition of titrant.

  • The endpoint is the point of maximum inflection on the titration curve, which corresponds to the complete neutralization of the excess HCl and the protonated citric acid. A blank titration with 50 mL of the 0.5 M HCl diluted to 75 mL should be performed to determine the acid concentration accurately.

c) Barium Determination (Complexometric Titration with EDTA):

  • To the solution from the citrate titration (or a fresh 25.00 mL aliquot of the stock solution), add 10 mL of an ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.[4]

  • Add a few drops of Eriochrome Black T indicator. The solution should turn wine-red.[4][5]

  • Titrate with a standardized 0.05 M EDTA solution until the color changes from wine-red to a distinct blue.[4][5]

Alternative Method: Ion Chromatography for Citrate
  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water to create a stock solution. Further dilute an aliquot of the stock solution to fall within the calibration range of the instrument.[12]

  • Instrumentation: Use an ion chromatograph equipped with a suitable anion-exchange column (e.g., Dionex IonPac™ AS11) and a suppressed conductivity detector.[12]

  • Analysis: Inject the diluted sample into the IC system. The citrate peak is identified by its retention time and quantified based on a calibration curve prepared from certified citrate standards.[12]

Alternative Method: ICP-AES for Barium
  • Sample Preparation: Accurately weigh a small amount of this compound, dissolve it in a dilute nitric acid solution, and dilute to a known volume in a volumetric flask to bring the barium concentration into the linear range of the ICP-AES.[10]

  • Instrumentation: Use an ICP-AES instrument calibrated with certified barium standards.

  • Analysis: Aspirate the sample solution into the plasma and measure the emission intensity at a characteristic wavelength for barium (e.g., 455.403 nm).[10] The barium concentration is determined from the calibration curve.

Visualizing the Workflow and Comparison

Titration_Workflow cluster_prep Sample Preparation cluster_citrate Citrate Titration cluster_barium Barium Titration weigh Weigh this compound dissolve Dissolve in HCl weigh->dissolve dilute Dilute to Volume dissolve->dilute aliquot_c Take Aliquot dilute->aliquot_c aliquot_b Take Aliquot / Use Previous dilute->aliquot_b titrate_naoh Titrate with NaOH aliquot_c->titrate_naoh endpoint_c Potentiometric Endpoint titrate_naoh->endpoint_c adjust_ph Adjust pH to 10 aliquot_b->adjust_ph add_indicator Add Indicator adjust_ph->add_indicator titrate_edta Titrate with EDTA add_indicator->titrate_edta endpoint_b Colorimetric Endpoint titrate_edta->endpoint_b

Caption: Experimental workflow for the titrimetric analysis of this compound.

Method_Comparison cluster_analyte Analyte cluster_methods_ba Barium Analysis Methods cluster_methods_cit Citrate Analysis Methods Barium_Citrate This compound Purity Barium Barium (Ba²⁺) Barium_Citrate->Barium Citrate Citrate (C₆H₅O₇³⁻) Barium_Citrate->Citrate Titration_Ba Complexometric Titration Barium->Titration_Ba AAS AAS Barium->AAS ICP_AES ICP-AES Barium->ICP_AES Titration_Cit Acid-Base Titration Citrate->Titration_Cit IC Ion Chromatography Citrate->IC

Caption: Logical comparison of analytical methods for this compound purity.

References

Comparative analysis of different Barium citrate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthesis routes for Barium citrate (B86180), a compound of interest in various chemical and pharmaceutical applications. The following sections detail the most common synthesis methodologies, offering insights into their reaction principles and expected outcomes. While direct comparative studies with comprehensive quantitative data are limited in publicly available literature, this guide synthesizes the available information to provide a clear overview for research and development purposes.

Direct Precipitation Route

The direct precipitation method, also known as the double decomposition route, is a straightforward and common technique for synthesizing insoluble salts like Barium citrate. This method involves the reaction of a soluble barium salt with a soluble citrate salt in an aqueous solution, leading to the precipitation of this compound.

Experimental Protocol

Materials:

  • Barium Chloride (BaCl₂) or Barium Nitrate (Ba(NO₃)₂)

  • Trisodium Citrate (Na₃C₆H₅O₇) or Diammonium Citrate ((NH₄)₂HC₆H₅O₇)

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of the barium salt and the citrate salt.

  • Slowly add the citrate salt solution to the barium salt solution with constant stirring.

  • A white precipitate of this compound will form immediately.[1]

  • Continue stirring for a specified period to ensure complete precipitation.

  • Isolate the precipitate by filtration (e.g., using a Buchner funnel).

  • Wash the precipitate with deionized water to remove any soluble impurities.

  • Dry the purified this compound precipitate in an oven at a suitable temperature.

Reaction Schematics

G cluster_reactants Reactants cluster_process Process cluster_products Products BaCl2 Barium Chloride (aq) Mixing Mixing & Stirring BaCl2->Mixing Na3Citrate Sodium Citrate (aq) Na3Citrate->Mixing BaCitrate This compound (s) (Precipitate) Mixing->BaCitrate NaCl Sodium Chloride (aq) Mixing->NaCl G cluster_reactants Reactants cluster_process Process cluster_products Products BaCO3 Barium Carbonate (s) Reaction Reaction & Dissolution BaCO3->Reaction CitricAcid Citric Acid (aq) CitricAcid->Reaction BaCitrate_sol This compound (aq) Reaction->BaCitrate_sol H2O Water (l) Reaction->H2O CO2 Carbon Dioxide (g) Reaction->CO2 G Start Barium Salt + Citric Acid + (Ethylene Glycol) Sol Homogeneous Sol (Metal-Citrate Complexes) Start->Sol Heating & Stirring Gel Viscous Gel (Polymerization) Sol->Gel Further Heating DriedGel Dried Gel (Barium-Citrate Precursor) Gel->DriedGel Drying FinalOxide Final Oxide Product (e.g., BaTiO₃) DriedGel->FinalOxide Calcination

References

Barium Salts in Biopharmaceutical Precipitation: A Comparative Guide with a Focus on the Role of Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biopharmaceutical downstream processing, precipitation is a critical step for the concentration and purification of therapeutic proteins and other biologies. While various agents are employed for this purpose, the use of barium salts presents specific advantages and considerations. This guide provides an objective comparison of precipitation methodologies, clarifies the role of barium citrate (B86180), and presents supporting experimental frameworks.

The Role of Barium Salts and the Function of Citrate in Precipitation

Contrary to what the name might suggest, "barium citrate" is not typically used as a primary agent to precipitate biologics. Instead, soluble barium salts, most notably **barium chloride (BaCl₂) **, are utilized to induce precipitation. This process, often a form of "salting out," works by neutralizing surface charges on proteins and competing for water molecules, which reduces the protein's solubility and causes it to precipitate. Barium chloride precipitation is a known method for the fractionation of certain proteins, such as Vitamin K-dependent coagulation factors from plasma[1].

Citrate , in the form of citric acid or a salt like sodium citrate, plays a crucial, multifaceted role as an additive or buffer component in these precipitation systems rather than as the primary precipitant. Its functions include:

  • pH Buffering: Citrate buffers are effective at maintaining a stable pH, which is critical as protein solubility is highly dependent on pH.

  • Chelation of Divalent Cations: Citrate is a strong chelating agent for divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺)[2]. By binding these ions, citrate can prevent them from forming unwanted complexes with proteins that might lead to aggregation or degradation[3][4][5]. This chelation activity is pH-dependent.

  • Protein Stabilization: By maintaining pH and chelating potentially destabilizing metal ions, citrate can help preserve the structural integrity and biological activity of the target protein during the precipitation process[3].

  • Inhibition of Crystallization: In contexts such as the precipitation of barium sulfate, citric acid has been shown to inhibit crystal growth, which can be a desirable effect for controlling particle size and morphology.

Comparison of Common Protein Precipitation Methods

While direct quantitative comparisons involving barium salts are scarce in publicly available literature, it is useful to compare the performance of common precipitation agents to provide context for selecting a suitable method. The efficacy of any method is highly dependent on the specific protein and the composition of the starting material.

Precipitation MethodPrinciple of ActionTypical Protein Purity (%)Typical Protein Yield (%)AdvantagesDisadvantages
Salting Out (e.g., Ammonium Sulfate) High salt concentration reduces protein solubility by competing for water molecules, leading to "salting out".[6][7]60-8070-90Gentle, preserves protein activity, cost-effective.[8]Co-precipitation of contaminants is common; requires a downstream desalting step.[8]
Acid Precipitation (e.g., Trichloroacetic Acid - TCA) Reduces the pH of the solution to the protein's isoelectric point, where its net charge is zero and solubility is minimal, causing it to precipitate.[9][10]Variable>90Highly effective for concentrating proteins and removing certain contaminants.Denatures the protein, making it non-functional; residual acid must be removed.[8][9]
Organic Solvent Precipitation (e.g., Acetone, Ethanol) Reduces the dielectric constant of the solution, which increases the electrostatic attraction between protein molecules, leading to aggregation and precipitation.[9]70-9060-85Can be very effective for concentrating dilute protein solutions; removes some interfering substances.[8]Can cause protein denaturation, especially if not performed at low temperatures.[8]
Divalent Cation Salts (e.g., Barium Chloride) Neutralizes surface charges and competes for water of hydration, similar to salting out. Can also form specific salt-bridges with certain proteins.Protein-specificProtein-specificCan be effective for specific classes of proteins (e.g., Vitamin K-dependent proteins).[1]Lack of extensive public data for a wide range of proteins; potential for protein denaturation; requires removal of barium ions.

Note: The purity and yield values are illustrative and can vary significantly based on the protein, sample matrix, and protocol optimization.[8]

Experimental Protocols

Below is a representative experimental protocol for protein precipitation using barium chloride, incorporating the use of a citrate buffer.

Experimental Protocol: Protein Precipitation using Barium Chloride in a Citrate Buffer System

1. Materials and Reagents:

  • Protein solution (e.g., clarified cell lysate, plasma fraction)

  • Barium chloride (BaCl₂) stock solution (e.g., 1 M)

  • Citrate buffer (e.g., 20 mM sodium citrate, pH 6.0)

  • Wash buffer (e.g., cold citrate buffer with a low concentration of BaCl₂)

  • Resuspension buffer (suitable for the downstream application, e.g., Tris-HCl, PBS)

  • Centrifuge (refrigerated)

  • Spectrophotometer or other protein quantification assay equipment

2. Procedure:

  • Preparation of the Protein Sample:

    • Start with a clarified protein solution, free of particulate matter.

    • Ensure the protein solution is buffered in a suitable buffer, such as the 20 mM citrate buffer at pH 6.0. This helps maintain a stable pH and chelates interfering divalent cations.

    • Place the protein solution in a beaker or tube on ice or in a cold room to minimize protein degradation.

  • Addition of Precipitant:

    • While gently stirring, slowly add the barium chloride stock solution dropwise to the protein solution to reach the desired final concentration. The optimal concentration of BaCl₂ must be determined empirically for each specific protein.

    • Continue stirring for 30-60 minutes at 4°C to allow for complete precipitation.

  • Pelleting the Precipitate:

    • Transfer the solution to centrifuge tubes.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

  • Washing the Pellet:

    • Carefully decant and discard the supernatant.

    • Resuspend the pellet in a small volume of cold wash buffer. This step is crucial to remove co-precipitated contaminants.

    • Centrifuge again under the same conditions and discard the supernatant. Repeat the wash step if necessary.

  • Resuspension of the Purified Protein:

    • Resuspend the final protein pellet in a minimal volume of the desired resuspension buffer. Ensure the buffer does not contain components that will react with any residual barium.

    • The protein solution may require dialysis or another buffer exchange method to completely remove residual barium and citrate ions before downstream applications.

  • Quantification:

    • Determine the protein concentration and purity of the final solution using a suitable protein assay and analytical techniques (e.g., SDS-PAGE, HPLC).

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_precip 2. Precipitation cluster_sep 3. Separation & Washing cluster_final 4. Final Product start Clarified Protein Solution buffer Buffer Exchange into Citrate Buffer (pH 6.0) start->buffer Stabilize pH, Chelate Cations add_bacl2 Slow Addition of Barium Chloride (BaCl₂) buffer->add_bacl2 Gentle Stirring incubate Incubation at 4°C (30-60 min) add_bacl2->incubate centrifuge1 Centrifugation (10,000 x g, 20 min) incubate->centrifuge1 wash Wash Pellet with Cold Wash Buffer centrifuge1->wash Discard Supernatant centrifuge2 Repeat Centrifugation wash->centrifuge2 resuspend Resuspend in Final Buffer centrifuge2->resuspend Discard Supernatant analysis Quantification & Purity Analysis (SDS-PAGE, HPLC) resuspend->analysis Citrate_MoA cluster_citrate Citrate's Role in Protein Stability cluster_effects Mechanisms of Action cluster_outcomes Outcomes for Protein Integrity citrate Citrate / Citric Acid ph_buffer pH Buffering citrate->ph_buffer Maintains Optimal pH chelation Chelation of Divalent Cations (e.g., Ca²⁺, Mg²⁺) citrate->chelation Sequesters Metal Ions protein_stability Maintains Native Protein Conformation ph_buffer->protein_stability prevent_agg Prevents Cation-Induced Aggregation/Degradation chelation->prevent_agg prevent_agg->protein_stability contributes to

References

A Comparative Guide to the Characterization of Barium-Containing Nanoparticles: Citrate-Derived vs. Alternative Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The method chosen for nanoparticle synthesis is a critical determinant of their physicochemical properties and, consequently, their performance in biomedical applications such as drug delivery. This guide provides an objective comparison of barium-containing nanoparticles derived from a citrate-based synthesis method against those produced by other common techniques, namely co-precipitation and green synthesis. The information presented herein is synthesized from various experimental studies to offer a comparative overview for researchers.

Quantitative Data Comparison

Nanoparticle TypeSynthesis MethodParticle Size (nm)MorphologyZeta Potential (mV)Drug Loading Efficiency (%)
Barium Carbonate (BaCO₃)Citrate-Nitrate Gel Auto-Combustion1–10[1]Orthorhombic[1]Highly Negative (inferred)[2]Data not available
Barium Oxide (BaO)Co-precipitation~16Flower-shapedData not availableData not available
Barium Sulfate (B86663) (BaSO₄)Co-precipitation34–35Orthorhombic-9 (with Tween80)[3]Data not available
Barium Sulfate (BaSO₄)Green Synthesis (A. indica)71.36 (average diameter)Rice grain-like[4][5]Data not availableData not available
Barium Oxide (BaO)Hydrothermal12 (crystallite size)NanorodsData not availableData not available

Note: The zeta potential for citrate-derived nanoparticles is inferred to be highly negative, as citrate (B86180) provides a negatively charged surface to nanoparticles[2]. Specific values for barium citrate nanoparticles were not available in the reviewed literature. Data on drug loading efficiency for these specific synthesis methods of barium nanoparticles were also not found.

Experimental Protocols

Detailed methodologies for the synthesis of barium-containing nanoparticles via different routes are provided below. These protocols are based on published experimental procedures.

Citrate-Nitrate Gel Auto-Combustion Synthesis of Barium Carbonate (BaCO₃) Nanoparticles

This method utilizes citric acid as a chelating agent and fuel for a self-sustaining combustion reaction, leading to the formation of fine, homogeneous nanoparticles[1].

Materials:

  • Barium nitrate (B79036) (Ba(NO₃)₂)

  • Citric acid (C₆H₈O₇)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of barium nitrate.

  • Add citric acid to the barium nitrate solution with a citrate to nitrate molar ratio of 1.3[1].

  • Heat the solution on a hot plate to evaporate the water, leading to the formation of a viscous gel[6].

  • Continue heating the gel until it undergoes auto-combustion, a self-propagating exothermic reaction. This results in a voluminous, foamy powder[1][6].

  • The obtained powder is then calcined at a specific temperature (e.g., 450°C) to obtain the pure orthorhombic phase of BaCO₃ nanoparticles[1].

Co-precipitation Synthesis of Barium Oxide (BaO) Nanoparticles

Co-precipitation is a widely used, simple, and cost-effective method for synthesizing nanoparticles[7].

Materials:

  • Barium nitrate (Ba(NO₃)₂)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

Procedure:

  • Dissolve 0.5 M of Barium Nitrate in 100 ml of deionized water with continuous stirring[8].

  • Separately, prepare a sodium bicarbonate solution[8].

  • Add the sodium bicarbonate solution drop-wise into the barium nitrate solution under vigorous stirring[8].

  • Allow the resulting mixture to precipitate for 12 hours[8].

  • The precipitate is then washed and centrifuged with distilled water and alcohol multiple times to remove impurities[8].

  • Finally, the precipitate is dried and calcined at 400–500°C for 4 hours to obtain BaO nanoparticles[8].

Green Synthesis of Barium Sulfate (BaSO₄) Nanoparticles

This method employs a biological entity, such as a plant extract, which contains biomolecules that act as reducing and capping agents. This approach is environmentally friendly and avoids the use of toxic chemicals[9].

Materials:

  • Azadirachta indica (neem) leaves

  • Ethanol (B145695)

  • Barium chloride (BaCl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare an extract of Azadirachta indica leaves by refluxing 30 g of leaves in 40 ml of ethanol at 30°C for 60 minutes[9].

  • Filter the extract after cooling[9].

  • Take 20 ml of the filtrate and add 40 ml of 0.05 mol/L BaCl₂ solution dropwise under sonication[9].

  • After 10 minutes, add 40 ml of 0.05 mol/L Na₂SO₄ solution dropwise, which will result in a green-colored precipitate[9].

  • Separate the precipitate by filtration and dry it at 100°C for 2 hours to obtain BaSO₄ nanostructures[9].

Visualization of Workflows and Pathways

Experimental Workflow: Citrate-Nitrate Gel Auto-Combustion Synthesis

G cluster_0 Solution Preparation cluster_1 Gel Formation cluster_2 Combustion cluster_3 Final Product A Barium Nitrate Solution C Mixing and Heating A->C B Citric Acid B->C D Viscous Gel C->D E Auto-Combustion D->E F Foamy Powder E->F G Calcination F->G H Barium Carbonate Nanoparticles G->H

Caption: Workflow for Citrate-Nitrate Gel Auto-Combustion Synthesis.

Generalized Cellular Uptake Pathway of Nanoparticles

Specific signaling pathways for this compound-derived nanoparticles are not well-documented. The following diagram illustrates a general mechanism of nanoparticle uptake by cells.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular NP Nanoparticles Endocytosis Endocytosis (e.g., Clathrin-mediated, Caveolae-mediated) NP->Endocytosis Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome Endosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome Release Drug Release Lysosome->Release

Caption: Generalized pathway of nanoparticle cellular uptake via endocytosis.

Comparative Analysis

The citrate-nitrate gel auto-combustion method appears to yield the smallest particle sizes (1–10 nm) among the compared methods[1]. This is a significant advantage in drug delivery, as smaller nanoparticles can often exhibit enhanced cellular uptake and bioavailability. The use of citrate as a chelating agent and fuel likely contributes to the formation of a homogeneous precursor gel, which upon combustion, results in fine, uniform nanoparticles[6]. Furthermore, citrate-stabilized nanoparticles are known to have a high negative zeta potential, which contributes to their colloidal stability by preventing aggregation[2].

In contrast, the co-precipitation method , while simple and cost-effective, tends to produce larger nanoparticles (~16–35 nm)[7]. The morphology can also be less uniform, as seen with the "flower-shaped" BaO nanoparticles. While stabilizers can be added to control particle size and aggregation, the inherent nature of the rapid precipitation can lead to a broader size distribution.

Green synthesis offers an eco-friendly alternative, but the resulting nanoparticle characteristics are highly dependent on the specific plant extract used. In the case of Azadirachta indica extract for BaSO₄ synthesis, the resulting particles were significantly larger (average diameter of 71.36 nm) and had a distinct "rice grain-like" morphology[4][5]. While this method avoids harsh chemicals, achieving small, monodisperse nanoparticles can be more challenging.

The hydrothermal method can produce well-defined crystalline nanostructures, such as the BaO nanorods with a crystallite size of 12 nm. This method allows for good control over crystallinity and morphology but often requires high temperatures and pressures.

Conclusion

The choice of synthesis method has a profound impact on the physicochemical properties of barium-containing nanoparticles. The citrate-nitrate gel auto-combustion method shows great promise for producing very small nanoparticles, which is highly desirable for many biomedical applications. However, co-precipitation and green synthesis offer simpler, and in the latter case, more environmentally friendly routes, albeit with potentially less control over particle size and morphology. The hydrothermal method provides a means to generate highly crystalline nanostructures.

For researchers and drug development professionals, the selection of a synthesis method should be guided by the specific requirements of the intended application. If small particle size and high surface area are paramount, a citrate-based combustion method may be optimal. If cost and simplicity are the primary drivers, co-precipitation is a viable option. For applications where biocompatibility and sustainability are key concerns, green synthesis presents an attractive alternative. Further research is needed to conduct direct comparative studies of these methods for various barium-containing nanoparticles, particularly focusing on drug loading and release kinetics, as well as their specific interactions with biological systems.

References

Cross-Validation of Protein Precipitation Results: A Comparative Guide to Barium Citrate and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective precipitation of proteins is a critical step in purification, concentration, and analysis. The choice of precipitating agent can significantly impact the yield, purity, and integrity of the target protein. This guide provides a comparative analysis of a theoretical protein precipitation method using barium citrate (B86180) against two widely established techniques: ammonium (B1175870) sulfate (B86663) precipitation and acetone (B3395972) precipitation. The objective is to offer a framework for cross-validating precipitation results and selecting the most suitable method for specific research needs.

While barium citrate is not a commonly documented reagent for protein precipitation, its potential can be inferred from the known principles of protein precipitation by polyvalent metal ions and the use of citrate salts in purification processes.[1] This guide will, therefore, present a plausible, theoretical protocol for this compound precipitation alongside validated protocols for the alternative methods.

Comparative Analysis of Protein Precipitation Methods

The selection of a protein precipitation method is a balance between recovery, purity, cost, and the intended downstream application. The following table summarizes key performance indicators for the three methods discussed. It is important to note that actual results can vary depending on the specific protein, its concentration, and the complexity of the initial sample matrix.

Parameter This compound Precipitation (Theoretical) Ammonium Sulfate Precipitation Acetone Precipitation
Principle Neutralization of protein surface charges by Ba²⁺ ions and salting-out effect of citrate."Salting out" - competition for water molecules, leading to increased protein-protein hydrophobic interactions.[2]Reduction of the dielectric constant of the solution, disrupting the protein's hydration shell.[2]
Typical Protein Recovery 70-90% (Estimated)75-95%[3]>90%[3]
Purity of Precipitate Moderate to HighModerate (co-precipitation of other proteins can occur)High (effective at removing salts and other small molecules)[4]
Protein Denaturation Potential for denaturation due to metal ion binding.Generally preserves protein structure and biological activity.[2]High risk of denaturation, especially if not performed at low temperatures.[5]
Removal of Reagent Requires dialysis or diafiltration to remove excess barium and citrate ions.Requires dialysis or buffer exchange to remove ammonium sulfate.Acetone is volatile and can be removed by evaporation, but residual amounts can cause denaturation.[5]
Cost Low to ModerateLowLow
Ideal for Theoretical exploration for selective precipitation of specific proteins that interact with barium or citrate.Large-scale initial purification and concentration of a wide range of proteins.[6]Concentrating dilute protein samples and removing non-protein contaminants.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for each of the discussed protein precipitation techniques.

This compound Precipitation (Theoretical Protocol)

This protocol is a hypothetical procedure based on the principles of protein precipitation using polyvalent metal ions and citrate salts.[1]

Materials:

  • Protein solution

  • Barium chloride (BaCl₂) solution (e.g., 1 M)

  • Sodium citrate solution (e.g., 1 M, pH 7.0)

  • Centrifuge

  • Resuspension buffer (e.g., PBS, Tris-HCl)

Procedure:

  • Sample Preparation: Start with a clarified protein solution. If necessary, centrifuge or filter the initial lysate to remove cellular debris.

  • Precipitant Addition: While gently stirring the protein solution on ice, slowly add the barium chloride solution to a final concentration of 10-50 mM.

  • Follow this by the slow addition of the sodium citrate solution to a final concentration of 0.1-0.5 M. The optimal concentrations of both BaCl₂ and sodium citrate need to be determined empirically for the protein of interest.

  • Incubation: Continue to stir the mixture gently on ice for 30-60 minutes to allow for the formation of the protein precipitate.

  • Centrifugation: Pellet the precipitated protein by centrifugation at 10,000-15,000 x g for 15-30 minutes at 4°C.

  • Washing: Carefully decant the supernatant. Wash the pellet by resuspending it in a small volume of cold resuspension buffer containing a low concentration of sodium citrate (e.g., 10 mM) and centrifuging again. This step helps to remove co-precipitated contaminants.

  • Resuspension: After discarding the supernatant from the wash step, resuspend the final protein pellet in the desired volume of resuspension buffer for downstream applications.

Ammonium Sulfate Precipitation ("Salting Out")

This is a widely used method for protein fractionation and concentration.

Materials:

  • Protein solution

  • Saturated ammonium sulfate solution (or solid ammonium sulfate)

  • Centrifuge

  • Resuspension buffer

Procedure:

  • Sample Preparation: Begin with a clarified protein solution.

  • Ammonium Sulfate Addition: Place the protein solution in a beaker with a stir bar on ice. Slowly add the saturated ammonium sulfate solution (or finely ground solid ammonium sulfate) while stirring to the desired final saturation percentage (e.g., 40-80%). The required percentage will depend on the target protein and needs to be optimized.

  • Incubation: Allow the precipitation to proceed by stirring gently on ice for 30-60 minutes.

  • Centrifugation: Collect the precipitate by centrifugation at 10,000-15,000 x g for 15-30 minutes at 4°C.

  • Resuspension: Discard the supernatant and dissolve the protein pellet in a minimal volume of the desired resuspension buffer.

  • Desalting: Remove the excess ammonium sulfate from the resuspended protein solution using dialysis or a desalting column.

Acetone Precipitation

This method is effective for concentrating proteins and removing various contaminants.[7]

Materials:

  • Protein solution

  • Reagent-grade acetone, pre-chilled to -20°C

  • Centrifuge

  • Resuspension buffer

Procedure:

  • Pre-chilling: Chill the protein solution and the acetone to -20°C.

  • Acetone Addition: Add at least four volumes of the cold (-20°C) acetone to the protein solution with gentle vortexing or stirring.[5]

  • Incubation: Incubate the mixture at -20°C for 1-2 hours to facilitate complete protein precipitation.[6]

  • Centrifugation: Pellet the precipitated protein by centrifugation at 13,000-15,000 x g for 10-15 minutes at 4°C.[6]

  • Washing: Carefully remove the supernatant and wash the protein pellet with a small volume of cold acetone to remove any remaining contaminants.

  • Drying and Resuspension: Air-dry the pellet for a short period to evaporate the residual acetone. It is crucial not to over-dry the pellet, as this can make resuspension difficult. Resuspend the pellet in an appropriate buffer.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described protein precipitation methods.

Barium_Citrate_Precipitation_Workflow start Clarified Protein Solution add_barium Add Barium Chloride (e.g., 10-50 mM final) start->add_barium add_citrate Add Sodium Citrate (e.g., 0.1-0.5 M final) add_barium->add_citrate incubate Incubate on ice (30-60 min) add_citrate->incubate centrifuge1 Centrifuge (10,000-15,000 x g, 15-30 min, 4°C) incubate->centrifuge1 wash Wash pellet with cold buffer centrifuge1->wash centrifuge2 Centrifuge again wash->centrifuge2 resuspend Resuspend pellet in desired buffer centrifuge2->resuspend end Purified Protein resuspend->end

Caption: this compound Precipitation Workflow (Theoretical).

Ammonium_Sulfate_Precipitation_Workflow start Clarified Protein Solution add_ammonium_sulfate Slowly add Ammonium Sulfate (to desired % saturation) start->add_ammonium_sulfate incubate Incubate on ice with stirring (30-60 min) add_ammonium_sulfate->incubate centrifuge Centrifuge (10,000-15,000 x g, 15-30 min, 4°C) incubate->centrifuge resuspend Resuspend pellet centrifuge->resuspend desalt Desalt via dialysis or buffer exchange resuspend->desalt end Purified Protein desalt->end

Caption: Ammonium Sulfate Precipitation Workflow.

Acetone_Precipitation_Workflow start Protein Solution (pre-chilled to -20°C) add_acetone Add 4 volumes of cold (-20°C) Acetone start->add_acetone incubate Incubate at -20°C (1-2 hours) add_acetone->incubate centrifuge Centrifuge (13,000-15,000 x g, 10-15 min, 4°C) incubate->centrifuge wash Wash pellet with cold acetone centrifuge->wash dry Air-dry pellet briefly wash->dry resuspend Resuspend pellet in desired buffer dry->resuspend end Concentrated Protein resuspend->end

Caption: Acetone Precipitation Workflow.

References

A Comparative Guide to Sol-Gel and Hydrothermal Synthesis of Barium Citrate for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barium citrate (B86180), a salt of barium and citric acid, holds potential in various scientific applications, including as a precursor for advanced materials and in the formulation of medical imaging contrast agents. The synthesis method employed to produce barium citrate can significantly influence its physicochemical properties, such as particle size, morphology, crystallinity, and purity, which in turn dictate its performance in downstream applications. This guide provides a comprehensive comparison of two popular synthesis techniques: the sol-gel method and the hydrothermal method.

While direct comparative studies on the synthesis of this compound using these two methods are not extensively available in the current literature, this guide will draw upon the established principles of each technique and experimental data from the synthesis of analogous materials, such as other barium compounds and metal citrates, to provide a detailed and objective comparison for researchers, scientists, and drug development professionals.

Theoretical Comparison of Sol-Gel and Hydrothermal Synthesis

Both sol-gel and hydrothermal methods are "bottom-up" approaches that offer precise control over the properties of the final product compared to traditional solid-state reactions. However, they operate on different principles, leading to distinct advantages and disadvantages.

FeatureSol-Gel SynthesisHydrothermal Synthesis
Principle Involves the transition of a colloidal solution (sol) into a solid gel network through hydrolysis and polycondensation reactions.[1]Utilizes high-temperature and high-pressure aqueous solutions in a sealed vessel (autoclave) to dissolve and recrystallize materials.[2]
Temperature Typically lower temperatures for gel formation, often near room temperature, followed by a higher temperature calcination step.[3]Elevated temperatures (generally >100°C) and autogenous pressures.[2]
Pressure Atmospheric pressure during gelation.High pressure, typically above 1 atm.[2]
Precursors Metal alkoxides or metal salts (e.g., nitrates, acetates) and a complexing agent like citric acid.[4][5]Metal salts or oxides that are soluble in the aqueous medium under high temperature and pressure.[6]
Key Advantages - High product purity and homogeneity.[4][7]- Fine control over particle size and composition.[7][8]- Can be performed at low initial temperatures.[7]- Can produce highly crystalline materials without a high-temperature calcination step.[3][9]- Effective for materials not stable at their melting points.[2]- Environmentally friendly, often using water as a solvent.[9]
Key Disadvantages - Precursors (metal alkoxides) can be expensive.[3]- Significant volume shrinkage during drying can lead to cracking.[3]- Organic solvents used can be hazardous.[7]- Can be a time-consuming process.[7]- Requires specialized and expensive equipment (autoclaves).[7]- Safety considerations due to high pressure and temperature.
Typical Morphology Can produce a wide range of morphologies including nanoparticles, thin films, and porous networks.[1]Primarily yields crystalline powders and can be used for single crystal growth.[1][2]

Experimental Protocols: Hypothetical Methodologies for this compound Synthesis

The following are detailed, albeit hypothetical, experimental protocols for the synthesis of this compound via the sol-gel and hydrothermal methods, based on established procedures for similar compounds.

Sol-Gel Synthesis of this compound

This protocol is adapted from the citric acid sol-gel method used for synthesizing various metal oxides.[5][10]

Materials:

Procedure:

  • Solution Preparation: Dissolve stoichiometric amounts of the barium salt and citric acid in deionized water. A molar ratio of 1:1 to 1:2 (barium salt to citric acid) is a common starting point.[4][10]

  • Chelation: Stir the solution at a moderate temperature (e.g., 60-80°C) for several hours to ensure complete chelation of the barium ions by the citrate. The solution should become clear and homogeneous.

  • Gel Formation: Continue heating the solution to evaporate the solvent. The solution will gradually become more viscous and eventually form a transparent, viscous gel.

  • Drying: Dry the gel in an oven at a temperature of 100-120°C for 12-24 hours to remove residual water and form a solid precursor.

  • Calcination: The dried gel is then calcined in a furnace. The temperature and duration of calcination are critical parameters that will determine the final phase and crystallinity of the this compound. A temperature ramp and a final hold temperature (e.g., 300-500°C) would need to be optimized. The organic components will combust during this step, yielding the final this compound powder.[10]

Hydrothermal Synthesis of this compound

This protocol is based on the hydrothermal synthesis of other metal citrates and barium compounds.[6][11][12]

Materials:

  • Barium chloride (BaCl₂) or Barium hydroxide (B78521) (Ba(OH)₂)

  • Citric acid

  • Deionized water

  • A base (e.g., NaOH or ammonia) for pH adjustment

Procedure:

  • Precursor Solution: Dissolve the barium salt and citric acid in deionized water in a beaker.

  • pH Adjustment: Adjust the pH of the solution. The pH can significantly influence the final product's characteristics. For many metal-organic frameworks, a pH in the neutral to slightly basic range is used.[12]

  • Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 120-180°C) for a set duration (e.g., 12-48 hours).[6][9]

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing and Drying: Collect the resulting precipitate by filtration or centrifugation. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and by-products. Finally, dry the purified this compound powder in an oven at a low temperature (e.g., 60-80°C).

Performance Comparison and Data from Analogous Systems

Direct quantitative data for this compound is not available, but we can infer potential performance differences from studies on similar materials.

Performance MetricSol-Gel Method (Inferred)Hydrothermal Method (Inferred)Supporting Evidence
Particle Size Can produce very fine, potentially amorphous or poorly crystalline nanoparticles before calcination. Calcination may lead to grain growth. For BaTiO₃, particle sizes of ~80 nm have been reported for the dried gel.[8][13]Tends to produce well-defined, crystalline nanoparticles. For ZnFe₂O₄, hydrothermal synthesis yielded smaller particles (10 nm) than the sol-gel method (35 nm).[14] For BaTiO₃, particle size is influenced by temperature and precursors.[6][6][8][13][14]
Crystallinity The as-prepared gel is typically amorphous. Crystallinity is achieved through the post-synthesis calcination step. The degree of crystallinity is dependent on the calcination temperature and duration.[8][13]Generally produces highly crystalline materials directly from the synthesis process, without the need for a high-temperature post-treatment.[9] For BaTiO₃, highly tetragonal (crystalline) nanowires have been synthesized.[15][8][9][13][15]
Purity & Homogeneity A key advantage is the atomic-level mixing of precursors, leading to high purity and homogeneity in the final product.[4][5]Can also yield high-purity products, but impurities can arise from unreacted precursors if conditions are not optimized. For BaTiO₃, impurities like BaCO₃ have been observed.[16][4][5][16]
Yield & Scalability The process can be lengthy, and the yield may be affected by the multiple steps (drying, calcination). Mass production can be challenging.[17]The one-pot nature of the synthesis can be advantageous for scalability. It is described as a cost-effective method for commercial production of multi-metal citrates.[11][11][17]

Visualizing the Synthesis Workflows and Logical Relationships

Experimental Workflows

Sol_Gel_Workflow cluster_0 Sol-Gel Synthesis of this compound precursors Barium Salt & Citric Acid Solution chelation Chelation (60-80°C) precursors->chelation gelation Gel Formation (Solvent Evaporation) chelation->gelation drying Drying (100-120°C) gelation->drying calcination Calcination (300-500°C) drying->calcination product This compound Powder calcination->product

Caption: Generalized workflow for the sol-gel synthesis of this compound.

Hydrothermal_Workflow cluster_1 Hydrothermal Synthesis of this compound precursors Barium Salt & Citric Acid Solution ph_adjust pH Adjustment precursors->ph_adjust autoclave Hydrothermal Reaction (120-180°C, High Pressure) ph_adjust->autoclave cooling Cooling autoclave->cooling collection Washing & Drying cooling->collection product Crystalline this compound collection->product

Caption: Generalized workflow for the hydrothermal synthesis of this compound.

Logical Relationship: Synthesis Method to Application

Synthesis_Application_Relationship cluster_2 Impact of Synthesis Method on this compound Properties and Applications sol_gel Sol-Gel Synthesis particle_size Particle Size & Morphology sol_gel->particle_size Fine, amorphous precursor crystallinity Crystallinity sol_gel->crystallinity Controlled by calcination hydrothermal Hydrothermal Synthesis hydrothermal->particle_size Crystalline, defined shape hydrothermal->crystallinity High, as-synthesized drug_delivery Drug Delivery (e.g., as a crosslinker) particle_size->drug_delivery Affects release kinetics imaging Medical Imaging (Contrast Agent Precursor) particle_size->imaging Impacts suspension stability crystallinity->imaging Influences dissolution rate

Caption: Influence of synthesis route on properties and potential applications.

Conclusion and Future Outlook

The choice between sol-gel and hydrothermal synthesis for producing this compound will ultimately depend on the desired characteristics of the final product and the specific application.

  • The sol-gel method appears to be more advantageous when high purity, homogeneity, and fine control over the composition of multi-component materials are critical. The ability to produce amorphous precursors that can be crystallized in a controlled manner is also a significant benefit.

  • The hydrothermal method is likely the superior choice for producing highly crystalline this compound directly, potentially with a smaller particle size and without the need for a high-temperature calcination step. This method is also lauded for being more environmentally friendly and potentially more scalable.

For drug development professionals, the hydrothermal method might be more appealing for producing crystalline nanoparticles with a narrow size distribution, which could be beneficial for controlling dissolution rates and bioavailability in applications such as contrast agents. For materials scientists, the sol-gel method offers a versatile platform for creating novel this compound-based materials with tailored porosity and composition.

It is imperative for future research to conduct direct comparative experiments on the synthesis of this compound using both sol-gel and hydrothermal methods. Such studies would provide invaluable quantitative data to validate the inferred performance characteristics discussed in this guide and would pave the way for optimizing the synthesis of this compound for its promising applications in research and medicine.

References

The Influence of Precursor Selection on the Dielectric Properties of Barium Titanate (BaTiO3)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Barium titanate (BaTiO3), a cornerstone ferroelectric ceramic, is integral to the advancement of electronic components such as multilayer ceramic capacitors (MLCCs), thermistors, and piezoelectric devices.[1][2] The dielectric properties of BaTiO3, which are critical to the performance of these components, are profoundly influenced by the choice of precursor materials and the synthesis method employed. This guide provides an objective comparison of the dielectric properties of BaTiO3 derived from various precursors, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy for their specific applications.

The synthesis route and starting precursors significantly impact the final characteristics of BaTiO3 powders, including particle size, crystallinity, and phase purity, which in turn dictate the dielectric constant, dielectric loss, and temperature stability of the sintered ceramic.[1] Common synthesis methodologies include the solid-state reaction, sol-gel, hydrothermal, and sol-precipitation methods, each compatible with a range of barium and titanium precursors.

Comparative Analysis of Dielectric Properties

The selection of precursors has a demonstrable effect on the dielectric performance of BaTiO3. The following table summarizes key dielectric properties of BaTiO3 synthesized from different precursor systems and methods, as reported in various studies.

Synthesis MethodBarium PrecursorTitanium PrecursorSintering/Calcination Temperature (°C)Grain SizeDielectric Constant (εr) at Room TemperatureDielectric Constant at Curie Temp. (Tc)Curie Temperature (°C)Dielectric Loss (tan δ)Reference
Solid-StateBaCO3TiO21000-1200~1 µm or larger1500–2000-~130-[3]
Sol-GelBa(CH3COO)2Ti[OCH(CH3)2]41000-15–50 (at 20 kHz)---[3]
Sol-GelBa(OH)2·8H2OTi[OCH(CH3)2]4900--8943.21130-[4]
Sol-GelBa(CH3COO)2Ti[OCH(CH3)2]4900-Low---[4]
Hydrothermal---129 nm (tetragonal)~25008100-Very small[5]
Hydrothermal---92 nm (tetragonal)30006700-Very small[5]
Hydrothermal---34 nm (cubic)Low---[5]
Solid-StateBaCO3TiO214003.3-7.8 µm--120< 0.1 (below Tc)[6]

Key Observations:

  • Sol-Gel Method: The choice of barium precursor in the sol-gel method significantly impacts the dielectric constant. Barium hydroxide (B78521) octahydrate has been shown to yield a much higher dielectric constant at the Curie temperature compared to barium acetate (B1210297).[4]

  • Solid-State Reaction: This conventional method, often utilizing barium carbonate and titanium dioxide, can produce BaTiO3 with good dielectric properties, though typically requiring high sintering temperatures.[3]

  • Hydrothermal Method: This technique allows for the synthesis of nanoparticles with controlled size and phase. Tetragonal BaTiO3 nanoparticles prepared via the hydrothermal method exhibit high dielectric constants, which are sensitive to particle size.[5]

  • Grain Size Effect: Across different synthesis methods, grain size is a critical factor. For instance, dense and fine-grained BaTiO3 ceramics (~1 µm) can exhibit high dielectric constants in the range of 3500–4000.[3] However, for very small grains (below 700 nm), the structure can shift from tetragonal to pseudo-cubic, leading to a decrease in the dielectric constant.[3]

Experimental Protocols

The following sections outline generalized methodologies for two common synthesis techniques.

Sol-Gel Synthesis of BaTiO3
  • Precursor Solution Preparation:

    • Titanium Precursor Solution: Titanium (IV) isopropoxide is dissolved in a suitable solvent like 2-propanol. Acetic acid is often added as a chelating agent to control the hydrolysis and condensation rates.

    • Barium Precursor Solution: A barium salt, such as barium acetate or barium hydroxide octahydrate, is dissolved in deionized water or a suitable solvent.[3]

  • Mixing and Gelation: The titanium precursor solution is slowly added to the barium precursor solution under constant stirring. The molar ratio of Ba:Ti is maintained at 1:1.[3] The resulting solution is stirred until a transparent sol is formed, which then transitions into a gel upon further stirring or aging.

  • Drying and Calcination: The obtained gel is dried in an oven to remove the solvent. The dried powder is then calcined at temperatures ranging from 600 °C to 1000 °C to crystallize the BaTiO3 phase.[3]

Solid-State Reaction Synthesis of BaTiO3
  • Precursor Mixing: High-purity powders of a barium precursor (e.g., BaCO3) and a titanium precursor (e.g., TiO2) are weighed in a stoichiometric Ba/Ti ratio of 1.

  • Milling: The precursor powders are intimately mixed and ground, often using a ball milling process with a suitable milling medium (e.g., zirconia balls) and solvent (e.g., ethanol) to ensure homogeneity.

  • Calcination: The dried, milled powder is calcined in a furnace at high temperatures, typically between 1000 °C and 1200 °C, to induce the solid-state reaction and form the BaTiO3 phase.[3]

  • Sintering: The calcined powder is pressed into pellets and sintered at even higher temperatures (e.g., 1400 °C) to achieve high density and desired grain growth for optimal dielectric properties.[6]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for BaTiO3 synthesis and the logical relationship between synthesis parameters and final properties.

experimental_workflow cluster_precursors Precursor Selection cluster_synthesis Synthesis Method cluster_processing Processing cluster_characterization Characterization Barium_Precursor Barium Precursor (e.g., BaCO3, Ba(OH)2) Sol_Gel Sol-Gel Barium_Precursor->Sol_Gel Hydrothermal Hydrothermal Barium_Precursor->Hydrothermal Mixing_Milling Mixing / Milling Barium_Precursor->Mixing_Milling Titanium_Precursor Titanium Precursor (e.g., TiO2, Ti-isopropoxide) Titanium_Precursor->Sol_Gel Titanium_Precursor->Hydrothermal Titanium_Precursor->Mixing_Milling Solid_State Solid-State Reaction Calcination Calcination Solid_State->Calcination Sol_Gel->Calcination Hydrothermal->Calcination Mixing_Milling->Solid_State Sintering Sintering Calcination->Sintering Structural Structural Analysis (XRD, SEM) Sintering->Structural Dielectric Dielectric Measurement (LCR Meter) Sintering->Dielectric

Caption: General experimental workflow for the synthesis and characterization of BaTiO3.

logical_relationship Precursors Precursor Type & Purity Microstructure Microstructure (Grain Size, Density, Phase Purity) Precursors->Microstructure Synthesis Synthesis Method Synthesis->Microstructure Processing Processing Conditions (Temp, Time) Processing->Microstructure Dielectric Dielectric Properties (εr, tan δ, Tc) Microstructure->Dielectric

Caption: Influence of synthesis parameters on the final dielectric properties of BaTiO3.

References

A Comparative Guide to Barium Citrate and Sodium Citrate in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents in nanoparticle synthesis is a critical step that dictates the physicochemical properties and subsequent performance of the final product. Citrate (B86180) salts, in particular, are widely employed as both reducing and capping agents. While sodium citrate is the most common and extensively documented choice, questions often arise about the potential effects of substituting it with other citrate salts, such as barium citrate.

This guide provides an objective comparison between the well-established role of sodium citrate and the theoretically-derived potential effects of this compound in nanoparticle synthesis. Direct experimental comparisons are scarce in existing literature; therefore, this guide synthesizes data from established protocols for sodium citrate and draws upon fundamental principles of colloid chemistry and studies on cation valence to predict the impact of using a divalent cation like barium (Ba²⁺) in place of a monovalent cation like sodium (Na⁺).

Section 1: The Established Role of Sodium Citrate in Nanoparticle Synthesis

Sodium citrate, particularly trisodium (B8492382) citrate, is a cornerstone reagent in the aqueous synthesis of various metallic nanoparticles, most notably gold (AuNPs) and silver (AgNPs), through methods like the celebrated Turkevich synthesis.[1][2][3] Its prevalence is due to its multifaceted role in the reaction.

Key Functions of Sodium Citrate:

  • Reducing Agent : In heated aqueous solutions, citrate ions reduce metal salt precursors (e.g., chloroauric acid, HAuCl₄) to their neutral metallic state (Au⁰), which is essential for the nucleation and subsequent growth of the nanoparticles.[1][4]

  • Stabilizing (Capping) Agent : Once nanoparticles are formed, citrate anions adsorb onto their surface, imparting a strong negative charge.[4][5] This surface charge creates electrostatic repulsion between individual nanoparticles, preventing them from aggregating and ensuring the long-term stability of the colloidal suspension.[4][5]

  • Size-Controlling Agent : The final size of the nanoparticles can be controlled by varying the molar ratio of citrate to the metal precursor.[1][6][7] Generally, a higher concentration of sodium citrate leads to the formation of smaller nanoparticles due to the rapid formation of more nucleation sites and effective surface capping that halts particle growth.[1][7]

Quantitative Data: Effect of Sodium Citrate Concentration on Gold Nanoparticle Size

The following table summarizes typical experimental results from the Turkevich method, illustrating the relationship between the citrate-to-gold ratio and the resulting nanoparticle diameter.

Molar Ratio (Citrate:Au)Average Nanoparticle Diameter (nm)Polydispersity Index (PDI)
1.27~40 nm> 0.6
2.00~25 nm~ 0.5
3.00~19 nm< 0.4
4.23~15 nm< 0.3

Note: Data is compiled and generalized from typical Turkevich synthesis results.[2][7] Exact values can vary based on specific reaction conditions such as temperature, pH, and mixing speed.

Experimental Protocol: Turkevich Method for Gold Nanoparticle Synthesis

This protocol describes a standard method for synthesizing ~20 nm gold nanoparticles using sodium citrate.

  • Preparation : Prepare a 1.0 mM solution of hydrogen tetrachloroaurate (B171879) (HAuCl₄) and a 34 mM solution of trisodium citrate (Na₃C₆H₅O₇).

  • Heating : Add 100 mL of the HAuCl₄ solution to a clean flask with a stir bar. Heat the solution to a rolling boil while stirring vigorously.

  • Reduction : To the boiling solution, rapidly inject 5 mL of the 34 mM trisodium citrate solution.

  • Reaction : Observe the color change of the solution, which will transition from pale yellow to colorless, then to gray, and finally to a deep ruby red, indicating the formation of gold nanoparticles.

  • Completion : Continue heating and stirring for an additional 15-20 minutes to ensure the reaction is complete.[2]

  • Cooling : Remove the flask from the heat source and allow it to cool to room temperature while continuing to stir.

  • Storage : Store the resulting colloidal gold solution at 4°C for long-term stability.

Workflow for Citrate-Mediated Nanoparticle Synthesis

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_result 3. Result Metal_Salt Metal Salt Solution (e.g., HAuCl₄) Heating Heat Metal Salt Solution to Boiling Metal_Salt->Heating Citrate_Sol Sodium Citrate Solution Injection Rapid Injection of Citrate Citrate_Sol->Injection Heating->Injection Add Nucleation Nucleation (Au³⁺ → Au⁰) Injection->Nucleation Reduction Growth Particle Growth Nucleation->Growth Stabilization Citrate Capping & Stabilization Growth->Stabilization Final_NPs Stable Colloidal Nanoparticles Stabilization->Final_NPs

Caption: Workflow of nanoparticle synthesis via the citrate reduction method.

Section 2: this compound - A Theoretical Comparison Based on Cation Valence

According to the extended DLVO (Derjaguin-Landau-Verwey-Overbeek) theory, the stability of a colloidal suspension is determined by the balance between attractive van der Waals forces and repulsive electrostatic forces. The citrate anions provide the repulsive force. The positive cations (counter-ions) in the solution form an electrical double layer around the negatively charged nanoparticles, which screens the surface charge.

Key Differences between Monovalent and Divalent Cations:

  • Charge Screening : Divalent cations like Ba²⁺ are significantly more effective at screening negative surface charges than monovalent cations like Na⁺.[8][9] This means a much lower concentration of Ba²⁺ is required to compress the electrical double layer and reduce electrostatic repulsion.

  • Particle Aggregation : Due to their superior charge-screening ability, divalent cations can induce nanoparticle aggregation at much lower concentrations than monovalent cations.[8][9] This effect, known as critical coagulation concentration (CCC), is a critical factor. The introduction of Ba²⁺ could therefore lead to rapid and uncontrolled aggregation, resulting in larger, polydisperse particles or complete precipitation of the material.

  • Ion Bridging : Divalent cations can also form "bridges" between two negatively charged nanoparticles, further promoting aggregation.[10] This mechanism is absent with monovalent cations.

Comparative Properties of Sodium and Barium Ions
PropertySodium (Na⁺)Barium (Ba²⁺)Implication in Nanoparticle Synthesis
Valence +1+2Ba²⁺ is a much more effective charge screener.[8][9]
Ionic Radius (pm) 102135The larger size of Ba²⁺ can influence its interaction with the nanoparticle surface.
Hydration Enthalpy (kJ/mol) -406-1305Stronger hydration of Ba²⁺ affects its interaction with the aqueous medium and charged surfaces.

Effect of Cation Valence on Nanoparticle Stability

G Conceptual Model of Cation Effect on Stability cluster_Na Stable Suspension cluster_Ba Potential Aggregation Na_NP1 NP Na_NP2 NP Na_NP1->Na_NP2 Strong Repulsion Ba_NP1 NP Ba_NP2 NP Ba_NP1->Ba_NP2 Weak Repulsion

Caption: Divalent cations (Ba²⁺) screen surface charge more effectively, potentially leading to aggregation.

Conclusion

Based on available evidence and established chemical principles, sodium citrate and this compound are not directly interchangeable in common nanoparticle synthesis protocols.

  • Sodium Citrate is a well-understood and highly effective reagent for producing stable, monodisperse metallic nanoparticles. Its roles as a reducing, capping, and size-controlling agent are thoroughly documented, making it a reliable choice for reproducible synthesis.

  • This compound , if used as a direct substitute, would likely introduce significant instability into the colloidal system. The divalent nature of the Ba²⁺ cation would dramatically increase charge screening, likely leading to uncontrolled aggregation and precipitation of nanoparticles rather than a stable suspension. While barium salts are used to synthesize specific barium-containing nanomaterials (e.g., BaSO₄, BaCO₃), their role in these processes is fundamentally different from the citrate-reduction method for noble metals.[11][12][13]

For researchers aiming to synthesize stable colloidal nanoparticles via citrate reduction, sodium citrate remains the standard and recommended reagent . The use of this compound would necessitate a complete redesign of the synthesis protocol to manage the powerful aggregating effects of the divalent cation, a non-trivial challenge that deviates significantly from established methods.

References

A Comparative Guide to the Thermal Stability of Barium Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Barium salts are integral to a multitude of applications in research and the pharmaceutical industry, ranging from their use as reagents in chemical synthesis to their role as contrast agents in medical imaging. The thermal stability of these compounds is a critical parameter that dictates their suitability for specific applications, influencing storage conditions, manufacturing processes, and the safety of their use. This guide provides a comparative analysis of the thermal stability of several common barium salts, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The objective is to offer a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in selecting the appropriate barium salt for their needs.

Comparative Thermal Stability Data

The thermal stability of a substance is its ability to resist decomposition upon heating. The following table summarizes the decomposition temperatures of various barium salts, collated from multiple studies. It is important to note that the decomposition temperature can be influenced by experimental conditions such as heating rate and the surrounding atmosphere.

Barium SaltChemical FormulaDecomposition Onset (°C)Peak Decomposition (°C)Decomposition ProductsExperimental Conditions
Barium CarbonateBaCO₃~1000~1360BaO, CO₂TGA/DTA, in CO₂ or inert atmosphere
Barium Sulfate (B86663)BaSO₄>1400~1580BaO, SO₂, O₂High-temperature analysis
Barium Nitrate (B79036)Ba(NO₃)₂~550~630BaO, NO₂, O₂[1][2]TGA, in nitrogen atmosphere[3]
Barium Chloride (Anhydrous)BaCl₂StableMelts at 963°CNo decompositionTGA/DSC
Barium OxideBaOStableMelts at 1923°CNo decompositionHigh-temperature analysis[4]
Barium PeroxideBaO₂~500~800BaO, O₂[5]TGA, decomposition is reversible and depends on O₂ partial pressure[5]

Experimental Protocols

The determination of thermal stability for the barium salts listed above is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass changes and heat flow as a function of temperature.

Standard Operating Procedure for Thermogravimetric Analysis (TGA)

This protocol is based on the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[6][7][8]

1. Instrument and Sample Preparation:

  • Instrument: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace is used.

  • Crucible Selection: An inert crucible, typically made of alumina (B75360) or platinum, is selected. The crucible is cleaned and tared before use.

  • Sample Preparation: A small, representative sample of the barium salt (typically 5-10 mg) is accurately weighed and placed into the crucible. For hydrated salts, care is taken to minimize exposure to ambient conditions that could alter the hydration state.

2. Experimental Parameters:

  • Atmosphere: The experiment is conducted under a controlled atmosphere. An inert gas, such as nitrogen or argon, is typically used to study thermal decomposition without oxidative effects. The flow rate is maintained at a constant level (e.g., 20-50 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1200°C) at a constant, linear heating rate (e.g., 10°C/min or 20°C/min). An initial isothermal step at a low temperature (e.g., 100°C) may be included to remove any adsorbed moisture.

3. Data Acquisition and Analysis:

  • The mass of the sample is continuously recorded as a function of temperature.

  • The resulting TGA curve plots the percentage of initial mass versus temperature.

  • The onset temperature of decomposition is determined as the temperature at which a significant mass loss begins.

  • The peak decomposition temperature is identified from the derivative of the TGA curve (DTG curve), which shows the rate of mass loss.

  • The stoichiometry of the decomposition reaction can be confirmed by comparing the observed mass loss with the theoretical mass loss for the proposed reaction.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for determining and comparing the thermal stability of different barium salts.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Study Sample_Selection Select Barium Salts (Carbonate, Sulfate, etc.) Sample_Weighing Accurately Weigh ~5-10 mg of Each Salt Sample_Selection->Sample_Weighing Crucible_Loading Load into TGA/DSC Crucibles Sample_Weighing->Crucible_Loading TGA_DSC_Run Perform TGA/DSC Analysis (Controlled Heating & Atmosphere) Crucible_Loading->TGA_DSC_Run Data_Acquisition Record Mass Change (TGA) & Heat Flow (DSC) vs. Temp. TGA_DSC_Run->Data_Acquisition Plot_Curves Generate TGA & DTG Curves Data_Acquisition->Plot_Curves Determine_Temps Identify Onset & Peak Decomposition Temperatures Plot_Curves->Determine_Temps Analyze_Mass_Loss Calculate Mass Loss (%) & Determine Decomposition Products Plot_Curves->Analyze_Mass_Loss Tabulate_Data Compile Data into Comparative Table Determine_Temps->Tabulate_Data Analyze_Mass_Loss->Tabulate_Data Comparative_Analysis Analyze & Compare Thermal Stabilities of Different Salts Tabulate_Data->Comparative_Analysis Conclusion Draw Conclusions on Relative Thermal Stability Comparative_Analysis->Conclusion

Workflow for the comparative thermal stability analysis of barium salts.

The thermal stability of barium salts varies significantly, a factor that is critically important for their handling, storage, and application. Barium oxide and barium sulfate exhibit the highest thermal stability, with decomposition occurring at very high temperatures. Barium carbonate is also highly stable. Barium nitrate and barium peroxide are considerably less stable, decomposing at lower temperatures. Barium chloride is stable to decomposition but has a lower melting point. This comparative guide, with its tabulated data and standardized experimental protocol, provides a valuable resource for professionals in research and drug development, enabling informed decisions in the selection and use of these important inorganic compounds.

References

A Comparative Guide to Analytical Methods for Barium Citrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Barium Citrate (B86180). As the direct analysis of the intact salt is uncommon, this document focuses on the separate quantification of the barium cation and the citrate anion. The guide offers an objective look at various techniques, supported by experimental data, to assist researchers in selecting the most suitable methodology for their specific needs.

The quantification of Barium Citrate is a two-fold process that involves the individual analysis of its constituent ions. For the barium cation, methods based on atomic spectroscopy are prevalent due to their high sensitivity and specificity. For the citrate anion, chromatographic and titrimetric methods are commonly employed.

Overall Workflow for this compound Quantification

The general approach to quantifying this compound involves sample preparation to separate the barium and citrate ions, followed by their independent analysis using distinct analytical techniques.

cluster_prep Sample Preparation cluster_ba Barium Analysis cluster_citrate Citrate Analysis start This compound Sample dissolution Dissolution in appropriate solvent (e.g., dilute acid) start->dissolution separation Separation of Barium (Ba²⁺) and Citrate (C₆H₅O₇³⁻) ions dissolution->separation ba_analysis Quantification of Ba²⁺ separation->ba_analysis Aqueous phase citrate_analysis Quantification of Citrate separation->citrate_analysis Aqueous phase end Data Compilation & Calculation of this compound Content ba_analysis->end citrate_analysis->end

Overall workflow for the quantification of this compound.

Part 1: Quantification of the Barium Cation

Several analytical methods are available for the determination of barium content. The choice of method depends on factors such as the required sensitivity, sample matrix, available instrumentation, and desired throughput. The most common techniques include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectroscopy (AAS), Gravimetric Analysis, and Titration.

Comparison of Analytical Methods for Barium Quantification

The following table summarizes the key performance characteristics of the principal analytical methods for barium quantification.

MethodPrincipleTypical Limit of Detection (LOD)Precision (RSD)Key AdvantagesKey Disadvantages
ICP-MS Measures the mass-to-charge ratio of ions generated in an argon plasma.0.002-0.003 µmol/L[1]< 5%[2]Extremely high sensitivity, multi-element capability, isotopic analysis.High capital and operational cost, potential for polyatomic interferences.
ICP-OES Measures the emission of light from excited atoms and ions in an argon plasma.0.004–0.3 mg/kg[3][4]< 5%[2]Good sensitivity, multi-element capability, robust for various matrices.Spectral interferences can occur, less sensitive than ICP-MS.
AAS Measures the absorption of light by free atoms in a flame or graphite (B72142) furnace.Flame: ~100 µg/L; Furnace: ~1 µg/L1-5%Relatively low cost, good sensitivity.Single-element analysis, matrix interferences can be significant.
Gravimetric Analysis Precipitation of barium as an insoluble salt (e.g., BaSO₄), followed by filtration, drying, and weighing.High (mg range)< 0.5%High accuracy and precision, absolute method (no calibration needed).Time-consuming, not suitable for trace analysis, potential for interferences.
Titration Volumetric determination using a standard solution that reacts with barium ions.High (ppm range)< 1%Low cost, simple instrumentation.Lower sensitivity, susceptible to interferences from other ions.
Experimental Protocols for Barium Quantification

This protocol outlines the general steps for the determination of barium content using ICP-MS.

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, typically dilute nitric acid, to ensure complete dissolution and to liberate the barium ions.

  • Dilute the sample solution with deionized water to a known volume to bring the barium concentration within the linear range of the instrument.

  • An internal standard (e.g., Yttrium) is often added to all samples, standards, and blanks to correct for instrumental drift and matrix effects.

Instrumental Analysis:

  • Tune the ICP-MS instrument according to the manufacturer's specifications to ensure optimal performance.[5]

  • Generate a calibration curve by analyzing a series of standard solutions of known barium concentrations.

  • Aspirate the prepared sample solution into the ICP-MS.

  • The instrument measures the intensity of the signal corresponding to the mass-to-charge ratio of barium isotopes (e.g., ¹³⁷Ba, ¹³⁸Ba).

Quantification:

  • Determine the concentration of barium in the sample solution from the calibration curve.

  • Calculate the amount of barium in the original sample, taking into account the initial weight and dilution factors.

cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_quant Quantification start Weigh this compound Sample dissolve Dissolve in dilute HNO₃ start->dissolve dilute Dilute to known volume dissolve->dilute add_is Add Internal Standard dilute->add_is aspirate Aspirate Sample add_is->aspirate tune Instrument Tuning calibrate Generate Calibration Curve tune->calibrate calibrate->aspirate measure Measure Ba Isotope Signal aspirate->measure determine_conc Determine Ba Concentration from Calibration Curve measure->determine_conc calculate Calculate Ba Content in Original Sample determine_conc->calculate

Experimental workflow for barium quantification by ICP-MS.

Part 2: Quantification of the Citrate Anion

The analysis of the citrate anion is typically achieved using chromatographic or titrimetric methods. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are powerful separation techniques that offer high specificity and sensitivity. Titration provides a classical and cost-effective, albeit less sensitive, alternative.

Comparison of Analytical Methods for Citrate Quantification

The following table provides a comparison of the most common analytical methods for the quantification of citrate.

MethodPrincipleTypical Limit of Quantitation (LOQ)Precision (RSD)Key AdvantagesKey Disadvantages
HPLC-UV Separation of citrate from other components on a stationary phase, followed by detection using UV absorbance (typically at 210 nm).[6]10-20 ng/mL[7]< 2%[8][9]High specificity, good sensitivity, widely available.Requires a chromophore for UV detection, which citrate has but at a low wavelength.
Ion Chromatography (IC) Separation of ions on an ion-exchange column, followed by suppressed conductivity detection.[10]0.2 µg/mL[10]< 2% (interday)[10]High sensitivity and selectivity for ionic species.Can be more complex than HPLC, requires specialized columns and detectors.
Titration Neutralization of the acidic protons of citric acid with a standardized base (e.g., NaOH).[11]High (mg range)< 2%[12]Inexpensive, simple, no specialized equipment required.Non-specific (titrates all acids present), lower sensitivity.
Experimental Protocols for Citrate Quantification

This protocol describes a general procedure for the quantification of citrate using reverse-phase HPLC with UV detection.

Sample and Standard Preparation:

  • Stock Standard Solution: Accurately weigh a known amount of citric acid reference standard and dissolve it in a known volume of mobile phase or a suitable solvent to prepare a stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range.[6]

  • Sample Solution: Use the aqueous solution from the initial sample preparation of this compound. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulates.[6] Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: An acidic aqueous buffer, such as a phosphate (B84403) buffer adjusted to a low pH (e.g., 2.5-3.0), is often used. A small percentage of an organic modifier like methanol (B129727) or acetonitrile (B52724) may be included.[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 10-20 µL.

Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area of citrate against its concentration. The relationship should be linear.[6]

  • Inject the prepared sample solution.

  • Identify the citrate peak in the sample chromatogram based on its retention time compared to the standards.

  • Determine the concentration of citrate in the sample solution from the calibration curve.

  • Calculate the amount of citrate in the original this compound sample, accounting for any dilutions.

cluster_prep Standard & Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_std Prepare Citrate Standard Solutions inject_std Inject Standards & Generate Calibration Curve prep_std->inject_std prep_sample Prepare Sample Solution (from this compound dissolution) inject_sample Inject Sample prep_sample->inject_sample equilibrate Equilibrate HPLC System equilibrate->inject_std inject_std->inject_sample identify_peak Identify Citrate Peak by Retention Time inject_sample->identify_peak determine_conc Determine Citrate Concentration from Calibration Curve identify_peak->determine_conc calculate Calculate Citrate Content in Original Sample determine_conc->calculate

Experimental workflow for citrate quantification by HPLC-UV.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is dependent on the specific requirements of the analysis. For the barium component, ICP-MS and ICP-OES offer high sensitivity and are suitable for trace analysis, while gravimetric and titrimetric methods, though less sensitive, provide high accuracy for bulk analysis. For the citrate component, HPLC and Ion Chromatography are the methods of choice for their specificity and sensitivity, with titration being a viable, low-cost alternative for less complex sample matrices. By understanding the principles, performance characteristics, and experimental workflows of these methods, researchers can make an informed decision to best suit their analytical needs.

References

A Comparative Guide to Protein Precipitation: Benchmarking a Theoretical Precipitant, Barium Citrate, Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established protein precipitation techniques against a theoretical evaluation of Barium Citrate. A thorough review of scientific literature reveals that this compound is not a documented reagent for protein precipitation. Consequently, this document outlines a proposed experimental framework to assess its potential efficacy alongside widely-used and validated methods: Ammonium (B1175870) Sulfate (B86663) Precipitation, Acetone (B3395972) Precipitation, and Trichloroacetic Acid (TCA) Precipitation. Understanding the principles, advantages, and limitations of each method is crucial for selecting the most appropriate technique for a specific protein and downstream application.

Performance Comparison of Commercial Precipitants

The choice of precipitation method can significantly impact the final purity and yield of the target protein. The following table summarizes the key performance metrics for three common methods. Please note that the presented values are illustrative and can vary depending on the specific protein, starting sample complexity, and optimization of the protocol.

MethodPrincipleTypical Protein Purity (%)Typical Protein Yield (%)AdvantagesDisadvantages
Ammonium Sulfate Precipitation Salting out: High salt concentration reduces protein solubility.[1][2]60-8070-90Gentle, preserves protein activity, cost-effective.[1]Co-precipitation of contaminants is common, requires a downstream desalting step.[1]
Acetone Precipitation Organic solvent precipitation: Reduces the dielectric constant of the solution, disrupting the hydration shell of proteins.Variable>90High protein recovery, effective for concentrating dilute samples.[3]Can cause irreversible protein denaturation.
Trichloroacetic Acid (TCA) Precipitation Acid precipitation: Lowers the pH to the protein's isoelectric point, minimizing its solubility.[4]Variable>95Efficient for removing non-protein contaminants, effective at low protein concentrations.[5][6]Causes significant protein denaturation, pellet can be difficult to resolubilize.[5][7]
This compound (Theoretical) Salting out (hypothesized)Not AvailableNot AvailableNot AvailableNot Available

Experimental Protocols

Proposed Protocol for this compound Precipitation

This protocol is a proposed starting point for evaluating the efficacy of this compound as a protein precipitant. Optimization of parameters such as this compound concentration, pH, and incubation temperature would be necessary.

  • Preparation of this compound Solution: Prepare a saturated solution of this compound in deionized water at room temperature. Also, prepare a range of concentrations (e.g., 10%, 20%, 30%, 40%, 50% w/v) to determine the optimal precipitation concentration.

  • Sample Preparation: Clarify the protein-containing solution by centrifugation or filtration to remove any particulate matter.

  • Precipitation: Slowly add the this compound solution to the protein sample while gently stirring on ice.

  • Incubation: Incubate the mixture on ice for 30-60 minutes to allow for protein precipitation.

  • Centrifugation: Pellet the precipitated protein by centrifugation at 10,000 x g for 15-20 minutes at 4°C.

  • Washing: Carefully decant the supernatant. Wash the pellet with a suitable buffer containing a low concentration of this compound to remove contaminants.

  • Resuspension: Resuspend the washed pellet in a minimal volume of a buffer appropriate for the downstream application.

Established Protocol for Ammonium Sulfate Precipitation[1]
  • Preparation of Saturated Ammonium Sulfate Solution: Prepare a saturated solution of ammonium sulfate in deionized water.

  • Initial "Cut": Slowly add the saturated ammonium sulfate solution to the clarified protein sample to a final saturation of 40-50%. Stir gently on ice for 30-60 minutes.

  • Centrifugation and Collection: Centrifuge at 10,000 x g for 15-30 minutes at 4°C. Collect the supernatant.

  • Second "Cut": Add more saturated ammonium sulfate solution to the supernatant to increase the saturation to 60-80%. Stir gently on ice for 30-60 minutes.

  • Final Centrifugation: Pellet the precipitated protein by centrifugation at 10,000 x g for 15-30 minutes at 4°C.

  • Resuspension: Discard the supernatant and resuspend the protein pellet in a minimal volume of a suitable buffer. A desalting step is typically required.

Established Protocol for Acetone Precipitation[1]
  • Pre-chilling: Chill the protein solution and acetone to -20°C.

  • Acetone Addition: Add at least four volumes of cold (-20°C) acetone to the protein solution with gentle vortexing or stirring.

  • Incubation: Incubate the mixture at -20°C for 1-2 hours to allow for complete protein precipitation.

  • Centrifugation: Pellet the precipitated protein by centrifugation at 13,000-15,000 x g for 10-15 minutes at 4°C.

  • Washing: Carefully remove the supernatant and wash the protein pellet with a small volume of cold acetone to remove any remaining contaminants.

  • Drying and Resuspension: Air-dry the pellet briefly to remove residual acetone and then resuspend in a suitable buffer.

Established Protocol for Trichloroacetic Acid (TCA) Precipitation[1]
  • TCA Addition: Add cold TCA solution to the protein sample to a final concentration of 10-20%.

  • Incubation: Incubate the mixture on ice for 30-60 minutes.

  • Centrifugation: Collect the protein precipitate by centrifugation at 15,000 x g for 15 minutes at 4°C.

  • Washing: Discard the supernatant and wash the pellet with a small volume of cold acetone or ethanol (B145695) to remove residual TCA.

  • Drying and Resuspension: Air-dry the pellet and resuspend in a suitable buffer. The pellet may be difficult to dissolve.

Visualized Experimental Workflow and Precipitation Mechanism

G cluster_0 Sample Preparation cluster_1 Precipitation cluster_2 Precipitant cluster_3 Recovery & Analysis Protein Sample Protein Sample Clarification Clarification Protein Sample->Clarification Precipitant_Addition Add Precipitant Clarification->Precipitant_Addition Incubation Incubation Precipitant_Addition->Incubation Centrifugation Centrifugation Incubation->Centrifugation Barium_Citrate This compound (Theoretical) Barium_Citrate->Precipitant_Addition Ammonium_Sulfate Ammonium Sulfate Ammonium_Sulfate->Precipitant_Addition Acetone Acetone Acetone->Precipitant_Addition TCA TCA TCA->Precipitant_Addition Pellet_Processing Pellet_Processing Centrifugation->Pellet_Processing Collect Pellet Analysis Purity & Yield Analysis (e.g., SDS-PAGE, BCA Assay) Pellet_Processing->Analysis G Protein Protein in Aqueous Solution Water Water Molecules (Hydration Shell) Protein->Water Solvated by Aggregate Protein-Protein Interaction & Precipitation Protein->Aggregate Leads to Salt Added Salt Ions (e.g., Ba²⁺, Citrate³⁻) Salt->Water Competes for Salt->Aggregate Reduces Repulsion

References

A Comparative Cost-Analysis of Barium Citrate Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common laboratory-scale synthesis methods for Barium Citrate (B86180) (Ba₃(C₆H₅O₇)₂). The analysis focuses on the cost-effectiveness of three primary synthesis routes, supported by stoichiometric calculations based on commercially available reagent prices. Detailed experimental protocols are provided to facilitate reproducibility.

Executive Summary

The synthesis of barium citrate can be approached through several chemical pathways. This guide evaluates three common methods: the reaction of barium carbonate with citric acid, the neutralization of barium hydroxide (B78521) with citric acid, and the precipitation reaction between barium chloride and sodium citrate. The primary determinant of cost-effectiveness among these methods is the price of the barium source. Based on a theoretical cost-analysis of raw materials, the precipitation method using barium chloride and sodium citrate presents the most economical route for the synthesis of this compound.

Data Presentation: Comparative Cost-Analysis

The following table summarizes the estimated raw material costs for producing one kilogram of this compound via three different synthesis methods. The costs are calculated based on the stoichiometry of the chemical reactions and publicly available price ranges for the reactants.

Synthesis MethodReactantsMolecular Weight ( g/mol )Stoichiometric Ratio (Reactant:Product)Reactant Mass per kg of Product (kg)Reactant Cost (USD/kg)Estimated Cost per kg of this compound (USD)
Method 1: From Barium Carbonate Barium Carbonate (BaCO₃)197.343:10.75$52 - $198$56.50 - $213.00
Citric Acid (C₆H₈O₇)192.122:10.49$0.91 - $14.49
Method 2: From Barium Hydroxide Barium Hydroxide (Ba(OH)₂)171.343:10.65$88 - $168$74.70 - $183.90
Citric Acid (C₆H₈O₇)192.122:10.49$0.91 - $14.49
Method 3: From Barium Chloride Barium Chloride (BaCl₂)208.233:10.79$42 - $76$49.43 - $105.14
Sodium Citrate (Na₃C₆H₅O₇)258.072:10.65$2.25 - $5.20

Note: Reactant prices are based on a range of commercially available listings and may vary depending on purity, quantity, and supplier. The final cost will also be influenced by factors such as solvent usage, energy consumption, and labor, which are not included in this raw material cost estimation.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound. Researchers should adapt these methods based on their specific laboratory conditions and desired product purity.

Method 1: Synthesis from Barium Carbonate and Citric Acid

This method involves the reaction of an insoluble barium salt with citric acid, producing this compound, water, and carbon dioxide.

Reaction: 3BaCO₃(s) + 2C₆H₈O₇(aq) → Ba₃(C₆H₅O₇)₂(s) + 3H₂O(l) + 3CO₂(g)

Protocol:

  • In a well-ventilated fume hood, add 19.73 g (0.1 mol) of barium carbonate to a 500 mL beaker.

  • Prepare a solution of 12.81 g (0.067 mol) of citric acid in 200 mL of deionized water.

  • Slowly add the citric acid solution to the barium carbonate suspension while stirring continuously. Effervescence will occur due to the release of carbon dioxide.

  • Continue stirring the mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • The resulting white precipitate of this compound can be isolated by vacuum filtration.

  • Wash the precipitate with deionized water to remove any unreacted starting materials.

  • Dry the product in an oven at 80-100°C to a constant weight.

Method 2: Synthesis from Barium Hydroxide and Citric Acid

This method utilizes a neutralization reaction between a soluble barium base and citric acid.

Reaction: 3Ba(OH)₂(aq) + 2C₆H₈O₇(aq) → Ba₃(C₆H₅O₇)₂(s) + 6H₂O(l)

Protocol:

  • Dissolve 17.13 g (0.1 mol) of barium hydroxide in 200 mL of deionized water. Gentle heating may be required to facilitate dissolution.

  • In a separate beaker, dissolve 12.81 g (0.067 mol) of citric acid in 100 mL of deionized water.

  • Slowly add the citric acid solution to the barium hydroxide solution with constant stirring. A white precipitate of this compound will form.

  • Continue to stir the reaction mixture for 1 hour at room temperature.

  • Isolate the this compound precipitate by vacuum filtration.

  • Wash the precipitate with deionized water.

  • Dry the product in an oven at 80-100°C.

Method 3: Precipitation from Barium Chloride and Sodium Citrate

This method involves a double displacement reaction between two soluble salts, leading to the precipitation of the less soluble this compound.[1][2] this compound is known to be insoluble in water.[3]

Reaction: 3BaCl₂(aq) + 2Na₃C₆H₅O₇(aq) → Ba₃(C₆H₅O₇)₂(s) + 6NaCl(aq)

Protocol:

  • Prepare a solution by dissolving 20.82 g (0.1 mol) of barium chloride in 200 mL of deionized water.

  • In a separate beaker, prepare a solution by dissolving 17.21 g (0.067 mol) of sodium citrate in 150 mL of deionized water.

  • Slowly add the sodium citrate solution to the barium chloride solution while stirring vigorously. A white precipitate of this compound will form immediately.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the precipitate via vacuum filtration.

  • Wash the precipitate thoroughly with deionized water to remove the soluble sodium chloride byproduct.

  • Dry the final product in an oven at 80-100°C.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis method.

Synthesis_Method_1 BaCO3 Barium Carbonate (Solid) Reaction Reaction Slurry (CO2 evolution) BaCO3->Reaction CitricAcidSol Citric Acid Solution CitricAcidSol->Reaction Filtration Filtration Reaction->Filtration Separation Washing Washing Filtration->Washing Solid Drying Drying Washing->Drying BariumCitrate This compound (Product) Drying->BariumCitrate

Diagram 1: Workflow for this compound synthesis from Barium Carbonate.

Synthesis_Method_2 BaOH2Sol Barium Hydroxide Solution Neutralization Neutralization (Precipitation) BaOH2Sol->Neutralization CitricAcidSol Citric Acid Solution CitricAcidSol->Neutralization Filtration Filtration Neutralization->Filtration Separation Washing Washing Filtration->Washing Solid Drying Drying Washing->Drying BariumCitrate This compound (Product) Drying->BariumCitrate

Diagram 2: Workflow for this compound synthesis from Barium Hydroxide.

Synthesis_Method_3 BaCl2Sol Barium Chloride Solution Precipitation Precipitation BaCl2Sol->Precipitation NaCitrateSol Sodium Citrate Solution NaCitrateSol->Precipitation Filtration Filtration Precipitation->Filtration Separation Washing Washing Filtration->Washing Solid Drying Drying Washing->Drying BariumCitrate This compound (Product) Drying->BariumCitrate

Diagram 3: Workflow for this compound synthesis via Precipitation.

References

Safety Operating Guide

Proper Disposal of Barium Citrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of barium citrate (B86180), ensuring a safe laboratory environment and compliance with hazardous waste regulations. Barium citrate, like other soluble barium compounds, is considered hazardous and requires specific handling and disposal procedures to mitigate risks to human health and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.

  • Skin Protection: Wear disposable nitrile gloves. For prolonged contact, consider double-gloving or using more robust chemical-resistant gloves. A lab coat or chemical-resistant apron should also be worn.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved dust mask.

  • Work Area: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Regulatory Framework for Barium Waste

Waste containing soluble barium is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) if the concentration of barium in the Toxicity Characteristic Leaching Procedure (TCLP) extract exceeds a specific limit.

ParameterRegulatory LimitEPA Hazardous Waste Code
Soluble Barium (TCLP)100.0 mg/LD005
Barium Compounds (SARA 313)1.0% de minimisN040

Table 1: Regulatory thresholds for barium-containing hazardous waste.[1]

It is imperative to consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Step-by-Step Disposal Protocol for this compound

The recommended procedure for the disposal of this compound involves its conversion to the non-hazardous and insoluble barium sulfate (B86663).

Experimental Protocol: Conversion of this compound to Barium Sulfate

This protocol details the chemical conversion of soluble this compound waste into insoluble barium sulfate.

Materials:

  • This compound waste solution or solid

  • 3M Sulfuric Acid (H₂SO₄) or saturated Sodium Sulfate (Na₂SO₄) solution

  • pH indicator paper or pH meter

  • Sodium Hydroxide (B78521) (NaOH) or Sodium Bicarbonate (NaHCO₃) for neutralization

  • Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

  • Appropriate waste containers, clearly labeled

Procedure:

  • Dissolution: If the this compound waste is solid, dissolve it in a minimal amount of water in a suitable container. Do not exceed a total volume of one liter for manageable batch processing.[2]

  • Precipitation: Slowly add an excess of 3M sulfuric acid or a saturated sodium sulfate solution to the this compound solution while stirring continuously. The addition of the sulfate source will cause the precipitation of white, insoluble barium sulfate (BaSO₄).

  • Complete Reaction: Continue adding the sulfate solution until no further precipitate is formed. Allow the mixture to stand overnight to ensure complete precipitation of the barium sulfate.[2]

  • Filtration: Separate the solid barium sulfate from the liquid (filtrate) using vacuum filtration.

  • Washing the Precipitate: Wash the collected barium sulfate precipitate with deionized water to remove any remaining soluble impurities.

  • Drying and Disposal of Barium Sulfate: Carefully remove the filter paper containing the barium sulfate from the funnel. Allow it to dry completely in a well-ventilated area or a drying oven. Once dry, the barium sulfate can be mixed with an equal amount of sand and packaged for disposal in a sanitary landfill.[2] Barium sulfate is not considered hazardous waste due to its insolubility.[3]

  • Neutralization of Filtrate: Check the pH of the filtrate using a pH meter or pH paper. The filtrate will likely be acidic due to the addition of excess sulfuric acid. Neutralize the filtrate by slowly adding a base, such as sodium hydroxide or sodium bicarbonate, until the pH is between 6.0 and 8.0.

  • Disposal of Filtrate: Once neutralized, the filtrate can be safely discharged into the sanitary sewer system with an excess of running water.[2]

Important Considerations:

  • Do Not Incinerate: Barium-containing waste should never be incinerated due to the potential for air toxicity.[3]

  • Do Not Dispose Down the Drain: Untreated this compound or other soluble barium compounds should not be poured down the drain.[4]

  • Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name ("this compound") and the associated hazards.

  • Spill Cleanup: In the event of a spill, evacuate the area and wear appropriate PPE. Carefully sweep or vacuum the spilled solid, avoiding dust generation.[5] Collect the spilled material in a sealed container for hazardous waste disposal.[5] Do not wash spills into the sewer.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

BariumCitrateDisposal Start This compound Waste Dissolve Dissolve in Water (if solid) Start->Dissolve Precipitate Add Excess Sulfate Solution (e.g., H₂SO₄, Na₂SO₄) Dissolve->Precipitate Stand Allow to Stand Overnight Precipitate->Stand Filter Separate Solid and Liquid via Filtration Stand->Filter Solid_Path Filter->Solid_Path Liquid_Path Filter->Liquid_Path Wash Wash Precipitate (Barium Sulfate) Solid_Path->Wash Solid (Barium Sulfate) Neutralize Neutralize Filtrate (pH 6-8) Liquid_Path->Neutralize Liquid (Filtrate) Dry Dry Precipitate Wash->Dry Dispose_Solid Dispose as Non-Hazardous Solid Waste (Landfill) Dry->Dispose_Solid Dispose_Liquid Dispose Down Drain with Excess Water Neutralize->Dispose_Liquid

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Barium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Barium citrate (B86180), including detailed operational and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE) at a Glance

When working with Barium citrate, a comprehensive approach to personal protection is crucial. The following table summarizes the necessary PPE to mitigate risks of exposure.

Protection Type Required PPE Standard
Eye/Face Protection Safety glasses with side-shields or gogglesNIOSH (US) or EN 166 (EU) approved
Skin Protection Impervious clothing and glovesInspect gloves prior to use
Respiratory Protection NIOSH-approved respirator with a dust filterRequired when dusts are generated

Quantitative Exposure Limits

Understanding and adhering to occupational exposure limits is critical to prevent adverse health effects. The following table outlines the exposure limits for soluble barium compounds.

Organization Exposure Limit (as Ba) Time-Weighted Average (TWA)
OSHA Permissible Exposure Limit (PEL)0.5 mg/m³
NIOSH Recommended Exposure Limit (REL)0.5 mg/m³
ACGIH Threshold Limit Value (TLV)0.5 mg/m³
NIOSH Immediately Dangerous to Life or Health (IDLH)50 mg/m³

Operational Plan: Step-by-Step Handling of this compound

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe workflow.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed to prevent dust formation and moisture absorption.[1][2]

  • Store away from incompatible materials.[2]

2. Handling and Use:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wear the appropriate PPE as outlined in the table above.[1][3]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Wash hands thoroughly after handling.[1][4]

3. Emergency Procedures:

  • Spills:

    • Evacuate personnel from the immediate area.[3]

    • Wear appropriate PPE, including respiratory protection.[1]

    • Carefully sweep or scoop up the spilled material, avoiding dust generation.[1]

    • Place the spilled material into a suitable, labeled, and closed container for disposal.[1]

    • Clean the spill area with a damp cloth. Do not use compressed air for cleaning.

    • Prevent the spilled material from entering drains or waterways.[1]

  • First Aid:

    • General Advice: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS).[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]

    • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][2]

4. Disposal Plan:

  • All this compound waste should be considered hazardous waste unless determined otherwise by local regulations.

  • Collect waste in a suitable, labeled, and sealed container.

  • Do not dispose of this compound down the drain or in the regular trash.[1][5]

  • Contact your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service for proper disposal procedures.[6][7]

  • Follow all applicable local, state, and federal regulations for hazardous waste disposal.[7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for handling this compound safely.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal cluster_emergency Emergency Procedures receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry, Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe weigh_handle Weigh & Handle in Fume Hood don_ppe->weigh_handle experiment Perform Experiment weigh_handle->experiment spill Spill Occurs weigh_handle->spill first_aid Exposure Occurs weigh_handle->first_aid collect_waste Collect Waste in Labeled Container experiment->collect_waste contact_ehs Contact EHS for Disposal collect_waste->contact_ehs dispose Dispose per Regulations contact_ehs->dispose spill_response Follow Spill Protocol spill->spill_response first_aid_response Administer First Aid & Seek Medical Attention first_aid->first_aid_response

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.